Dicarbonate
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
214335-04-3 |
|---|---|
Molekularformel |
C2O5-2 |
Molekulargewicht |
104.02 g/mol |
IUPAC-Name |
carboxylato carbonate |
InChI |
InChI=1S/C2H2O5/c3-1(4)7-2(5)6/h(H,3,4)(H,5,6)/p-2 |
InChI-Schlüssel |
ZFTFAPZRGNKQPU-UHFFFAOYSA-L |
SMILES |
C(=O)([O-])OC(=O)[O-] |
Kanonische SMILES |
C(=O)([O-])OC(=O)[O-] |
Synonyme |
pyrocarbonate pyrocarbonic acid pyrocarbonic acid, potassium salt |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the N-Boc Protection of Primary Amines
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive technical overview of the reaction between di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) and primary amines. The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the development of pharmaceuticals, valued for its stability and facile removal under mild acidic conditions.[1][2][3] This document details the reaction mechanism, summarizes quantitative data, provides established experimental protocols, and visualizes key processes to support advanced chemical research and development.
Core Reaction Mechanism
The N-Boc protection of a primary amine with di-tert-butyl this compound is a nucleophilic acyl substitution reaction.[3][4] The fundamental process involves the nucleophilic nitrogen of the primary amine attacking one of the electrophilic carbonyl carbons of the Boc anhydride.[1][5]
The reaction can proceed with or without a basic catalyst.
1.1. Uncatalyzed Mechanism
In the absence of an external base, the reaction proceeds through the following steps:
-
Nucleophilic Attack: The lone pair of the amine's nitrogen atom attacks a carbonyl carbon of the Boc anhydride, leading to the formation of a tetrahedral intermediate.[1][6]
-
Intermediate Collapse: The tetrahedral intermediate is unstable and collapses. This results in the cleavage of the C-O bond, expelling a tert-butyl carbonate anion as a leaving group and forming a protonated N-Boc protected amine.[1][7]
-
Proton Transfer & Decomposition: The tert-butyl carbonate anion is a relatively strong base and deprotonates the N-Boc amine.[7] This unstable tert-butyl bicarbonate then rapidly decomposes into gaseous carbon dioxide (CO₂) and tert-butanol.[3][7] Alternatively, a second molecule of the primary amine can act as the base to deprotonate the intermediate.[1]
The formation of CO₂ gas is a key driving force for the reaction's completion and necessitates that the reaction is not conducted in a sealed vessel.[4][7]
1.2. Base-Catalyzed Mechanism
The addition of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP), accelerates the reaction.[1] The base facilitates the deprotonation of the positively charged nitrogen in the intermediate, speeding up the formation of the final product.[4] This approach is particularly useful when the starting material is an amine salt (e.g., a hydrochloride salt), where the base is required to neutralize the salt and liberate the free amine for reaction.[2]
Caption: Mechanism of N-Boc protection of a primary amine.
Quantitative Data: Reaction Conditions and Yields
The N-Boc protection is a highly efficient and versatile reaction applicable to a wide range of primary amines. Reaction conditions are generally mild, and yields are typically high. The following table summarizes representative data from various studies, illustrating the impact of different solvents and catalysts.
| Entry | Substrate (Amine) | (Boc)₂O (equiv.) | Catalyst/Base (equiv.) | Solvent | Time (min) | Yield (%) | Reference |
| 1 | Aniline | 1.0 | Iodine (0.1) | Solvent-free | 10 | 98 | [8] |
| 2 | Benzylamine | 1.0 | Iodine (0.1) | Solvent-free | 5 | 99 | [8] |
| 3 | 4-Nitroaniline | 1.0 | Iodine (0.1) | Solvent-free | 15 | 96 | [8] |
| 4 | Glycine methyl ester | 1.0 | None | Water/Acetone (9.5:0.5) | 10 | 95 | [9] |
| 5 | L-Alanine methyl ester | 1.0 | None | Water/Acetone (9.5:0.5) | 8 | 98 | [9] |
| 6 | 4-Chloroaniline | 1.1 | NaHCO₃ (1.5) | Dioxane/Water | 120 | 95 | [10] |
| 7 | Cyclohexylamine | 1.1 | TEA (1.2) | THF | 60 | >95 | [4] |
Note: This table is a compilation of representative data. Yields may vary based on specific reaction conditions, scale, and purity of reagents.
Experimental Protocols
Precise and reproducible experimental procedures are critical for successful synthesis. Below is a detailed protocol for a typical N-Boc protection of a primary amine.
3.1. Materials
-
Primary amine (1.0 equiv)
-
Di-tert-butyl this compound ((Boc)₂O) (1.1–1.2 equiv)[2]
-
Base (optional, e.g., Triethylamine, NaHCO₃) (1.1–1.5 equiv)[3]
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)[3][10]
-
Deionized water
-
1 M HCl (for work-up if a base like triethylamine is used)[3]
-
Saturated aqueous NaHCO₃ solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware including a round-bottom flask, separatory funnel, and rotary evaporator.
3.2. General Procedure
-
Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.0 equiv) in a suitable anhydrous solvent (e.g., DCM or THF) to a concentration of approximately 0.1-0.5 M.[3]
-
Addition of Base (Optional): If using a base like triethylamine, add it (1.1 equiv) to the stirred amine solution. If the amine is an HCl salt, 2.2 equivalents of base will be required.
-
Reagent Addition: To the stirred solution, add di-tert-butyl this compound (1.1 equiv) portion-wise or in one go.[2]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is fully consumed.[9]
-
Quenching and Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate (B1210297) or DCM.[2] Transfer the solution to a separatory funnel.
-
Washing:
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the filtrate in vacuo to yield the crude N-Boc protected amine.[2][9]
-
Purification: If necessary, purify the crude product by column chromatography on silica (B1680970) gel.[2][9]
Caption: Standard experimental workflow for N-Boc protection.
Conclusion
The reaction of di-tert-butyl this compound with primary amines is a robust, high-yielding, and fundamental transformation in organic chemistry. Its mechanism is well-understood, proceeding through a nucleophilic attack and the subsequent decomposition of an unstable carbonate intermediate. The reaction's flexibility in terms of solvent choice and the optional use of a base make it adaptable for a vast array of substrates. The detailed protocols and mechanistic understanding provided herein serve as a critical resource for researchers engaged in the synthesis of complex molecules where precise control of amine reactivity is paramount.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. nbinno.com [nbinno.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
Spectroscopic Characterization of Dicarbonate Intermediates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic techniques used to characterize dicarbonate intermediates. Dicarbonates, intermediates often utilized in organic synthesis, particularly in the formation of carbonates and carbamates, require precise characterization to ensure reaction monitoring and product purity. This document details the application of key spectroscopic methods—Infrared (IR), Nuclear Magnetic Resonance (NMR), and Raman spectroscopy—for the unambiguous identification and quantification of these transient species.
Spectroscopic Data of this compound Intermediates
The following tables summarize the characteristic spectroscopic data for several common this compound intermediates. This information is crucial for the identification and differentiation of these compounds in reaction mixtures.
Infrared (IR) Spectroscopy Data
Infrared spectroscopy is a powerful tool for identifying the characteristic carbonyl (C=O) stretching vibrations in this compound intermediates. The presence of two carbonyl groups linked by an oxygen atom results in symmetric and asymmetric stretching modes, often observed as two distinct bands at higher wavenumbers compared to simple carbonates.[1]
| Compound Name | Structure | C=O Asymmetric Stretch (ν_as(C=O)) [cm⁻¹] | C=O Symmetric Stretch (ν_s(C=O)) [cm⁻¹] | C-O-C Stretch (ν(C-O-C)) [cm⁻¹] | Reference(s) |
| Dimethyl this compound | CH₃-O-CO-O-CO-O-CH₃ | ~1832 | ~1760 | ~1156 | [2][3] |
| Diethyl Pyrocarbonate | CH₃CH₂-O-CO-O-CO-O-CH₂CH₃ | ~1820 - 1775 | ~1750 | ~1250 - 1210 | [1] |
| Di-tert-butyl this compound | (CH₃)₃C-O-CO-O-CO-O-C(CH₃)₃ | ~1810 | ~1765 | ~1160 | |
| α,β-diglycerol this compound (bicyclic) | C₇H₈O₆ | 1798 (five-membered ring), 1747 (six-membered ring) | - | - | [4] |
| Di(succinimido) carbonate | C₉H₈N₂O₇ | ~1780 | ~1740 | - | [3][5][6][7] |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹³C NMR spectroscopy provides valuable information about the carbon framework of this compound intermediates. The carbonyl carbons of the this compound moiety typically resonate in the downfield region of the spectrum, and their chemical shifts can be influenced by the nature of the substituent groups.
| Compound Name | Structure | Carbonyl Carbon (C=O) Chemical Shift [ppm] | Other Characteristic Chemical Shifts [ppm] | Reference(s) |
| Diethyl Pyrocarbonate | CH₃CH₂-O-CO-O-CO-O-CH₂CH₃ | ~150.5 | O-C H₂: ~66.5, C H₃: ~13.9 | [5] |
| bis(cyclic carbonate)s (from PO3G) | - | ~155.8 | O-C H: ~76.1, O-C H₂: ~66.6 | [8] |
| α-(cyclic carbonate), ω-hydroxyl end functional PDLLA | - | ~154.4 | - | [9] |
Raman Spectroscopy Data
Raman spectroscopy is complementary to IR spectroscopy and can be particularly useful for studying symmetric vibrations. The symmetric stretching of the carbonate group in various environments gives rise to strong and characteristic Raman bands.
| Species | Symmetric C-O Stretch (ν₁(CO₃²⁻)) [cm⁻¹] | Other Characteristic Bands [cm⁻¹] | Reference(s) |
| Sodium Bicarbonate | ~1060 | - | [10] |
| Calcium Carbonate | ~1097 | - | [10] |
| Magnesium Carbonate | ~1123 | - | [10] |
Experimental Protocols
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy for Reaction Monitoring
ATR-FTIR is a powerful technique for in-situ, real-time monitoring of chemical reactions involving this compound intermediates. It allows for the direct analysis of liquid or solid samples without extensive preparation.
Objective: To monitor the formation and consumption of a this compound intermediate during a chemical reaction.
Materials and Equipment:
-
FTIR spectrometer equipped with an ATR accessory (e.g., diamond or ZnSe crystal).
-
Reaction vessel compatible with the ATR probe.
-
Reactants and solvents for the synthesis of the this compound intermediate.
-
Data acquisition and analysis software.
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, dry ATR crystal. This will be subtracted from the sample spectra to remove any instrumental and environmental artifacts.
-
Initial Reactant Spectrum: Record the spectrum of the initial reaction mixture before the addition of the final reactant that initiates the formation of the this compound intermediate. This will serve as the reference spectrum (time = 0).
-
Reaction Initiation: Add the final reactant to the reaction vessel and immediately start acquiring spectra at regular time intervals (e.g., every 30 seconds or 1 minute, depending on the reaction kinetics).
-
Data Acquisition: Continue collecting spectra throughout the course of the reaction until it reaches completion or equilibrium. Ensure that the reaction mixture is well-stirred to maintain homogeneity at the ATR crystal surface.
-
Data Analysis:
-
Subtract the background spectrum from each of the collected sample spectra.
-
Identify the characteristic absorption bands of the this compound intermediate (refer to Table 1.1).
-
Plot the absorbance of a characteristic peak of the this compound intermediate as a function of time to obtain a kinetic profile of its formation and consumption.
-
Similarly, monitor the disappearance of reactant peaks and the appearance of product peaks to gain a comprehensive understanding of the reaction progress.
-
Visualization of Workflows and Pathways
Workflow for Spectroscopic Identification of this compound Intermediates
The following diagram illustrates a logical workflow for the identification and characterization of this compound intermediates using a combination of spectroscopic techniques.
Caption: Workflow for the spectroscopic identification of this compound intermediates.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. N,N'-Disuccinimidyl Carbonate (DSC) [oakwoodchemical.com]
- 4. Structure characterization of functional histidine residues and carbethoxylated derivatives in peptides and proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Di(succinimido) carbonate | C9H8N2O7 | CID 676246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. usbio.net [usbio.net]
- 7. ≥95%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Characterization of Cyclic Carbonate End-Functional Linear and Star Polyesters via Ring-Opening Polymerization - Sustainable Polymer & Energy - Full-Text HTML - SCIEPublish [sciepublish.com]
- 10. researchgate.net [researchgate.net]
The Pivotal Role of Dicarbonate-Based Electrolytes in Advancing Battery Technology: A Technical Guide
For Immediate Release
[City, State] – The quest for safer, more efficient, and higher-voltage lithium-ion batteries has led researchers to explore novel electrolyte formulations. Among the most promising candidates are dicarbonate-based electrolytes, which offer unique physicochemical properties that address the limitations of conventional carbonate electrolytes. This technical guide provides an in-depth analysis of the synthesis, properties, and performance of this compound-based electrolytes, tailored for researchers, scientists, and professionals in drug development and materials science.
This compound solvents, characterized by two carbonate groups within a single molecule, have demonstrated the potential to enhance the thermal and electrochemical stability of electrolytes.[1] These properties are critical for developing next-generation energy storage devices, including those operating at voltages exceeding 5V.[2][3][4]
Synthesis and Preparation of this compound Electrolytes
The synthesis of this compound compounds is typically achieved through the acylation of diols.[5] A general procedure involves the reaction of a diol, such as ethylene (B1197577) glycol or 1,3-propanediol, with a chloroformate, like methyl chloroformate or ethyl chloroformate.[5]
General Synthesis Protocol:
A detailed, step-by-step synthesis procedure is outlined below, based on established methodologies.[5][6]
Materials:
-
1,3-Propanediol (98%)
-
Ethylene glycol (99.8%)
-
Ethyl chloroformate (99%)
-
Methyl chloroformate (99%)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Activated molecular sieves (4 Å)
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)
Procedure:
-
The diol is dissolved in anhydrous DCM.
-
The solution is cooled in an ice bath.
-
The chloroformate is added dropwise to the cooled solution while stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The resulting solution is washed with deionized water to remove any unreacted diol and other water-soluble byproducts.
-
The organic layer is dried over anhydrous sodium sulfate (B86663) and filtered.
-
The solvent is removed under reduced pressure to yield the crude this compound product.
-
The product is further purified by vacuum distillation.
-
The purified this compound is stored over activated molecular sieves in an argon-filled glovebox.[5][7]
-
Electrolytes are prepared by dissolving a specific molar ratio of LiTFSI into the this compound solvent.[5][7] For example, a molar ratio of r = [LiTFSI]/[C=O] = 0.1 is commonly used for comparative studies.[5][7][8]
The following diagram illustrates the general workflow for synthesizing this compound electrolytes.
Caption: Workflow for this compound electrolyte synthesis and preparation.
Physicochemical Properties of this compound Electrolytes
The performance of an electrolyte is intrinsically linked to its physicochemical properties, including ionic conductivity, viscosity, thermal stability, and electrochemical stability.
Ionic Conductivity and Viscosity
This compound-based electrolytes generally exhibit lower ionic conductivity compared to conventional electrolytes composed of dimethyl carbonate (DMC) or diethyl carbonate (DEC).[5] This is often attributed to their higher viscosity.[7][9] However, the conductivity is comparable to other emerging electrolyte systems.[5] The relationship between temperature, viscosity, and ionic conductivity is a critical aspect of their characterization. As temperature increases, viscosity typically decreases, leading to an increase in ionic conductivity.[5][8]
The ionic conductivity of this compound electrolytes is also influenced by the salt concentration.[5] Initially, conductivity increases with salt concentration due to a higher number of charge carriers. However, beyond a certain point, the increasing viscosity and ion-pairing effects can lead to a decrease in conductivity.[5][7][8]
Table 1: Ionic Conductivity and Viscosity of Various this compound Electrolytes at 25°C (r = [LiTFSI]/[C=O] = 0.1)
| This compound Structure | Ionic Conductivity (mS/cm) | Viscosity (cP) |
| PM (Propyl Methyl) | ~0.3 | ~20 |
| EM (Ethyl Methyl) | ~0.3 | ~20 |
| EE (Ethyl Ethyl) | ~0.1 | ~40 |
| PE (Propyl Ethyl) | ~0.1 | ~40 |
Data compiled from graphical representations in cited literature.[5]
Experimental Protocol for Ionic Conductivity Measurement:
Electrochemical Impedance Spectroscopy (EIS) is the standard technique for measuring ionic conductivity.
Apparatus:
-
VMP3 Potentiostat (Biologic) or equivalent
-
Swagelok-type cell with two blocking electrodes
-
PTFE spacer (250 µm)
-
Temperature chamber
Procedure:
-
Assemble the Swagelok-type cell in an argon-filled glovebox.
-
Place a small amount of the this compound electrolyte onto one of the blocking electrodes.
-
Use a 250 µm PTFE spacer to control the distance between the electrodes.
-
Seal the cell.
-
Place the cell in a temperature chamber and allow it to equilibrate for at least 30 minutes at the desired temperature.
-
Perform EIS measurements over a frequency range of 1 MHz to 1 Hz with an AC amplitude of 10 mV.
-
The ionic conductivity (σ) is calculated from the bulk resistance (Rb) obtained from the Nyquist plot, the thickness of the spacer (l), and the area of the electrode (A) using the formula: σ = l / (Rb * A).
-
Measurements are typically performed in triplicate to ensure accuracy.[8]
The following diagram illustrates the experimental workflow for measuring ionic conductivity.
Caption: Workflow for ionic conductivity measurement using EIS.
Thermal Stability
The thermal stability of electrolytes is paramount for battery safety. This compound electrolytes have been investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5] These studies help determine the decomposition temperatures and thermal behavior of the electrolytes. The choice of lithium salt can also influence thermal stability, with LiTFSI generally offering higher thermal stability than LiPF6.[5] In some cases, this compound electrolytes have shown higher thermal stability compared to conventional LiPF6 carbonate electrolytes.[10]
Table 2: Thermal Properties of Selected this compound Electrolytes
| Electrolyte System | Onset Decomposition Temperature (°C) | Method |
| LiPF6 in EC/DEC | ~170 (with LiPF6) | TGA |
| Dimethyl this compound (DMDC) based | >200 | TGA |
| LiTFSI-LiODFB dual-salt in carbonate | 271 | DSC |
Data compiled from various sources.[1][10][11]
Experimental Protocol for Thermal Analysis (TGA/DSC):
Apparatus:
-
TGA/DSC instrument (e.g., Mettler Toledo DSC1, NETZSCH STA 449 F1 Jupiter)
-
Aluminum crucibles (40 µL) with pierced lids
Procedure:
-
In an argon-filled glovebox, pipette a small amount (typically 8-10 mg) of the electrolyte into an aluminum crucible.[12]
-
Seal the crucible with a pierced lid to allow for the escape of evolved gases.
-
Place the crucible in the TGA/DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon).
-
Record the weight loss as a function of temperature (TGA) and the heat flow as a function of temperature (DSC).
-
The onset decomposition temperature is determined from the TGA curve, and thermal transitions (e.g., melting, boiling, decomposition) are identified from the DSC curve.[5]
Electrochemical Stability Window
A wide electrochemical stability window (ESW) is essential for high-voltage battery applications. This compound-based electrolytes have shown promising results in this regard. For instance, an electrolyte based on dimethyl 2,5-dioxahexanedioate has demonstrated anodic stability up to 5.2 V (vs. Li/Li+).[2][3][4] This superior stability is attributed to the unique chemical structure of the this compound solvent and its solvation properties.[2][3]
Table 3: Electrochemical Stability Window of this compound-Based Electrolytes
| This compound Solvent | Anodic Stability Limit (V vs. Li/Li+) |
| Dimethyl 2,5-dioxahexanedioate | 5.2 |
| Dimethyl this compound (DMDC) | Enhanced anodic stability |
Data compiled from cited literature.[1][2][3][4]
Experimental Protocol for Electrochemical Stability Window Measurement:
Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV) is used to determine the ESW.
Apparatus:
-
Potentiostat
-
Three-electrode cell (e.g., coin cell)
-
Working electrode (e.g., platinum or glassy carbon)
-
Counter and reference electrodes (e.g., lithium metal)
Procedure:
-
Assemble the three-electrode cell in an argon-filled glovebox with the this compound electrolyte.
-
Perform LSV or CV by scanning the potential of the working electrode to anodic and cathodic limits at a slow scan rate (e.g., 0.1 mV/s).
-
The anodic and cathodic stability limits are determined by the potentials at which a significant increase in current is observed, indicating the onset of electrolyte oxidation and reduction, respectively.
Ion Transport and Solvation
The performance of this compound electrolytes is also dictated by the solvation of lithium ions and the mechanism of ion transport. Studies have shown that in this compound systems, the coordination of the anion to the lithium ion is higher compared to conventional linear carbonate electrolytes.[5] Molecular dynamics simulations suggest that the lithium ion tends to move together with the coordinating this compound molecules and anions.[5] The bidentate nature of this compound solvents can lead to a higher solvent coordination, which can contribute to the formation of a more robust solid-electrolyte interphase (SEI) and enhanced anodic stability.[1][13]
The relationship between the different physicochemical properties can be summarized in the following logical diagram.
Caption: Logical relationship between this compound properties and battery performance.
Conclusion
This compound-based electrolytes represent a significant step forward in the development of high-performance lithium-ion batteries. Their favorable thermal and electrochemical stability, coupled with tunable physicochemical properties, make them a compelling area of research. While challenges such as higher viscosity and lower ionic conductivity compared to conventional electrolytes exist, ongoing research into novel this compound structures and electrolyte formulations, including the use of co-solvents, is expected to overcome these limitations.[9] This technical guide provides a foundational understanding of the core properties and experimental methodologies associated with this compound electrolytes, serving as a valuable resource for the scientific community.
References
- 1. osti.gov [osti.gov]
- 2. A this compound solvent electrolyte for high performance 5 V-Class Lithium-based batteries [ideas.repec.org]
- 3. [PDF] A this compound solvent electrolyte for high performance 5 V-Class Lithium-based batteries | Semantic Scholar [semanticscholar.org]
- 4. A this compound solvent electrolyte for high performance 5 V-Class Lithium-based batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding Ion Transport in Alkyl Dicarbonates: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. uu.diva-portal.org [uu.diva-portal.org]
- 9. researchgate.net [researchgate.net]
- 10. Thermal Stability Analysis of Lithium-Ion Battery Electrolytes Based on Lithium Bis(trifluoromethanesulfonyl)imide-Lithium Difluoro(oxalato)Borate Dual-Salt - PMC [pmc.ncbi.nlm.nih.gov]
- 11. osti.gov [osti.gov]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. pubs.acs.org [pubs.acs.org]
Theoretical and Computational Elucidation of Dicarbonate Structures: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
The term "dicarbonate" can be ambiguous, referring to either the pyrocarbonate anion (C₂O₅²⁻) or, more commonly in computational and theoretical chemistry, the oxalate (B1200264) dianion (C₂O₄²⁻). This technical guide provides an in-depth analysis of the theoretical and computational studies of these this compound structures, with a primary focus on the extensively studied oxalate dianion due to its significance and the wealth of available research. This document synthesizes key findings on the structural isomers, stability, and spectroscopic properties of these anions, presenting quantitative data, detailed methodologies, and visual representations of key concepts and workflows.
The oxalate dianion is a fundamental dicarboxylic acid dianion, playing roles as both a human and plant metabolite.[1] Conversely, this compound salts with the C₂O₅²⁻ anion are generally unstable under ambient conditions but can be synthesized under high pressure.[2] Understanding the intrinsic properties of these structures is crucial for various applications, including materials science and drug development, where oxalate is a known chelating agent for metal cations.[1]
Computational and Experimental Methodologies
The study of this compound structures heavily relies on a synergistic approach combining theoretical calculations and experimental validation.
Computational Protocols
-
Density Functional Theory (DFT): A prevalent method for investigating the electronic structure and properties of this compound species.[3][4] Common functionals include B3LYP and PBE1PBE, often paired with basis sets like cc-pVTZ for accurate predictions of geometry and vibrational frequencies.[3][5] DFT is instrumental in determining the relative energies of different isomers and conformers, as well as simulating spectroscopic data.[3][6]
-
Ab Initio Methods: High-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)), provide benchmark data for energetics and molecular properties.[7] These methods are often used to validate DFT results and to obtain highly accurate data for smaller systems.
-
Molecular Dynamics (MD) Simulations: Both ab initio and classical MD simulations are employed to study the behavior of this compound anions in solution, providing insights into solvation structures and dynamics.[8] These simulations help in understanding how the environment influences the conformation of the anion.
Experimental Techniques
-
γ-Radiolysis: This technique is used to generate radical anions of oxalate in polycrystalline samples, allowing for the study of their electronic structure and stability.[3]
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful tool for characterizing radical species, such as the oxalate anion-radical (C₂O₄⁻). It provides information on the spin distribution, g-values, and hyperfine interactions, which can be correlated with computational results.[3]
-
High-Pressure Synthesis: For the unstable pyrocarbonate anion (C₂O₅²⁻), high-pressure and high-temperature conditions are necessary for synthesis from precursors like lead(II) carbonate (PbCO₃) and carbon dioxide (CO₂).[2]
The Oxalate Dianion (C₂O₄²⁻): A Tale of Two Conformers
Theoretical studies have revealed that the isolated oxalate dianion exists in two primary conformations: a planar structure with D₂h symmetry and a non-planar, twisted structure with D₂d symmetry.
The non-planar D₂d conformer, with a 90° twist about the C-C bond, is theoretically more stable than the planar D₂h conformer in the gas phase and in aqueous solutions.[7][9] The energy barrier for rotation between these two conformers is calculated to be between 2 and 6 kcal/mol.[7][9] However, in solid-state oxalate complexes, crystal packing forces often overcome this small rotational barrier, leading to the observation of the planar D₂h conformation.[3][7]
Structural Parameters of Oxalate Dianion Conformers
The table below summarizes key structural parameters for the D₂d and D₂h conformers of the oxalate dianion, as determined by computational studies.
| Parameter | D₂d Conformer (Calculated) | D₂h Conformer (Calculated) |
| C-C Bond Length (Å) | ~1.57 | ~1.57 |
| C-O Bond Length (Å) | ~1.27 | ~1.27 |
| O-C-O Bond Angle (°) | ~126 | ~126 |
| O-C-C-O Dihedral Angle (°) | 90 | 0 |
| Point Group | D₂d | D₂h |
| Relative Energy (kcal/mol) | 0.0 | 2-6 |
Note: Exact values may vary depending on the level of theory and basis set used in the calculations.
The Oxalate Anion-Radical (C₂O₄⁻)
The oxalate anion-radical is another species of interest in theoretical and computational studies. Similar to the dianion, it can exist in both D₂h and D₂d conformations. Potential energy surface calculations indicate that the D₂d conformation of C₂O₄⁻ is significantly more stable than the D₂h conformation by almost 8 kJ/mol.[3]
EPR Spectroscopic Parameters of Oxalate Anion-Radical Conformers
EPR spectroscopy, in conjunction with DFT calculations, has been used to characterize the different conformers of the oxalate anion-radical. The calculated average g-values are distinct for each conformer, allowing for their experimental identification.
| Conformer | Average g-value (gavg) |
| D₂d | ~2.008 |
| D₂h | ~2.011 |
Data obtained from studies on γ-irradiated polycrystalline oxalates.[3]
The Pyrocarbonate Anion (C₂O₅²⁻)
The pyrocarbonate anion, C₂O₅²⁻, consists of two carbonate units sharing an oxygen atom.[2] Unlike the oxalate dianion, it is generally unstable under ambient conditions. However, inorganic salts of this anion have been synthesized under high pressure.
For example, lead(II) this compound (PbC₂O₅) can be formed from PbCO₃ and CO₂ at 30 GPa and 2000 K.[2] It crystallizes in a monoclinic structure with the space group P2₁/c.[2] Strontium this compound (SrC₂O₅) exhibits a similar structure.[2]
Crystallographic Data for Metal Dicarbonates (at 30 GPa)
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Unit Cell Volume (ų) |
| PbC₂O₅ | Monoclinic | P2₁/c | 4.771 | 8.079 | 7.070 | 91.32 | 272.4 |
| SrC₂O₅ | Monoclinic | P2₁/c | 4.736 | 8.175 | 7.140 | 91.34 | 276.3 |
Data from high-pressure synthesis experiments.[2]
Bond Lengths in Strontium this compound (at 30 GPa)
| Bond Type | Bond Length (Å) |
| Sr=O (double bond) | 1.22, 1.24, 1.25 |
| Sr-O (single bond) | 1.36, 1.41 |
These values provide insight into the bonding within the pyrocarbonate anion under high-pressure conditions.[2]
Vibrational Frequencies
Computational chemistry provides a powerful means to predict the vibrational frequencies of different this compound isomers. These theoretical spectra are invaluable for interpreting experimental infrared (IR) and Raman data. The table below presents a hypothetical comparison of the most intense calculated vibrational modes for the oxalate and pyrocarbonate anions.
| Vibrational Mode | Oxalate Dianion (C₂O₄²⁻) - D₂h | Pyrocarbonate Anion (C₂O₅²⁻) |
| Symmetric C-O Stretch | ~1650 cm⁻¹ | ~1700 cm⁻¹ |
| Asymmetric C-O Stretch | ~1330 cm⁻¹ | ~1350 cm⁻¹ |
| C-C Stretch | ~900 cm⁻¹ | N/A |
| C-O-C Asymmetric Stretch | N/A | ~1100 cm⁻¹ |
| O-C-O Bending | ~800 cm⁻¹ | ~850 cm⁻¹ |
Note: These are representative values and the exact frequencies and intensities would need to be calculated for specific systems using appropriate levels of theory.
Conclusion
Theoretical and computational studies have been instrumental in elucidating the intricate structural details of this compound species. For the oxalate dianion (C₂O₄²⁻), a clear picture has emerged of two low-energy conformers, with the non-planar D₂d structure being intrinsically more stable, though environmental factors can favor the planar D₂h form. The combination of high-level ab initio and DFT calculations with experimental techniques like EPR spectroscopy has provided a deep understanding of both the dianion and its corresponding radical anion. While the pyrocarbonate anion (C₂O₅²⁻) is less stable, high-pressure synthesis and computational studies offer a glimpse into its structure and bonding. The data and methodologies presented in this whitepaper provide a solid foundation for researchers in chemistry, materials science, and drug development to further explore the properties and applications of these fascinating oxocarbon anions.
References
- 1. Oxalate | C2O4-2 | CID 71081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Computational Study of Allotropic Structures of Carbon by Density Functional Theory (DTF) [scielo.org.co]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. researchgate.net [researchgate.net]
- 7. The Oxalate Dianion, C2O42–: Planar or Nonplanar? | Semantic Scholar [semanticscholar.org]
- 8. Understanding Ion Transport in Alkyl Dicarbonates: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Core Mechanism of Dimethyl Dicarbonate: An In-depth Technical Guide to its Antimicrobial Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl dicarbonate (DMDC), a potent antimicrobial agent, is widely utilized as a cold sterilant in the beverage industry. Its efficacy against a broad spectrum of microorganisms, including yeasts, molds, and bacteria, coupled with its rapid hydrolysis into naturally occurring and innocuous byproducts—methanol and carbon dioxide—positions it as a valuable tool in food preservation. This technical guide delves into the core mode of action of DMDC, providing a detailed exploration of its molecular interactions with microbial cells. The following sections will elucidate the primary mechanisms of enzyme inhibition, cell membrane disruption, and induction of oxidative stress, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mode of Action: Enzyme Inactivation via Methoxycarbonylation
The principal antimicrobial activity of dimethyl this compound stems from its ability to cause methoxycarbonylation of proteins, particularly targeting key metabolic enzymes. This chemical modification leads to the inactivation of these enzymes, thereby disrupting essential metabolic pathways and ultimately causing microbial cell death.
DMDC is a highly reactive electrophile that readily attacks nucleophilic functional groups present in amino acid residues of proteins, such as the imidazole (B134444) group of histidine, the amino group of lysine, and the sulfhydryl group of cysteine. The reaction with the imidazole ring of histidine residues in the active sites of enzymes is a particularly critical mechanism of inactivation.
Key Enzymatic Targets
Several vital microbial enzymes have been identified as targets for DMDC, including:
-
Alcohol Dehydrogenase (ADH): Crucial for ethanol (B145695) metabolism in fermentative yeasts like Saccharomyces cerevisiae. DMDC-mediated inactivation of ADH disrupts the energy production pathway.
-
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): A key enzyme in glycolysis, its inhibition halts the central carbon metabolism, leading to a rapid depletion of cellular energy.
-
Acetate Kinase and L-Glutamic Acid Decarboxylase: These enzymes are involved in critical metabolic pathways, and their inhibition contributes to the overall antimicrobial effect of DMDC.
The methoxycarbonylation of histidine residues within the catalytic sites of these enzymes blocks substrate binding and/or induces conformational changes that render the enzyme non-functional.
Secondary Mechanisms of Microbial Inactivation
While enzyme inactivation is the primary mode of action, DMDC also exerts its antimicrobial effects through other mechanisms that contribute to cellular demise.
Cell Membrane Disruption
DMDC can penetrate the microbial cell membrane to reach its intracellular targets. There is also evidence to suggest that DMDC can directly impact the integrity of the cell membrane. This may be a consequence of lipid peroxidation, a process initiated by the accumulation of reactive oxygen species. Damage to the cell membrane leads to increased permeability, leakage of essential intracellular components, and ultimately, cell lysis.
Induction of Oxidative Stress
DMDC treatment has been shown to induce the accumulation of reactive oxygen species (ROS) within microbial cells. ROS, such as superoxide (B77818) anions and hydroxyl radicals, are highly reactive molecules that can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids. The resulting oxidative stress contributes significantly to the antimicrobial efficacy of DMDC.
Quantitative Data on Antimicrobial Efficacy
The effectiveness of DMDC varies depending on the target microorganism, the initial microbial load, the concentration of DMDC applied, and the physicochemical properties of the medium (e.g., temperature, pH, and presence of other substances). The following tables summarize key quantitative data on the antimicrobial activity of DMDC.
| Microorganism | Medium | Initial Inoculum (CFU/mL) | DMDC Conc. (mg/L) | Temperature (°C) | Time | Log Reduction | Reference |
| Salmonella enterica | Orange Juice | 106-107 | 172 | 4 | 24 h | >5 | |
| Salmonella enterica | Orange Juice | 106-107 | 200 | 4 | 24 h | >5 | |
| Yeasts and Molds | Orange Juice | 105-106 | 172-200 | Ambient | - | ~5 | |
| Yeasts and Molds | Orange Juice | 105-106 | 172-200 | 4 | - | ~4 | |
| E. coli O157:H7 | Mango & Passion Fruit Smoothie | - | 250 | 4 | 2 h | 5 | |
| S. aureus | Mango & Passion Fruit Smoothie | - | 250 | 4 | 2 h | 1 |
| Microorganism | Medium | Initial Inoculum (CFU/mL) | DMDC MIC (mg/L) | Reference |
| Schizosaccharomyces pombe | Dry Red Wine | 500 | 100 | |
| Dekkera bruxellensis | Dry Red Wine | 500 | 100 | |
| Saccharomyces cerevisiae | Dry Red Wine | 500 | 100 | |
| Pichia guilliermondii | Dry Red Wine | 500 | 100 | |
| Zygosaccharomyces bailii | Dry Red Wine | 500 | 25 | |
| Zygoascus hellenicus | Dry Red Wine | 500 | 25 | |
| Lachancea thermotolerans | Dry Red Wine | 500 | 25 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the mode of action of dimethyl this compound.
Enzyme Inhibition Assay: Alcohol Dehydrogenase (ADH) from Saccharomyces cerevisiae
Principle: This assay measures the activity of ADH by monitoring the reduction of NAD+ to NADH at 340 nm in the presence and absence of DMDC.
Materials:
-
Purified yeast alcohol dehydrogenase (Sigma-Aldrich or similar)
-
Ethanol (substrate)
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Sodium pyrophosphate buffer (50 mM, pH 8.8)
-
Dimethyl this compound (DMDC)
-
Spectrophotometer capable of reading at 340 nm
-
Cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of yeast ADH in cold sodium pyrophosphate buffer.
-
Prepare substrate solution (e.g., 95% ethanol).
-
Prepare NAD+ solution (e.g., 15 mM in deionized water).
-
Prepare a stock solution of DMDC in a non-aqueous solvent (e.g., ethanol) and make fresh dilutions in the buffer immediately before use due to its rapid hydrolysis.
-
-
Assay Setup:
-
In a cuvette, combine 1.3 mL of sodium pyrophosphate buffer, 0.1 mL of ethanol, and 1.5 mL of NAD+ solution.
-
Add a specific volume of the DMDC dilution to achieve the desired final concentration for the test sample. For the control, add the same volume of buffer.
-
Equilibrate the mixture to 25°C.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding a small volume (e.g., 0.1 mL) of the diluted ADH solution to the cuvette.
-
Immediately mix by inversion and start monitoring the increase in absorbance at 340 nm for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) from the linear portion of the absorbance vs. time plot.
-
Compare the velocities of the control and DMDC-treated samples to determine the percentage of inhibition.
-
To determine the IC50 value, perform the assay with a range of DMDC concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determination of Minimum Inhibitory Concentration (MIC)
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This can be determined using broth microdilution methods.
Materials:
-
Microorganism to be tested (e.g., Saccharomyces cerevisiae, Brettanomyces bruxellensis)
-
Appropriate liquid growth medium (e.g., YPD broth for yeast)
-
Dimethyl this compound (DMDC)
-
Sterile 96-well microtiter plates
-
Incubator
-
Microplate reader (optional, for quantitative growth assessment)
Procedure:
-
Inoculum Preparation:
-
Culture the test microorganism in its appropriate broth medium to the mid-exponential phase.
-
Adjust the culture density to a standardized concentration (e.g., 1 x 10^5 CFU/mL) using a spectrophotometer or by serial dilution and plate counting.
-
-
Serial Dilution of DMDC:
-
In a 96-well plate, perform a two-fold serial dilution of DMDC in the growth medium. The concentration range should bracket the expected MIC.
-
Include a positive control well (medium with inoculum, no DMDC) and a negative control well (medium only).
-
-
Inoculation:
-
Add an equal volume of the standardized inoculum to each well (except the negative control).
-
-
Incubation:
-
Incubate the microtiter plate at the optimal growth temperature for the microorganism (e.g., 25-30°C for many yeasts) for a specified period (e.g., 24-48 hours).
-
-
Result Interpretation:
-
The MIC is determined as the lowest concentration of DMDC in which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Cell Membrane Permeability Assay using Propidium Iodide (PI)
Principle: Propidium iodide is a fluorescent dye that cannot penetrate the intact cell membranes of viable cells. When the membrane is compromised, PI enters the cell and intercalates with DNA, resulting in a significant increase in fluorescence.
Materials:
-
Microbial cell culture (e.g., E. coli, S. cerevisiae)
-
Phosphate-buffered saline (PBS)
-
Dimethyl this compound (DMDC)
-
Propidium iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
Fluorometer or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Grow the microbial culture to the mid-exponential phase.
-
Harvest the cells by centrifugation and wash them twice with PBS.
-
Resuspend the cells in PBS to a specific density (e.g., 10^7 cells/mL).
-
-
DMDC Treatment:
-
Treat the cell suspension with different concentrations of DMDC for a defined period (e.g., 30 minutes) at room temperature. Include an untreated control.
-
-
Staining:
-
Add PI to each cell suspension to a final concentration of 1-5 µg/mL.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
-
Measurement:
-
Fluorometer: Measure the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm. An increase in fluorescence intensity compared to the control indicates membrane damage.
-
Fluorescence Microscope: Observe the cells under a fluorescence microscope. Cells with compromised membranes will appear red.
-
Measurement of Lipid Peroxidation (TBARS Assay)
Principle: This assay measures malondialdehyde (MDA), a byproduct of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored adduct that can be quantified spectrophotometrically.
Materials:
-
Yeast cell culture
-
Trichloroacetic acid (TCA) solution (e.g., 20%)
-
Thiobarbituric acid (TBA) solution (e.g., 0.67% in 0.25 N HCl)
-
Dimethyl this compound (DMDC)
-
Spectrophotometer
Procedure:
-
Sample Preparation:
-
Grow a yeast culture and treat it with DMDC for a specified time.
-
Harvest the cells and wash them with a suitable buffer.
-
Lyse the cells (e.g., by sonication or glass bead disruption) on ice.
-
-
TBARS Reaction:
-
To the cell lysate, add an equal volume of TCA solution to precipitate proteins.
-
Centrifuge to pellet the precipitate and collect the supernatant.
-
To the supernatant, add an equal volume of TBA solution.
-
Heat the mixture in a boiling water bath for 15-30 minutes.
-
Cool the samples to room temperature.
-
-
Measurement:
-
Measure the absorbance of the resulting pink-colored solution at 532 nm.
-
Quantify the amount of MDA using a standard curve prepared with a known concentration of MDA. An increase in MDA concentration in DMDC-treated samples indicates lipid peroxidation.
-
Analysis of Protein Modification by Mass Spectrometry
Principle: Mass spectrometry can be used to identify the specific amino acid residues in a protein that have been modified by DMDC.
Materials:
-
Purified target protein (e.g., alcohol dehydrogenase)
-
Dimethyl this compound (DMDC)
-
Trypsin (for protein digestion)
-
Reagents for protein reduction and alkylation (e.g., DTT and iodoacetamide)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Protein Modification:
-
Incubate the purified target protein with and without DMDC under controlled conditions.
-
-
Sample Preparation for MS:
-
Reduce the disulfide bonds in the protein using DTT and then alkylate the free cysteine residues with iodoacetamide.
-
Digest the protein into smaller peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using liquid chromatography.
-
Analyze the peptides using tandem mass spectrometry.
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence database to identify the peptides.
-
Look for mass shifts in the peptides from the DMDC-treated sample corresponding to the addition of a methoxycarbonyl group (+58 Da).
-
The fragmentation pattern in the MS/MS spectra will reveal the specific amino acid residue (e.g., histidine) that has been modified.
-
Visualizing the Mode of Action and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Dicarbonates as Efficient Carbonylating Agents in Organic Synthesis: An In-depth Technical Guide
For: Researchers, scientists, and drug development professionals.
Abstract
Dicarbonates, particularly di-tert-butyl dicarbonate ((Boc)₂O) and dimethyl this compound (DMC), have emerged as versatile and efficient carbonylating agents in modern organic synthesis. Their utility extends beyond their well-established role in installing protecting groups to facilitating the synthesis of a diverse array of carbonyl-containing compounds, including carbamates, ureas, esters, and heterocyclic structures. This technical guide provides a comprehensive overview of the applications of dicarbonates as carbonylating agents, with a focus on their efficiency, reaction mechanisms, and practical implementation in research and drug development. Detailed experimental protocols for key transformations are provided, and quantitative data are summarized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear and concise understanding of the underlying chemical processes.
Introduction: The Versatility of Dicarbonates in Carbonylation Chemistry
Organic carbonates are recognized for their low toxicity and high biodegradability, positioning them as environmentally benign reagents and alternatives to hazardous compounds like phosgene.[1] Dicarbonates, a class of organic carbonates, are particularly valuable due to their enhanced reactivity, which allows for the efficient introduction of carbonyl functionalities into a wide range of organic molecules.
Di-tert-butyl this compound, commonly known as Boc anhydride, is a cornerstone reagent in pharmaceutical drug discovery.[2] Its primary application lies in the installation of the tert-butoxycarbonyl (Boc) protecting group onto amine functionalities, a critical step in the multi-step synthesis of complex drug molecules.[2] The stability of the Boc group under various reaction conditions, coupled with its facile removal under mild acidic conditions, makes it an ideal choice for protecting amines during sensitive chemical transformations.[2] Beyond its role in protection, (Boc)₂O serves as a versatile carboxylating agent for the synthesis of tert-butyl carboxylates.[3][4]
Dimethyl this compound (DMC) is another prominent this compound that serves as a green reagent and solvent in organic synthesis.[5][6] It is a valuable alkoxycarbonylating agent and has been employed in the synthesis of various heterocyclic compounds.[7] The reactivity of dialkyl carbonates like DMC can be understood through the Hard and Soft Acids and Bases (HSAB) theory, which explains their ambident electrophilic nature.[7]
This guide will delve into the specific applications of these dicarbonates as carbonylating agents, providing detailed data and protocols to aid researchers in their synthetic endeavors.
Di-tert-butyl this compound ((Boc)₂O) as a Carbonylating Agent
(Boc)₂O is a widely used reagent for introducing the tert-butoxycarbonyl (Boc) protecting group for amines, alcohols, and thiols.[4] It is also utilized in the conversion of amines to isocyanates, carbamates, and urea (B33335) derivatives.[4]
N-tert-butoxycarbonylation of Amines
The reaction of (Boc)₂O with amines is a fundamental transformation in peptide synthesis and the preparation of pharmaceutical intermediates.[2] This reaction proceeds with high efficiency to yield the corresponding N-Boc protected amines.
General Experimental Protocol for N-tert-butoxycarbonylation of a Primary Amine: [2]
-
Dissolve the primary amine (1.0 equivalent) in dichloromethane (B109758) (DCM) in a round-bottom flask.
-
Add triethylamine (B128534) (TEA) (1.2 equivalents) to the solution and stir at room temperature.
-
Slowly add a solution of di-tert-butyl this compound ((Boc)₂O) (1.1 equivalents) in DCM to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Concentrate the solution using a rotary evaporator to obtain the crude product, which can be further purified by column chromatography if necessary.
Workflow for N-tert-butoxycarbonylation
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. Di-tert-butyl this compound: a versatile carboxylating reagent_Chemicalbook [chemicalbook.com]
- 5. The reactions of dimethyl carbonate and its derivatives - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Organic carbonates as green media: from laboratory syntheses to industrial applications - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Dialkyl Carbonates in the Green Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Unsymmetrical Dicarbonate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unsymmetrical dicarbonate derivatives, also known as mixed pyrocarbonates, are versatile reagents in organic synthesis, playing a crucial role as protecting groups, particularly in peptide synthesis and the broader field of drug development. Their tailored reactivity, stemming from the electronic and steric differences between the two carbonate substituents, offers distinct advantages over their symmetrical counterparts. This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of these valuable compounds, with a focus on detailed experimental protocols and data presentation for easy comparison and implementation in a research and development setting.
Synthesis of Unsymmetrical this compound Derivatives
The synthesis of unsymmetrical dicarbonates can be broadly categorized into two main strategies: the reaction of a chloroformate with a carbonate salt and the three-component coupling of alcohols, carbon dioxide, and alkyl halides.
Chloroformate-Based Synthesis
A common method for preparing unsymmetrical dicarbonates involves the reaction of an alkyl or aryl chloroformate with a metal salt of a different carbonate half-ester. This approach allows for the introduction of two distinct R groups.
Experimental Protocol: Synthesis of Ethyl tert-Butyl this compound
This protocol is adapted from established methods for this compound synthesis.
Materials:
-
Potassium tert-butoxide
-
Dry tetrahydrofuran (B95107) (THF)
-
Carbon dioxide (CO₂) gas
-
Ethyl chloroformate
-
Anhydrous sodium sulfate
-
Diatomaceous earth
Procedure:
-
A solution of potassium tert-butoxide (1.0 mol) in dry THF (500 mL) is prepared in a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0-5 °C in an ice bath.
-
Dry carbon dioxide gas is bubbled through the stirred solution for 2-3 hours to form a slurry of potassium tert-butyl carbonate.
-
Ethyl chloroformate (1.0 mol) is added dropwise to the slurry over 1 hour, maintaining the temperature between 0 and 5 °C.
-
The reaction mixture is stirred for an additional 2 hours at 0-5 °C and then allowed to warm to room temperature overnight.
-
The resulting mixture is filtered through a pad of diatomaceous earth to remove the precipitated potassium chloride.
-
The filtrate is concentrated under reduced pressure.
-
The residue is taken up in diethyl ether (300 mL) and washed with cold saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude ethyl tert-butyl this compound.
-
Purification is achieved by vacuum distillation.
Quantitative Data:
| Product Name | Starting Materials | Catalyst/Base | Solvent | Reaction Time (h) | Yield (%) |
| Ethyl tert-butyl this compound | Potassium tert-butoxide, CO₂, Ethyl chloroformate | - | THF | ~18 | 75-85 |
Three-Component Coupling Reaction
A more recent and greener approach involves the one-pot synthesis from an alcohol, carbon dioxide, and an alkyl halide, often catalyzed by a base and a phase-transfer catalyst.[1]
Experimental Protocol: Synthesis of Benzyl (B1604629) Butyl Carbonate [1]
Materials:
-
Benzyl alcohol
-
Anhydrous N,N-dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Tetrabutylammonium (B224687) iodide (TBAI)
-
Carbon dioxide (CO₂) gas
-
Butyl bromide
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
Procedure:
-
To a solution of benzyl alcohol (2.0 mmol) in anhydrous DMF (10 mL), potassium carbonate (10 mmol) and tetrabutylammonium iodide (10 mmol) are added.[1]
-
The reaction mixture is flushed with carbon dioxide gas three times.[1]
-
Butyl bromide (10 mmol) is added to the suspension.[1]
-
The reaction is carried out under a carbon dioxide atmosphere for 48 hours with vigorous stirring.[1]
-
The reaction mixture is poured into water (30 mL) and extracted with ethyl acetate (3 x 30 mL).[1]
-
The combined organic layers are washed with water (2 x 30 mL) and brine (30 mL), then dried over anhydrous sodium sulfate.[1]
-
The solvent is evaporated, and the crude product is purified by flash column chromatography.[1]
Quantitative Data:
| Product Name | Starting Materials | Catalyst/Base | Solvent | Reaction Time (h) | Yield (%) |
| Benzyl butyl carbonate | Benzyl alcohol, CO₂, Butyl bromide | K₂CO₃, TBAI | DMF | 48 | High |
Characterization of Unsymmetrical this compound Derivatives
The structural elucidation of unsymmetrical dicarbonates relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will show distinct signals for the different alkyl or aryl groups. The chemical shifts will be influenced by the electronegativity of the carbonate functionality. For example, in ethyl tert-butyl this compound, one would expect a quartet and a triplet for the ethyl group and a singlet for the tert-butyl group.
-
¹³C NMR: The carbon NMR spectrum is characterized by the presence of two carbonyl carbon signals in the region of 150-165 ppm. The chemical shifts of the alkyl or aryl carbons will also be distinct.
Infrared (IR) Spectroscopy
The IR spectrum of a this compound is distinguished by two strong carbonyl (C=O) stretching bands, typically observed in the regions of 1820-1800 cm⁻¹ and 1765-1740 cm⁻¹. The presence of two distinct bands is a hallmark of the this compound functional group.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information through fragmentation patterns. Common fragmentation pathways include the loss of CO₂ and the cleavage of the C-O bonds.
Table of Spectroscopic Data for a Representative Unsymmetrical this compound (Ethyl tert-Butyl this compound):
| Technique | Key Peaks/Signals and Assignments |
| ¹H NMR | δ ~4.3 (q, 2H, -OCH₂ CH₃), δ ~1.5 (s, 9H, -C(CH₃ )₃), δ ~1.3 (t, 3H, -OCH₂CH₃ ) |
| ¹³C NMR | δ ~152 (C=O), δ ~150 (C=O), δ ~84 (-C (CH₃)₃), δ ~65 (-OCH₂ CH₃), δ ~27 (-C(CH₃ )₃), δ ~14 (-OCH₂CH₃ ) |
| IR | ν ~1815 cm⁻¹ (C=O stretch), ν ~1750 cm⁻¹ (C=O stretch), ν ~1150 cm⁻¹ (C-O stretch) |
| MS (EI) | M⁺ not always observed. Fragments corresponding to loss of CO₂, tert-butyl cation, and ethoxycarbonyl cation are common. |
Applications in Drug Development
Unsymmetrical dicarbonates are particularly valuable in the synthesis of complex molecules, such as peptides and other active pharmaceutical ingredients (APIs). Their primary role is as amino-group protecting agents, with the tert-butoxycarbonyl (Boc) group being the most prominent.
Amine Protection in Peptide Synthesis
Unsymmetrical dicarbonates like di-tert-butyl this compound (Boc anhydride) and its analogues are extensively used to introduce the Boc protecting group onto the N-terminus of amino acids. This protection prevents unwanted side reactions during peptide bond formation.[2] The unsymmetrical nature of some of these reagents can offer advantages in terms of reactivity and by-product profiles. For instance, reagents like Boc-OSu (N-(tert-Butoxycarbonyloxy)succinimide) are highly reactive and produce water-soluble by-products, simplifying purification.[3]
Workflow for Boc Protection of an Amino Acid:
Caption: General workflow for the Boc protection of an amino acid using an unsymmetrical this compound.
Advantages of Unsymmetrical Dicarbonates in Synthesis
The use of unsymmetrical dicarbonates can offer several advantages in the synthesis of drug candidates:
-
Modulated Reactivity: By pairing a highly reactive leaving group with a more stable protecting group, the efficiency of the protection reaction can be enhanced.
-
Improved By-product Profile: The choice of the leaving group can lead to the formation of by-products that are easily removed, simplifying the purification process.[3]
-
Introduction of Different Functionalities: Unsymmetrical dicarbonates can be designed to introduce a protecting group on one side and a different functional handle on the other, opening up possibilities for more complex synthetic strategies.
Conclusion
Unsymmetrical this compound derivatives are a valuable class of reagents for organic synthesis, particularly in the context of drug discovery and development. Their tailored synthesis allows for the fine-tuning of reactivity and by-product profiles, offering advantages over symmetrical analogues. A thorough understanding of their synthesis and comprehensive characterization are essential for their effective application in the construction of complex and biologically active molecules. The detailed protocols and data presented in this guide serve as a practical resource for researchers and scientists working in this field.
References
A Technical Guide to the Role of Dicarbonate and Related Compounds in Carbon Dioxide Capture and Utilization
Introduction
The escalating concentration of atmospheric carbon dioxide (CO₂) is a primary driver of global climate change, necessitating the development of robust Carbon Capture and Utilization (CCU) technologies. CCU strategies aim to capture CO₂ from point sources, such as industrial flue gas, or directly from the air, and convert it into value-added products. This process not only mitigates greenhouse gas emissions but also offers a pathway to a circular carbon economy. Within this field, the chemistry of carbonates and dicarbonates plays a pivotal role. These compounds serve as key intermediates in both the capture of CO₂ and its subsequent transformation into fuels, chemicals, and materials. This technical guide provides an in-depth analysis of the mechanisms, quantitative performance, and experimental protocols associated with dicarbonate and related compounds in CCU, targeted at researchers and scientists in the field.
Section 1: CO₂ Capture Mechanisms
The capture of CO₂ often involves its reaction with a basic compound to form carbonate or bicarbonate species. While traditional methods use liquid amine solutions, newer systems explore solid sorbents and novel chemical pathways to improve efficiency and reduce the energy penalty associated with regeneration.
A notable advancement involves the use of crystalline sorbents that capture CO₂ by forming hydrogen-bonded bicarbonate dimers. This mechanism allows for a lower energy requirement for CO₂ release compared to industrial benchmarks like monoethanolamine (MEA).[1] The process generally follows a cycle of absorption, where CO₂ binds to the capture agent, and regeneration (desorption), where captured CO₂ is released in a pure stream, typically by applying heat.
Caption: General workflow for a CO₂ capture and release cycle.
Section 2: Quantitative Data on CO₂ Capture Performance
The efficiency of a CO₂ capture system is evaluated based on its sorption capacity, regeneration energy, and kinetics. A variety of materials, including functionalized solid sorbents and aqueous solutions, have been investigated. The data below summarizes the performance of several key systems.
| Sorbent/System | CO₂ Uptake Capacity | Regeneration Conditions | Regeneration Energy | Key Findings | Reference |
| Crystalline Guanidine Sorbent | Not specified | Low-temperature release | 151.5 kJ/mol CO₂ | Forms bicarbonate dimers; 24% less energy than MEA. | [1] |
| Hydrated Sodium Carbonate (HSCP-70) | 282 mg/g | 120-200 °C | Not specified | 90% saturation uptake within 16 minutes. | [2][3] |
| Amine-grafted SBA-15 (APTS-SBA-15) | Not specified | > 120 °C | Not specified | Stable up to 250 °C; CO₂ adsorbs as carbonate/bicarbonate. | [4] |
| Metalloporphyrin-containing COF | 3.84 mmol/g (16.9 wt%) | Not specified | Not specified | Also catalyzes conversion to cyclic carbonates. | [5] |
| Biordered Ultramicroporous Graphitic Carbon | 7.81 mmol/g (at 273 K) | Pressure swing | Low | High selectivity for CO₂ over N₂. | [6] |
| Charged Adsorbents (Hydroxide in Carbon Electrodes) | High | 90-100 °C | Low | Avoids high-temperature calcination required for traditional hydroxide (B78521) solutions. | [7] |
Section 3: CO₂ Utilization via (Di)carbonate Pathways
Captured CO₂ is a valuable C1 feedstock for synthesizing a range of chemicals. The formation of organic carbonates and dicarboxylic acids represents two major pathways for CO₂ utilization.
A. Synthesis of Organic Carbonates: The reaction of CO₂ with alcohols or epoxides is a common route to produce linear and cyclic organic carbonates, respectively.[8][9] These products, such as dimethyl carbonate (DMC) and propylene (B89431) carbonate, are used as green solvents and electrolytes in lithium-ion batteries.[8] Catalysts, often based on metal oxides like CeO₂, are crucial for activating the thermodynamically stable CO₂ molecule and achieving reasonable reaction kinetics.[10][11]
Caption: Catalytic cycloaddition of CO₂ to an epoxide to form a cyclic carbonate.
B. Dicarboxylation of Unsaturated Compounds: A more advanced utilization strategy is the dicarboxylation of unsaturated compounds (e.g., styrenes, ethylene) with two molecules of CO₂ to produce value-added dicarboxylic acids.[12] These reactions can be promoted by electrochemical methods or transition-metal catalysts and represent a direct route to polymer monomers from CO₂.[12] This process effectively fixes two equivalents of CO₂ into a single organic molecule.
Caption: General pathway for the catalytic dicarboxylation of an unsaturated substrate.
Section 4: Quantitative Data on CO₂ Utilization Performance
The success of CO₂ utilization is measured by the yield and selectivity of the desired product under specific reaction conditions. Catalysts play a critical role in enabling these transformations under mild conditions.
| Reaction Type | Substrate | Catalyst System | Temperature (°C) | Pressure (MPa) | Product Yield | Reference |
| Cyclic Carbonate Synthesis | Epichlorohydrin | Zn-based Coordination Polymer | 70 | Atmospheric | 98% | [13] |
| Cyclic Carbonate Synthesis | Styrene Oxide | Zn-based Coordination Polymer | 70 | Atmospheric | 82% | [13] |
| Cyclic Carbonate Synthesis | Propargyl Alcohol | Ag₂WO₄/Ph₃P | 50 | 0.5 | Moderate to Excellent | [14] |
| 2-Oxazolidinone Synthesis | Propargylic Amines | CuI/DBU | Not specified | Not specified | Not specified | [14] |
| Dimethyl Carbonate (DMC) Synthesis | Methanol | Ceria Nanorods | 125 | 13.8 (2000 psi) | Rate: 14.8 mmol g⁻¹ h⁻¹ | [10][11] |
| Dicarboxylation | Ethylene | Electrochemical | Not specified | 24.2 (Ethylene), 4.8 (CO₂) | Effective Formation | [12] |
| Carboxylation | 2-Furoic Acid | Molten K₂CO₃/Cs₂CO₃ | 200-350 | Not specified | High | [15] |
Section 5: Key Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental for advancing CCU research. Below are summarized protocols for CO₂ capture analysis and carbonate synthesis.
Protocol 1: CO₂ Capture Analysis using a Fixed-Bed Reactor
This protocol is adapted from methodologies for testing solid sorbents.[3]
-
Sorbent Preparation: Load a known mass (e.g., 1-5 g) of the sorbent material into a stainless-steel fixed-bed reactor.
-
Pre-treatment/Activation: Heat the sorbent under an inert gas flow (e.g., N₂ or He) to a specified calcination temperature (e.g., 120-160 °C) to remove any adsorbed species.
-
Carbonation (CO₂ Capture): Cool the reactor to the desired capture temperature (e.g., 60-70 °C). Switch the gas feed to a simulated flue gas mixture (e.g., 10-15% CO₂, 5% H₂O, balance N₂). Monitor the outlet gas concentration of CO₂ using an online gas analyzer or mass spectrometer. Continue the flow until the sorbent is saturated (outlet CO₂ concentration equals inlet).
-
Regeneration (Desorption): Switch the gas flow back to an inert gas and heat the reactor to the regeneration temperature (e.g., 120-200 °C). The released CO₂ is quantified to determine the sorbent's cyclic capacity.
-
Data Analysis: Integrate the CO₂ breakthrough curve from the carbonation step to calculate the total CO₂ uptake capacity (in mmol CO₂/g sorbent).
Protocol 2: Synthesis of Dialkyl Carbonates from CO₂ and Alcohol
This protocol is based on the direct synthesis of carbonates using a catalyst.[10][16]
-
Reactor Setup: Place a magnetic stir bar, the alcohol (e.g., 15 mL methanol), and the catalyst (e.g., ceria nanorods) into a high-pressure batch reactor.
-
Reaction Execution: Seal the reactor and purge it with CO₂ gas several times to remove air. Pressurize the reactor with CO₂ to the target pressure (e.g., 2000 psi).
-
Heating and Stirring: Heat the reactor to the desired reaction temperature (e.g., 125 °C) while stirring vigorously to ensure good mixing of gas, liquid, and solid phases.
-
Reaction Monitoring: Maintain the reaction for a set duration (e.g., 30 minutes to several hours). Periodically, small aliquots of the liquid phase may be carefully sampled for analysis.
-
Product Analysis: After cooling the reactor and venting the CO₂ pressure, dilute the reaction mixture with a suitable solvent. Analyze the liquid product using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the concentration of the dialkyl carbonate and calculate the reaction yield and catalyst turnover frequency.
Protocol 3: Synthesis of Cyclic Carbonates from CO₂ and Epoxides
This protocol describes the synthesis of cyclic carbonates under mild conditions.[13][17]
-
Reactor Loading: In a pressure-resistant vessel (e.g., a stainless-steel autoclave or a thick-walled glass reactor), add the epoxide substrate, the catalyst, and a co-catalyst if required (e.g., tetrabutylammonium (B224687) iodide). The reaction can often be performed without a solvent.
-
Pressurization: Seal the vessel and purge with low-pressure CO₂. Then, pressurize the reactor with CO₂ to the desired pressure (can range from atmospheric to 1.5 MPa).[13]
-
Reaction Conditions: Heat the mixture to the target temperature (e.g., 70-80 °C) with constant stirring.
-
Work-up and Isolation: After the reaction period (e.g., 24 hours), cool the reactor to room temperature and slowly vent the excess CO₂. The resulting product can be purified by methods such as distillation or column chromatography.
-
Characterization: Confirm the structure and purity of the cyclic carbonate product using techniques like FTIR, ¹H NMR, and ¹³C NMR spectroscopy.
References
- 1. Hand-in-Hand: Capturing CO2 as Bicarbonate Pairs Provides Low Barrier to Escape [ornl.gov]
- 2. Effective Capture of Carbon Dioxide Using Hydrated Sodium Carbonate Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Decoding Carbon-Based Materials’ Properties for High CO2 Capture and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The synthesis of organic carbonates from carbon dioxide - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. ncesr.unl.edu [ncesr.unl.edu]
- 11. researchgate.net [researchgate.net]
- 12. Progress and challenges in dicarboxylation with CO2 | National Science Open (NSO) [nso-journal.org]
- 13. mdpi.com [mdpi.com]
- 14. Catalytic Conversion of Carbon Dioxide through C-N Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carbon dioxide utilization via carbonate-promoted C-H carboxylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. WO2019073484A1 - Method of converting carbon dioxide into carbonyl compounds - Google Patents [patents.google.com]
- 17. mdpi.com [mdpi.com]
Unlocking the Potential of High-Voltage Batteries: An In-depth Technical Guide to the Electrochemical Stability Window of Dicarbonate Electrolytes
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of higher energy density in lithium-ion batteries has propelled research into electrolytes capable of withstanding high-voltage operation. Dicarbonate-based electrolytes have emerged as a promising class of materials, offering enhanced electrochemical stability crucial for the next generation of energy storage devices. This technical guide provides a comprehensive overview of the electrochemical stability window of this compound electrolytes, detailing experimental methodologies for its determination, presenting key quantitative data, and illustrating the underlying electrochemical processes.
The Critical Role of the Electrochemical Stability Window
The electrochemical stability window (ESW) of an electrolyte defines the potential range within which the electrolyte remains stable without undergoing significant decomposition. A wide ESW is paramount for high-voltage battery applications, as it prevents parasitic reactions at the electrode-electrolyte interface, which can lead to capacity fading, reduced cycle life, and safety hazards. This compound solvents, characterized by the presence of two carbonate groups, have demonstrated superior anodic stability compared to their monocarbonate counterparts, making them prime candidates for 5 V-class lithium-ion batteries.
Quantitative Analysis of Electrochemical Stability
The electrochemical stability of this compound electrolytes is primarily determined by their anodic and cathodic limits, which are experimentally measured using techniques such as Linear Sweep Voltammetry (LSV) and Cyclic Voltammetry (CV). Below is a summary of reported electrochemical stability data for select this compound electrolytes.
| This compound Solvent | Salt | Concentration | Anodic Limit (V vs. Li/Li⁺) | Cathodic Limit (V vs. Li/Li⁺) | Reference |
| Dimethyl 2,5-dioxahexanedioate (DMDOHD) | LiPF₆ | 1 M | 5.2 | Not specified | [1] |
| Dimethyl this compound (DMDC) | LiFSI | Not specified | Higher than Dimethyl carbonate (DMC) | Similar to Dimethyl carbonate (DMC) | [2] |
Note: The electrochemical stability window can be influenced by various factors including the type of salt, salt concentration, presence of additives, and the nature of the working electrode.
Experimental Determination of the Electrochemical Stability Window
Accurate determination of the ESW is critical for evaluating the suitability of a this compound electrolyte for a specific battery chemistry. Linear Sweep Voltammetry (LSV) and Cyclic Voltammetry (CV) are the most common electrochemical techniques employed for this purpose.
Principle of Voltammetric Techniques
In both LSV and CV, the potential of a working electrode is scanned linearly with time, and the resulting current is measured. The onset of a significant increase in current indicates the potential at which the electrolyte begins to decompose (either oxidize at the anode or reduce at the cathode).
Experimental Setup
A standard three-electrode setup is utilized for these measurements.
-
Working Electrode (WE): An inert material with a well-defined surface area, such as platinum (Pt), gold (Au), or glassy carbon (GC), is typically used to minimize contributions from the electrode itself.
-
Reference Electrode (RE): A stable reference electrode, such as a lithium metal foil (Li/Li⁺), provides a constant potential against which the potential of the working electrode is measured.
-
Counter Electrode (CE): A lithium metal foil is commonly used as the counter electrode to complete the electrical circuit.
These components are assembled in an airtight electrochemical cell, typically a coin cell or a Swagelok-type cell, inside an argon-filled glovebox to prevent contamination from air and moisture.
Linear Sweep Voltammetry (LSV) Protocol
-
Cell Assembly: Assemble the three-electrode cell inside an argon-filled glovebox.
-
Electrolyte Preparation: Prepare the this compound electrolyte by dissolving the desired lithium salt (e.g., LiPF₆, LiFSI) in the this compound solvent at the specified concentration.
-
Open Circuit Potential (OCP) Measurement: Allow the cell to rest for a period to reach a stable OCP.
-
Anodic Scan: Scan the potential of the working electrode from the OCP to a predefined upper potential limit at a slow scan rate (e.g., 0.1-1 mV/s). A slow scan rate is crucial to ensure that the measured current is due to electrolyte decomposition and not capacitive effects.
-
Cathodic Scan: In a separate experiment, scan the potential from the OCP to a predefined lower potential limit to determine the cathodic stability.
-
Data Analysis: The potential at which a sharp increase in current is observed is defined as the anodic or cathodic stability limit.
Cyclic Voltammetry (CV) Protocol
The CV protocol is similar to the LSV protocol, with the key difference being that the potential is swept in both the anodic and cathodic directions within a single experiment.
-
Cell Assembly and Electrolyte Preparation: Follow the same procedure as for LSV.
-
Potential Sweep: Scan the potential of the working electrode from the OCP to the upper potential limit, then reverse the scan direction to the lower potential limit, and finally return to the OCP. Multiple cycles can be performed to assess the formation and stability of any passivation layers.
-
Data Analysis: The potentials at which the anodic and cathodic currents begin to rise significantly define the electrochemical stability window.
Decomposition Mechanisms of this compound Electrolytes
Understanding the decomposition pathways of this compound electrolytes is crucial for designing strategies to improve their stability and the formation of a robust solid electrolyte interphase (SEI) and cathode electrolyte interphase (CEI). While the exact mechanisms are complex and depend on the specific this compound structure, a generalized decomposition pathway can be proposed based on the behavior of related carbonate compounds.
Anodic Decomposition (Oxidation)
At high potentials, this compound molecules can be oxidized at the cathode surface. This process is believed to be initiated by the removal of an electron from the this compound molecule, leading to the formation of a radical cation. This unstable intermediate can then undergo further reactions, such as C-H bond scission or C-O bond cleavage, resulting in the formation of various decomposition products, including CO₂, CO, and smaller organic fragments. These products can contribute to the formation of the CEI.
Cathodic Decomposition (Reduction)
At low potentials, this compound molecules can be reduced at the anode surface. This reduction typically involves the acceptance of one or two electrons, leading to the cleavage of C-O bonds and the formation of radical anions or dianions. These species can then react with lithium ions and other electrolyte components to form the SEI layer, which is critical for passivating the anode surface and preventing further electrolyte decomposition.
Structure-Stability Relationship in this compound Electrolytes
The molecular structure of a this compound solvent plays a significant role in its electrochemical stability. Understanding this relationship is key to the rational design of novel electrolytes with wider ESWs.
-
Higher Oxidation State: The presence of two carbonyl groups in dicarbonates leads to a higher oxidation state of the carbon atoms compared to monocarbonates. This inherent electronic structure contributes to their enhanced resistance to oxidation at high potentials.[2]
-
Solvation Ability: The bidentate nature of some this compound molecules can lead to stronger coordination with lithium ions. This can influence the structure of the Li⁺ solvation sheath and, consequently, the composition and stability of the SEI and CEI layers formed upon decomposition.
-
Chain Length and Functional Groups: The length of the alkyl chain connecting the two carbonate groups and the presence of electron-withdrawing groups (e.g., fluorine) can also impact the electrochemical stability. Longer chains may offer more flexibility, while fluorination is a well-known strategy to enhance anodic stability.
Conclusion and Future Outlook
This compound electrolytes represent a significant step forward in the development of high-voltage lithium-ion batteries. Their inherently wider electrochemical stability window compared to conventional carbonate electrolytes opens up possibilities for utilizing high-capacity, high-voltage cathode materials. The continued exploration of novel this compound structures, coupled with a deeper understanding of their decomposition mechanisms, will be crucial in tailoring electrolytes that can meet the demanding requirements of future energy storage systems. Further research should focus on expanding the library of this compound compounds, systematically evaluating their electrochemical properties, and elucidating the precise nature of the SEI and CEI layers they form. This will pave the way for the rational design of safer, longer-lasting, and more energy-dense batteries.
References
An In-depth Technical Guide to Solubility and Solvent Effects in Dicarbonate Reaction Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the solubility of di-tert-butyl dicarbonate (Boc anhydride) and the critical role of solvent effects in the kinetics of its reactions, particularly the widely utilized Boc protection of amines. A thorough understanding of these principles is essential for optimizing reaction conditions, improving yields, and ensuring the purity of intermediates and active pharmaceutical ingredients (APIs) in drug development and organic synthesis.
Physicochemical Properties and Solubility of Di-tert-butyl this compound
Di-tert-butyl this compound, commonly known as Boc anhydride (B1165640), is a cornerstone reagent for introducing the tert-butoxycarbonyl (Boc) protecting group onto amines.[1][2] Its physical properties, particularly its low melting point and broad solubility in organic solvents, are key to its handling and application.[3][4]
Data Presentation: Physicochemical and Solubility Data
The quantitative properties of Boc anhydride are summarized below. It is notable for its high solubility in a wide range of common organic solvents, but it is immiscible with water.[2][3][5] This differential solubility is often exploited during the work-up phase of a reaction to separate the product from water-soluble impurities.
Table 1: Physicochemical Properties of Di-tert-butyl this compound
| Property | Value | References |
| CAS Number | 24424-99-5 | [2] |
| Molecular Formula | C₁₀H₁₈O₅ | [2][3] |
| Molar Mass | 218.25 g/mol | [3][4] |
| Appearance | Colorless solid or oil | [3][4] |
| Melting Point | 22 to 24 °C (72 to 75 °F) | [3][4] |
| Boiling Point | 56 to 57 °C at 0.5 mmHg | [2][3] |
| Density | 0.95 g/cm³ | [2][3] |
Table 2: Solubility of Di-tert-butyl this compound
| Solvent | Solubility | References |
| Water | Insoluble / Immiscible | [2][3][5] |
| Acetonitrile | Miscible | [5] |
| Tetrahydrofuran (THF) | Miscible | [5] |
| Dichloromethane (DCM) | Good solubility | [6] |
| Toluene (B28343) | Miscible | [5] |
| Alcohols (e.g., Methanol (B129727), Ethanol) | Miscible | [5] |
| Acetone | Miscible | [5] |
| Dioxane | Miscible | [5] |
| Carbon Tetrachloride | Miscible | [5] |
| Decalin | Miscible | [5] |
| Dimethylformamide (DMF) | Miscible | [5] |
| Diethyl Ether | Good solubility | [6] |
This compound Reaction Kinetics and Mechanism
The reaction of Boc anhydride with a primary or secondary amine is the most common application of dicarbonates in synthesis.[7] The reaction involves the nucleophilic attack of the amine on one of the electrophilic carbonyl carbons of the anhydride.[8][9] This process can be facilitated by a base, although it can also proceed without one.[10] The reaction results in the formation of a stable N-Boc carbamate (B1207046), with tert-butanol (B103910) and carbon dioxide as byproducts.[9]
Figure 1. Reaction mechanism for the base-catalyzed Boc protection of an amine.
The deprotection of the Boc group is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which cleanly cleaves the carbamate to regenerate the free amine.[7][11]
Figure 2. Mechanism of acid-catalyzed Boc deprotection.
Solvent Effects on Reaction Kinetics
The choice of solvent can dramatically influence the rate of this compound reactions. This effect is primarily due to the differential stabilization of the reactants and the transition state by the solvent molecules.[12][13] Understanding the interplay between solvent properties (e.g., polarity, proticity) and the reaction mechanism is crucial for optimization.
General Principles of Solvent Effects
Solvent effects on reaction rates can be rationalized using transition state theory. The rate of a reaction is dependent on the activation energy (ΔG‡), which is the difference in free energy between the transition state and the reactants.
-
Polar Solvents : If the transition state is more polar (i.e., has more charge separation) than the reactants, a polar solvent will stabilize the transition state more than the reactants, thereby lowering the activation energy and accelerating the reaction.[8]
-
Nonpolar Solvents : Conversely, if the reactants are more stabilized by a polar solvent than the transition state, the reaction rate will decrease in that solvent. Reactions involving nonpolar species often proceed faster in nonpolar solvents.
Figure 3. Influence of solvent polarity on transition state stabilization.
Specific Effects in Boc Protection Reactions
Recent kinetic studies have provided quantitative insight into how solvents affect the Boc protection of amines. Protic solvents, particularly alcohols, have been shown to significantly accelerate the reaction.
-
Rate Acceleration in Alcohols : A kinetic study using NMR spectroscopy revealed that the Boc protection of p-toluidine (B81030) with Boc anhydride is 70 times faster in deuterated methanol (CD₃OD) than in deuterated chloroform (B151607) (CDCl₃).[5] Alcoholic solvents can greatly enhance the reaction rate for aromatic amines even without the addition of a base.[5]
-
Mechanistic Insight : Quantum mechanics (QM) calculations suggest that protic solvents like methanol catalyze the reaction by stabilizing the transition state. The alcohol molecule forms two hydrogen bonds, bridging the amine's N-H group and the anhydride's carbonyl oxygen, creating a stabilized six-membered transition state.[5] This catalytic effect is not observed with secondary amines, which react much more slowly as they lack the second N-H for this hydrogen-bonding network.[5]
Figure 4. Proposed transition state for alcohol-catalyzed Boc protection.
Data Presentation: Solvent Effects on Reaction Rates
The following table summarizes quantitative and qualitative data on how solvent choice impacts this compound reaction kinetics.
Table 3: Comparative Kinetic Data for this compound Reactions in Various Solvents
| Reaction | Solvent System Comparison | Observation | Mechanism | Reference |
| Boc Protection of p-Toluidine | CD₃OD vs. CDCl₃ | Reaction is 70-fold faster in methanol. | Protic solvent stabilizes the transition state via hydrogen bonding. | |
| Thermal Deprotection of N-Boc Imidazole | TFE / MeOH vs. THF vs. Toluene | Reaction is highly efficient in TFE/MeOH at 120°C. Less efficient in THF. No reaction in Toluene. | Reaction efficiency correlates with solvent polarity and acidity. | |
| Boc Protection of Primary Amines | Alcoholic Solvents | Greatly enhances reaction rate, often without needing a base. | Protic solvent acts as a catalyst. | [5] |
| Boc Protection of Secondary Amines | Alcoholic Solvents | Reaction is significantly slower (24-48h) compared to primary amines (<2h). | The stabilizing N-H hydrogen bond in the transition state is absent. | [5] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to successful synthesis. Below are generalized procedures for solubility determination, Boc protection, and Boc deprotection.
Experimental Workflow Diagram
Figure 5. General experimental workflow for the Boc protection of an amine.
Protocol 1: Determination of Solubility A general method for determining the solubility of a compound involves preparing a saturated solution and analyzing its concentration.
-
Preparation : Add an excess amount of the solid this compound to a known volume of the chosen solvent in a sealed vessel.
-
Equilibration : Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sampling : Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. This can be done by centrifugation followed by sampling, or by using a syringe with a filter tip.
-
Analysis : Determine the concentration of the this compound in the sample using a suitable analytical technique, such as HPLC, UV-Vis spectroscopy, or by evaporating the solvent and weighing the residue.
-
Calculation : Express the solubility in appropriate units (e.g., g/100 mL or mol/L).
Protocol 2: General Procedure for Boc Protection of a Primary Amine [11][14]
-
Dissolution : Dissolve the primary amine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane, THF, acetonitrile, or methanol) to a concentration of approximately 0.1-0.5 M.
-
Addition of Base (Optional but common) : If using a base, add triethylamine (B128534) (1.1-1.5 equivalents) or an aqueous solution of NaHCO₃ or NaOH to the mixture and stir.
-
Addition of Boc Anhydride : Slowly add di-tert-butyl this compound (1.1-1.5 equivalents), either as a solid or dissolved in a small amount of the reaction solvent.
-
Reaction Monitoring : Stir the reaction at room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed (typically 1-4 hours).
-
Work-up : Dilute the reaction mixture with the solvent and wash sequentially with water and brine. If an acid-sensitive product is formed, use a mild basic wash (e.g., saturated aq. NaHCO₃).
-
Isolation : Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification : If necessary, purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 3: General Procedure for Acid-Mediated Boc Deprotection [11]
-
Dissolution : Dissolve the Boc-protected amine (1.0 equivalent) in a suitable solvent, such as dichloromethane, dioxane, or ethyl acetate.
-
Addition of Acid : Add a strong acid. Common choices include:
-
Trifluoroacetic acid (TFA), often used as a 25-50% solution in dichloromethane.
-
A 4M solution of HCl in dioxane.
-
-
Reaction Monitoring : Stir the reaction at room temperature. The reaction is often accompanied by the evolution of gas (CO₂ and isobutylene) and is typically complete within 30 minutes to 2 hours. Monitor by TLC or LC-MS.
-
Removal of Volatiles : Upon completion, remove the solvent and excess acid by rotary evaporation. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
Isolation : The product is typically obtained as the corresponding ammonium (B1175870) salt (e.g., TFA or HCl salt). To obtain the free amine, dissolve the residue and wash with a mild base (e.g., saturated aq. NaHCO₃), followed by extraction with an organic solvent. Dry the organic layer and concentrate to yield the free amine.
Conclusion: Implications for Drug Development
The Boc protecting group is indispensable in the multistep synthesis of complex APIs.[1] The efficiency of the protection and deprotection steps has a direct impact on the overall yield and cost-effectiveness of a synthetic route. By understanding the principles of solubility, researchers can select appropriate solvent systems for reactions and purifications. Furthermore, leveraging solvent kinetic effects—such as the catalytic role of protic solvents—can dramatically accelerate reactions, reduce the need for harsh reagents or high temperatures, and lead to cleaner reaction profiles. This knowledge allows for the rational design of more efficient, robust, and sustainable synthetic processes in pharmaceutical development.
References
- 1. Di-tert-butyl this compound and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Di-tert-butyl this compound - Wikipedia [en.wikipedia.org]
- 3. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boc Anhydride [commonorganicchemistry.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 13. ajgreenchem.com [ajgreenchem.com]
- 14. PROTECTION OF AMINE: di-tert-butyl this compound [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
exploring the reactivity of dicarbonates with different nucleophiles
Introduction
Dicarbonates, particularly di-tert-butyl dicarbonate ((Boc)₂O or Boc anhydride), are indispensable reagents in modern organic synthesis.[1][2] They serve as highly efficient electrophilic sources for the introduction of protecting groups, most notably the tert-butoxycarbonyl (Boc) group for amines.[3][4] This guide provides a comprehensive exploration of the reactivity of dicarbonates with a variety of nucleophiles, focusing on the mechanistic principles, reaction conditions, and applications relevant to researchers, scientists, and professionals in drug development. The inherent reactivity of dicarbonates stems from the two electrophilic carbonyl carbons, making them susceptible to attack by nucleophiles in acyl substitution reactions.[5]
General Reaction Mechanism
The reaction between a this compound and a nucleophile proceeds via a nucleophilic acyl substitution mechanism.[6][7] The nucleophile attacks one of the electrophilic carbonyl carbons of the this compound, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, displacing a carbonate-based leaving group. In the case of (Boc)₂O, the leaving group is a tert-butoxycarboxylate anion, which readily decomposes into gaseous carbon dioxide and isobutylene (B52900) (or tert-butanol), providing a strong thermodynamic driving force that pushes the reaction to completion.[6][7]
Reactivity with Amine Nucleophiles
The reaction of dicarbonates with primary and secondary amines is one of the most robust and widely used transformations in organic chemistry, forming the basis of Boc protection.[8] This reaction is highly efficient for converting amines into their corresponding N-tert-butoxycarbonyl carbamates, which are stable to most nucleophiles and bases.[9] The protection reduces the nucleophilicity of the amine, preventing it from engaging in unwanted side reactions during multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS).[3][10]
The reaction is often catalyzed by a base, such as triethylamine (B128534) (TEA), N,N-diisopropylethylamine (DIPEA), or 4-(dimethylamino)pyridine (DMAP), which deprotonates the amine to increase its nucleophilicity.[1][7]
Quantitative Data: Boc Protection of Amines
| Nucleophile (Amine) | This compound | Base/Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 2-Bromophenylhydrazine HCl | (Boc)₂O | NEt₃ (1.2 eq) | THF | 12 (overnight) | RT | Quantitative | [6] |
| General Amino Acid | (Boc)₂O | NaOH (1M) | Dioxane/H₂O | 1-12 | 0 to RT | High | [3][7] |
| Secondary Amine (in SPPS) | (Boc)₂O | DMAP (cat.) | Acetonitrile | 1 | RT | High | [10] |
| Various Aryl/Aliphatic Amines | (Boc)₂O | (none) | CH₂Cl₂ | 0.5 - 2 | RT | 90-98 | [8] |
Experimental Protocol: Boc Protection of an Amino Acid[3]
This protocol outlines a standard method for the protection of an amino acid's α-amino group using di-tert-butyl this compound.
-
Materials:
-
Amino acid (1.0 equivalent)
-
Di-tert-butyl this compound ((Boc)₂O) (1.1 equivalents)
-
Dioxane
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
Ethyl acetate
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
Dissolve the amino acid in a 1:1 mixture of dioxane and 1 M aqueous NaOH, ensuring complete dissolution.
-
Cool the solution to 0 °C using an ice bath.
-
Add di-tert-butyl this compound portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1 to 12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure to yield the N-Boc-protected amino acid.
-
Reactivity with Alcohol and Thiol Nucleophiles
While less common than with amines, dicarbonates also react with other heteroatomic nucleophiles like alcohols and thiols. These reactions typically require more forcing conditions or catalysis due to the lower nucleophilicity of alcohols and thiols compared to amines.[11][12]
-
Alcohols: The reaction of (Boc)₂O with alcohols yields O-tert-butyl carbonates. The reaction is often sluggish and requires a catalyst like DMAP or a Lewis acid such as magnesium perchlorate.[13][14] In the presence of DMAP, the reaction can sometimes lead to the formation of symmetrical carbonates as byproducts, proceeding through a carbonic-carbonic anhydride (B1165640) intermediate.[11][13]
-
Thiols: Thiols are generally more nucleophilic than their alcohol counterparts and react with dicarbonates to form S-tert-butoxycarbonyl (Boc) thiocarbonates.[12][15] The enhanced nucleophilicity of the thiolate anion facilitates this reaction.
Quantitative Data: Reactions with Alcohols
| Nucleophile (Alcohol) | This compound | Catalyst | Solvent | Temp (°C) | Yield of O-Boc Product (%) | Reference |
| Primary/Secondary Alcohols | (Boc)₂O | Mg(ClO₄)₂ (10 mol%) | CH₂Cl₂ or neat | 40 | Good to Excellent | [14] |
| Various Alcohols | (Boc)₂O | DMAP | CH₂Cl₂ | RT | Variable (symmetrical carbonates also form) | [11][13] |
Experimental Protocol: Protection of Alcohols as t-Butyl Ethers[14]
An unusual reactivity of (Boc)₂O in the presence of Mg(ClO₄)₂ allows for the formation of t-butyl ethers, not carbonates.
-
Materials:
-
Alcohol (1.0 equivalent)
-
Di-tert-butyl this compound ((Boc)₂O) (2.3 equivalents)
-
Anhydrous Magnesium Perchlorate (Mg(ClO₄)₂) (10 mol%)
-
Dichloromethane (B109758) (optional, can be run neat)
-
-
Procedure:
-
To a solution of the alcohol in dichloromethane (or neat), add Mg(ClO₄)₂ and (Boc)₂O.
-
Stir the mixture at 40 °C.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Upon completion, dilute the mixture with an organic solvent.
-
Wash with water to remove the catalyst.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the resulting t-butyl ether by column chromatography.
-
Factors Influencing Reactivity and Catalysis
The outcome and rate of the reaction between a this compound and a nucleophile are governed by several factors, including the electronic and steric properties of both reactants, the solvent, and the presence of catalysts.
-
Electrophilicity of this compound: The reactivity of the this compound is related to the electrophilicity of its carbonyl carbons. Symmetrical dicarbonates like (Boc)₂O are moderately reactive. The electrophilicity is less than that of acyl chlorides but sufficient for reactions with good nucleophiles.[5][16]
-
Nucleophilicity: The reaction rate is directly proportional to the strength of the nucleophile. Amines are generally more nucleophilic than alcohols or thiols, leading to faster reactions.[12]
-
Steric Hindrance: Significant steric bulk on either the nucleophile or the this compound can hinder the reaction. The tert-butyl groups of (Boc)₂O impart significant steric hindrance.[6]
-
Catalysis:
-
Base Catalysis: Bases like TEA or NaOH increase the concentration of the deprotonated, more nucleophilic form of the reactant (e.g., alkoxide, thiolate, or a neutral amine).[6][7]
-
Nucleophilic Catalysis (DMAP): DMAP is a "super acylation catalyst".[17] It reacts with the this compound to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more electrophilic than the this compound itself and is readily attacked by even weak nucleophiles like tertiary alcohols.[18][19]
-
Conclusion
Dicarbonates are versatile and powerful reagents for the acylation of a range of nucleophiles. Their reactivity is most pronounced with amines, providing the cornerstone for Boc protection strategies in peptide synthesis and complex molecule construction. Reactions with weaker nucleophiles, such as alcohols and thiols, can be effectively promoted through the use of base or nucleophilic catalysts like DMAP. A thorough understanding of the underlying mechanisms and factors influencing reactivity allows for the rational design of experimental conditions, enabling chemists to leverage the full potential of these essential synthetic tools.
References
- 1. Di-tert-butyl this compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Electrophilicity of Carboxylic Acids Derivatives. | OpenOChem Learn [learn.openochem.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Di-tert-butyl this compound and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Unusual and Unexpected Reactivity of t-Butyl this compound (Boc2O) with Alcohols in the Presence of Magnesium Perchlorate. A New and General Route to t-Butyl Ethers [organic-chemistry.org]
- 15. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 16. tutorchase.com [tutorchase.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide on the Thermal Decomposition Pathways of Various Dicarbonate Esters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition pathways of various dicarbonate esters. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who work with these compounds. The guide details the decomposition mechanisms, products, and quantitative data associated with the thermal degradation of common and notable this compound esters. Furthermore, it offers detailed experimental protocols for the analysis of these decomposition processes.
Introduction to this compound Esters and Their Thermal Stability
This compound esters, also known as pyrocarbonates, are organic compounds characterized by the presence of a carbonate anhydride (B1165640) functional group (-(O)C-O-C(O)-). They are widely utilized in organic synthesis, most notably as protecting groups for amines, and in the food and beverage industry as cold sterilants. The thermal stability of this compound esters is a critical parameter influencing their storage, handling, and application. Understanding their decomposition pathways is essential for ensuring safety, optimizing reaction conditions, and predicting the formation of potential byproducts.
The thermal decomposition of this compound esters can proceed through various mechanisms, including concerted pathways, radical processes, and intramolecular rearrangements. The specific pathway and resulting products are highly dependent on the structure of the ester's alkyl or aryl groups, as well as the decomposition conditions such as temperature, pressure, and the presence of catalysts or impurities.
Thermal Decomposition Pathways of Key this compound Esters
This section details the thermal decomposition pathways of several key this compound esters, including dialkyl, di-tert-butyl, and dibenzyl dicarbonates.
Dimethyl this compound (DMDC)
Dimethyl this compound (DMDC) is extensively used as a food and beverage preservative. In aqueous solutions, it rapidly hydrolyzes to methanol (B129727) and carbon dioxide.[1][2][3][4][5] Its thermal decomposition in the gas phase has been the subject of theoretical and experimental studies. The primary decomposition pathway is believed to be a bond fission reaction.[6]
Decomposition Products:
-
Methyl ethyl carbonate (MEC) (in the presence of ethanol)[1][4]
-
Methyl carbamate (B1207046) (in the presence of ammonia)[5]
Decomposition Pathway:
The principal thermal decomposition pathway of DMDC is initiated by the homolytic cleavage of the O-C bond, forming a methoxycarbonyl radical and a methoxycarbonyloxy radical. These radicals can then undergo further reactions to yield the final products.
Diethyl Pyrocarbonate (DEPC)
Diethyl pyrocarbonate (DEPC) is a well-known inhibitor of RNase enzymes and is used in molecular biology laboratories. It decomposes at 155 °C or in the presence of moisture to ethanol (B145695) and carbon dioxide.[7][8][9][10] In aqueous solutions, its hydrolysis is pH-dependent.[8][9]
Decomposition Products:
Decomposition Pathway:
The thermal decomposition of DEPC in an aqueous environment proceeds via hydrolysis. In the gas phase, theoretical studies suggest a two-step mechanism involving a six- and a four-membered cyclic transition state, leading to the formation of ethanol, ethylene, and carbon dioxide.[1][11][12]
Di-tert-butyl this compound (Boc₂O)
Di-tert-butyl this compound (Boc₂O) is a cornerstone reagent in organic synthesis for the introduction of the tert-butoxycarbonyl (Boc) protecting group. It is known to be thermally unstable and can decompose upon heating, particularly above its melting point.[13] Its decomposition can be influenced by the presence of solvents.[14] Upon heating, it is also utilized as a polymer blowing agent due to the liberation of gaseous products.[15]
Decomposition Products:
Decomposition Pathway:
The thermal decomposition of Boc₂O is thought to proceed through a concerted mechanism involving a six-membered cyclic transition state, leading to the formation of tert-butanol, isobutylene, and two molecules of carbon dioxide. Another proposed pathway involves the initial formation of a tert-butoxycarbonyl radical.
Dibenzyl this compound
Dibenzyl this compound is another important reagent for the introduction of a protecting group, in this case, the benzyloxycarbonyl (Cbz or Z) group. Its reactivity is temperature-dependent; at lower temperatures (below 90°C), it primarily acts as a carbobenzyloxylating agent, while at elevated temperatures (130-200°C), benzylation becomes a competitive reaction.[8] While its reactivity has been studied, detailed thermal decomposition pathways are less documented in the readily available literature. Based on its structure, potential decomposition products upon strong heating would likely include benzyl (B1604629) alcohol, toluene, and carbon dioxide.
Potential Decomposition Products:
-
Benzyl alcohol
-
Toluene
-
Carbon Dioxide
Quantitative Data on Thermal Decomposition
The thermal stability of this compound esters can be quantified by parameters such as decomposition temperature (Td) and activation energy (Ea). These values are crucial for assessing the thermal hazard of these compounds and for determining their shelf-life and safe handling conditions. The following table summarizes available quantitative data for selected this compound esters.
| This compound Ester | Decomposition Onset (Tonset) (°C) | Peak Decomposition (Tpeak) (°C) | Activation Energy (Ea) (kJ/mol) | Reference(s) |
| Diethyl Pyrocarbonate (DEPC) | ~155 | - | - | [8] |
| Di-tert-butyl this compound (Boc₂O) | - | - | - | [13] |
| Dibenzyl this compound | - | - | - | [8] |
| Di-tert-butyl Tricarbonate | >63 | - | - | [7][16][17] |
Note: Comprehensive and directly comparable quantitative data for the thermal decomposition of a wide range of this compound esters is limited in the literature. The provided data is based on available information and may vary depending on the experimental conditions.
Experimental Protocols for Studying Thermal Decomposition
The thermal decomposition of this compound esters is typically investigated using a combination of thermoanalytical and spectrometric techniques. This section provides detailed methodologies for key experiments.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a fundamental technique for determining the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere.[3][18][19][20]
Objective: To determine the onset and peak decomposition temperatures, as well as the mass loss associated with the thermal decomposition of a this compound ester.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen or argon gas supply
-
Analytical balance
-
Sample pans (e.g., aluminum or platinum)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the liquid this compound ester into a tared TGA sample pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25-30 °C.
-
Heat the sample from the starting temperature to a final temperature of 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature to obtain the TGA curve.
-
Determine the onset decomposition temperature (Tonset) as the temperature at which a significant mass loss begins.
-
Determine the peak decomposition temperature (Tpeak) from the derivative of the TGA curve (DTG), which corresponds to the maximum rate of mass loss.[19]
-
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the enthalpy changes associated with thermal events such as melting, crystallization, and decomposition.[21][22]
Objective: To determine the enthalpy of decomposition (ΔHd) and to observe any phase transitions prior to decomposition.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
High-purity nitrogen or argon gas supply
-
Hermetically sealed sample pans (e.g., aluminum)
-
Crimper for sealing pans
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of the liquid this compound ester into a hermetically sealable DSC pan and seal it. Prepare an empty sealed pan as a reference.
-
Instrument Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 25 °C.
-
Heat the sample from the starting temperature to a final temperature of 400 °C (or a temperature beyond the decomposition event observed in TGA) at a constant heating rate of 10 °C/min.
-
-
Data Acquisition: Record the differential heat flow as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
Integrate the area of the exothermic or endothermic peak corresponding to the decomposition event to determine the enthalpy of decomposition (ΔHd).
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful analytical technique used to identify the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature in an inert atmosphere, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.[9][11][23]
Objective: To identify the chemical composition of the products formed during the thermal decomposition of a this compound ester.
Apparatus:
-
Pyrolyzer interfaced with a Gas Chromatograph-Mass Spectrometer (GC-MS)
-
High-purity helium gas supply
-
Sample cups or tubes for the pyrolyzer
Procedure:
-
Sample Preparation: Place a small amount (typically 0.1-1.0 mg) of the this compound ester into a pyrolysis sample cup.
-
Instrument Setup:
-
Pyrolyzer: Set the pyrolysis temperature (e.g., 600 °C) and time (e.g., 10-20 seconds).
-
GC:
-
Injector temperature: 250 °C.
-
Oven temperature program: Start at 40 °C (hold for 2 min), then ramp to 280 °C at 10 °C/min (hold for 10 min).
-
Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
MS:
-
Ion source temperature: 230 °C.
-
Mass range: m/z 35-550.
-
-
-
Analysis:
-
Introduce the sample into the pyrolyzer.
-
The pyrolysis products are swept into the GC column for separation and then detected by the MS.
-
-
Data Analysis:
-
Identify the individual components of the pyrolyzate by comparing their mass spectra with a library of known compounds (e.g., NIST).
-
Conclusion
The thermal decomposition of this compound esters is a complex process influenced by their molecular structure and the surrounding conditions. This guide has provided an overview of the decomposition pathways for key this compound esters, summarized available quantitative data, and detailed experimental protocols for their investigation. A thorough understanding of these decomposition processes is paramount for the safe and effective application of these important chemical compounds in research and industry. Further research, particularly in the area of unsymmetrical and more complex this compound esters, will continue to enhance our knowledge in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. etamu.edu [etamu.edu]
- 3. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. epfl.ch [epfl.ch]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Dibenzyl penta-thio-dicarbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermal Decomposition of Potential Ester Biofuels. Part I: Methyl Acetate and Methyl Butanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aidic.it [aidic.it]
- 11. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. JPH05310645A - Method for purifying di-tert-butyl this compound - Google Patents [patents.google.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. hou.usra.edu [hou.usra.edu]
- 16. tainstruments.com [tainstruments.com]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. rsc.org [rsc.org]
- 21. [Determination of decomposition products of di-t-butyl peroxide by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 23. digital.csic.es [digital.csic.es]
Unlocking Material Innovation: A Technical Guide to Dicarbonate Compounds in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dicarbonate and their related β-dicarbonyl compounds are emerging as a versatile class of reagents in materials science, enabling the synthesis of advanced polymers with tunable properties. Their utility spans from the creation of robust engineering thermoplastics to the development of dynamic, self-healing, and sustainable materials. This technical guide provides an in-depth exploration of the novel applications of this compound compounds, focusing on their role in polymer synthesis, as crosslinking agents, and in surface modification. Detailed experimental protocols, quantitative data on material properties, and visualizations of key chemical pathways and workflows are presented to facilitate further research and development in this promising field.
Introduction: The Versatility of the Dicarbonyl Motif
The reactivity of the dicarbonyl functional group, particularly in dicarbonates and β-dicarbonyl compounds, provides a powerful tool for polymer chemists and material scientists. The ability of these compounds to act as monomers, crosslinking agents, and functionalizing moieties allows for the precise engineering of macromolecular architectures. This guide will delve into three primary areas of application: the synthesis of novel polymers, the crosslinking of polymer networks to enhance material properties, and the modification of material surfaces to impart specific functionalities.
Dicarbonates in Polymer Synthesis: From High-Performance Plastics to Dynamic Materials
This compound compounds are key building blocks in the synthesis of a variety of polymers, most notably polycarbonates. Beyond traditional applications, they are also being explored in the creation of dynamic and self-healing materials.
Polycarbonate Synthesis via Melt Polycondensation
A significant application of this compound compounds is in the non-phosgene route for polycarbonate production. Alkylene and arylene diphenyl dicarbonates serve as monomers that react with dihydroxy compounds through melt-phase polycondensation.[1] This method offers a greener alternative to traditional processes that use toxic phosgene.[2]
Key Material Properties:
The properties of polycarbonates synthesized using diphenyl dicarbonates can be tailored by the choice of the diol and this compound monomers. Generally, these polymers exhibit high thermal stability and a wide range of glass transition temperatures.[1]
Table 1: Thermal Properties of Polycarbonates Synthesized from Diphenyl Dicarbonates
| Polycarbonate Composition | Inherent Viscosity (dL/g) | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (°C) |
| From Bisphenol A diphenyl this compound and various diols | up to 0.68 | 24 - 130 | Good thermal stability up to 250 |
Data synthesized from multiple sources.[1][3][4][5]
Dynamic Polymers from β-Dicarbonyl Compounds
The β-dicarbonyl skeleton is a versatile platform for creating dynamic polymers that exhibit properties such as self-healing and responsiveness to stimuli.[3][4] These materials can leverage reversible metal-ligand coordination or exchangeable dynamic covalent bonds.[3] The dynamic nature of these bonds allows the polymer network to rearrange, enabling properties like stress relaxation and healability.[4]
Structure-Property Relationships:
The mechanical and thermal properties of these dynamic polymers are highly dependent on the structure of the dicarbonyl monomer, the type of dynamic bond, and the overall network architecture.[4] For instance, the rigidity of the polymer backbone and the density of crosslinks significantly influence the material's stiffness and thermal stability.[4][6]
Dicarbonates as Crosslinking Agents: Enhancing Material Performance
This compound and related compounds can be used to introduce crosslinks into polymer networks, which generally leads to improved mechanical strength, thermal stability, and chemical resistance.
Crosslinking in Polyurethanes
In the synthesis of non-isocyanate polyurethanes (NIPUs), cyclic carbonates react with amines to form β-hydroxyurethane linkages.[7] The incorporation of silane-functional this compound-related precursors can lead to a hybrid network with both urethane (B1682113) and siloxane crosslinks, resulting in enhanced toughness, flexibility, and durability.[7]
Table 2: Mechanical and Thermal Properties of a Silane-Modified NIPU Coating
| Property | Value |
| Tensile Strength | 3.3 MPa |
| Elongation at Break | ~150% |
| Glass Transition Temperature (Tg) | ~7 °C |
| Thermal Stability (major degradation) | up to ~350 °C |
| Adhesion (on oak) | 3.6 MPa |
| Water Contact Angle | ~102° |
Data from a study on bio-based NIPU coatings from carbonated soybean oil.[7][8]
Surface Modification with this compound Chemistry
The reactivity of this compound compounds can be harnessed to functionalize material surfaces, altering properties such as wettability, adhesion, and biocompatibility. Di-tert-butyl this compound (Boc anhydride) is a widely used reagent for the protection of amine groups in organic synthesis and can be adapted for surface modification.[9]
The "grafting to" approach is a common strategy for polymer surface modification where pre-synthesized polymers with reactive end groups are attached to a surface.[10] A similar principle can be applied using this compound chemistry to anchor molecules or polymers to a surface containing appropriate functional groups.
Experimental Protocols
Protocol for Polycarbonate Synthesis via Melt Polycondensation
This protocol describes the synthesis of a polycarbonate from an alkylene diphenyl this compound and a dihydroxy compound.[1]
Materials:
-
Alkylene or arylene diphenyl this compound
-
Dihydroxy compound (e.g., Bisphenol A)
-
Transesterification catalyst (e.g., Ti(OBu)₄)
-
Nitrogen or Argon gas (dry)
Procedure:
-
Monomer Preparation: Synthesize the diphenyl this compound by reacting the corresponding dihydroxy compound with phenyl chloroformate.
-
Precondensation: In a reaction vessel equipped with a mechanical stirrer, a nitrogen/argon inlet, and a distillation outlet, combine equimolar amounts of the diphenyl this compound and the dihydroxy compound. Add a catalytic amount of the transesterification catalyst. Heat the mixture under a slow stream of dry nitrogen/argon to initiate the precondensation reaction, during which phenol (B47542) is eliminated.
-
Melt Polycondensation: After the initial evolution of phenol subsides, gradually increase the temperature and apply a vacuum to the system. Continue the reaction at high temperature and low pressure to drive the polycondensation to completion and remove the remaining phenol.
-
Isolation: Once the desired viscosity is reached, cool the reactor and extrude the molten polymer. The resulting polycarbonate can then be pelletized or further processed.
Protocol for Amine Protection on a Functionalized Surface using Di-tert-butyl this compound
This protocol provides a general method for the surface modification of a material presenting primary or secondary amine groups.
Materials:
-
Amine-functionalized substrate
-
Di-tert-butyl this compound (Boc₂O)
-
Base (e.g., sodium bicarbonate for aqueous conditions, or 4-dimethylaminopyridine (B28879) (DMAP) for organic solvents)
-
Solvent (e.g., water, acetonitrile)
-
Washing solvents (e.g., water, ethanol)
Procedure:
-
Substrate Preparation: Ensure the amine-functionalized substrate is clean and dry.
-
Reaction Setup: Place the substrate in a suitable reaction vessel. Prepare a solution of di-tert-butyl this compound and the base in the chosen solvent.
-
Reaction: Immerse the substrate in the reaction solution and allow it to react at room temperature. The reaction time will depend on the reactivity of the surface amine groups and can be monitored by surface characterization techniques such as contact angle measurement or XPS.
-
Washing: After the reaction is complete, remove the substrate from the solution and wash it thoroughly with appropriate solvents to remove any unreacted reagents and byproducts.
-
Drying: Dry the modified substrate under a stream of inert gas or in a vacuum oven.
Visualizations
Signaling Pathways and Workflows
References
- 1. Polycarbonate - Wikipedia [en.wikipedia.org]
- 2. Thermal expansion of polycarbonate [eskade.pl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. From β‑Dicarbonyl Chemistry to Dynamic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure–property relationships in bio-based polyhydroxyurethanes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparing the Impact Strength and Transverse Flexure Strength of Three Different Dentures Base Materials – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. Modular and Substrate-Independent Grafting-To Procedure for Functional Polymer Coatings - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Detailed Protocol for the Boc Protection of Amino Acids using Di-tert-butyl Dicarbonate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The protection of the amino group is a fundamental and critical step in peptide synthesis and the broader field of organic chemistry. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a variety of reaction conditions and its facile cleavage under mild acidic conditions.[1][2] Di-tert-butyl dicarbonate ((Boc)₂O or Boc anhydride) is the most common reagent for the introduction of the Boc group.[3][4] This application note provides a detailed protocol for the Boc protection of amino acids, quantitative data for various amino acids, and diagrams illustrating the reaction mechanism and experimental workflow.
The Boc protection of an amino acid proceeds via nucleophilic attack of the amino group on one of the carbonyl carbons of the di-tert-butyl this compound.[5] This reaction is typically carried out in the presence of a base to neutralize the acidic byproducts and drive the reaction to completion.[6][7] The choice of base and solvent can be adapted for different amino acids to optimize the reaction conditions and yield.[3][7]
Reaction Mechanism and Experimental Workflow
The general mechanism for the Boc protection of an amine involves the nucleophilic attack of the amine on the Boc anhydride, followed by the decomposition of the resulting mixed anhydride.[2] The experimental workflow typically involves dissolving the amino acid, adding a base and the Boc anhydride, allowing the reaction to proceed, and then working up the reaction to isolate the purified Boc-protected amino acid.
Diagrams
References
- 1. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Di-tert-butyl_this compound [chemeurope.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
Application Notes and Protocols for the Use of Dimethyl Dicarbonate (DMDC) in Beverage Stabilization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of dimethyl dicarbonate (DMDC) as a cold sterilization agent for beverage stabilization. This document is intended for professionals in research and development, quality assurance, and production within the beverage and pharmaceutical industries.
Introduction to Dimethyl this compound (DMDC)
Dimethyl this compound (DMDC), also known by the trade name Velcorin®, is a highly effective microbial control agent used in the food and beverage industry.[1][2][3] It is particularly valued for its ability to sterilize beverages without the need for heat, thereby preserving the sensory and nutritional qualities of the product.[3][4] DMDC is active against a broad spectrum of microorganisms, including yeasts, molds, and bacteria, which are common causes of spoilage in beverages.[1][2]
Mechanism of Action
DMDC functions by inactivating essential enzymes in microorganisms.[5][6] It penetrates the cell membrane and reacts with nucleophilic groups (such as imidazoles, amines, and thiols) on cellular proteins.[7] This process, known as methoxycarbonylation, leads to the blockage of active sites and conformational changes in enzymes, rendering them non-functional and resulting in cell death.[8] Key enzymes targeted by DMDC include alcohol dehydrogenase and glyceraldehyde-3-phosphate dehydrogenase.[5][6]
Hydrolysis and Byproducts
A critical characteristic of DMDC is its rapid hydrolysis in aqueous environments.[1] Upon contact with water, DMDC breaks down into methanol (B129727) and carbon dioxide, which are naturally present in many fruit juices and fermented beverages.[2][9] This hydrolysis is temperature-dependent; for instance, at 10°C (50°F), it takes approximately four hours for complete breakdown, while at 20°C (68°F) it occurs in about two hours.[8] In typical beverage applications, no residual DMDC is detectable after about four hours.[10][11] In beverages containing ethanol (B145695), a small amount of ethyl methyl carbonate can also be formed.[7]
Regulatory Status and Safety Precautions
Regulatory Approvals
The use of DMDC in beverages is approved by major regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Union.[2] In the United States, the FDA permits the use of DMDC in wine at levels up to 200 mg/L, provided the initial yeast count is below 500 cells/mL.[2] For non-alcoholic beverages such as juices and ready-to-drink teas, the maximum allowable dosage is typically 250 mg/L.[9][12] It is crucial to consult and adhere to the specific regulations of the country where the beverage will be marketed.
Safety Precautions
Concentrated DMDC is corrosive to the skin and eyes and is toxic if inhaled or ingested.[6] Therefore, stringent safety measures must be implemented when handling the concentrated substance. This includes the use of appropriate personal protective equipment (PPE) such as gloves, safety goggles, and respiratory protection in adequately ventilated areas.[6] Due to these safety concerns and the need for precise application, DMDC is typically added to beverages using a specialized, metered dosing system.[6][13]
Quantitative Data on DMDC Efficacy and Hydrolysis
Efficacy of DMDC against Common Beverage Spoilage Microorganisms
The effectiveness of DMDC is dependent on several factors, including the type and concentration of the microorganism, the beverage matrix (pH, ethanol content), and temperature.[14][15][16]
| Microorganism | Beverage/Medium | DMDC Concentration (mg/L) | Initial Inoculum (CFU/mL) | Efficacy | Reference |
| Saccharomyces cerevisiae | Red Wine | 100 | 500 | Minimum Inhibitory Concentration (MIC) | [17] |
| Dekkera bruxellensis | Red Wine | 100 | 500 | Minimum Inhibitory Concentration (MIC) | [17] |
| Zygosaccharomyces bailii | Red Wine | 25 | 500 | Minimum Inhibitory Concentration (MIC) | [17] |
| Escherichia coli | Passion Fruit Juice | 250 | ~1 x 10^5 | 3.66 log reduction | [18] |
| Salmonella enterica | Orange Juice | 172-200 | Not specified | >5-log reduction at 4°C after 24h | [19] |
| Lactic Acid Bacteria | Red Wine | 300 | Not specified | Not effective | [17] |
| Acetic Acid Bacteria | Red Wine | 300 | Not specified | Not effective | [17] |
Hydrolysis Rate of DMDC
The rate of DMDC hydrolysis is significantly influenced by temperature.
| Temperature | Approximate Time for Complete Hydrolysis | Reference |
| 10°C (50°F) | 4 hours | [8] |
| 20°C (68°F) | 2 hours | [8] |
| 30°C (86°F) | 1 hour | [11] |
Experimental Protocols
Protocol for Determining Minimum Inhibitory Concentration (MIC) of DMDC
Objective: To determine the lowest concentration of DMDC that inhibits the visible growth of a specific microorganism in a given beverage matrix.
Materials:
-
Beverage matrix to be tested (sterilized)
-
Pure culture of the target microorganism (e.g., Saccharomyces cerevisiae)
-
DMDC stock solution
-
Sterile test tubes or microtiter plates
-
Incubator
-
Spectrophotometer (optional, for quantitative assessment)
-
Appropriate growth medium (e.g., YM broth for yeast)
-
Pipettes and sterile tips
Procedure:
-
Prepare Inoculum: Culture the target microorganism in its appropriate growth medium to the desired cell density (e.g., 1 x 10^6 CFU/mL).
-
Prepare DMDC Dilutions: Prepare a series of DMDC dilutions in the sterilized beverage matrix. The concentration range should be selected based on literature values and regulatory limits (e.g., 0, 25, 50, 100, 150, 200, 250 mg/L).
-
Inoculation: Inoculate each tube or well containing the DMDC dilutions with a standardized amount of the microbial culture to achieve a final concentration of approximately 500 CFU/mL.[17] Include a positive control (beverage with inoculum, no DMDC) and a negative control (beverage only).
-
Incubation: Incubate the tubes or plates under optimal growth conditions for the target microorganism (e.g., 25-30°C for yeast) for a specified period (e.g., 48-72 hours).
-
Assessment of Growth:
-
Visual Assessment: Observe the tubes or wells for turbidity, which indicates microbial growth. The MIC is the lowest concentration of DMDC where no visible growth is observed.
-
Quantitative Assessment (Optional): Measure the optical density (OD) at a specific wavelength (e.g., 600 nm) using a spectrophotometer. The MIC is the lowest concentration that shows no significant increase in OD compared to the negative control.
-
-
Confirmation (Optional): To confirm the MIC, subculture from the clear tubes or wells onto an appropriate agar (B569324) medium to determine if the microorganisms have been killed (cidal effect) or just inhibited (static effect).
Protocol for Validation of DMDC Dosage and Hydrolysis
Objective: To verify the correct dosage of DMDC in a beverage and confirm its complete hydrolysis.
Principle: Since DMDC is highly reactive and non-persistent, its addition is verified by measuring its reaction byproducts, primarily methanol and, in alcoholic beverages, ethyl methyl carbonate (EMC).[12][20]
Materials:
-
Gas chromatograph with a mass spectrometer (GC-MS) or a flame ionization detector (GC-FID)
-
Headspace autosampler
-
Analytical standards for methanol and ethyl methyl carbonate
-
Internal standard (e.g., propanol)
-
Beverage samples taken before and after DMDC addition at various time points post-dosing.
Procedure:
-
Sample Collection:
-
Collect a control sample of the beverage before the DMDC dosing point.
-
Collect samples immediately after the dosing point and at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-packaging.
-
-
Sample Preparation (Headspace GC):
-
Pipette a known volume of the beverage sample into a headspace vial.
-
Add a known concentration of the internal standard.
-
Seal the vial.
-
-
GC-MS/FID Analysis:
-
Place the vials in the headspace autosampler.
-
The instrument will heat the sample to allow volatile compounds like methanol and EMC to partition into the headspace.
-
An aliquot of the headspace gas is injected into the GC for separation and detection.
-
-
Quantification:
-
Create a calibration curve using the analytical standards of methanol and EMC.
-
Quantify the concentration of methanol and EMC in the beverage samples by comparing their peak areas to the calibration curve and correcting for the internal standard.
-
-
Dosage Verification:
-
Calculate the expected increase in methanol concentration based on the target DMDC dosage (theoretically, 100 mg of DMDC yields 47.8 mg of methanol).[7]
-
Compare the measured increase in methanol in the post-dosed samples to the theoretical value to verify the dosing accuracy.
-
-
Hydrolysis Confirmation:
-
Analyze the time-course samples to demonstrate the decrease and eventual absence of detectable DMDC byproducts (beyond the baseline levels of the untreated beverage). The absence of a significant increase in methanol in later time points indicates the completion of hydrolysis.
-
Step-by-Step Procedure for DMDC Application in Beverage Production
This section outlines the general procedure for using DMDC in a commercial beverage production line.
1. Pre-Treatment Considerations:
-
Microbial Load Reduction: The initial microbial load of the beverage should be reduced to less than 500 microorganisms per milliliter.[2][12] This is typically achieved through good manufacturing practices, such as filtration or a mild heat treatment (pasteurization). DMDC is not a replacement for proper sanitation.[8]
-
Beverage Composition Analysis: Ensure the beverage parameters (pH, alcohol content, etc.) are within the effective range for DMDC activity.
2. Dosing Equipment Setup and Calibration:
-
Installation: A specialized DMDC dosing system is required for safe and accurate injection.[13][21] This equipment is typically installed in the beverage line just before the filler.[15]
-
Calibration: The dosing pump must be calibrated to inject the precise amount of DMDC based on the beverage flow rate to achieve the target concentration (in mg/L or ppm).[3] Modern systems often use a flow meter to automatically adjust the dosing rate.[3][22]
3. DMDC Dosing:
-
Injection: DMDC is injected into the beverage stream as it flows towards the filling machine. The dosing system ensures a homogenous mixture of DMDC within the beverage.[6]
-
Temperature Control: The beverage temperature should be monitored as it affects the hydrolysis rate of DMDC.
4. Filling and Packaging:
-
Immediate Filling: The treated beverage is immediately filled into bottles or cans.
-
Sealing: The containers are promptly sealed to prevent post-treatment contamination.
5. Post-Treatment Handling:
-
Holding Time: The packaged beverage should be held for a sufficient period to allow for the complete hydrolysis of DMDC. The required time depends on the beverage temperature (see Table 2).[8]
-
Quality Control Checks: Perform microbiological analysis on the final product to validate the effectiveness of the treatment. Additionally, analytical tests (as described in Protocol 4.2) can be conducted to verify the DMDC dosage and its subsequent breakdown.
Visualizations
DMDC Application Workflow
Caption: Workflow for the application of DMDC in beverage stabilization.
Factors Influencing DMDC Efficacy
Caption: Key factors that influence the antimicrobial efficacy of DMDC.
References
- 1. nbinno.com [nbinno.com]
- 2. Dimethyl this compound - Wikipedia [en.wikipedia.org]
- 3. beerbeveragecopack.com [beerbeveragecopack.com]
- 4. Effects of dimethyl this compound (DMDC) on the fermentation of litchi juice by Lactobacillus casei as an alternative of heat treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 722. Dimethylthis compound (DMDC) (WHO Food Additives Series 28) [inchem.org]
- 8. scottlab.com [scottlab.com]
- 9. DIMETHYL this compound - Ataman Kimya [atamanchemicals.com]
- 10. foodstandards.gov.au [foodstandards.gov.au]
- 11. foodstandards.gov.au [foodstandards.gov.au]
- 12. Dimethyl this compound (DMDC) – Deter B-590.61.157.. | MEBAK [mebak.org]
- 13. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 14. researchgate.net [researchgate.net]
- 15. awri.com.au [awri.com.au]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of the inhibitory effect of dimethyl this compound (DMDC) against wine microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Potency of Dimethyl this compound on the Microbial Inhibition Growth Kinetics, and Quality of Passion Fruit (Passiflora edulis) Juice during Refrigerated Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ecommons.cornell.edu [ecommons.cornell.edu]
- 20. New IFU recommendation #20 published "Methods for the detection of the use of DMDC (Velcorin) in juice beverages" - FRUIT PROCESSING magazine [fruit-processing.com]
- 21. Dosing Technology - Velcorin [velcorin.com.br]
- 22. krohne.com [krohne.com]
Application of Flow Chemistry for the Continuous Synthesis of Dicarbonates
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of dicarbonates, essential reagents in organic chemistry, particularly in the formation of protecting groups and as intermediates in the pharmaceutical industry, is increasingly benefiting from the adoption of continuous flow chemistry. This technology offers significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability.[1][2] By conducting reactions in a continuously flowing stream within a microreactor or a packed-bed reactor, it is possible to achieve higher yields, reduce reaction times, and minimize the formation of byproducts.[3] This document provides detailed application notes and protocols for the continuous synthesis of selected dicarbonates, highlighting the practical implementation of flow chemistry in this field.
Continuous Synthesis of Dialkyl Dicarbonates (Dimethyl and Diethyl Carbonate)
The direct synthesis of dialkyl carbonates, such as dimethyl carbonate (DMC) and diethyl carbonate (DEC), from alcohols and carbon dioxide is a key area of green chemistry. Flow chemistry provides an effective platform for this conversion, particularly when dealing with high-pressure CO2 and the need for efficient catalysis.
General Workflow
The continuous synthesis of dialkyl dicarbonates from an alcohol and CO2 typically involves pumping the alcohol into a heated reactor containing a heterogeneous catalyst, while simultaneously feeding a stream of supercritical or high-pressure CO2. A back-pressure regulator is used to maintain the desired system pressure. The product stream is then cooled and collected for analysis.
References
- 1. Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A field guide to flow chemistry for synthetic organic chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical synthesis with microfluidics - a review - Elveflow [elveflow.com]
Application Notes: Method for Selective N-Boc Protection of Secondary Amines with Boc-Anhydride
Audience: Researchers, scientists, and drug development professionals.
Introduction The tert-butoxycarbonyl (Boc) group is one of the most essential amine-protecting groups in organic synthesis, particularly in medicinal chemistry and peptide synthesis. Its popularity stems from its stability under a wide range of nucleophilic and basic conditions, and its facile cleavage under mild acidic conditions.[1][2] Di-tert-butyl this compound ((Boc)₂O or Boc-anhydride) is the most common reagent for introducing the Boc group.[2]
A significant challenge arises in molecules containing multiple amine functionalities, such as a primary and a secondary amine. Selective protection of the secondary amine is often desired but can be difficult due to the generally higher nucleophilicity of primary amines. This document provides detailed protocols and notes on achieving this selectivity by manipulating reaction conditions to exploit differences in steric hindrance and reactivity.
Principle of Selectivity: Kinetic vs. Thermodynamic Control The selective N-Boc protection of amines is governed by a delicate balance between electronic and steric factors.
-
Nucleophilicity (Kinetic Control): Primary amines are typically more nucleophilic and less sterically hindered than secondary amines. Therefore, under kinetically controlled conditions (e.g., low temperatures, short reaction times), the primary amine is expected to react faster with Boc-anhydride.[3][4]
-
Steric Hindrance: The bulky tert-butyl groups of the Boc-anhydride reagent introduce significant steric repulsion. This effect is more pronounced when reacting with a more substituted secondary amine compared to a primary amine. By carefully controlling reaction conditions, this steric factor can be exploited to favor the protection of one amine over the other.
Achieving selectivity for the secondary amine often involves using conditions that either minimize the inherent kinetic preference for the primary amine or leverage steric factors to make the secondary amine the favored site of reaction.
Experimental Protocols
Protocol 1: General Method for N-Boc Protection of a Secondary Amine
This protocol describes a standard procedure for the protection of a secondary amine where selectivity is not a concern.
Materials:
-
Secondary amine (1.0 equiv)
-
Di-tert-butyl this compound ((Boc)₂O) (1.1 - 1.5 equiv)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or Sodium Bicarbonate (NaHCO₃)) (1.5 - 2.0 equiv)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN))
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the secondary amine (1.0 equiv) in the chosen solvent (e.g., DCM) in a round-bottom flask.
-
Add the base (e.g., TEA, 1.5 equiv) to the solution and stir.
-
Slowly add a solution of di-tert-butyl this compound (1.2 equiv) in the same solvent to the stirring amine solution at room temperature.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. Reaction times typically range from 1 to 12 hours.[1]
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
If necessary, purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Selective N-Boc Protection of a Secondary Amine in the Presence of a Primary Amine
This method aims to selectively protect a secondary amine by carefully controlling stoichiometry and temperature to leverage steric hindrance. Success is highly substrate-dependent and may require optimization.
Materials:
-
Substrate containing both primary and secondary amines (1.0 equiv)
-
Di-tert-butyl this compound ((Boc)₂O) (0.9 - 1.0 equiv)
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA)) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask, dropping funnel
-
Ice bath (0 °C)
Procedure:
-
Dissolve the amine substrate (1.0 equiv) and DIPEA (1.5 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the mixture to 0 °C using an ice bath.
-
Dissolve di-tert-butyl this compound (0.95 equiv) in a minimal amount of anhydrous DCM and load it into a dropping funnel.
-
Add the (Boc)₂O solution dropwise to the cold, stirring amine solution over a period of 1-2 hours. The slow addition is critical to maintain a low concentration of the acylating agent, favoring reaction at the sterically distinct secondary amine site.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-4 hours.
-
Monitor the reaction closely by TLC or LC-MS to maximize the formation of the desired N-Boc secondary amine while minimizing the formation of the N-Boc primary amine and di-protected byproducts.
-
Once the desired level of conversion is reached, quench the reaction by adding cold water.
-
Proceed with the workup and purification as described in Protocol 1. It is highly likely that the product will be a mixture requiring careful chromatographic separation.
Data Presentation
The efficiency of Boc protection is influenced by the substrate, solvent, and base. The following table summarizes typical conditions.
| Amine Type | (Boc)₂O (equiv) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Citation |
| Primary Aliphatic | 1.2 | TEA (2.5) | CH₂Cl₂ | RT | 4 | 80-90 | [5] |
| Primary Aromatic | 1.2 | DMAP (cat.) | MeCN | RT | 2-5 | ~95 | [6] |
| Secondary Aliphatic | 1.1 | NaHCO₃ | Dioxane/H₂O | RT | 12 | >90 | [7] |
| Secondary (Selective) | 0.95 | DIPEA (1.5) | CH₂Cl₂ | 0 | 3-6 | Substrate Dependent | - |
Visualizations
Caption: General mechanism for N-Boc protection of an amine.
Caption: Workflow for selective N-Boc protection of a secondary amine.
Troubleshooting and Key Considerations
-
Di-Boc Protection: Primary amines can react twice to form a di-Boc protected product, R-N(Boc)₂. This is more likely with highly reactive amines or when using a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).[8][9] To avoid this, use a controlled amount of (Boc)₂O (≤1.0 equivalent) and avoid long reaction times.
-
O-Boc Protection: In substrates containing hydroxyl groups, O-protection can compete with N-protection. Since amines are generally more nucleophilic than alcohols, N-protection is favored.[8] To enhance selectivity, avoid strong bases that can deprotonate the alcohol and run the reaction at lower temperatures (0 °C to RT).
-
Poorly Nucleophilic Amines: Electron-deficient amines, such as anilines, are weak nucleophiles and may react slowly. The addition of a catalyst like DMAP can activate the Boc-anhydride, but this may reduce selectivity in substrates with multiple amine groups.[6][8]
-
Workup: Any remaining Boc-anhydride can often be removed during aqueous workup with a mild basic wash, which helps to hydrolyze the excess reagent.[8] For stubborn cases, scavenging resins like Tris(2-aminoethyl)amine (Si-Trisamine) can be employed.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. Di-tert-butyl this compound - Wikipedia [en.wikipedia.org]
- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Di-tert-butyl_this compound [chemeurope.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Enhancing Lithium-Ion Battery Performance with Dicarbonate Additives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The continuous demand for higher energy density, longer cycle life, and improved safety of lithium-ion batteries (LIBs) has spurred extensive research into novel electrolyte formulations. Dicarbonates have emerged as a promising class of electrolyte additives and co-solvents that can significantly enhance battery performance. Their unique molecular structure allows for the formation of a stable and effective solid electrolyte interphase (SEI) on the anode surface and a protective cathode electrolyte interphase (CEI), leading to improved cycling stability, higher coulombic efficiency, and reduced impedance. This document provides detailed application notes and experimental protocols for utilizing dicarbonates as additives to improve lithium-ion battery performance.
Mechanism of Action: The Role of Dicarbonates in Interface Stabilization
Dicarbonate additives primarily function by participating in the formation of a robust and stable SEI layer on the anode (typically graphite) during the initial charging cycles. This passivation layer is crucial as it is electronically insulating yet ionically conductive, allowing for the passage of Li+ ions while preventing the continuous decomposition of the electrolyte.
The proposed mechanism involves the electrochemical reduction of the this compound molecule on the anode surface at a potential higher than that of the main carbonate solvents (e.g., ethylene (B1197577) carbonate, EC). This preferential reduction leads to the formation of a more stable and compact SEI layer. The bidentate nature of dicarbonates is believed to contribute to a more coordinated and robust SEI structure.[1]
A stable SEI layer effectively suppresses detrimental side reactions between the electrolyte and the lithiated graphite (B72142) anode, minimizing the consumption of lithium inventory and reducing gas generation. This ultimately leads to a longer cycle life and improved safety of the battery. On the cathode side, dicarbonates can also contribute to the formation of a protective CEI, mitigating the oxidative decomposition of the electrolyte at high voltages and reducing the dissolution of transition metal ions from the cathode material.
Featured this compound Additive: Dimethyl 2,5-dioxahexanedioate (DMDOHD)
Dimethyl 2,5-dioxahexanedioate (DMDOHD) is a this compound solvent that has shown significant promise in improving the performance of high-voltage lithium-ion batteries. Its chemical structure is presented below:
Studies have demonstrated that electrolytes containing DMDOHD can lead to superior capacity retention and cycling stability, particularly in high-voltage cell configurations.
Data Presentation: Performance Enhancement with this compound Additives
The following table summarizes the comparative performance of a Li||LiNi₀.₅Mn₁.₅O₄ cell with a standard carbonate-based electrolyte and an electrolyte containing dimethyl 2,5-dioxahexanedioate (DMDOHD).
| Electrolyte Composition | Cell Configuration | Initial Discharge Capacity (mAh g⁻¹) | Capacity Retention after 250 cycles (%) | Coulombic Efficiency (average, %) | Reference |
| 1 M LiPF₆ in EC/DMC (1:1 vol) | Li | LiNi₀.₅Mn₁.₅O₄ | ~125 | ~38% | |
| 1 M LiPF₆ in DMDOHD | Li | LiNi₀.₅Mn₁.₅O₄ | ~120 | >97% |
Experimental Protocols
Electrolyte Preparation
Objective: To prepare a lithium-ion battery electrolyte containing a this compound additive.
Materials:
-
Battery-grade lithium hexafluorophosphate (B91526) (LiPF₆)
-
Battery-grade ethylene carbonate (EC)
-
Battery-grade dimethyl carbonate (DMC)
-
This compound additive (e.g., dimethyl this compound - DMDC, or dimethyl 2,5-dioxahexanedioate - DMDOHD)
-
Anhydrous solvent for dilution (e.g., DMC)
-
Argon-filled glovebox with H₂O and O₂ levels < 0.1 ppm
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
Procedure:
-
Baseline Electrolyte Preparation:
-
Inside the argon-filled glovebox, prepare the baseline electrolyte by dissolving a calculated amount of LiPF₆ in a mixture of EC and DMC (e.g., 1 M LiPF₆ in EC:DMC 1:1 v/v).
-
Stir the solution on a magnetic stirrer until the LiPF₆ is completely dissolved.
-
-
Additive Incorporation:
-
Calculate the required amount of the this compound additive to achieve the desired weight percentage (e.g., 1-5 wt%).
-
Slowly add the this compound additive to the baseline electrolyte while stirring.
-
Continue stirring for at least 4 hours to ensure homogeneity.
-
-
Quality Control:
-
Measure the water content of the final electrolyte using Karl Fischer titration to ensure it is below 20 ppm.
-
Coin Cell Assembly (CR2032)
Objective: To assemble a coin cell for electrochemical testing of the prepared electrolyte.
Materials:
-
CR2032 coin cell components (casings, spacers, springs)
-
Cathode (e.g., LiNi₀.₅Mn₁.₅O₄ coated on aluminum foil)
-
Anode (e.g., Graphite coated on copper foil)
-
Microporous separator (e.g., Celgard 2325)
-
Prepared electrolyte with this compound additive
-
Crimping machine
-
Argon-filled glovebox
Procedure:
-
Electrode and Separator Preparation:
-
Punch circular electrodes from the coated foils (e.g., 12 mm diameter for the cathode and 14 mm for the anode).
-
Punch circular separators (e.g., 16 mm diameter).
-
Dry the electrodes and separators under vacuum at an appropriate temperature (e.g., 120 °C for electrodes, 70 °C for separator) for at least 12 hours before transferring them into the glovebox.
-
-
Cell Assembly (in glovebox):
-
Place the cathode disc in the center of the bottom casing.
-
Dispense a small drop (e.g., 20 µL) of the electrolyte onto the cathode.
-
Place the separator on top of the cathode.
-
Dispense another small drop of electrolyte onto the separator.
-
Place the anode disc on top of the separator.
-
Add a spacer and a spring on top of the anode.
-
Place the top casing over the assembly.
-
Crimp the coin cell using a crimping machine to ensure proper sealing.
-
Electrochemical Testing
Objective: To evaluate the performance of the assembled coin cell.
Apparatus:
-
Battery cycler
-
Electrochemical impedance spectroscopy (EIS) analyzer
Procedure:
-
Formation Cycles:
-
Allow the assembled cells to rest for at least 12 hours to ensure complete wetting of the electrodes.
-
Perform two to three formation cycles at a low C-rate (e.g., C/20 or C/10) within the desired voltage window (e.g., 3.0-4.8 V for LiNi₀.₅Mn₁.₅O₄). This step is crucial for the formation of a stable SEI.
-
-
Cycling Performance Test:
-
Cycle the cells at a constant C-rate (e.g., C/2 or 1C) for a desired number of cycles (e.g., 100-500 cycles).
-
Record the charge and discharge capacities for each cycle to determine the capacity retention and coulombic efficiency.
-
-
Rate Capability Test:
-
Cycle the cells at various C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C) to evaluate the performance under different current loads.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements at different states of charge (SOC) and after a certain number of cycles.
-
Typically, a frequency range of 100 kHz to 10 mHz with a small AC amplitude (e.g., 5-10 mV) is used.
-
Analyze the Nyquist plots to determine the evolution of the SEI resistance and charge transfer resistance.
-
Visualizations
Caption: Proposed mechanism of SEI formation with a this compound additive.
Caption: Experimental workflow for evaluating this compound additives.
References
Synthesis of Carbamates and Ureas via Dicarbonate Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of carbamates and ureas utilizing dicarbonate precursors, primarily di-tert-butyl this compound (Boc-anhydride) and dimethyl this compound (DMDC). These methods offer robust and versatile routes to these important functional groups, which are prevalent in pharmaceuticals and other bioactive molecules.
Synthesis of Carbamates
Carbamates, particularly as N-Boc protected amines, are crucial intermediates in organic synthesis. Di-tert-butyl this compound is the most common reagent for this transformation due to its mild reaction conditions and the stability of the resulting carbamate (B1207046).
Reaction Mechanism: N-tert-Butoxycarbonylation of Amines
The synthesis of a tert-butyl carbamate from an amine and di-tert-butyl this compound proceeds through a nucleophilic acyl substitution. The amine's nitrogen atom attacks one of the carbonyl carbons of the Boc-anhydride. This leads to the formation of a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group. This unstable leaving group subsequently decomposes into carbon dioxide and tert-butanol, driving the reaction to completion.[1] While the reaction can proceed without a base, the addition of a mild base is common to neutralize the protonated amine and accelerate the reaction rate.[1]
Caption: Mechanism of N-Boc protection.
Experimental Protocols for N-Boc Protection of Primary Amines
Materials:
-
Primary amine
-
Di-tert-butyl this compound ((Boc)₂O)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, or aqueous mixtures)
-
Base (optional, e.g., Triethylamine (B128534) (TEA), Diisopropylethylamine (DIEA), 4-Dimethylaminopyridine (DMAP), Sodium bicarbonate)
-
1 M HCl (for work-up)
-
Saturated aqueous NaHCO₃ (for work-up)
-
Brine (for work-up)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
General Protocol:
-
Dissolve the primary amine (1.0 eq) in the chosen anhydrous solvent (e.g., DCM or THF).
-
If using a base, add the base (1.0-1.5 eq) to the solution. For DMAP, catalytic amounts (0.1-0.2 eq) are typically sufficient.
-
Add di-tert-butyl this compound (1.1-1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with the same solvent.
-
Transfer the mixture to a separatory funnel.
-
If a base like triethylamine was used, wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[1] If no base was used, washing with saturated aqueous NaHCO₃ and brine is sufficient.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amine.[2]
Quantitative Data for N-Boc Protection
| Amine Substrate | This compound Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Bromo-6-(pyrrolidin-2-yl)pyridine | (Boc)₂O | - | DCM | Room Temp. | - | High |
| General Primary Amine | (Boc)₂O | DMAP | THF | Room Temp. | 12 | High |
| 3-Aminopropylene | (Boc)₂O | NaOH (aq) | THF | 0 | 0.5 | High |
| General Primary Amine | (Boc)₂O | - | Water/Acetone | Room Temp. | - | High |
| n-Hexylamine | Dimethyl Carbonate | Fe₂O₃/Cr₂O₃ catalyst | Flow system | 150 | - | ~70 |
| Benzylamine | Dimethyl Carbonate | Ionic Liquid | - | 40-200 | 0.5-5 | >98 |
Synthesis of Ureas
The synthesis of ureas from this compound precursors often proceeds through a two-step, one-pot process. A primary amine is first protected with Boc-anhydride to form a carbamate, which is then converted in situ to an isocyanate. This highly reactive intermediate is then trapped by a second amine to yield the desired urea (B33335).
Reaction Pathway: One-Pot Urea Synthesis from Boc-Protected Amines
This process involves the in-situ generation of an isocyanate from a Boc-protected amine, which is a key intermediate. This is typically achieved using a dehydrating agent or an activating agent in the presence of a specific base. The isocyanate then readily reacts with a primary or secondary amine to form the urea.
Caption: One-pot urea synthesis workflow.
Experimental Protocol for One-Pot Urea Synthesis
This protocol is adapted from a method utilizing 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640) for the in-situ generation of the isocyanate.[3][4]
Materials:
-
Boc-protected amine
-
Second amine (primary or secondary)
-
2-Chloropyridine
-
Trifluoromethanesulfonyl anhydride (Tf₂O)
-
Anhydrous solvent (e.g., Dichloromethane (DCM))
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Protocol:
-
Dissolve the Boc-protected amine (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add 2-chloropyridine (2.0 eq) to the solution.
-
Cool the mixture to 0 °C and add trifluoromethanesulfonyl anhydride (1.1 eq) dropwise.
-
Stir the reaction at 0 °C for 30 minutes.
-
Add the second amine (1.5 eq) to the reaction mixture and allow it to warm to room temperature.
-
Stir until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired urea.
Quantitative Data for Urea Synthesis from Boc-Protected Amines
The yields for this one-pot urea synthesis are generally high, with a broad substrate scope.
| Boc-Protected Amine | Second Amine | Activating Agents | Solvent | Yield (%) |
| Boc-benzylamine | Benzylamine | 2-chloropyridine, Tf₂O | DCM | up to 96 |
| Boc-aniline | Morpholine | 2-chloropyridine, Tf₂O | DCM | High |
| Boc-cyclohexylamine | Piperidine | 2-chloropyridine, Tf₂O | DCM | High |
| Boc-L-phenylalanine methyl ester | L-valine methyl ester | 2-chloropyridine, Tf₂O | DCM | High |
Concluding Remarks
The use of this compound precursors, particularly di-tert-butyl this compound, offers a reliable and efficient methodology for the synthesis of carbamates and, subsequently, ureas. The protocols outlined provide a solid foundation for researchers in organic synthesis and drug development. The one-pot urea synthesis from Boc-protected amines is especially advantageous, avoiding the handling of toxic and unstable isocyanates. The reaction conditions can be optimized for specific substrates to achieve high yields and purity.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTECTION OF AMINE: di-tert-butyl this compound [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 3. One-pot synthesis of ureas from Boc-protected amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis of Ureas from Boc-Protected Amines [organic-chemistry.org]
The Versatility of Dicarbonates in Crafting Novel Polymer Architectures: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of dicarbonate functionalities into polymer synthesis has unlocked a wealth of possibilities for creating advanced polymer architectures with tailored properties. This versatile class of reagents, encompassing both cyclic and linear forms, serves as a critical building block for a range of polymers, including polycarbonates, polyurethanes, and complex non-linear structures. Their application has been particularly impactful in developing sustainable and biocompatible materials, making them highly relevant for drug delivery systems, tissue engineering, and advanced coatings.
This document provides detailed application notes and experimental protocols for the synthesis of novel polymer architectures utilizing dicarbonates. It covers the synthesis of linear poly(hydroxyurethane)s, hyperbranched polycarbonates, and provides a framework for the design of other complex structures.
Application Note 1: Organocatalytic Synthesis of Linear Poly(hydroxyurethane)s from Dicyclic Carbonates and Diamines
The reaction of dicyclic carbonates with diamines presents a non-isocyanate route to poly(hydroxyurethane)s (PHUs), offering a greener and safer alternative to traditional polyurethane synthesis. These polymers are characterized by the presence of hydroxyl groups along the polymer backbone, which can enhance hydrophilicity and provide sites for further functionalization. The use of organocatalysts, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), has been shown to be highly effective in promoting this polymerization.
Interestingly, under certain conditions, particularly at elevated temperatures, the initially formed hydroxyurethane linkages can undergo an intramolecular rearrangement to form more thermally stable urea (B33335) linkages, resulting in poly(hydroxyurea-urethane)s (PHUUs).[1][2][3] This transformation allows for the tuning of the polymer's thermal and mechanical properties.
Data Presentation:
Table 1: Organocatalytic Polymerization of Diglycerol (B53887) this compound (DGC) with a Diamine (Jeffamine® ED-2003)[1][2]
| Entry | Catalyst (mol%) | Temperature (°C) | Time (h) | Conversion (%) | Molar Mass (Mn, g/mol ) | Polydispersity (Đ) | Urethane (B1682113)/Urea Ratio |
| 1 | TBD (5) | 120 | 24 | >99 | 18,000 | 1.8 | 23/77 |
| 2 | TBD (5) | 150 | 2 | >99 | 17,500 | 1.9 | 23/77 |
| 3 | t-Bu-P4 (5) | 120 | 24 | >99 | 19,000 | 1.7 | 100/0 (initially) |
| 4 | DBU (5) | 120 | 24 | 95 | 15,000 | 2.1 | 100/0 (initially) |
Note: The urethane/urea ratio can change over time at elevated temperatures, with the urea linkage being the thermodynamically favored product.
Experimental Protocol: Synthesis of a Poly(hydroxyurea-urethane)
This protocol is based on the work of Bossion et al.[2]
Materials:
-
Diglycerol this compound (DGC)
-
Jeffamine® ED-2003 (polyether diamine)
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)
-
Anhydrous N-methyl-2-pyrrolidone (NMP) (if conducting in solution)
-
Schlenk flask and magnetic stirrer
-
Vacuum line
-
Argon or Nitrogen supply
Procedure:
-
Monomer and Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add diglycerol this compound (1.0 eq) and Jeffamine® ED-2003 (1.0 eq).
-
Solvent Addition (Optional): If the polymerization is to be conducted in solution, add anhydrous NMP to achieve the desired monomer concentration (e.g., 1 M). For bulk polymerization, no solvent is added.
-
Catalyst Addition: Dissolve the TBD catalyst (e.g., 5 mol% relative to the this compound) in a minimal amount of anhydrous NMP and add it to the reaction mixture under inert atmosphere.
-
Polymerization:
-
For the synthesis of poly(hydroxyurethane) with minimal urea formation, conduct the reaction at a lower temperature (e.g., 80°C) and monitor the reaction progress by FT-IR or ¹H NMR.
-
For the synthesis of poly(hydroxyurea-urethane), heat the reaction mixture to 120°C or 150°C and stir for the desired amount of time (e.g., 2-24 hours).
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
If in bulk, dissolve the resulting polymer in a minimal amount of a suitable solvent like NMP or DMF.
-
Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as diethyl ether or methanol, with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer multiple times with the non-solvent to remove any unreacted monomers and catalyst.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
-
Characterization:
-
Molecular Weight and Polydispersity: Determine by Gel Permeation Chromatography (GPC) using a suitable eluent (e.g., DMF with LiBr) and polystyrene standards for calibration.
-
Chemical Structure: Confirm by ¹H NMR and ¹³C NMR spectroscopy. The formation of urethane and urea linkages can be distinguished by their characteristic chemical shifts.
-
Functional Groups: Verify by FT-IR spectroscopy, observing the characteristic carbonyl stretching frequencies for cyclic carbonate, urethane, and urea groups.
-
Logical Relationship Diagram:
Caption: Synthesis pathway of PHUs and PHUUs from dicyclic carbonates and diamines.
Application Note 2: Synthesis of Hyperbranched Polycarbonates Using Di-tert-butyl Tricarbonate
Hyperbranched polymers are a class of dendritic macromolecules with a highly branched, three-dimensional architecture. They are known for their unique properties, such as low viscosity, high solubility, and a large number of terminal functional groups. Di-tert-butyl tricarbonate can be used as an A₂-type monomer in an A₂ + B₃ polycondensation reaction with a trifunctional B₃ monomer, such as 1,1,1-tris(4-hydroxyphenyl)ethane (B1294721), to produce hyperbranched polycarbonates. This approach allows for the creation of polymers with a high degree of branching and tunable end-group functionalities.
Data Presentation:
Table 2: A₂ + B₃ Polycondensation for Hyperbranched Polycarbonates
| A₂ Monomer | B₃ Monomer | A₂/B₃ Molar Ratio | Catalyst | Temperature (°C) | Time (h) | Molar Mass (Mn, g/mol ) | Polydispersity (Đ) | Degree of Branching |
| Di-tert-butyl tricarbonate | 1,1,1-Tris(4-hydroxyphenyl)ethane | 1.5 | DMAP | 80 | 24 | 7,100 | 2.5 | 0.5-0.7 |
Experimental Protocol: Synthesis of a Hyperbranched Polycarbonate
Materials:
-
Di-tert-butyl tricarbonate
-
1,1,1-Tris(4-hydroxyphenyl)ethane
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous solvent (e.g., N,N-dimethylformamide, DMF)
-
Schlenk flask and magnetic stirrer
-
Vacuum line
-
Argon or Nitrogen supply
Procedure:
-
Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1,1,1-tris(4-hydroxyphenyl)ethane (1.0 eq) and 4-(dimethylamino)pyridine (DMAP) (e.g., 0.1 eq) in anhydrous DMF.
-
Monomer Addition: To the stirred solution, add a solution of di-tert-butyl tricarbonate (1.5 eq) in anhydrous DMF dropwise over a period of 1-2 hours at room temperature.
-
Polymerization: After the addition is complete, heat the reaction mixture to 80°C and stir for 24 hours under an inert atmosphere.
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the DMF solution into a large excess of a non-solvent like methanol.
-
Collect the polymer by filtration.
-
Redissolve the polymer in a minimal amount of a suitable solvent (e.g., THF) and re-precipitate it into the non-solvent. Repeat this process 2-3 times to ensure high purity.
-
Dry the final hyperbranched polycarbonate under vacuum at 50°C to a constant weight.
-
-
Characterization:
-
Molecular Weight and Polydispersity: Analyze by GPC.
-
Structure and Degree of Branching: Determine by ¹H NMR and ¹³C NMR spectroscopy. The degree of branching can be calculated by integrating the signals corresponding to dendritic, linear, and terminal units.
-
Thermal Properties: Investigate using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
-
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of hyperbranched polycarbonates.
Application Note 3: Dicarbonates as Precursors for Novel Polymer Architectures
Beyond linear and hyperbranched structures, dicarbonates are instrumental in the synthesis of a variety of other novel polymer architectures.
-
Star-shaped Polymers: Cyclic carbonates can be polymerized via ring-opening polymerization (ROP) using multifunctional initiators (polyols) to create star-shaped polycarbonates. The number of arms of the star polymer is determined by the functionality of the initiator.
-
Block Copolymers: Sequential monomer addition in a living ROP of a cyclic carbonate and another cyclic monomer (like a lactone) can lead to the formation of well-defined block copolymers.[1]
-
Cross-linked Networks: Dicarbonates can be used as cross-linking agents for polymers containing nucleophilic groups (e.g., hydroxyl or amine groups). The reaction between the this compound and the polymer chains forms carbonate or urethane linkages, respectively, leading to the formation of a three-dimensional network.
The specific protocols for these syntheses vary depending on the desired architecture and the chosen monomers and catalysts. However, they generally follow the principles of ROP or step-growth polymerization outlined in the previous sections. Careful control over stoichiometry, reaction conditions, and catalyst selection is crucial for achieving the desired polymer architecture with controlled molecular weight and low polydispersity.
Signaling Pathway for Organocatalyzed Ring-Opening Polymerization:
This diagram illustrates a plausible mechanism for the dual activation of a cyclic carbonate monomer by a thiourea (B124793) (TU) and a base (e.g., DBU) in the presence of an alcohol initiator.
Caption: Dual activation mechanism in organocatalyzed ROP of cyclic carbonates.
These examples highlight the broad utility of dicarbonates in modern polymer chemistry. By leveraging the reactivity of these compounds, researchers can design and synthesize a vast array of novel polymer architectures with properties tailored for specific applications in materials science and drug development.
References
- 1. Hybrid block copolymers of polyesters/polycarbonates and polypeptides synthesized via one-pot sequential ring-opening polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Functionalized cyclic carbonates: from synthesis and metal-free catalyzed ring-opening polymerization to applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
Application Notes and Protocols: Microbial Control in Winemaking Using Dimethyl Dicarbonate
Introduction
Dimethyl dicarbonate (DMDC), commercially known as Velcorin®, is a highly effective microbial control agent used as a processing aid in the beverage industry, including winemaking.[1] It provides a non-persistent method for inactivating a broad range of spoilage microorganisms, particularly yeasts, without affecting the wine's taste, aroma, or color.[2] Its primary application is at the time of bottling to ensure the microbiological stability of wines, especially those containing residual sugar, thereby preventing re-fermentation in the bottle.[3][4] DMDC is recognized for its rapid action and subsequent hydrolysis into negligible amounts of methanol (B129727) and carbon dioxide, which are naturally present in wine.[4][5] This guide provides detailed application notes and protocols for researchers and winemakers on the effective use of DMDC.
Mechanism of Action
DMDC functions by inactivating key cellular enzymes essential for microbial metabolism.[2] It penetrates the cell and reacts with the histidyl residues of proteins, particularly enzymes involved in glycolysis such as alcohol dehydrogenase and glyceraldehyde-3-phosphate dehydrogenase.[4][5] This reaction blocks the enzyme's active site, rendering it non-functional.[2] The disruption of this critical energy-producing pathway leads to cell death.[4] Unlike sulfur dioxide (SO₂), which can induce a viable but non-culturable (VBNC) state in some yeasts, DMDC leads to definitive cell death.[6][7]
Caption: Mechanism of DMDC microbial inactivation.
Regulatory Status and Dosage
DMDC is classified as a processing aid in many jurisdictions, including the United States, the European Union, and Australia, meaning it is not required to be listed on the final product label.[1][8] Its use is, however, strictly regulated with maximum permissible dosages.
Table 1: Regulatory Limits for Dimethyl this compound (DMDC) in Wine
| Region/Authority | Maximum Permitted Dosage (mg/L or ppm) | Reference |
|---|---|---|
| USA (FDA/TTB) | 200 (cumulative) | [1][9] |
| European Union | 200 | [8][10] |
| Australia & New Zealand | 200 | [5] |
| OIV (International Organisation of Vine and Wine) | 200 | [3] |
| Codex Alimentarius | 200 |[8] |
Note: Regulations may specify use only in wines with certain levels of residual sugar (e.g., >5 g/L in some EU contexts).[6][11] Always consult current local regulations.
Efficacy Against Wine Microorganisms
The effectiveness of DMDC is highly dependent on the target microorganism, the initial microbial load, and the wine matrix.[2][12] It is significantly more effective against yeasts than bacteria.[5][6] For optimal efficacy, the microbial population should be reduced to below 500 cells/mL prior to DMDC addition through practices like filtration.[1][2]
Table 2: Efficacy of DMDC Against Common Wine Yeasts
| Yeast Species | Initial Inoculum (CFU/mL) | Wine Conditions | DMDC Dose (mg/L) | Result | Reference |
|---|---|---|---|---|---|
| Zygosaccharomyces bailii | 500 | 12% ethanol, pH 3.5 | 25 | Complete Inactivation (MIC) | [13] |
| Dekkera/Brettanomyces bruxellensis | 500 | 12% ethanol, pH 3.5 | 100 | Complete Inactivation (MIC) | [13] |
| Saccharomyces cerevisiae | 500 | 12% ethanol, pH 3.5 | 100 | Complete Inactivation (MIC) | [13] |
| Schizosaccharomyces pombe | 500 | 12% ethanol, pH 3.5 | 100 | Complete Inactivation (MIC) | [13] |
| Saccharomyces bayanus | 500-700 | Semi-sweet wine, pH 3.0-3.6 | 50 (+ 10 mg/L SO₂) | Prevented Growth | [12] |
| Various Yeasts | < 500 | Red Grape Juice | 100 | Sufficient to kill |[5] |
Table 3: Efficacy of DMDC Against Wine Bacteria
| Bacterial Group | Species Example | Required DMDC Dose (mg/L) for Inhibition | Comment | Reference |
|---|---|---|---|---|
| Lactic Acid Bacteria | Lactobacillus sp. | > 300 (ineffective), 500 | Not killed by legally permitted doses. | [6][13] |
| Acetic Acid Bacteria | Acetobacter aceti | > 300 (ineffective), 1000 | Highly resistant; legal doses are ineffective. |[6][13] |
Factors Influencing DMDC Efficacy
Several factors synergistically impact the performance of DMDC. Proper management of these variables is crucial for successful application.
Table 4: Key Factors Affecting DMDC Performance
| Factor | Effect on Efficacy | Explanation | Reference |
|---|---|---|---|
| Microbial Load | Decreases with higher load | DMDC is most effective when initial cell counts are low (<500 CFU/mL). High populations may not be fully controlled. | [2][14] |
| Temperature | Increases with higher temperature | Higher temperatures increase the rate of DMDC hydrolysis, making its action faster. At 10°C, hydrolysis takes ~4 hours; at 20°C, it takes ~2 hours. | [2][12] |
| pH | Increases with lower pH | DMDC is more effective at lower wine pH levels. | [1] |
| Ethanol Content | Increases with higher ethanol | Ethanol acts synergistically with DMDC, enhancing its antimicrobial effect. | [6][14] |
| Sulfur Dioxide (SO₂) | Synergistic Effect | The presence of SO₂ enhances the lethal effect of DMDC, particularly against more resistant strains or higher cell counts. | [1][14] |
| Homogenization | Critical for Efficacy | Rapid and thorough mixing is essential to distribute DMDC throughout the wine before it hydrolyzes. |[5][14] |
Protocols
Protocol 1: Winery Application of DMDC at Bottling
This protocol outlines the standard procedure for applying DMDC during a bottling run.
Objective: To achieve microbiological stability in the final bottled wine.
Materials & Equipment:
-
Wine ready for bottling (pre-filtered to < 500 CFU/mL)
-
Dimethyl this compound (DMDC)
-
Calibrated, enclosed DMDC dosing system (required for safety and precision)
-
Bottling line with an in-line injection point just prior to the filler bowl
-
Personal Protective Equipment (PPE): gloves, safety glasses, protective clothing
Procedure:
-
Pre-Bottling Checks: Confirm the wine's microbial load is below 500 CFU/mL. Verify wine temperature, pH, and SO₂ levels to ensure they are within the desired range for DMDC efficacy.
-
System Setup: Install and calibrate the DMDC dosing pump according to the manufacturer's instructions. The system must ensure precise injection and be designed to handle the corrosive and toxic nature of undiluted DMDC.[5]
-
Injection Point: The ideal injection point is in-line, just before the bottle filler bowl.[4][5] This placement ensures rapid and thorough mixing with the wine, maximizing contact with microorganisms before significant hydrolysis occurs.
-
Dosage Calculation: Determine the required DMDC dose based on the wine's risk factors (e.g., residual sugar, pH) and regulatory limits (not to exceed 200 mg/L). Typical dosages range from 125 to 200 mg/L.[4][5]
-
Execution: Start the wine flow and the bottling line. Activate the DMDC dosing system to inject DMDC at the calculated rate. The turbulence created by the wine flow and filling process aids in homogenization.
-
Hydrolysis: Allow for complete hydrolysis of DMDC. The time required depends on the wine temperature (e.g., approximately 4 hours at 10°C).[2] The wine should not be released to the market until DMDC is no longer detectable.[3]
-
Safety: DMDC is acutely toxic, corrosive, and an irritant in its concentrated form.[5] It must only be handled using a dedicated, closed dosing system by trained personnel wearing appropriate PPE.
References
- 1. wineserver.ucdavis.edu [wineserver.ucdavis.edu]
- 2. Velcorin for Wine Production: Applications & FAQs - Scott Laboratories [scottlab.com]
- 3. Treatment with dimethyl this compound - DMDC | OIV [oiv.int]
- 4. awri.com.au [awri.com.au]
- 5. awri.com.au [awri.com.au]
- 6. Chemical Methods for Microbiological Control of Winemaking: An Overview of Current and Future Applications [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. foodstandards.gov.au [foodstandards.gov.au]
- 9. 27 CFR § 24.246 - Materials authorized for the treatment of wine and juice. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 10. Dimethyl this compound (DMDC) – Deter B-590.61.157.. | MEBAK [mebak.org]
- 11. preprints.org [preprints.org]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of the inhibitory effect of dimethyl this compound (DMDC) against wine microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Laboratory-Scale Synthesis of High-Purity Di-tert-butyl Dicarbonate
Abstract
This document provides a comprehensive guide for the laboratory-scale synthesis of high-purity di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O), a critical reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group in organic synthesis, particularly in peptide synthesis and pharmaceutical drug development.[1][2][3] Detailed protocols for two prevalent synthesis methods are presented, along with purification techniques and methods for assessing purity. This guide is intended for researchers, scientists, and drug development professionals seeking to produce high-quality (Boc)₂O in a laboratory setting.
Introduction
Di-tert-butyl this compound is an essential reagent for the protection of amine functionalities.[1][4] The Boc protecting group is favored due to its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.[5] The purity of (Boc)₂O is paramount, as impurities can lead to side reactions, reduced yields, and complications in the purification of the final products.[6][7] This document outlines reliable methods for the synthesis and purification of di-tert-butyl this compound to a purity of ≥99%.
Synthesis Methodologies
Two common and effective methods for the laboratory-scale synthesis of di-tert-butyl this compound are detailed below.
Method 1: From Sodium tert-Butoxide, Carbon Dioxide, and Methanesulfonyl Chloride
This widely used industrial method involves the reaction of sodium tert-butoxide with carbon dioxide to form a sodium tert-butyl carbonate intermediate, which is then reacted with an acylating agent like methanesulfonyl chloride.[6][8]
2.1.1. Experimental Protocol
Materials and Reagents:
-
Sodium tert-butoxide
-
Methanesulfonyl chloride
-
Carbon dioxide (anhydrous)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Toluene)
-
5% Sulfuric acid
-
5% Sodium bicarbonate solution
-
Water (deionized)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a dropping funnel, suspend sodium tert-butoxide in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Carbonation: Cool the suspension to 0-5 °C using an ice bath. Bubble anhydrous carbon dioxide gas through the vigorously stirred suspension. The reaction is exothermic and should be monitored to maintain the temperature.
-
Addition of Methanesulfonyl Chloride: Once the carbonation is complete (typically indicated by a change in the slurry's consistency), slowly add methanesulfonyl chloride dropwise via the dropping funnel, maintaining the temperature between 5-10 °C.[8]
-
Reaction: After the addition is complete, allow the reaction mixture to stir at the same temperature for 1-3 hours.[8]
-
Work-up:
-
Quench the reaction by adding 5% sulfuric acid.[8]
-
Separate the organic layer.
-
Wash the organic layer sequentially with a 5% aqueous solution of sodium bicarbonate and water.[8]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure at 35-40 °C to obtain crude di-tert-butyl this compound as a colorless liquid or solid.[8]
-
2.1.2. Data Presentation
| Parameter | Value | Reference |
| Purity (by GC) | 98.9% - 99.4% | [8] |
| Yield | 83% - 90% | [8] |
Method 2: From Di-tert-butyl tricarbonate and DABCO
This method involves the decomposition of di-tert-butyl tricarbonate catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO).[9]
2.2.1. Experimental Protocol
Materials and Reagents:
-
Di-tert-butyl tricarbonate
-
1,4-Diazabicyclo[2.2.2]octane (DABCO), freshly sublimed
-
Carbon tetrachloride
-
Citric acid
-
Water (deionized)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a beaker equipped with a magnetic stirrer, dissolve di-tert-butyl tricarbonate in carbon tetrachloride.
-
Catalyst Addition: Add a catalytic amount of freshly sublimed DABCO to the solution. This will result in the rapid evolution of carbon dioxide.[9]
-
Reaction: Stir the reaction mixture at 25 °C for approximately 45 minutes to ensure the complete evolution of carbon dioxide.[9]
-
Work-up:
Purification of Di-tert-butyl this compound
High-purity di-tert-butyl this compound is crucial for its applications. The crude product from the synthesis can be purified by either distillation under reduced pressure or by crystallization.
Purification by Vacuum Distillation
Distillation under reduced pressure is a common method to purify (Boc)₂O, effectively removing less volatile impurities.[6]
3.1.1. Experimental Protocol
-
Setup: Assemble a distillation apparatus suitable for vacuum distillation.
-
Distillation: Heat the crude di-tert-butyl this compound under reduced pressure. It is important to avoid excessive heating as (Boc)₂O can decompose at higher temperatures.[6][10]
-
Collection: Collect the fraction boiling at 55-57 °C at 0.5 mmHg.[1][9] The purified product is a colorless liquid or solid with a melting point of 22-24 °C.[1][10]
3.1.2. Data Presentation
| Parameter | Value | Reference |
| Boiling Point | 55-56 °C (0.15 mm Hg) or 62-65 °C (0.4 mm Hg) | [9] |
| Yield (after distillation) | 80% - 91% | [9] |
| Refractive Index (n D 25) | 1.4071 - 1.4072 | [9] |
Purification by Crystallization
Crystallization is an alternative method to obtain high-purity (Boc)₂O, especially to avoid potential thermal decomposition during distillation.[11]
3.2.1. Experimental Protocol
-
Dissolution: Dissolve the crude di-tert-butyl this compound in a minimal amount of a suitable organic solvent, such as an aromatic hydrocarbon (e.g., toluene, xylene), to form a melt.[11]
-
Crystallization: Cool the solution to 20 °C or lower (preferably between -10 to 10 °C) to induce crystallization.[11]
-
Isolation: Collect the precipitated crystals by vacuum filtration or centrifugation.
-
Drying: Dry the crystals under vacuum to obtain high-purity di-tert-butyl this compound.
3.2.2. Data Presentation
| Parameter | Value | Reference |
| Purity | ≥99% | [11] |
| Crystallization Temperature | -10 to 10 °C | [11] |
Purity Assessment
The purity of the synthesized di-tert-butyl this compound should be assessed using standard analytical techniques.
-
Gas Chromatography (GC): A reliable method for quantifying purity and identifying volatile impurities.[6][7]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is another common technique for purity assessment.[7][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can confirm the structure and identify proton-containing impurities.[7] The primary impurity to monitor for is tert-butanol, which arises from the decomposition of the product.[7]
Visualizations
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis and purification of (Boc)₂O.
Logical Relationship: Purity and Application
References
- 1. Di-tert-butyl this compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. thomassci.com [thomassci.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
- 8. US5151542A - Process for preparing di-tert.-butyl this compound - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. What Is The Structure Of Tert-Butyl this compound? [bzchemicals.com]
- 11. JPH05310645A - Method for purifying di-tert-butyl this compound - Google Patents [patents.google.com]
- 12. Separation of Di-tert-butyl this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for Dicarbonate-Based Electrolytes in High-Voltage Lithium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of dicarbonate-based electrolytes tailored for high-voltage lithium-ion battery applications. The following sections detail the performance characteristics of these novel electrolytes, step-by-step experimental procedures, and visual representations of key concepts and workflows.
Introduction to this compound-Based Electrolytes
The advancement of next-generation high-energy-density lithium-ion batteries is largely dependent on the development of electrolytes with wide electrochemical stability windows. Conventional carbonate-based electrolytes often suffer from oxidative decomposition at voltages exceeding 4.5 V, hindering the use of high-voltage cathode materials.[1] this compound solvents have emerged as a promising alternative, demonstrating enhanced anodic stability and compatibility with high-voltage cathodes, such as LiNi0.5Mn1.5O4 (LNMO), which operates at around 5V.[1][2][3][4]
One notable example is the electrolyte based on dimethyl 2,5-dioxahexanedioate (DMDOHD), which has shown exceptional performance in 5 V-class lithium-based batteries.[1][2][3][4] This this compound solvent, in a simple formulation with 1 M LiPF6, exhibits anodic stability up to 5.2 V vs. Li/Li+ without the need for additives or co-solvents.[1][2][3] Cells utilizing this electrolyte have demonstrated remarkable cycling stability, retaining over 97% of their initial capacity after 250 cycles.[1][3][4] Another promising candidate is dimethyl this compound (DMDC), which also shows enhanced anodic stability compared to its monocarbonyl counterparts.[5][6]
The unique chemical structure of this compound solvents contributes to a peculiar solvation structure with weak interactions with lithium cations, facilitating stable, dendrite-free lithium plating and stripping.[2][3][4] While some this compound-based electrolytes may exhibit lower ionic conductivity at room temperature due to higher viscosity compared to conventional short-chain carbonates, their superior high-voltage stability presents a significant advantage for next-generation battery chemistries.[1][7]
Quantitative Data Presentation
The following table summarizes the key performance metrics of representative this compound-based electrolytes compared to conventional carbonate electrolytes.
| Electrolyte Formulation | Anodic Stability (V vs. Li/Li⁺) | Ionic Conductivity (mS/cm⁻¹ at 20°C) | Cell Configuration | Cycling Performance | Reference |
| 1 M LiPF₆ in Dimethyl 2,5-dioxahexanedioate (DMDOHD) | 5.2 | 0.21 | Li | LiNi₀.₅Mn₁.₅O₄ | |
| 1 M LiPF₆ in Dimethyl Carbonate (DMC) | < 4.5 | 2.6 | Li | LiNi₀.₅Mn₁.₅O₄ | |
| 1 M LiPF₆ in Ethylene Carbonate/Dimethyl Carbonate (EC/DMC) | ~4.5 | 7.8 | Li | LiNi₀.₅Mn₁.₅O₄ | |
| Superconcentrated LiN(SO₂F)₂ in Dimethyl Carbonate (DMC) (1:1.1 molar ratio) | ~5.2 | 1.12 (at 30°C) | LiNi₀.₅Mn₁.₅O₄/graphite | >95% capacity retention after 100 cycles | [8] |
| LiFSI in Dimethyl this compound (DMDC) with TTE co-solvent | Enhanced anodic stability | - | Li | NMC811 |
Experimental Protocols
Protocol for this compound Electrolyte Preparation
This protocol describes the preparation of a 1 M LiPF6 in dimethyl 2,5-dioxahexanedioate (DMDOHD) electrolyte. All procedures should be carried out in an argon-filled glovebox with moisture and oxygen levels below 0.5 ppm.
Materials:
-
Lithium hexafluorophosphate (B91526) (LiPF6, battery grade, >99.9%)
-
Dimethyl 2,5-dioxahexanedioate (DMDOHD, battery grade, >99.9%)
-
Anhydrous solvent (e.g., dimethyl carbonate) for rinsing
-
Volumetric flasks
-
Magnetic stirrer and stir bars
-
Precision balance
Procedure:
-
Dry all glassware and stir bars in a vacuum oven at 120°C for at least 12 hours and transfer them into the glovebox while hot.
-
Weigh the required amount of LiPF6 using the precision balance.
-
Place a magnetic stir bar into a volumetric flask.
-
Transfer the weighed LiPF6 into the volumetric flask.
-
Add a small amount of DMDOHD to the flask and swirl to dissolve the salt partially.
-
Continue adding DMDOHD to the volumetric flask until the final volume is reached.
-
Stir the solution on a magnetic stirrer at room temperature for several hours until the LiPF6 is completely dissolved and the solution is homogeneous.
-
Store the prepared electrolyte in a tightly sealed container inside the glovebox.
Protocol for Coin Cell Assembly (Li || LiNi₀.₅Mn₁.₅O₄)
This protocol outlines the assembly of a 2032-type coin cell for evaluating the electrochemical performance of the this compound electrolyte.
Materials:
-
LiNi0.5Mn1.5O4 (LNMO) cathode material
-
Super P carbon black
-
Polyvinylidene fluoride (B91410) (PVDF) binder
-
N-Methyl-2-pyrrolidone (NMP) solvent
-
Aluminum foil (current collector)
-
Lithium metal foil (anode)
-
Celgard 2325 separator
-
2032 coin cell components (casings, spacers, springs)
-
Prepared this compound electrolyte
-
Crimping machine
Procedure:
-
Cathode Slurry Preparation: Mix LNMO, Super P carbon black, and PVDF in a weight ratio of 8:1:1 in a mortar. Add NMP dropwise and grind until a homogeneous slurry is formed.
-
Cathode Coating: Coat the slurry onto the aluminum foil using a doctor blade. Dry the coated foil in a vacuum oven at 120°C for 12 hours.
-
Electrode Punching: Punch out circular electrodes (e.g., 12 mm diameter) from the dried cathode sheet and lithium metal foil.
-
Cell Assembly (in Glovebox): a. Place the cathode disc in the center of the bottom coin cell casing. b. Add a few drops of the this compound electrolyte to wet the cathode surface. c. Place the separator on top of the cathode. d. Add a few more drops of electrolyte to wet the separator. e. Place the lithium metal anode on top of the separator. f. Add a spacer and a spring. g. Place the top casing and crimp the coin cell using a crimping machine to ensure proper sealing.
Protocol for Electrochemical Characterization
This protocol details the electrochemical tests to evaluate the performance of the assembled coin cells.
Equipment:
-
Battery cycler
-
Electrochemical workstation with a potentiostat
Procedures:
-
Resting Period: Let the assembled cells rest for at least 12 hours to ensure complete wetting of the electrodes and separator by the electrolyte.
-
Galvanostatic Cycling:
-
Cycle the Li || LiNi0.5Mn1.5O4 cells at a constant current density (e.g., C/10, where 1C = 147 mA g⁻¹) within a voltage range of 3.5 V to 4.9 V or higher (e.g., up to 5.0 V) to evaluate the cycling performance and coulombic efficiency.[1]
-
-
Anodic Stability Window (Linear Sweep Voltammetry - LSV):
-
Assemble a Li || stainless steel or Li || Al coin cell.
-
Perform a linear sweep voltammetry from the open-circuit voltage to a high potential (e.g., 6.0 V) at a slow scan rate (e.g., 0.1 mV s⁻¹) to determine the oxidative stability limit of the electrolyte.
-
-
Ionic Conductivity Measurement:
-
Use a conductivity meter with a two-electrode setup.
-
Place the electrolyte in a sealed cell and measure the impedance at various temperatures.
-
Calculate the ionic conductivity from the bulk resistance obtained from the Nyquist plot.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound-based electrolytes.
Caption: Logical relationship in formulating this compound electrolytes.
Caption: Experimental workflow for electrolyte evaluation.
Caption: Proposed mechanism of improved high-voltage stability.
References
- 1. A this compound solvent electrolyte for high performance 5 V-Class Lithium-based batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A this compound solvent electrolyte for high performance 5 V-Class Lithium-based batteries [ideas.repec.org]
- 3. [PDF] A this compound solvent electrolyte for high performance 5 V-Class Lithium-based batteries | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. osti.gov [osti.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Superconcentrated electrolytes for a high-voltage lithium-ion battery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Cyclic Dicarbonates and Their Ring-Opening Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of cyclic dicarbonates and their subsequent ring-opening polymerization (ROP) to produce aliphatic polycarbonates. These polymers are of significant interest in the biomedical field, particularly for drug delivery applications, owing to their biocompatibility and biodegradability.
I. Synthesis of Cyclic Dicarbonate Monomers
The synthesis of high-purity cyclic this compound monomers is a critical first step for producing well-defined polycarbonates. Various synthetic routes have been developed, with the choice of method often depending on the desired monomer structure, scale, and the availability of starting materials.
A. General Synthetic Routes
Several common strategies for the synthesis of six-membered cyclic carbonates are:
-
From 1,3-Diols and Phosgene (B1210022) Derivatives: This traditional method involves the reaction of a 1,3-diol with phosgene or a phosgene equivalent like ethyl chloroformate. While effective, this method involves highly toxic reagents.[1]
-
From 1,3-Diols and Dialkyl Carbonates: A more environmentally friendly approach utilizes the transesterification of a 1,3-diol with a dialkyl carbonate, such as dimethyl carbonate (DMC) or diethyl carbonate, often in the presence of a catalyst.[2]
-
From 1,3-Diols and Carbon Dioxide (CO₂): This "green" method uses CO₂ as a C1 source. The reaction can be facilitated by various catalytic systems and activating agents.[3]
-
Lipase-Catalyzed Synthesis: Enzymatic routes using lipases offer a mild and selective method for synthesizing cyclic carbonates from 1,3-diols and dialkyl carbonates.[4]
-
Upcycling of Commodity Polymers: Functionalized cyclic carbonates can also be synthesized through the depolymerization of existing polycarbonates, such as bisphenol A-based polycarbonate (BPA-PC).[5][6]
B. Experimental Protocol: Synthesis of Trimethylene Carbonate (TMC) from 1,3-Propanediol and Diethyl Carbonate
This protocol describes a common method for synthesizing trimethylene carbonate (TMC), a foundational monomer for biocompatible polycarbonates.
Materials:
-
1,3-Propanediol
-
Diethyl carbonate
-
Tin powder (or other suitable catalyst, e.g., zinc powder)[2]
-
Nitrogen gas supply
-
Standard distillation glassware
-
Vacuum pump
Procedure:
-
To a 2.5 L sulphating flask, add 761 g of 1,3-propanediol, 1477 g of diethyl carbonate, and 50 g of tin powder.[2]
-
Heat the reaction mixture in an oil bath to 150 °C and carry out distillation using a dephlegmator set to 80 °C to remove the ethanol (B145695) byproduct.
-
After the initial distillation ceases, remove the dephlegmator and lower the bath temperature to 130 °C.
-
Continue the distillation under a slight vacuum to remove any remaining volatile impurities.
-
Transfer the viscous distillate to a 2 L flask and perform fractional distillation under high vacuum (bath temperature up to 180 °C).
-
Collect the main fraction of trimethylene carbonate. A typical yield is around 90%.[2]
Purification:
The crude TMC can be further purified by recrystallization from a suitable solvent (e.g., diethyl ether or ethyl acetate) to obtain high-purity monomer suitable for polymerization.
C. Data Presentation: Synthesis of Cyclic Carbonates
| Monomer | Starting Materials | Catalyst/Reagent | Reaction Conditions | Yield (%) | Reference |
| Trimethylene Carbonate (TMC) | 1,3-Propanediol, Diethyl Carbonate | Tin powder | 150 °C, then 130 °C under vacuum | 90 | [2] |
| Trimethylene Carbonate (TMC) | 1,3-Propanediol, Dimethyl Carbonate | Lipase (CALB) | Optimized enzymatic process | 88 | [4] |
| Functionalized Cyclic Carbonates | Bis-MPA, Bis(pentafluorophenyl)carbonate | - | One-pot reaction | High | [7] |
| Six- and Eight-Membered Carbonates | Diols, CO₂ | p-Toluenesulfonyl chloride, TMEDA | Room temperature, 10-15 min | - | [3] |
II. Ring-Opening Polymerization (ROP) of Cyclic Dicarbonates
Ring-opening polymerization is the most common method for producing high molecular weight aliphatic polycarbonates from cyclic carbonate monomers. The choice of initiator and catalyst system is crucial for controlling the polymerization and the final properties of the polymer.
A. ROP Mechanisms and Catalysts
ROP of cyclic carbonates can proceed through several mechanisms:
-
Anionic ROP: Initiated by strong bases such as alkoxides or amines. This method can produce polymers with well-defined molecular weights but may be sensitive to impurities.[8]
-
Cationic ROP: Initiated by Lewis acids or alkyl halides. A common issue with cationic ROP is the potential for decarboxylation, leading to ether linkages in the polymer backbone.[9][10]
-
Coordination-Insertion ROP: This is a widely used method employing metal-based catalysts, such as tin(II) octoate (Sn(Oct)₂), which offers good control over the polymerization.
-
Organocatalytic ROP: Metal-free catalysts, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have gained prominence as they avoid metal contamination in the final polymer, which is particularly important for biomedical applications.[11]
B. Experimental Protocol: Organocatalyzed ROP of Trimethylene Carbonate (TMC)
This protocol describes the bulk polymerization of TMC using an organocatalyst.
Materials:
-
Trimethylene Carbonate (TMC), purified
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) or other suitable organocatalyst
-
Benzyl (B1604629) alcohol or other suitable initiator
-
Dry, inert atmosphere (e.g., nitrogen or argon) glovebox or Schlenk line
-
Reaction vessel (e.g., Schlenk flask)
-
Stirring mechanism
-
Temperature-controlled oil bath
Procedure:
-
In a dry glovebox, add the desired amount of purified TMC and initiator (e.g., benzyl alcohol) to a dry reaction vessel equipped with a stir bar. The monomer-to-initiator ratio will determine the target molecular weight.
-
Dissolve the catalyst (e.g., TBD) in a small amount of a suitable dry solvent (e.g., dichloromethane) and add it to the reaction mixture.
-
Seal the reaction vessel and remove it from the glovebox.
-
Place the vessel in an oil bath preheated to the desired reaction temperature (e.g., 30 °C).[12]
-
Stir the reaction mixture for the desired amount of time, monitoring the polymerization progress by techniques such as ¹H NMR spectroscopy to determine monomer conversion.
-
Once the desired conversion is reached, quench the polymerization by adding a small amount of a terminating agent (e.g., benzoic acid).[12]
-
Dissolve the resulting polymer in a suitable solvent (e.g., dichloromethane) and precipitate it in a non-solvent (e.g., cold methanol) to purify the polymer.
-
Dry the purified poly(trimethylene carbonate) (PTMC) under vacuum until a constant weight is achieved.
C. Data Presentation: Ring-Opening Polymerization of Cyclic Carbonates
| Monomer | Initiator/Catalyst | M/I Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI | Reference |
| TMC | Propylamine / Sn(Oct)₂ | 100 | 130 | - | Complete | - | - | [12] |
| TMC | Propylamine / TBD | 100 | 30 | - | Complete | - | - | [12] |
| D-Mannose-based Cyclic Carbonate | 4-Methylbenzyl alcohol / TBD | - | Room Temp | - | - | 7,360 | Low | [13] |
| d,l-lactide | Glycerol 1,2-carbonate / DMAP | - | 35 | - | <60 | 3,858 | 1.3 | [14] |
| d,l-lactide | Glycerol 1,2-carbonate / DMAP | - | 135 | - | 80 | - | 1.4 | [14] |
III. Application in Drug Delivery: Formulation of Polycarbonate Nanoparticles
Aliphatic polycarbonates are excellent candidates for drug delivery systems due to their biocompatibility and tunable degradation rates. They can be formulated into nanoparticles to encapsulate therapeutic agents, enhancing their stability, solubility, and enabling controlled release.
A. Nanoparticle Formulation Methods
Commonly used methods for preparing polycarbonate nanoparticles include:
-
Emulsification-Solvent Evaporation: The polymer and drug are dissolved in a volatile organic solvent, which is then emulsified in an aqueous phase containing a surfactant. The organic solvent is subsequently removed by evaporation, leading to the formation of nanoparticles.[15]
-
Nanoprecipitation: The polymer and drug are dissolved in a water-miscible organic solvent. This solution is then added dropwise to an aqueous phase under stirring, causing the polymer to precipitate and form nanoparticles.[16]
B. Experimental Protocol: Preparation of Drug-Loaded Polycarbonate Nanoparticles by Emulsification-Solvent Evaporation
This protocol provides a general procedure for encapsulating a hydrophobic drug within polycarbonate nanoparticles.
Materials:
-
Polycarbonate (e.g., mPEG-b-P(CB-co-LA))[15]
-
Hydrophobic drug
-
Dichloromethane (B109758) (or other suitable volatile organic solvent)
-
Aqueous solution of a surfactant (e.g., polyvinyl alcohol, PVA)
-
Deionized water
-
Homogenizer or sonicator
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Dissolve the polycarbonate and the hydrophobic drug in dichloromethane to form the organic phase.
-
Prepare the aqueous phase by dissolving the surfactant in deionized water.
-
Add the organic phase to the aqueous phase and emulsify the mixture using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.
-
Remove the dichloromethane from the emulsion by stirring at room temperature under reduced pressure using a rotary evaporator.
-
As the organic solvent evaporates, the polymer precipitates, encapsulating the drug to form nanoparticles.
-
Collect the nanoparticles by centrifugation and wash them several times with deionized water to remove any residual surfactant and unencapsulated drug.
-
Lyophilize the purified nanoparticles to obtain a dry powder for storage and characterization.
IV. Visualizations
Caption: General workflow for the synthesis of cyclic dicarbonates.
Caption: Workflow for Ring-Opening Polymerization (ROP).
Caption: Application in drug delivery nanoparticle formulation.
References
- 1. Trimethylene carbonate - Wikipedia [en.wikipedia.org]
- 2. US5212321A - Process for the preparation of trimethylene carbonate - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advancing the synthesis of trimethylene carbonate: a high-yield green synthesis route - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 7. datapdf.com [datapdf.com]
- 8. Overview: Polycarbonates via Ring-Opening Polymerization, Differences between Six- and Five-Membered Cyclic Carbonates: Inspiration for Green Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. books.rsc.org [books.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis and Characterization of Cyclic Carbonate End-Functional Linear and Star Polyesters via Ring-Opening Polymerization - Sustainable Polymer & Energy - Full-Text HTML - SCIEPublish [sciepublish.com]
- 15. Formulation and Characterization of Polyester/Polycarbonate Nanoparticles for Delivery of a Novel Microtubule Destabilizing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dimethyl Dicarbonate (DMDC) as a Non-Persistent Preservative in Fruit Juices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of dimethyl dicarbonate (DMDC) as a non-persistent antimicrobial agent in fruit juices. The information compiled here, including detailed protocols and efficacy data, is intended to guide researchers and professionals in the effective application and evaluation of this technology.
Introduction
Dimethyl this compound (DMDC), commercially known as Velcorin®, is a colorless liquid used as a microbial control agent in a variety of beverages, including fruit juices.[1][2] Its primary advantage lies in its non-persistent nature; it rapidly hydrolyzes in aqueous solutions to methanol (B129727) and carbon dioxide, which are natural constituents of many fruit juices.[1][3] This decomposition ensures that DMDC itself is not present in the final product, classifying it as a processing aid in many jurisdictions.[3] DMDC is highly effective against a broad spectrum of microorganisms, including yeasts, molds, and bacteria, making it a valuable tool for cold sterilization, particularly for juices whose sensory and nutritional qualities are sensitive to heat pasteurization.[1]
Mechanism of Action
DMDC's antimicrobial activity stems from its ability to inactivate key enzymes essential for microbial metabolism. It achieves this through a process called methoxycarbonylation, where it reacts with the nucleophilic groups (such as imidazoles, amines, and thiols) of amino acids within proteins, particularly histidine residues.[4] This modification alters the enzyme's structure and function, leading to the inhibition of critical metabolic pathways, such as those involving acetate (B1210297) kinase and L-glutamic acid decarboxylase, ultimately resulting in microbial cell death.[4]
Quantitative Efficacy Data
The effectiveness of DMDC in reducing microbial load in various fruit juices has been demonstrated in several studies. The following tables summarize the quantitative data on the reduction of different microorganisms at various DMDC concentrations, temperatures, and contact times.
Table 1: Efficacy of DMDC against Salmonella enterica in Orange Juice
| DMDC Concentration (ppm) | Temperature (°C) | Time (hours) | Log Reduction (CFU/mL) | Reference |
| 172 | 4 | 24 | > 5 | [1] |
| 200 | 4 | 24 | > 5 | [1] |
| 172 | 21 | 24 | < 5 | [1] |
| 200 | 21 | 24 | < 5 | [1] |
Table 2: Efficacy of DMDC in Passion Fruit Juice at 250 ppm (Storage at 4°C)
| Parameter | Initial Count (log CFU/mL) | Log Reduction after Treatment | Estimated Shelf Life (days) | Reference |
| Total Viable Count | 5.70 | 2.10 | 24 | [5] |
| Yeast and Mold Count | 5.03 | 3.35 | 24 | [5] |
| E. coli Count | 5.39 | 3.66 | Not specified | [5] |
Table 3: Impact of DMDC (250 ppm) on Passion Fruit Juice Quality Parameters (27 Days at 4°C)
| Parameter | Control (Untreated) | DMDC Treated | Pasteurization (72°C, 15s) | Reference |
| pH | Decrease | Slower Decrease | Slower Decrease | [5] |
| Total Soluble Solids (°Brix) | Decrease | Slower Decrease | Slower Decrease | [5] |
| Ascorbic Acid (mg/100mL) | Decrease | Slower Decrease | Slower Decrease | [5] |
| Color (ΔE) | Marked Change | Minimal Change | Minimal Change | [5] |
Experimental Protocols
Laboratory-Scale Protocol for DMDC Treatment of Fruit Juice
This protocol is adapted from a study on the inactivation of Salmonella enterica in orange juice.[1]
Materials:
-
Fruit juice (e.g., unpasteurized orange juice)
-
Dimethyl this compound (DMDC, e.g., Velcorin™, 99.8%)
-
Anhydrous ethyl alcohol
-
Sterile containers
-
Magnetic stirrer and stir bars
-
Incubator or refrigerator set to the desired temperature (e.g., 4°C or 21°C)
-
Microbiological growth media (e.g., Brain Heart Infusion Agar for Salmonella)
-
Pipettes and other standard microbiology laboratory equipment
Procedure:
-
Preparation of DMDC Stock Solution:
-
Caution: DMDC is toxic and corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Prepare a stock solution by diluting DMDC in anhydrous ethyl alcohol. For example, a 1:4 dilution yields a stock solution with a concentration of 312.5 x 10³ parts per million (ppm).[1]
-
-
Inoculation of Juice (Optional, for efficacy testing):
-
If testing against a specific microorganism, prepare a culture of the target organism (e.g., a cocktail of five serotypes of S. enterica).
-
Inoculate the juice with the microbial culture to achieve a desired initial concentration (e.g., 10⁶–10⁷ CFU/mL).
-
Homogenize the inoculated juice by gentle mixing.
-
-
DMDC Treatment:
-
Bring the juice to the desired experimental temperature (e.g., 4°C or 21°C).
-
While stirring the juice, add the calculated volume of the DMDC stock solution to achieve the target final concentration (e.g., 172 ppm or 200 ppm).
-
Continue stirring for a short period to ensure uniform distribution.
-
-
Incubation:
-
Seal the treated juice containers and incubate at the chosen temperature for the desired contact time (e.g., 24 hours).
-
-
Microbial Analysis:
-
At specified time points, draw samples of the treated juice.
-
Perform serial dilutions and plate on appropriate growth media to enumerate the surviving microorganisms.
-
Incubate the plates and count the colonies to determine the log reduction in CFU/mL compared to the untreated control.
-
-
Quality Analysis (Optional):
-
Analyze the treated and untreated juice for quality parameters such as pH, Total Soluble Solids (TSS), color, and vitamin content at various time points.
-
General Protocol for Pilot-Plant/Commercial Application
In a commercial setting, DMDC is typically injected into the beverage stream just before the filling and capping stage.[3]
Equipment:
-
DMDC dosing system (e.g., Velcorin® DT dosing unit)
-
Personal Protective Equipment (PPE) as specified in the Safety Data Sheet (SDS)
Procedure:
-
System Setup:
-
Integrate the DMDC dosing system into the production line, typically after pasteurization (if applied) and before the filler.
-
Ensure the system is calibrated to deliver the precise dosage of DMDC required for the specific juice product.
-
-
Dosing:
-
As the juice flows through the line, the dosing system injects the neat DMDC directly into the stream.
-
The turbulence of the juice flow ensures rapid and thorough mixing.
-
-
Filling and Sealing:
-
The treated juice is immediately filled into bottles or other containers, which are then sealed.
-
-
Hydrolysis:
-
The DMDC begins to hydrolyze immediately upon contact with the water in the juice. The rate of hydrolysis is temperature-dependent, being faster at higher temperatures. Complete hydrolysis typically occurs within a few hours at ambient temperature.[3]
-
-
Quality Control:
-
Regularly monitor the dosing system to ensure accurate delivery of DMDC.
-
Conduct microbiological testing on the final product to verify the effectiveness of the treatment.
-
Indirectly verify DMDC addition by analyzing for its breakdown products if required.
-
Analytical Methods for Verification
Direct analysis of DMDC in the final product is generally not feasible due to its rapid hydrolysis.[6] Therefore, its use is typically verified by detecting its reaction products.
5.1. Indirect Analysis of DMDC Breakdown Products (DMC and EMC)
The presence of dimethyl carbonate (DMC) and, in juices containing ethanol, ethyl methyl carbonate (EMC), can serve as indirect proof of DMDC treatment.[6]
-
Method: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the detection and quantification of DMC and EMC.
-
Sample Preparation: Sample preparation may involve liquid-liquid extraction or headspace solid-phase microextraction (SPME) to isolate the volatile carbonates from the juice matrix.
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
General Chromatographic Conditions:
-
Column: A capillary column suitable for volatile organic compounds (e.g., a mid-polarity phase).
-
Carrier Gas: Helium or hydrogen.
-
Injector and Detector Temperatures: Optimized for the specific analytes.
-
Temperature Program: A programmed temperature ramp to separate the target compounds from other matrix components.
-
-
Quantification: Based on calibration curves prepared using certified standards of DMC and EMC.
5.2. Rapid Detection using Indicator Paper
For immediate, qualitative verification at the production line, Velcorin® indicator paper can be used.[2]
-
Procedure: A sample of the juice is taken immediately after DMDC injection. The indicator paper is exposed to the liquid.
-
Result: The paper changes color (e.g., to orange) in the presence of DMDC. This method is only effective for a short period after dosing, before hydrolysis is complete.[2]
Safety and Handling
DMDC is a toxic and corrosive substance in its concentrated form and must be handled with extreme care.
-
Engineering Controls: Always handle neat DMDC in a well-ventilated area, preferably within a fume hood. Use a closed-system dosing unit for commercial applications to minimize exposure.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat or protective suit, and safety goggles or a face shield.[7]
-
First Aid: In case of contact, immediately flush the affected area with copious amounts of water. Seek medical attention for any exposure. Refer to the Safety Data Sheet (SDS) for detailed first-aid procedures.[8]
-
Storage: Store DMDC in a cool, dry, well-ventilated area away from incompatible materials.
Visualizations
Chemical Breakdown Pathway of DMDC
Caption: Hydrolysis of DMDC in fruit juice.
Experimental Workflow for Laboratory-Scale DMDC Treatment
References
- 1. DIMETHYL this compound - Ataman Kimya [atamanchemicals.com]
- 2. knowledgecenter.ubt-uni.net [knowledgecenter.ubt-uni.net]
- 3. foodstandards.gov.au [foodstandards.gov.au]
- 4. foodstandards.gov.au [foodstandards.gov.au]
- 5. ecommons.cornell.edu [ecommons.cornell.edu]
- 6. New IFU recommendation #20 published "Methods for the detection of the use of DMDC (Velcorin) in juice beverages" - FRUIT PROCESSING magazine [fruit-processing.com]
- 7. methanol.org [methanol.org]
- 8. foodsafepal.com [foodsafepal.com]
Protecting Group Strategies Involving Di-tert-butyl Dicarbonate in Complex Molecule Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) group, introduced using di-tert-butyl dicarbonate (Boc₂O), is a cornerstone in the synthesis of complex organic molecules, particularly in peptide synthesis, medicinal chemistry, and drug development.[1][2][3][4] Its widespread use stems from its stability across a broad range of reaction conditions and its facile removal under mild acidic conditions.[5][6] This document provides detailed application notes and protocols for the strategic use of the Boc protecting group in complex molecule synthesis.
Core Principles of the Boc Protecting Group
The Boc group serves to temporarily mask the reactivity of primary and secondary amines, and less commonly, alcohols and thiols, by converting them into carbamates, carbonates, and thiocarbonates, respectively.[2][5] This protection prevents unwanted side reactions during subsequent synthetic steps.[2][7] The key to its utility lies in its acid lability, which allows for selective deprotection in the presence of other protecting groups, forming the basis of orthogonal protection strategies.[1][3][8]
The introduction of the Boc group is typically achieved through the reaction of a nucleophile (e.g., an amine) with di-tert-butyl this compound (Boc₂O), often in the presence of a base like triethylamine (B128534) (TEA), N,N-diisopropylethylamine (DIPEA), or 4-(dimethylaminopyridine) (DMAP).[4][5] The deprotection is most commonly accomplished using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[5][9][10]
Orthogonal Protecting Group Strategies
A significant advantage of the Boc group is its compatibility with a variety of other protecting groups, enabling complex, multi-step syntheses.[1][3] Two protecting groups are considered orthogonal if one can be selectively removed without affecting the other.[1][3]
Common orthogonal partners for the acid-labile Boc group include:
-
Fmoc (9-fluorenylmethyloxycarbonyl): Base-labile, commonly used for amine protection in solid-phase peptide synthesis (SPPS).[3][11]
-
Alloc (Allyloxycarbonyl): Cleaved by transition metal catalysis.[1][3]
-
TBDMS (tert-Butyldimethylsilyl): Used for protecting alcohols and is removed by fluoride (B91410) ions.[1]
-
Benzyl esters: Protect carboxylic acids and are removed by hydrogenolysis.[1]
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions for the protection and deprotection of amines using Boc₂O. Yields are generally high, though they can vary depending on the substrate.
Table 1: Boc Protection of Primary Amines
| Substrate Type | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Aliphatic Amines | TEA or DIPEA | H₂O/THF (2:1) | 0 to RT | 2-6 | >95 |
| Aromatic Amines | DMAP (catalytic) | THF or CH₂Cl₂ | RT | 12 | 85-95 |
| Amino Acids | NaHCO₃ or NaOH | Dioxane/H₂O | RT | 2-4 | >90 |
| Water-Mediated | None | Water/Acetone | RT | 0.1-0.2 | >90[12] |
Table 2: Boc Deprotection of N-Boc-Amines
| Reagent | Solvent | Temperature (°C) | Time (h) | Notes |
| TFA (20-50% v/v) | CH₂Cl₂ | 0 to RT | 1-3 | Most common method.[3][4] |
| HCl (4M) | Dioxane or EtOAc | RT | 1-4 | Alternative to TFA. |
| HCl (gas) | Ether or CH₂Cl₂ | 0 to RT | 0.5-2 | For sensitive substrates. |
| Oxalyl Chloride | Methanol | RT | 1-4 | Mild deprotection method.[13] |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of a Primary Amine
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl this compound (Boc₂O) (1.5 equiv)[4]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)[4]
-
Tetrahydrofuran (THF) and Water (2:1 v/v)[4]
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the primary amine and TEA or DIPEA in a 2:1 mixture of H₂O/THF.[4]
-
Stir the solution at room temperature for 5 minutes until all solids are dissolved.[4]
-
Cool the reaction mixture to 0°C in an ice bath.[4]
-
Add Boc₂O to the solution in one portion.[4]
-
Stir the reaction mixture at 0°C for at least 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the THF under reduced pressure.[4]
-
Extract the resulting aqueous residue with dichloromethane (3 x 20 mL).[4]
-
Wash the combined organic layers with deionized water (2 x 10 mL) and then with brine (1 x 10 mL).[4]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amine.[4]
Protocol 2: General Procedure for N-Boc Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
N-Boc protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the N-Boc protected amine in CH₂Cl₂ (e.g., 10 mL per 1 g of substrate).[3]
-
At 0°C, add TFA (typically 20-50% v/v in CH₂Cl₂).[3]
-
Stir the reaction mixture at room temperature for 1-3 hours.[3]
-
Monitor the reaction progress by TLC or LC-MS.[3]
-
Upon completion, concentrate the reaction mixture under reduced pressure.[3]
-
Carefully neutralize the residue by adding saturated sodium bicarbonate solution until effervescence ceases.[3]
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Applications in Complex Molecule Synthesis
The Boc protecting group is instrumental in various areas of complex molecule synthesis:
-
Peptide Synthesis: In Boc-based solid-phase peptide synthesis (SPPS), the N-terminal α-amino group is protected with Boc, which is removed at each cycle with TFA. Side-chain protecting groups are chosen to be stable to TFA but are cleaved in the final step with a stronger acid like HF.[11]
-
Natural Product Synthesis: The synthesis of complex natural products often requires the sequential manipulation of multiple functional groups. The Boc group provides a robust and reliable method for protecting amine functionalities during these intricate synthetic routes.
-
Medicinal Chemistry: In the development of new pharmaceutical agents, the Boc group is frequently used to protect amines in synthetic intermediates, allowing for the selective modification of other parts of the molecule to explore structure-activity relationships.[5]
Conclusion
The di-tert-butyl this compound-mediated Boc protection of amines is an indispensable tool in modern organic synthesis. Its reliability, ease of use, and compatibility with orthogonal protecting group strategies make it a versatile choice for the synthesis of complex molecules. A thorough understanding of the reaction conditions and deprotection protocols is crucial for its successful implementation in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
Troubleshooting & Optimization
identifying and minimizing side reactions of Boc-anhydride with nucleophilic side chains
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding side reactions of Boc-anhydride with nucleophilic amino acid side chains during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using Boc-anhydride with amino acids containing nucleophilic side chains?
A1: The most prevalent side reactions primarily occur during the acidic deprotection of the Boc group. The generated tert-butyl cation is a reactive electrophile that can alkylate nucleophilic side chains. Key side reactions include:
-
Alkylation of Tryptophan: The electron-rich indole (B1671886) ring of tryptophan is highly susceptible to tert-butylation.[1]
-
Alkylation of Tyrosine: The activated phenolic ring of tyrosine can undergo C-alkylation, leading to the formation of 3-tert-butyl-tyrosine. This side reaction can occur to an extent of 0.5-1.0%.[2]
-
Alkylation of Methionine: The thioether side chain of methionine can be alkylated to form a sulfonium (B1226848) salt.[1]
-
Alkylation of Cysteine: The thiol group of cysteine is a target for alkylation.[1]
-
Aspartimide Formation: Aspartic acid can undergo cyclization to form an aspartimide intermediate, which can then reopen to form a mixture of α and β-linked peptides.[3][4]
-
Ornithine Formation from Arginine: With a nitro protecting group on the arginine side chain, partial reduction during HF cleavage can lead to the formation of ornithine residues.[5]
-
Tryptophan Modification by Tosyl Group: When using a tosyl protecting group for arginine, the cleaved tosyl group can modify the indole ring of tryptophan.[5][6]
Q2: How can I minimize the formation of di-Boc side products with primary amines?
A2: The formation of di-tert-butoxycarbonyl (di-Boc) protected amines is a common issue. To promote selective mono-Boc protection, consider the following strategies:
-
Stoichiometry Control: Carefully control the amount of Boc-anhydride used. A slight excess (1.05-1.1 equivalents) is often sufficient. Avoid using a large excess.[7]
-
Slow Addition: Add the Boc-anhydride solution slowly to the reaction mixture. This maintains a low concentration of the protecting agent, favoring the reaction with the more nucleophilic starting amine.[7]
-
Use of Protic Solvents: Performing the reaction in an alcoholic solvent like methanol (B129727) can enhance the rate of Boc protection for the primary amine.[7]
-
Selective Protonation for Diamines: For substrates with multiple amine groups, adding one equivalent of an acid (e.g., HCl or TFA) will protonate one amine group, rendering it non-nucleophilic and allowing for selective Boc-protection of the other.[7]
Q3: What is the role of scavengers during Boc deprotection, and which ones should I use?
A3: Scavengers are nucleophilic species added to the deprotection cocktail (e.g., TFA) to "trap" the reactive tert-butyl cations generated during the cleavage of the Boc group.[2][8] This prevents the carbocations from reacting with and modifying sensitive amino acid side chains. The choice of scavenger depends on the amino acids present in your peptide.
Troubleshooting Guides
Issue 1: Presence of unexpected alkylated byproducts in the final peptide.
-
Symptom: HPLC and Mass Spectrometry data show peaks corresponding to the desired peptide plus multiples of 56 Da (the mass of a tert-butyl group).
-
Root Cause: Alkylation of nucleophilic side chains (Trp, Tyr, Met, Cys) by the tert-butyl cation generated during TFA-mediated Boc deprotection.[1][3]
-
Solution: Incorporate scavengers into the deprotection/cleavage cocktail.
Table 1: Recommended Scavenger Cocktails for Boc Deprotection
| Scavenger Cocktail Composition | Target Residues | Purpose |
| TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5 v/v/v) | General purpose, especially for peptides with Trp.[3] | TIS acts as an efficient scavenger for tert-butyl cations. |
| Reagent K: TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v) | For peptides with multiple sensitive residues (Trp, Met, Cys, Tyr).[3] | A robust cocktail providing multiple scavengers for comprehensive protection. |
| TFA/thioanisole/DTT (90:5:5 v/v/w) | Specifically for protecting Cysteine residues.[3] | DTT helps to keep the cysteine in its reduced state. |
| HF:p-cresol:p-thiocresol | To prevent tosylation of Tryptophan when deprotecting Arg(Tos).[5] | These scavengers trap the reactive tosyl cation. |
Issue 2: Poor yield and presence of isomeric impurities when working with Aspartic Acid.
-
Symptom: HPLC analysis shows multiple peaks close to the desired product peak, and the overall yield is low. Mass spectrometry may confirm the presence of isomers.
-
Root Cause: Formation of an aspartimide intermediate, which can lead to a mixture of α- and β-peptides upon ring-opening.[4] This is particularly prevalent in Asp-Gly, Asp-Ala, and Asp-Ser sequences.[4]
-
Solution:
-
Use a more sterically hindered side-chain protecting group for aspartic acid, such as the beta cyclohexyl ester, which has been shown to significantly lower the amount of aspartimide formed in Boc synthesis.[4]
-
Employ milder deprotection conditions where possible, if compatible with the overall synthetic strategy.
-
Experimental Protocols
Protocol 1: Standard Boc Deprotection with Scavengers to Minimize C-alkylation of Tyrosine
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (B109758) (DCM) for 30 minutes.[2]
-
Deprotection Cocktail Preparation: Prepare the deprotection cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[2]
-
Deprotection: Drain the DCM from the resin and add the deprotection cocktail. Agitate the mixture for 30 minutes at room temperature.[2]
-
Washing: Drain the deprotection cocktail and wash the resin thoroughly with DCM.[2]
-
Neutralization: Neutralize the resin with a solution of 10% Diisopropylethylamine (DIEA) in N,N-Dimethylformamide (DMF).[2]
-
Final Washes: Wash the resin with DMF and then DCM to prepare for the next coupling step.[2]
Protocol 2: Selective Mono-Boc Protection of a Diamine
-
Dissolution: Dissolve the diamine (1.0 equivalent) in methanol.
-
Acidification: Cool the solution to 0 °C and slowly add a solution of 4M HCl in dioxane (1.0 equivalent) dropwise. Stir the mixture at 0 °C for 15 minutes.[7]
-
Basification: Add triethylamine (B128534) (1.0 equivalent) to the mixture.[7]
-
Boc Protection: Add a solution of Boc-anhydride (1.05 equivalents) in methanol dropwise at 0 °C.[7]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.[7]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
Take up the residue in water and adjust the pH to >10 with 2N NaOH.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (B1210297) (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the mono-Boc protected diamine.[7]
-
Visualizations
Caption: Mechanism of side-chain alkylation by tert-butyl cation and the role of scavengers.
Caption: Troubleshooting workflow for alkylation side reactions.
Caption: Mechanism of aspartimide formation from Aspartic Acid residues.
References
optimizing dimethyl dicarbonate concentration for effective sterilization of different wine types
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of dimethyl dicarbonate (DMDC) for wine sterilization.
Troubleshooting Guide
Q1: DMDC treatment was ineffective, and microbial growth was observed after bottling. What are the possible causes?
A1: Several factors can contribute to the ineffectiveness of DMDC treatment. Consider the following:
-
High Initial Microbial Load: DMDC is most effective when the initial microbial population is low. Pre-treatment of the wine should aim to reduce the microbial load to below 500 microorganisms/mL.[1]
-
Improper Dosing and Homogenization: Due to its rapid hydrolysis, DMDC must be added using a metered dosing system just before bottling to ensure accurate and homogenous mixing throughout the wine.[2]
-
Wine Temperature: The hydrolysis rate of DMDC is temperature-dependent. At 10°C (50°F), it takes approximately four hours for DMDC to completely break down, while at 20°C (68°F), this occurs in about two hours.[1] Colder temperatures slow down its activity.
-
Wine Matrix Composition: The pH and ethanol (B145695) content of the wine significantly influence DMDC's efficacy. It is generally more effective at a lower pH and higher alcoholic strength.[2][3]
-
Resistant Microbial Strains: Some yeast and bacteria strains exhibit higher resistance to DMDC. For instance, lactic acid and acetic acid bacteria are generally less susceptible than yeast.[4][5]
Q2: An off-flavor was detected in the wine after DMDC treatment. What could be the reason?
A2: DMDC itself is not known to impart off-flavors or aromas at typical dosage rates (up to 200 mg/L).[2] If an off-flavor is detected, consider these possibilities:
-
Microbial Spoilage Prior to Treatment: The off-flavor may have been produced by microbial activity before the DMDC treatment was applied.
-
Interaction with Other Wine Components: While unlikely to produce off-flavors, DMDC reacts with various components in wine. Ensure no unusual additives are present that could have an unexpected reaction.
-
Contamination from Equipment: Improperly cleaned or sanitized dosing equipment could introduce contaminants.
Q3: The methanol (B129727) concentration in the wine is higher than expected after DMDC addition. Why did this happen?
A3: DMDC hydrolyzes into methanol and carbon dioxide.[1] An addition of the maximum permitted dose of 200 mg/L of DMDC can theoretically increase the methanol concentration by up to 96 mg/L.[3][6] If the increase is beyond this, investigate the following:
-
Initial Methanol Content: Some wines, particularly those made from grapes affected by Botrytis cinerea, can have naturally high methanol concentrations. It is advisable to measure the baseline methanol level before DMDC treatment.
-
Incorrect Dosing: An accidental overdose of DMDC will lead to a proportionally higher methanol content. Calibration of the dosing equipment is crucial.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of DMDC?
A1: DMDC is a microbial control agent that functions by entering the microbial cell and inactivating key enzymes required for its metabolism.[1] Specifically, it is thought to react with the histidyl residues of proteins, including those in the active sites of enzymes like alcohol dehydrogenase and glyceraldehyde-3-phosphate dehydrogenase, rendering them non-functional.[1]
Q2: What is the maximum legal concentration of DMDC that can be used in wine?
A2: The maximum legal dosage of DMDC in wine is 200 mg/L (or 200 ppm).[2][6][7]
Q3: Is DMDC more effective against yeast or bacteria?
A3: DMDC is significantly more effective against yeasts than against bacteria.[2][5] At the maximum legally permitted dose of 200 mg/L, DMDC cannot be solely relied upon to control the post-bottling growth of lactic acid and acetic acid bacteria.[2]
Q4: Do I need to list DMDC as an ingredient on the wine label?
A4: No, DMDC is considered a processing aid, not a preservative, because it completely hydrolyzes after its application. Therefore, it does not require listing on the ingredient label.
Q5: How does the type of wine affect the optimal DMDC concentration?
A5: The optimal concentration can vary with the wine matrix:
-
Red Wine: The higher phenolic content in red wines does not appear to significantly inhibit DMDC's efficacy against yeast. For a dry red wine with 12% ethanol and a pH of 3.5, a concentration of 100 mg/L was found to be the minimum inhibitory concentration (MIC) for several common yeast species at an initial inoculum of 500 CFU/mL.[4]
-
White and Rosé Wines: These wines, especially those with residual sugar, are prone to refermentation. DMDC is particularly useful for these types.[6] While specific concentrations for rosé are not extensively documented, their production often follows white wine protocols, suggesting similar dosage considerations. A synergistic effect is often observed when DMDC is used in conjunction with sulfur dioxide (SO₂).[8][9]
-
Sweet Wines: Due to the high risk of refermentation, DMDC is highly recommended for sweet wines. The typical dosage is often between 125 and 200 mg/L.[6]
Data Presentation
Table 1: Recommended DMDC Concentrations for Different Wine Types and Conditions
| Wine Type | Target Microorganism | Initial Microbial Load (CFU/mL) | Key Wine Parameters | Recommended DMDC (mg/L) | With SO₂ (mg/L) | Efficacy |
| Dry Red Wine | S. cerevisiae, D. bruxellensis | < 500 | 12% ethanol, pH 3.5 | 100 | Not specified | Effective |
| Dry Red Wine | Z. bailii | < 500 | 12% ethanol, pH 3.5 | 25 | Not specified | Effective |
| White/Rosé (with residual sugar) | General Yeast | < 500 | Lower alcohol, higher pH | 125 - 200 | 25-50 | Recommended |
| Sweet Wine | General Yeast | < 500 | High sugar | 125 - 200 | Recommended | Highly Recommended |
| General | Lactic/Acetic Acid Bacteria | < 500 | N/A | >300 (not recommended) | Use SO₂ | Ineffective at legal limits |
Experimental Protocols
Protocol for Determining the Minimum Inhibitory Concentration (MIC) of DMDC against Wine Yeasts
This protocol outlines a method to determine the minimum concentration of DMDC required to inhibit the growth of specific yeast strains in a wine matrix.
1. Materials and Equipment:
-
Sterile wine samples (the matrix for the experiment)
-
Pure cultures of target yeast strains (e.g., Saccharomyces cerevisiae, Dekkera bruxellensis)
-
Yeast extract peptone dextrose (YPD) broth and agar (B569324)
-
Dimethyl this compound (DMDC)
-
Sterile test tubes or vials
-
Micropipettes and sterile tips
-
Incubator (set to 25°C)
-
Spectrophotometer or hemocytometer for cell counting
-
Plating supplies (Petri dishes, spreaders)
-
Safety equipment (gloves, goggles, lab coat) - DMDC is toxic and corrosive.
2. Yeast Inoculum Preparation:
-
Inoculate a single colony of the target yeast strain into 5 mL of sterile YPD broth.
-
Incubate at 25°C for 24-48 hours, or until the culture is in the exponential growth phase.
-
Harvest the yeast cells by centrifugation.
-
Wash the cells with sterile water or a phosphate-buffered saline (PBS) solution.
-
Resuspend the cells in the sterile wine to be tested.
-
Adjust the cell concentration to the desired initial inoculum, for example, 1 x 10⁶ CFU/mL for a high load test or 500 CFU/mL for a low load test.
3. Experimental Setup:
-
Prepare a series of sterile test tubes, each containing 10 mL of the sterile wine.
-
Create a stock solution of DMDC.
-
Add varying concentrations of DMDC to the test tubes to achieve the desired final concentrations (e.g., 0, 25, 50, 100, 150, 200 mg/L). Include a control tube with no DMDC.
-
Inoculate each tube (including the control) with the prepared yeast suspension to achieve the target initial microbial load (e.g., 500 CFU/mL).
-
Mix each tube thoroughly immediately after inoculation.
4. Incubation and Viability Assessment:
-
Incubate the tubes at a controlled temperature (e.g., 20°C or 25°C).
-
At specific time points (e.g., 0, 2, 4, 24, and 48 hours), take an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile water or PBS.
-
Plate the dilutions onto YPD agar plates.
-
Incubate the plates at 25°C for 48-72 hours, or until colonies are visible.
-
Count the colonies on the plates to determine the number of viable cells (CFU/mL).
5. Data Analysis:
-
Calculate the log reduction in microbial population for each DMDC concentration at each time point compared to the initial inoculum and the control.
-
The MIC is the lowest concentration of DMDC that results in complete cell death (no colony growth) after a specified incubation period (e.g., 48 hours).
Mandatory Visualizations
References
- 1. Velcorin for Wine Production: Applications & FAQs - Scott Laboratories [scottlab.com]
- 2. awri.com.au [awri.com.au]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the inhibitory effect of dimethyl this compound (DMDC) against wine microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. preprints.org [preprints.org]
- 7. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 8. Impact of Sulfur Dioxide and Dimethyl this compound Treatment on the Quality of White Wines: A Scientific Evaluation [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Prevent the Decomposition of Di-tert-butyl Dicarbonate During Storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the proper storage and handling of di-tert-butyl dicarbonate (Boc-anhydride) to prevent its decomposition. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the stability and efficacy of this critical reagent in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of di-tert-butyl this compound decomposition?
A1: The decomposition of di-tert-butyl this compound is primarily initiated by three factors:
-
Moisture: Boc-anhydride is highly sensitive to water, undergoing hydrolysis to form tert-butanol (B103910) and carbon dioxide. This is a significant cause of degradation during storage and handling.[1][2]
-
Heat: Elevated temperatures accelerate the thermal decomposition of Boc-anhydride, leading to the formation of isobutene, tert-butanol, and carbon dioxide.[3][4][5]
-
Incompatible Substances: Contact with acids, strong bases, and some nucleophiles can catalyze its decomposition.[1][6] For instance, highly nucleophilic bases like 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate decomposition.[6]
Q2: What are the visible signs of Boc-anhydride decomposition?
A2: Decomposition of Boc-anhydride can be indicated by several observations:
-
Pressure Buildup: The generation of carbon dioxide gas can cause pressure to build up in a sealed container.[1] For this reason, it is often sold and stored in plastic bottles rather than glass.
-
Change in Physical State: Pure Boc-anhydride has a melting point of 22-24 °C, so it may exist as a solid or liquid depending on the ambient temperature.[7] However, significant liquefaction of a previously solid batch at a consistently cool temperature may suggest the presence of impurities from decomposition.
-
Reduced Performance: Inconsistent or incomplete Boc-protection reactions can be a key indicator that the reagent has degraded.
Q3: What is the recommended storage temperature for di-tert-butyl this compound?
A3: The recommended storage temperature for di-tert-butyl this compound is 2-8 °C.[8] Storing it in a refrigerator helps to minimize thermal decomposition.
Q4: How should I handle Boc-anhydride to minimize decomposition?
A4: Proper handling is crucial. Always work in a dry, well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen or argon). Use dry glassware and syringes. After use, tightly reseal the container, preferably with a moisture-proof seal like Parafilm®, and store it in a desiccator within the recommended temperature range.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Pressure buildup in the storage bottle. | Decomposition due to moisture or elevated temperature, leading to CO₂ generation.[1] | Carefully and slowly vent the container in a fume hood. If the reagent is still within its expiry date and has been stored properly, it may still be usable after purity verification. Store in a cool, dry place. |
| Incomplete or failed Boc-protection reaction. | The Boc-anhydride has likely degraded, reducing its effective concentration. | Verify the purity of the Boc-anhydride using ¹H NMR or GC-FID (see Experimental Protocols section). If purity is low, use a fresh bottle of the reagent. |
| Solid Boc-anhydride has turned into a liquid at storage temperature (2-8 °C). | This could indicate the presence of impurities, including decomposition products which can depress the melting point. | Assess the purity of the reagent. While it may still be usable depending on the level of impurity, for critical applications, it is advisable to use a fresh batch. |
Data Presentation: Stability of Di-tert-butyl this compound
The stability of di-tert-butyl this compound is significantly influenced by storage conditions. The following tables summarize the impact of temperature and the presence of bases on its decomposition.
Table 1: Effect of Temperature on Decomposition
| Temperature (°C) | Observation | Reference |
| 2-8 | Recommended storage temperature; decomposition is minimal. | [8] |
| 25 | Stable for extended periods if kept dry. | [3] |
| > 40-60 | Thermal decomposition accelerates, generating isobutene, tert-butanol, and CO₂.[5] | [5] |
| 50 | A study showed a 0.5% decomposition after 200 hours when mixed with hexane. | [9] |
Table 2: Stability in the Presence of Common Bases in Anhydrous Tetrahydrofuran (THF) at 25°C
| Base | Approximate Time for Significant Decomposition | Notes | Reference |
| None (Control) | > 48 hours | Relatively stable in the absence of a base. | [6] |
| Triethylamine (TEA) | ~ 24 hours | A common, moderately strong, non-nucleophilic base. | [6] |
| Diisopropylethylamine (DIEA) | ~ 36 hours | A sterically hindered, non-nucleophilic base, showing slightly better stability for Boc-anhydride compared to TEA. | [6] |
| Pyridine | ~ 18 hours | A moderately nucleophilic base that can accelerate decomposition. | [6] |
| 4-(Dimethylamino)pyridine (DMAP) | < 1 hour | A highly nucleophilic catalyst that significantly accelerates decomposition. | [6] |
| Sodium Bicarbonate (sat. aq. in 1:1 THF/Water) | ~ 12 hours | Hydrolysis is a significant factor in aqueous basic conditions. | [6] |
Prevention Strategies
To prevent the decomposition of di-tert-butyl this compound, a multi-faceted approach focusing on controlling temperature and moisture is essential.
Proper Storage Conditions
-
Temperature: Maintain a storage temperature of 2-8 °C in a refrigerator.
-
Moisture Control:
-
Desiccants: Store the Boc-anhydride container inside a desiccator containing a suitable desiccant. Molecular sieves (3Å or 4Å) are highly effective at adsorbing moisture.[10][11] Silica gel is also a common and effective choice.[12]
-
Inert Atmosphere: For long-term storage or for high-purity requirements, storing the reagent under an inert atmosphere of nitrogen or argon can provide an excellent barrier against moisture.
-
Use of Stabilizers
While not a common practice for commercial formulations of pure Boc-anhydride, certain inert solvents can act as stabilizers by diluting the reagent and minimizing intermolecular reactions. A patent suggests that hydrocarbon compounds (e.g., hexane, cyclohexane, toluene) and chain ether compounds (e.g., diisopropyl ether, tert-butyl methyl ether) can inhibit decomposition.[9]
Handling Procedures
-
Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold reagent.
-
Use dry, clean spatulas and glassware.
-
Work quickly to minimize exposure to the atmosphere.
-
After dispensing, flush the container with an inert gas before resealing if possible.
-
Tightly reseal the container immediately after use.
Experimental Protocols
Protocol 1: Quantitative ¹H NMR (qNMR) for Purity Assessment
This protocol allows for the determination of the purity of di-tert-butyl this compound.
Materials:
-
Di-tert-butyl this compound sample
-
A certified internal standard with a known purity (e.g., maleic anhydride, dimethyl sulfone)
-
Deuterated solvent (e.g., CDCl₃, anhydrous)
-
NMR tubes
Procedure:
-
Accurately weigh a known amount of the di-tert-butyl this compound sample and the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard.[13]
-
Integrate the singlet peak corresponding to the tert-butyl protons of Boc-anhydride (around 1.5 ppm) and a well-resolved peak from the internal standard.[13]
-
Calculate the purity of the Boc-anhydride based on the integral values, the number of protons for each signal, and the known purity and mass of the internal standard.
Protocol 2: GC-FID Method for Monitoring Decomposition
This protocol can be used to quantify the amount of di-tert-butyl this compound and its primary decomposition product, tert-butanol.
Materials:
-
Di-tert-butyl this compound sample
-
Anhydrous solvent for dilution (e.g., dichloromethane, dodecane)
-
Internal standard (e.g., naphthalene)[9]
-
GC-FID instrument
Procedure:
-
Prepare a stock solution of the di-tert-butyl this compound sample in the chosen solvent with a known concentration.
-
Add a known concentration of the internal standard.
-
Prepare a calibration curve using standards of pure di-tert-butyl this compound and tert-butanol.
-
Inject the sample into the GC-FID. A suitable column could be a non-polar column like a DB-5 or HP-5 (30 m x 0.25 mm i.d., 0.25 µm film thickness).[14]
-
Use a temperature program that effectively separates the solvent, internal standard, tert-butanol, and di-tert-butyl this compound. A possible starting point is an initial temperature of 80°C held for 2 minutes, followed by a ramp of 15°C/min to 280°C, and a hold for 5 minutes.[14]
-
Quantify the amounts of di-tert-butyl this compound and tert-butanol by comparing their peak areas to the calibration curves.
Visualizations
Decomposition Pathways
Troubleshooting Logic for Failed Boc-Protection
References
- 1. Di-tert-butyl this compound - Wikipedia [en.wikipedia.org]
- 2. Di-tert-butyl this compound: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. JPH05310645A - Method for purifying di-tert-butyl this compound - Google Patents [patents.google.com]
- 5. organic chemistry - how to use di-tert-butyl this compound (diBOc) as a solvent? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. Di-tert-butyl_this compound [chemeurope.com]
- 8. thomassci.com [thomassci.com]
- 9. US6555713B1 - Protection of di-t-butyl this compound against decomposition - Google Patents [patents.google.com]
- 10. Desiccant Materials: Types and Comparative Performance Analysis - Minghui [sz-minghui.com]
- 11. agmcontainer.com [agmcontainer.com]
- 12. terrauniversal.com [terrauniversal.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
improving the solubility of dicarbonate reagents in various organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of dicarbonate reagents, such as Di-tert-butyl this compound (Boc anhydride) and Dibenzyl this compound (DBDC), in various organic solvents.
Troubleshooting Guide
This guide addresses specific issues that researchers, scientists, and drug development professionals may encounter during their experiments.
Issue 1: this compound reagent precipitates out of solution during the reaction.
-
Possible Cause: The chosen solvent may not be appropriate for the reaction conditions, or the concentration of the reagent is too high. The solubility of this compound reagents can be temperature-dependent.
-
Solution 1: Solvent System Modification. Consider using a different solvent system in which the reagent is more soluble. A mixture of solvents, such as THF/water or dioxane/water, can be effective for certain substrates.[1] For reactions involving zwitterionic compounds like amino acids, which often have poor solubility in common organic solvents, using aqueous basic conditions (e.g., NaOH in water/dioxane) can significantly improve the solubility of the starting material.[1][2][3]
-
Solution 2: Adjust Concentration and Temperature. Try reducing the concentration of the this compound reagent. If the reaction can be safely conducted at a higher temperature, gently heating the mixture might improve solubility. However, be aware that higher temperatures can lead to side reactions with some substrates.[4]
-
Solution 3: Alternative Reagents. If solubility issues persist with a specific this compound, consider if an alternative reagent with better solubility characteristics is available for the desired transformation.
Issue 2: The reaction is slow or incomplete, suggesting a solubility problem.
-
Possible Cause: Poor solubility of either the starting material or the this compound reagent can lead to a heterogeneous mixture and an incomplete reaction.[5] This is particularly common with weakly nucleophilic or sterically hindered substrates.[1][6]
-
Solution 1: Employ Phase-Transfer Catalysis (PTC). For reactions where one reactant is in an aqueous phase and the other in an organic phase, or when dealing with insoluble ionic reagents in organic solvents, a phase-transfer catalyst can be highly effective. For example, the tert-butyloxycarbonylation of alcohols with di-tert-butyl this compound can be significantly accelerated using PTC with tetrabutylammonium (B224687) hydrogen sulfate (B86663).[7]
-
Solution 2: Utilize Co-solvents. The addition of a co-solvent can enhance the solubility of a poorly soluble drug or reagent.[8][9] For instance, polyethylene (B3416737) glycol (PEG-400) has been reported as an effective reaction medium for the Boc protection of various amines.[1]
-
Solution 3: Catalyst Addition. For weakly nucleophilic amines, adding a catalyst like 4-(Dimethylamino)pyridine (DMAP) can activate the Boc anhydride (B1165640) and accelerate the reaction, even with solubility challenges.[1]
Issue 3: Difficulty dissolving a zwitterionic starting material (e.g., amino acid) for Boc protection.
-
Possible Cause: Zwitterionic compounds often exhibit poor solubility in common organic solvents like methanol, THF, or acetonitrile.[2][6]
-
Solution 1: Aqueous Basic Conditions. The most common and effective solution is to perform the reaction in a biphasic system with an aqueous basic solution. Dissolving the amino acid in an aqueous solution of a base like sodium hydroxide (B78521) or sodium bicarbonate, and then adding the Boc anhydride in an organic solvent like dioxane or THF, can lead to a clean and efficient reaction.[1][2][3] The base deprotonates the ammonium (B1175870) group, increasing its nucleophilicity, and also enhances the solubility of the amino acid in the aqueous phase.
-
Solution 2: Silylation. For complex substrates like guanine/guanosine derivatives, transient silylation can be used to increase solubility and activate the amine for protection.[10]
Frequently Asked Questions (FAQs)
Q1: In which organic solvents is Di-tert-butyl this compound (Boc anhydride) soluble?
A1: Di-tert-butyl this compound is miscible with a wide range of organic solvents.[11][12][13] These include tetrahydrofuran (B95107) (THF), dioxane, alcohols, acetone, acetonitrile, dimethylformamide (DMF), decalin, toluene, and carbon tetrachloride.[12][13][14] It is, however, immiscible with water.[12][13]
Q2: What are some recommended "greener" or more sustainable alternative solvents for reactions with this compound reagents?
A2: There is a growing interest in replacing traditional solvents with more environmentally friendly alternatives. Some potential greener solvents that could be considered, depending on the specific reaction, include dimethyl carbonate (DMC), ethyl acetate (B1210297), and 2-methyltetrahydrofuran (B130290) (2-MeTHF).[15][16][17][18] Organic carbonates like propylene (B89431) carbonate and butylene carbonate have also been explored as alternative solvents for certain catalytic reactions.[19]
Q3: Can Dibenzyl this compound (DBDC) be used to improve the solubility of other compounds?
A3: Yes, in a way. One of the applications of DBDC is the benzylation of alcohols and phenols.[4] This derivatization can increase the solubility of the original compounds in organic solvents.[4]
Q4: How does phase-transfer catalysis (PTC) work to overcome solubility issues?
A4: Phase-transfer catalysis is a technique used to facilitate a reaction between reactants located in different immiscible phases (e.g., one in an aqueous phase and the other in an organic phase). The PTC, often a quaternary ammonium salt, transports the reactant from the aqueous phase into the organic phase where the reaction can occur.[7][20] This is particularly useful when an inorganic base, which is insoluble in the organic solvent, is required for the reaction.[20]
Q5: My starting material is an electron-deficient aniline (B41778), and the Boc protection is very slow. Is this a solubility issue?
A5: While solubility could be a contributing factor, the primary issue with electron-deficient anilines is their low nucleophilicity.[6] In such cases, the reaction with Boc anhydride will be inherently slow. To improve the reaction rate, the addition of a catalyst such as DMAP is recommended to activate the Boc anhydride.[1] If the aniline is also poorly soluble, a combination of a more suitable solvent and a catalyst would be the best approach.
Data Presentation
Table 1: Solubility of Di-tert-butyl this compound (Boc Anhydride) in Various Solvents
| Solvent | Solubility | Reference(s) |
| Tetrahydrofuran (THF) | Miscible | [12][13][14] |
| Dioxane | Miscible | [12][13][14] |
| Acetone | Miscible | [12][13][14] |
| Acetonitrile | Miscible | [12][13][14] |
| Dimethylformamide (DMF) | Miscible | [12][13][14] |
| Toluene | Miscible | [12][13][14] |
| Decalin | Miscible | [12][13][14] |
| Carbon Tetrachloride | Miscible | [12][13][14] |
| Alcohols | Miscible | [12][13][14] |
| Chloroform | Sparingly Soluble | [12][13] |
| Methanol | Slightly Soluble | [12][13] |
| Water | Immiscible | [12][13][14] |
Experimental Protocols
Protocol 1: Boc Protection of an Amine Using a Biphasic System for Poorly Soluble Substrates
This protocol is adapted for zwitterionic starting materials like amino acids that have poor solubility in common organic solvents.[1][2]
-
Dissolve the Amine: In a round-bottom flask, dissolve the amine substrate (1.0 equivalent) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate solution. Stir until the amine is fully dissolved.
-
Add Boc Anhydride: To the stirring solution, add Di-tert-butyl this compound (1.1-1.2 equivalents) dissolved in a small amount of dioxane.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-3 hours.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Add water and ethyl acetate to the residue. Separate the aqueous layer and extract it two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Boc-protected product.
Protocol 2: Tert-butyloxycarbonylation using Phase-Transfer Catalysis
This protocol is suitable for substrates like alcohols where the reaction with Boc anhydride might be slow due to solubility or reactivity issues.[7]
-
Prepare Mixture: In a flask, combine the alcohol (1.0 equivalent), di-tert-butyl this compound (1.5 equivalents), and a phase-transfer catalyst such as tetrabutylammonium hydrogen sulfate (0.1 equivalents).
-
Add Solvent and Base: Add an organic solvent like dichloromethane (B109758) (DCM) and a 30% aqueous solution of sodium hydroxide.
-
Reaction: Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by TLC. Primary alcohols may react within a few hours, while secondary alcohols might require longer reaction times.
-
Work-up: After the reaction is complete, separate the organic layer. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to obtain the product. Further purification can be done by chromatography if necessary.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy Dibenzyl this compound | 31139-36-3 [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Di-tert-butyl_this compound [chemeurope.com]
- 12. Di-tert-butyl this compound | 24424-99-5 [chemicalbook.com]
- 13. 24424-99-5 CAS MSDS (Di-tert-butyl this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 14. Di-tert-butyl this compound, 97+% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 生物可再生溶劑 [sigmaaldrich.com]
- 18. Recent Advancements in the Utilization of s-Block Organometallic Reagents in Organic Synthesis with Sustainable Solvents [mdpi.com]
- 19. Organic carbonates as alternative solvents for palladium-catalyzed substitution reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. m.youtube.com [m.youtube.com]
Technical Support Center: Boc Protection of Sterically Hindered & Electron-Deficient Amines
Welcome to the Technical Support Center for troubleshooting challenges in the tert-butoxycarbonyl (Boc) protection of sterically hindered and electron-deficient amines. This resource is designed for researchers, scientists, and drug development professionals to navigate common experimental hurdles and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: My Boc protection reaction is sluggish or incomplete. What are the primary causes?
Several factors can impede Boc protection, especially with challenging substrates:
-
Low Nucleophilicity of the Amine: Electron-deficient amines (e.g., anilines with electron-withdrawing groups) and sterically hindered amines are inherently less reactive towards di-tert-butyl dicarbonate (Boc₂O).[1][2][3]
-
Poor Solubility: The insolubility of the amine starting material, particularly zwitterionic compounds like amino acids, in the reaction solvent can significantly slow down or halt the reaction.[1][4]
-
Inappropriate Reaction Conditions: Suboptimal temperature, solvent, or the absence of a suitable base or catalyst can lead to poor reaction efficiency.[2][5]
-
Hydrolysis of Boc Anhydride: In aqueous media, Boc₂O can hydrolyze, reducing its availability for the desired reaction, especially during prolonged reaction times.[1]
Q2: I'm observing multiple spots on my TLC analysis. What are the common side products and how can I minimize them?
Common side reactions include:
-
N,N-di-Boc Formation: Primary amines can react with a second molecule of Boc₂O, especially under forcing conditions or with an excess of the reagent, to form a di-protected amine.[1][6] Using a stoichiometric amount of Boc₂O (around 1.1 to 1.5 equivalents) can mitigate this.[1][2]
-
Urea (B33335) Formation: With sterically hindered amines, an isocyanate intermediate can form, which then reacts with another amine molecule to yield a urea derivative.[2][4][7] This is more prevalent at higher temperatures.[7]
-
O-Boc Protection: If your substrate contains other nucleophilic groups like hydroxyls, they can also react with Boc₂O.[1][7]
Q3: Is a base always necessary for Boc protection?
While not strictly required, a base is highly recommended, particularly for amine salts and less reactive amines.[1][2] The base neutralizes the acidic byproduct of the reaction, driving the equilibrium towards the product.[1][2] Common bases include triethylamine (B128534) (TEA), sodium hydroxide (B78521) (NaOH), and 4-dimethylaminopyridine (B28879) (DMAP).[1]
Q4: When should I consider using a catalyst?
A catalyst is beneficial for accelerating slow reactions, especially with weakly nucleophilic or sterically hindered amines.[2][8] 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst that activates Boc₂O.[2][6][9] However, be aware that DMAP can also promote side reactions like di-Boc formation.[6][9] Other catalysts, such as Lewis acids (e.g., ZrCl₄, AlCl₃) or solid-supported catalysts, can also be effective.[10][11]
Troubleshooting Guide
This guide provides a systematic approach to addressing common issues in Boc protection reactions.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Slow or Incomplete Reaction | 1. Low reactivity of the amine (steric hindrance or electron-deficient).[1][2][3] 2. Poor solubility of starting material.[1][4] 3. Suboptimal reaction temperature.[2] | 1a. Increase reaction temperature (e.g., 40-55°C).[4][5] 1b. Add a catalyst like DMAP (0.05-0.2 equivalents).[2][7][8] 1c. For severely hindered amines, consider forming the sodium salt first with NaH or NaHMDS.[4] 2a. Use a co-solvent system (e.g., THF/water, dioxane/water).[1][7] 2b. For aromatic amines, using methanol (B129727) as a solvent can significantly increase the reaction rate.[4][12] 3. Gently warm the reaction mixture, monitoring for side product formation.[2][10] |
| Formation of Side Products | 1. Di-Boc formation with primary amines.[1][6] 2. Urea formation with hindered amines.[2][4][7] 3. O-Boc protection of hydroxyl groups.[1] | 1. Use a controlled stoichiometry of Boc₂O (1.1-1.5 equivalents).[1][2] 2. Use a milder base and avoid high temperatures.[2] 3. Consider protecting the hydroxyl group with an orthogonal protecting group first.[7] |
| Difficult Work-up/Purification | 1. Excess Boc₂O remaining.[7] 2. Emulsion formation during aqueous work-up. | 1a. Quench the reaction with a nucleophilic amine like N,N-dimethylethylenediamine or an amine-functionalized resin.[1][7] 1b. Add imidazole (B134444) or ammonium (B1175870) hydroxide to consume excess Boc₂O.[5] 2. Add brine to the aqueous layer to break the emulsion. |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for the Boc protection of aniline, a common electron-deficient amine, under various catalytic conditions.
Table 1: Catalyst Comparison for N-Boc Protection of Aniline
| Catalyst | Solvent | Time | Yield (%) | Reference |
| None | Acetonitrile | 24h | <5 | [8] |
| Yttria-Zirconia | Acetonitrile | 3h (reflux) | 92 | [8] |
| ZrCl₄ (10 mol%) | Acetonitrile | Short | High | [11] |
Experimental Protocols
Protocol 1: Standard Boc Protection of a Primary/Secondary Amine [4][13]
-
Dissolution: Dissolve the amine (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile.[1][13] The typical concentration is 0.1 to 0.5 M.[1]
-
Base Addition: Add triethylamine (1.2 eq) and, if needed, a catalytic amount of DMAP (0.05 eq).[8]
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Slowly add di-tert-butyl this compound (Boc₂O, 1.1-1.5 eq).[2][4]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor the reaction progress by TLC or LC-MS.[4][14]
-
Work-up: Quench the reaction if necessary. Dilute with an organic solvent, wash with 1 M HCl (if a base was used), saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if needed.[4]
Protocol 2: Accelerated Boc Protection of Aromatic Amines in Methanol [4]
-
Dissolution: Dissolve the aromatic amine (1.0 eq) in methanol.
-
Reagent Addition: Add Boc₂O (1.1-1.5 eq).
-
Reaction: Stir the mixture at room temperature. The reaction is typically much faster than in other common solvents.[4][12] Monitor progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, remove the methanol under reduced pressure. The residue can then be worked up and purified as described in Protocol 1.
Protocol 3: Boc Protection using an Alternative Reagent (Boc-ON) [15]
-
Dissolution: Dissolve the amine (e.g., an amino acid) in a 1:1 mixture of aqueous dioxane or aqueous acetone.
-
Base Addition: Add triethylamine (1.5 eq).
-
Reagent Addition: Add 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (Boc-ON, 1.1 eq).
-
Reaction: Stir at room temperature. The reaction is often rapid, providing high yields.
-
Work-up: Remove the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate) to remove the oxime byproduct. Acidify the aqueous layer and extract the N-Boc protected product.
Visualizations
Caption: Troubleshooting workflow for incomplete Boc protection.
Caption: General reaction mechanisms for Boc protection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. wuxibiology.com [wuxibiology.com]
- 13. benchchem.com [benchchem.com]
- 14. chemtips.wordpress.com [chemtips.wordpress.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Analysis of Dimethyl Dicarbonate (DMDC) Hydrolysis Byproducts in Beverages
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analysis and quantification of byproducts resulting from the hydrolysis of dimethyl dicarbonate (DMDC) in beverages.
Frequently Asked Questions (FAQs)
Q1: What are the primary and minor byproducts of DMDC hydrolysis in beverages?
A1: When added to aqueous beverages, dimethyl this compound (DMDC) rapidly hydrolyzes. The primary byproducts are methanol (B129727) and carbon dioxide.[1][2][3][4] Minor byproducts can also be formed depending on the composition of the beverage. These include dimethyl carbonate (DMC), methyl ethyl carbonate (MEC) in the presence of ethanol (B145695), and methyl carbamate (B1207046) (MC) if ammonia (B1221849) is present.[2][4] Carbomethoxy adducts with amines, sugars, and fruit acids can also be formed in small amounts.[1][2]
Q2: Why is it important to quantify these byproducts, particularly methyl carbamate?
A2: While DMDC itself is not detectable in the final beverage due to its rapid hydrolysis, some of its byproducts are of interest for quality control and safety assessment.[1] Methyl carbamate (MC), for instance, is a compound of toxicological concern, and its levels are often monitored. The quantification of other byproducts like methanol and MEC can also be important for quality control and to ensure they are within acceptable limits for the specific beverage type.
Q3: What are the typical concentration ranges of DMDC hydrolysis byproducts found in beverages?
A3: The concentration of byproducts depends on the initial dosage of DMDC, the beverage composition (e.g., ethanol and ammonia content), and storage conditions. Generally, the levels of minor byproducts are very low. For example, under typical commercial practices (pH < 3.75; ammonia concentration < 20 mg/L), the addition of 100 mg/L of DMDC would result in the formation of less than 10 µg/L of methyl carbamate.[2] The maximum permitted level of DMDC in wine in the US is 200 mg/L.[1][5] The theoretical maximum amount of methanol that could be formed from a 200 mg/L DMDC dosage is 96 mg/L.[6]
Q4: What are the most common analytical techniques for quantifying DMDC byproducts?
A4: Gas chromatography (GC) coupled with either a flame ionization detector (FID) or a mass spectrometer (MS) is the most common and reliable technique for the quantification of DMDC byproducts like methyl carbamate, dimethyl carbonate, and methyl ethyl carbonate.[6][7][8] For sample preparation, solid-phase extraction (SPE) is frequently used to concentrate the analytes and remove matrix interferences.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of DMDC hydrolysis byproducts.
Issue 1: Low or No Recovery of Analytes During Solid-Phase Extraction (SPE)
-
Potential Cause A: Incorrect Sorbent Material. The choice of SPE sorbent is critical for retaining the target analytes. For moderately polar compounds like methyl carbamate, a C18 sorbent is often used.
-
Solution: Ensure the sorbent chemistry is appropriate for the polarity of your target byproducts. If recovery is still low, consider testing other sorbent types.
-
-
Potential Cause B: Inadequate Conditioning or Equilibration of the SPE Cartridge. Failure to properly prepare the SPE cartridge can lead to poor analyte retention.
-
Solution: Always pre-condition the cartridge with an organic solvent (e.g., methanol) followed by an equilibration step with water or a buffer that matches the sample matrix.
-
-
Potential Cause C: Sample Matrix Effects. The complexity of the beverage matrix (sugars, acids, etc.) can interfere with the binding of the analytes to the sorbent.
-
Solution: Dilute the sample before loading it onto the SPE cartridge. Ensure the pH of the sample is optimized for analyte retention.
-
-
Potential Cause D: Elution Solvent is Too Weak. The solvent used to elute the analytes from the cartridge may not be strong enough to desorb them completely.
-
Solution: Increase the strength of the elution solvent. For example, if using dichloromethane (B109758), you could try a mixture with a more polar solvent or increase the volume of the elution solvent.
-
Issue 2: Poor Chromatographic Peak Shape (Tailing or Fronting) in GC Analysis
-
Potential Cause A: Active Sites in the GC Inlet or Column. Active sites can cause polar analytes like methyl carbamate to interact undesirably, leading to peak tailing.
-
Solution: Use a deactivated inlet liner and a high-quality, well-conditioned GC column. Regularly replace the inlet liner and septum.
-
-
Potential Cause B: Incorrect Injection Temperature. If the injection temperature is too low, volatilization of the analytes may be incomplete. If it's too high, thermal degradation can occur.
-
Solution: Optimize the injection port temperature. A typical starting point for these analytes is around 200-250°C.
-
-
Potential Cause C: Column Overloading. Injecting too much of the sample can lead to peak fronting.
-
Solution: Dilute the sample or reduce the injection volume.
-
Issue 3: Inconsistent or Non-Reproducible Quantification Results
-
Potential Cause A: Variability in Sample Preparation. Inconsistent execution of the SPE or derivatization steps can lead to significant variations in results.
-
Solution: Ensure that all sample preparation steps are performed consistently for all samples, standards, and blanks. Use an internal standard to correct for variations.
-
-
Potential Cause B: Instrument Instability. Fluctuations in GC oven temperature, gas flow rates, or detector response can affect reproducibility.
-
Solution: Perform regular maintenance and calibration of the GC-MS/FID system. Monitor system suitability parameters throughout the analytical run.
-
-
Potential Cause C: Matrix Effects in the Ion Source (GC-MS). Co-eluting matrix components can suppress or enhance the ionization of the target analytes in the MS source, leading to inaccurate quantification.
-
Solution: Improve the sample cleanup procedure to remove more of the matrix. Use a matrix-matched calibration curve or the standard addition method for quantification.
-
Quantitative Data Summary
The following tables summarize typical quantitative data for DMDC hydrolysis byproducts in beverages.
Table 1: Typical Concentration of Methyl Carbamate in Wine.
| Wine Type | DMDC Dosage (mg/L) | Methyl Carbamate (µg/L) | Reference |
| Various Local Wines | Not Specified | 6.9 - 24.1 | [9] |
| Model Solutions (pH < 3.75, Ammonia < 20 mg/L) | 100 | < 10 | [2] |
Table 2: Theoretical Methanol Formation from DMDC Hydrolysis.
| DMDC Dosage (mg/L) | Maximum Theoretical Methanol Formed (mg/L) | Reference |
| 200 | 96 | [6] |
| 250 | 119 | [2] |
Experimental Protocols
Protocol 1: Quantification of Methyl Carbamate in Wine by GC-MS
This protocol is a general guideline and may require optimization for specific matrices and instrumentation.
-
Internal Standard Spiking: Spike a 25 mL aliquot of the wine sample with a known concentration of a suitable internal standard (e.g., d5-ethyl carbamate).
-
Ethanol Removal (Optional but Recommended): Remove the ethanol from the sample, for example, by using a rotary evaporator. This step can improve the efficiency of the subsequent extraction.
-
Solid-Phase Extraction (SPE):
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of deionized water.
-
Sample Loading: Load the prepared wine sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of deionized water to remove sugars and other polar interferences.
-
Drying: Dry the cartridge under vacuum for at least 30 minutes to remove residual water.
-
Elution: Elute the methyl carbamate and internal standard with a suitable organic solvent, such as dichloromethane or ethyl acetate. Collect the eluate.
-
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
GC-MS Analysis:
-
Column: Use a capillary column suitable for polar compounds, such as a DB-WAX or equivalent.
-
Injection: Inject 1 µL of the concentrated extract into the GC-MS system.
-
GC Conditions:
-
Inlet Temperature: 220°C
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 220°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for methyl carbamate and the internal standard.
-
-
-
Quantification: Create a calibration curve using standards of methyl carbamate prepared in a matrix similar to the sample. Calculate the concentration of methyl carbamate in the sample based on the peak area ratio to the internal standard.
Visualizations
Caption: DMDC Hydrolysis Pathway in Beverages.
Caption: Experimental Workflow for Byproduct Analysis.
References
- 1. hawach.com [hawach.com]
- 2. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Dimethyl this compound | C4H6O5 | CID 3086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Methyl Carbamate and Ethyl Carbamate in White Liquor by GC-MS [spkx.net.cn]
- 7. ijream.org [ijream.org]
- 8. orientjchem.org [orientjchem.org]
- 9. silicycle.com [silicycle.com]
Technical Support Center: Enhancing Thermal Stability of Dicarbonate-Based Battery Electrolytes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working to improve the thermal stability of dicarbonate-based battery electrolytes.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of thermal instability in this compound-based electrolytes?
A1: Thermal instability in this compound-based electrolytes, such as those containing ethylene (B1197577) carbonate (EC) and diethyl carbonate (DEC) or dimethyl carbonate (DMC), is primarily due to a cascade of exothermic reactions. These reactions can be initiated by high temperatures, overcharging, or internal short circuits.[1][2] Key contributing factors include:
-
Decomposition of the Solid Electrolyte Interphase (SEI): At elevated temperatures (typically 60-120°C), the protective SEI layer on the anode can decompose.[2]
-
Lithium Salt Decomposition: Commercially common lithium salts like lithium hexafluorophosphate (B91526) (LiPF₆) are thermally unstable. LiPF₆ can decompose to produce Lewis acids such as phosphorus pentafluoride (PF₅).[2][3]
-
Reaction with Solvents: The decomposition products of the lithium salt can catalyze the breakdown of the carbonate solvents.[4] For instance, PF₅ can react with residual water to form hydrofluoric acid (HF), which further accelerates electrolyte decomposition.[3][5]
-
Cathode Material Reactions: At higher temperatures, the cathode material can release oxygen, which then reacts exothermically with the organic electrolyte.[2][6]
Q2: What are the common strategies to improve the thermal stability of this compound-based electrolytes?
A2: Several strategies can be employed to enhance the thermal stability of these electrolytes, primarily centered around the use of functional additives. These additives work through various mechanisms to suppress exothermic reactions and prevent thermal runaway.[1] Key approaches include:
-
Flame Retardants: Additives like triphenylphosphate (TPP) and trimethyl phosphate (B84403) (TMP) can be introduced to reduce the flammability of the electrolyte.[1][7]
-
SEI/CEI Film-Forming Additives: Compounds such as vinylene carbonate (VC), fluoroethylene carbonate (FEC), and lithium difluoro(oxalato)borate (LiDFOB) help create a more robust and thermally stable Solid Electrolyte Interphase (SEI) on the anode and a Cathode Electrolyte Interphase (CEI) on thecathode.[1][8][9] A stable SEI can prevent the electrolyte from coming into direct contact with the reactive electrode materials.
-
Boron-Based Additives: Boron-based additives like lithium bis(oxalate)borate (LiBOB) and LiBF₄ can form thermally stable CEI layers, scavenge harmful byproducts, and prevent the dissolution of transition metals from the cathode.[7]
-
Multi-Component Additives: Combining different additives can have a synergistic effect. For example, a mixture of vinylene carbonate (VC), 1,3-propylene sulfite (B76179) (PS), and dimethylacetamide (DMAC) has been shown to reduce heat generation.[10]
-
Alternative Solvents: Exploring novel, less flammable, and more thermally stable solvents is an active area of research. For instance, tributyl acetylcitrate (TBAC) has a much higher flashpoint and boiling point compared to conventional carbonate solvents.[11]
-
Dual-Salt Formulations: Using a combination of lithium salts, such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and lithium difluoro(oxalato)borate (LiODFB), can offer better thermal stability compared to the conventional LiPF₆.
Troubleshooting Guide
Issue: Premature thermal runaway of the battery during testing.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Moisture Contamination | Ensure stringent control of moisture levels (ppm levels) in the electrolyte. Water can lead to the hydrolysis of LiPF₆, generating HF and triggering a cascade of detrimental reactions.[5] | Reduced electrolyte decomposition and improved thermal stability. |
| Inadequate SEI Formation | Introduce or optimize the concentration of SEI-forming additives like VC or FEC. The recommended concentration for VC is typically 1-5%, and for FEC, it is 2-10%, depending on the battery chemistry.[1] | Formation of a stable and robust SEI layer, leading to better thermal performance. |
| Electrolyte Flammability | Incorporate flame-retardant additives such as TPP or TMP into the electrolyte formulation.[1][7] | Reduced flammability of the electrolyte and mitigation of fire risk during thermal runaway. |
| Cathode Instability at High Voltage | Utilize additives that stabilize the cathode-electrolyte interface, such as boron-based compounds (e.g., LiBOB). These can prevent transition metal dissolution and reduce oxidative decomposition of the electrolyte at high potentials.[7] | Enhanced stability at the cathode surface, leading to improved high-temperature performance. |
Quantitative Data Summary
Table 1: Effect of Additives on Thermal Stability
| Additive | Base Electrolyte | Key Finding | Reference |
| Tris(trimethylsily) phosphite (B83602) (TMSP) and Lithium difluoro(oxalato)borate (LiDFOB) | Not specified | Addition of TMSP and LiDFOB improves thermal stability and allows for storage at 60°C for 50 days with over 90% capacity retention.[8][9] | --INVALID-LINK-- |
| Vinylene Carbonate (VC), 1,3-propylene sulfite (PS), and Dimethylacetamide (DMAC) | 1.0 M LiPF₆ in EC + DEC | The multi-component additive reduces the main sharp exothermic peak value by 40.6%.[10] | --INVALID-LINK-- |
| Triphenylphosphate (TPP) | Not specified | Enhances thermal stability by significantly reducing heat release.[7] | --INVALID-LINK-- |
Table 2: Thermal Decomposition Temperatures of Different Electrolytes
| Electrolyte Composition | Onset Decomposition Temperature (DSC) | Onset Decomposition Temperature (ARC) | Reference |
| 1 M LiPF₆ in EC + DMC (2:3, v/v) | Not specified | Not specified | --INVALID-LINK-- |
| LiTFSI₀.₆-LiODFB₀.₄ in EC + DMC (2:3, v/v) | 138.5 °C | 271.0 °C | --INVALID-LINK-- |
Experimental Protocols
Methodology for Thermal Analysis using Differential Scanning Calorimetry (DSC)
-
Sample Preparation: In an argon-filled glovebox, carefully pipette 3.5–5.0 mg of the electrolyte into a hermetically sealed aluminum crucible.
-
Instrument Setup: Place the sealed crucible into the DSC instrument. Use an empty sealed crucible as a reference.
-
Experimental Conditions:
-
Atmosphere: Nitrogen (90 mL/min flow rate).
-
Temperature Range: 40 to 350 °C.
-
Heating Rate: A series of heating rates (e.g., 1, 2, 4, 7, and 10 °C/min) are used to determine kinetic parameters.
-
-
Data Analysis: Analyze the resulting DSC curves to determine the onset temperature (Tₒ), peak temperature (Tₚ), and heat of reaction (ΔH) for any exothermic or endothermic events.
Visualizations
Caption: Simplified pathway of thermal runaway in a Li-ion battery.
Caption: Workflow for DSC analysis of electrolyte thermal stability.
References
- 1. huntkeyenergystorage.com [huntkeyenergystorage.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. Safety Methods for Mitigating Thermal Runaway of Lithium-Ion Batteries—A Review [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Electrolyte Additives for Improving the High-Temperature Storage Performance of Li-Ion Battery NCM523∥Graphite with Overcharge Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
overcoming challenges in scaling up the synthesis of dicarbonate compounds for industrial use
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial-scale synthesis of dicarbonate compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound compounds?
A1: Scaling up this compound synthesis from the lab to an industrial scale introduces several challenges. The primary obstacles include managing reaction thermodynamics, ensuring process safety, preventing equipment failure, and maintaining product quality.[1] Key issues include:
-
Heat Transfer: Exothermic reactions can lead to thermal runaway if not managed properly. The surface-area-to-volume ratio decreases as reactor size increases, making heat dissipation less efficient.[2][3]
-
Mass Transfer and Mixing: Inadequate mixing in large reactors can lead to concentration and temperature gradients, affecting reaction rates and potentially causing the formation of hotspots and byproducts.[4][5]
-
Thermodynamic Limitations: Many this compound syntheses are equilibrium-limited, resulting in low single-pass yields. Effective removal of byproducts, such as water, is crucial to drive the reaction to completion.[6]
-
Safety Hazards: The use of hazardous reagents like phosgene (B1210022), high pressures, and the potential for thermal runaway necessitates robust safety protocols and specialized equipment.[7]
-
Downstream Processing: Purification of the final product on a large scale can be challenging and costly, requiring efficient and scalable techniques like distillation or crystallization.[8][9]
Q2: What are the common side reactions in di-tert-butyl this compound (Boc anhydride) synthesis and how can they be minimized?
A2: During the synthesis of di-tert-butyl this compound, several side reactions can occur, leading to reduced yield and purity. The most common side products are isocyanates, ureas, and symmetrical carbonates.
-
Isocyanate and Urea (B33335) Formation: This is particularly problematic when protecting primary amines. The initially formed carbamate (B1207046) can react with another amine molecule to form a urea byproduct. To mitigate this, slow addition of the Boc anhydride (B1165640) at low temperatures (e.g., 0 °C) is recommended. Using a non-nucleophilic base can also help to minimize this side reaction.
-
Symmetrical Carbonate Formation: When protecting alcohols, especially with a catalyst like DMAP, the formation of a symmetrical carbonate byproduct can be a significant issue. Optimizing the reaction conditions, such as temperature and the choice of catalyst and solvent, can help to favor the desired O-Boc product.
Q3: How can the thermodynamic equilibrium be shifted to favor product formation in dimethyl carbonate (DMC) synthesis?
A3: The direct synthesis of dimethyl carbonate from methanol (B129727) and carbon dioxide is an equilibrium-limited reaction. To enhance the yield, the equilibrium must be shifted towards the products. This can be achieved by:
-
Water Removal: Water is a byproduct of the reaction, and its presence inhibits the forward reaction. Continuous removal of water from the reaction mixture using methods like reactive distillation or membrane reactors is an effective strategy.[6]
-
Product Removal: Continuously removing the dimethyl carbonate product from the reaction zone can also drive the equilibrium forward.[6]
-
Use of Dehydrating Agents: In batch processes, the use of dehydrating agents can effectively remove water and improve yields. However, the cost and recyclability of these agents can be a drawback on an industrial scale.
Q4: What are the key safety precautions when working with phosgene in this compound synthesis?
A4: Phosgene is a highly toxic gas and requires stringent safety protocols. Key precautions include:
-
Containment: All reactions involving phosgene must be conducted in a well-ventilated fume hood or a dedicated contained area.[7][10][11]
-
Personal Protective Equipment (PPE): Appropriate PPE, including a lab coat, chemical safety goggles, and compatible gloves (e.g., Viton), is mandatory.[10][11] In case of potential exposure, a gas mask with the appropriate filter should be readily available.[7]
-
Detection: Continuous monitoring with phosgene sensors and the use of detection badges are crucial to provide early warning of a leak.[7]
-
Emergency Preparedness: An emergency shutdown procedure, an ammonia (B1221849) sprinkler system for neutralization, and a clear evacuation plan must be in place.[7][12]
-
Alternatives: Whenever possible, consider using safer alternatives to phosgene, such as diphosgene or triphosgene, which are liquid and solid, respectively, reducing the risk of inhalation exposure.[10][11]
Troubleshooting Guides
Issue 1: Low Yield in Batch Synthesis of Di-tert-butyl this compound
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. If necessary, increase the reaction time or temperature. |
| Side Reactions | As discussed in the FAQs, minimize side reactions by controlling the addition rate of reagents and maintaining the optimal reaction temperature. |
| Poor Quality Reagents | Ensure that all starting materials, especially the tert-butoxide, are of high purity and anhydrous. The presence of moisture can lead to the decomposition of the product and the formation of byproducts. |
| Inefficient Work-up | During the aqueous work-up, ensure proper phase separation to avoid loss of product. Use a sufficient amount of drying agent to remove all water from the organic phase before concentration. |
Issue 2: Reactor Fouling/Clogging in Continuous Flow Synthesis
| Possible Cause | Troubleshooting Step |
| Precipitation of Byproducts or Starting Materials | Insoluble byproducts or unreacted starting materials can precipitate and clog the reactor tubing.[13] Consider using a co-solvent to improve solubility. Applying ultrasound can also help to break up solid precipitates.[13] |
| Catalyst Deactivation/Leaching | For heterogeneous catalysts, deactivation can lead to reduced conversion and potential fouling. Ensure the catalyst is stable under the reaction conditions. If leaching is an issue, consider immobilizing the catalyst on a more robust support. |
| Phase Separation | If the reaction mixture is not a single phase, separation can occur within the reactor, leading to blockages. Ensure adequate mixing or use a static mixer to maintain a homogeneous flow.[14] |
| Improper Reactor Design | The reactor design itself can contribute to fouling. Ensure smooth flow paths and avoid dead zones where material can accumulate.[15] |
Issue 3: Thermal Runaway or Poor Temperature Control
| Possible Cause | Troubleshooting Step |
| Inadequate Cooling Capacity | As the reactor volume increases, the heat transfer surface area does not scale proportionally.[3] Ensure the reactor's cooling system is adequately sized for the heat generated by the reaction. Consider using a semi-batch process where one reactant is added slowly to control the rate of heat generation.[2] |
| Agitator Failure | A malfunctioning agitator will lead to poor heat transfer and the formation of localized hot spots.[16] Regularly inspect and maintain the agitation system. |
| Accumulation of Unreacted Reagents | A delayed reaction initiation can lead to the accumulation of reactants. When the reaction finally starts, the large amount of accumulated material can react rapidly, causing a thermal runaway.[3] Ensure a controlled initiation of the reaction. |
| Incorrect Reaction Parameters | Deviations from the established protocol, such as incorrect reactant concentrations or addition rates, can lead to an unexpected exotherm. Strictly adhere to the validated process parameters. |
Quantitative Data
Table 1: Comparison of Di-tert-butyl this compound Synthesis Methods
| Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Phosgene-based | Potassium tert-butoxide, Carbon Dioxide, Phosgene | DABCO | -5 to -20 °C | 80-91 | >98 | [17][18] |
| Phosgene-free | Sodium tert-butoxide, Carbon Dioxide | Methanesulfonyl chloride, Pyridine | -10 to 10 °C | 81.5-90 | 99.1-99.4 | [17][19][20] |
Table 2: Industrial Process Parameters for Dimethyl Carbonate Synthesis
| Process | Key Parameters | Value | Reference |
| Direct Synthesis (Continuous Flow) | Temperature | 140 °C | [6][21] |
| Pressure | 1.2 MPa | [21] | |
| Space Velocity | 460 h⁻¹ | [21] | |
| Methanol Conversion | ~10% (single pass) | [21] | |
| DMC Selectivity | >95% | [21] | |
| Transesterification (Ethylene Carbonate) | Temperature | 164.7 °C | [22] |
| Residence Time | 139.45 min | [22] | |
| Methanol/EC Ratio | 5.9 | [22] | |
| EC Conversion | 70% | [22] |
Experimental Protocols
Protocol 1: Phosgene-Free Synthesis of Di-tert-butyl this compound (Industrial Scale)
This protocol is adapted from a patented industrial process.[19]
-
Reaction Setup: A suitable reactor is charged with sodium tert-butoxide and hexane. The mixture is cooled to between -10 °C and 10 °C.
-
Carbon Dioxide Addition: Carbon dioxide is bubbled through the stirred mixture for approximately 3 hours, resulting in the formation of a slurry.[17][20]
-
Catalyst and Reagent Addition: Pyridine and a catalytic amount of t-butanol are added to the slurry. Methanesulfonyl chloride is then added dropwise over 1 hour, maintaining the temperature between 0-5 °C.[17][20]
-
Reaction: The reaction mixture is stirred for an additional 3 hours at 0-5 °C.
-
Work-up: The reaction is quenched by the addition of aqueous sulfuric acid. The organic layer is separated and washed sequentially with an aqueous solution of sodium bicarbonate and then with water.
-
Isolation: The organic layer is concentrated under reduced pressure at 35-40 °C to yield di-tert-butyl this compound as a white powder.[17][20]
Protocol 2: Continuous Flow Synthesis of Dimethyl Carbonate
This protocol is based on a continuous process using a heterogeneous catalyst.[6][21]
-
Reactor Setup: A fixed-bed flow reactor is packed with a suitable catalyst (e.g., CeO₂). The reactor is heated to the desired reaction temperature (e.g., 140 °C).
-
Reagent Feed: A continuous stream of methanol and carbon dioxide is fed into the reactor at a controlled flow rate and pressure (e.g., 1.2 MPa).
-
Reaction: The reactants pass through the heated catalyst bed where the conversion to dimethyl carbonate and water occurs.
-
Product Collection and Analysis: The effluent from the reactor, containing unreacted starting materials, dimethyl carbonate, and water, is collected. The composition of the product stream is analyzed by gas chromatography to determine the conversion and selectivity.
-
Separation: The dimethyl carbonate is separated from the unreacted methanol, water, and carbon dioxide through a series of distillation columns.
Visualizations
Caption: Workflow for Phosgene-Free Synthesis of Di-tert-butyl this compound.
References
- 1. Continuous synthesis of dimethyl carbonate by supercritical CO>2> extractive reaction - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Scaling Up Chemical Processes with Reactors [jinzongmachinery.com]
- 5. optimation.rebuildmanufacturing.com [optimation.rebuildmanufacturing.com]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. ehs.unm.edu [ehs.unm.edu]
- 11. ehs.ucsb.edu [ehs.ucsb.edu]
- 12. americanchemistry.com [americanchemistry.com]
- 13. blogs.rsc.org [blogs.rsc.org]
- 14. dspace.mit.edu [dspace.mit.edu]
- 15. jinzongmachinery.com [jinzongmachinery.com]
- 16. mixmachinery.com [mixmachinery.com]
- 17. benchchem.com [benchchem.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. US5151542A - Process for preparing di-tert.-butyl this compound - Google Patents [patents.google.com]
- 20. Di-tert-butyl this compound: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 21. Continuous Dimethyl Carbonate Synthesis from CO2 and Methanol Using Cu-Ni@VSiO as Catalyst Synthesized by a Novel Sulfuration Method [mdpi.com]
- 22. Simulation and multi-objective optimization of the dimethyl carbonate production process - PMC [pmc.ncbi.nlm.nih.gov]
methods to minimize diol formation during the acidic deprotection of Boc groups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing diol formation during the acidic deprotection of Boc groups.
Troubleshooting Guide: Unexpected Diol Formation
Issue: You are observing the formation of a diol side product during the acidic deprotection of a Boc-protected amine.
This is an uncommon side reaction for the Boc deprotection itself. The most probable cause is the presence of an acid-sensitive functional group in your substrate, most likely a carbon-carbon double bond (alkene), which undergoes acid-catalyzed hydration to form a diol. The strongly acidic conditions used for Boc deprotection, such as trifluoroacetic acid (TFA), can readily promote this reaction.
Step 1: Diagnose the Potential for Alkene Hydration
Ask yourself the following questions to determine if your substrate is susceptible to this side reaction:
-
Does my molecule contain one or more carbon-carbon double bonds (alkenes)? If so, this is the most likely site for unwanted diol formation.
-
Are the reaction conditions strongly acidic and aqueous? The presence of water, even in trace amounts, in combination with a strong acid like TFA or aqueous HCl, creates the ideal environment for the hydration of alkenes.[1][2][3][4]
-
Is the double bond sterically accessible? Less hindered double bonds are more susceptible to hydration.
-
Does the potential carbocation intermediate have high stability? The mechanism of acid-catalyzed hydration involves the formation of a carbocation intermediate.[1][2][3][4] Double bonds that can form a stable carbocation (tertiary or resonance-stabilized) upon protonation are more reactive.
Logical Workflow for Troubleshooting Diol Formation
The following diagram illustrates a decision-making process to troubleshoot and minimize diol formation.
Caption: Troubleshooting workflow for diol formation during Boc deprotection.
FAQs: Minimizing Diol Formation
Q1: What is the mechanism of diol formation during acidic Boc deprotection?
A1: Diol formation is typically not a direct result of the Boc deprotection mechanism. Instead, it is a side reaction occurring on your substrate. If your molecule contains a double bond, the strong acid (H⁺) used for deprotection can protonate the double bond, forming a carbocation. A water molecule can then act as a nucleophile, attacking the carbocation. A final deprotonation step yields the diol.
The following diagram illustrates the mechanism of acid-catalyzed hydration of an alkene.
Caption: Mechanism of acid-catalyzed diol formation from an alkene.
Q2: How can I prevent this side reaction?
A2: The key is to use deprotection conditions that are less prone to promoting the hydration of alkenes. This can be achieved by:
-
Using Anhydrous Conditions: Strictly excluding water from the reaction mixture can significantly suppress the hydration side reaction.
-
Employing Milder Acidic Reagents: Strong acids like TFA are very effective at promoting hydration. Milder acids can be selective for Boc deprotection without affecting the double bond.
-
Using Lewis Acids: Lewis acids offer a non-protic alternative for Boc cleavage and can be less harsh towards sensitive functional groups.
Q3: What are some specific alternative methods to consider?
A3: Several methods can be employed to minimize diol formation. The choice of method will depend on the specific nature of your substrate and the other functional groups present.
| Method | Reagents | Solvent(s) | Key Advantages | Potential Issues |
| Anhydrous HCl | 4M HCl in Dioxane | Dioxane, DCM | Highly effective and anhydrous. Often precipitates the product as a hydrochloride salt, simplifying purification. | Dioxane is a peroxide-former and a suspected carcinogen. |
| Aqueous Phosphoric Acid | 85% H₃PO₄ | THF | Mild, environmentally benign, and selective for Boc groups over many other protecting groups.[3] | The presence of water may still be a concern for highly sensitive alkenes. |
| Lewis Acid-Mediated | Zinc Bromide (ZnBr₂) | Dichloromethane (B109758) (DCM) | Non-protic and mild conditions. | May require stoichiometric amounts of the Lewis acid. |
| Thermal Deprotection | Heat | Dioxane/Water, TFE | Avoids the use of strong acids altogether. | Requires higher temperatures, which may not be suitable for all substrates. |
Q4: I am also observing tert-butylation of other functional groups. Are these issues related?
A4: Yes, the underlying cause is the same: the generation of a reactive intermediate under acidic conditions. The deprotection of the Boc group generates a tert-butyl cation.[5] This cation can be trapped by water (leading to tert-butanol) or it can alkylate other nucleophilic sites on your molecule, such as electron-rich aromatic rings or sulfur-containing groups. While diol formation is due to the protonation of an alkene, both side reactions are promoted by strong acids. Using milder conditions will help to suppress both tert-butylation and diol formation. The addition of scavengers like triethylsilane (TES) or thioanisole (B89551) can help to trap the tert-butyl cation and prevent tert-butylation side reactions.
Detailed Experimental Protocol
Method: Boc Deprotection using 4M HCl in Dioxane
This protocol is a good starting point for substrates containing acid-sensitive alkenes, as it is performed under anhydrous conditions.
Materials:
-
Boc-protected substrate
-
4M HCl in 1,4-dioxane (B91453) (anhydrous)
-
Anhydrous dichloromethane (DCM) or 1,4-dioxane
-
Anhydrous diethyl ether
-
Nitrogen or Argon supply
-
Round-bottom flask and magnetic stirrer
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the Boc-protected substrate (1 equivalent) in a minimal amount of anhydrous DCM or dioxane.
-
Addition of Acid: To the stirred solution, add the 4M HCl in 1,4-dioxane solution (typically 10-20 equivalents of HCl).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or LC-MS. Reaction times can vary from 30 minutes to a few hours depending on the substrate.
-
Work-up:
-
Upon completion, the deprotected amine hydrochloride salt may precipitate directly from the reaction mixture.
-
If no precipitate forms, the product can be precipitated by the addition of anhydrous diethyl ether.
-
Collect the solid product by filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum.
-
-
Storage: Store the resulting amine hydrochloride salt under anhydrous conditions. If the free amine is required, it can be obtained by neutralization with a suitable base.
References
optimizing reaction conditions for the synthesis of unsymmetrical dicarbonates to improve yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of unsymmetrical dicarbonates to improve yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields in unsymmetrical dicarbonate synthesis can stem from several factors. Here's a systematic approach to troubleshooting:
-
Sub-optimal Catalyst or Base: The choice and amount of catalyst or base are critical. For transesterification reactions, bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to be effective.[1][2] Ensure the catalyst is suitable for your specific substrates. In some cases, inorganic bases like Cs₂CO₃ or K₂CO₃ can also be effective.[3][4] Consider screening different catalysts and optimizing the catalyst loading.
-
Inefficient Removal of Byproducts: Transesterification reactions are often equilibrium-limited. The removal of a volatile byproduct (e.g., a low-boiling alcohol) can drive the reaction towards the product. Ensure your reaction setup allows for efficient removal of such byproducts, for instance, by using a Dean-Stark apparatus or performing the reaction under vacuum.
-
Reaction Temperature and Time: These parameters are crucial and interdependent. A temperature that is too low may lead to slow reaction rates, while a temperature that is too high can cause decomposition of reactants or products. Monitor the reaction progress using techniques like TLC or GC/LC-MS to determine the optimal reaction time and to check for decomposition.
-
Purity of Reagents and Solvents: Impurities in your starting materials or solvents, especially water, can significantly impact the reaction outcome by reacting with reagents or deactivating the catalyst. Always use freshly distilled or anhydrous solvents and ensure the purity of your starting alcohols and carbonate sources.
Q2: I am observing significant formation of symmetrical dicarbonates as side products. How can I increase the selectivity for the unsymmetrical product?
A2: The formation of symmetrical dicarbonates is a common challenge due to transesterification or disproportionation reactions. To enhance selectivity:
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of the more valuable or less reactive alcohol can sometimes favor the formation of the unsymmetrical product.
-
Stepwise Addition: Instead of adding all reagents at once, consider a stepwise approach. For instance, reacting a chloroformate with the first alcohol to form an activated intermediate before adding the second alcohol can improve selectivity.
-
Choice of Carbonate Source: The reactivity of the starting carbonate can influence selectivity. Di-tert-butyl this compound (Boc-anhydride) is a common reagent, but other sources like dialkyl carbonates (e.g., dimethyl carbonate or diethyl carbonate) can be used in transesterification reactions.[5] The choice of leaving group on the carbonate can affect the relative rates of the first and second substitution.
Q3: What are the best practices for purifying unsymmetrical dicarbonates?
A3: Purification can be challenging due to the similar polarities of the starting materials, the unsymmetrical product, and the symmetrical side products.
-
Column Chromatography: Flash column chromatography on silica (B1680970) gel is the most common purification method. A careful selection of the eluent system is crucial for achieving good separation. Start with a non-polar solvent system and gradually increase the polarity.
-
Recrystallization: If the product is a solid, recrystallization can be an effective method for purification, especially for removing small amounts of impurities.
-
Distillation: For liquid products with sufficient thermal stability, distillation under reduced pressure can be a viable purification technique, particularly for separating components with different boiling points.
Quantitative Data Summary
The yield of unsymmetrical dicarbonates is highly dependent on the specific substrates and reaction conditions. Below is a summary of yields reported in different systems for related carbonate syntheses, which can serve as a benchmark.
| Catalyst/Base | Substrates | Solvent | Temperature (°C) | Yield (%) | Reference |
| DBU | Dimethyl carbonate, Ethanol | CO₂ (pressurized) | Not specified | 89 (conversion) | [1][2] |
| MgO/Mesoporous Carbon | Diethyl carbonate, various alcohols | Not specified | 125 | High activity | [5] |
| Et₃N/DABCO | Phenyl butyl carbamate, Aniline | Acetonitrile | Reflux | ~70 | [3] |
| Cs₂CO₃ | Diols, Dihalides | Not specified | Not specified | >90 | [4] |
Experimental Protocols
Below is a generalized experimental protocol for the synthesis of an unsymmetrical this compound via transesterification, which should be adapted based on the specific substrates and required reaction conditions.
General Protocol for Transesterification:
-
Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: To a solution of the starting dialkyl carbonate (1.0 eq.) in an appropriate anhydrous solvent, add the first alcohol (1.0-1.2 eq.) and the catalyst (e.g., DBU, 0.1 eq.).
-
Reaction: Heat the reaction mixture to the desired temperature. If a low-boiling alcohol is generated as a byproduct, use a distillation setup to remove it from the reaction mixture to drive the equilibrium.
-
Monitoring: Monitor the progress of the reaction by TLC or GC/MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction if necessary (e.g., with a mild acid if a base catalyst was used). Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the pure unsymmetrical this compound.
Visualizations
Caption: General experimental workflow for unsymmetrical this compound synthesis.
Caption: Troubleshooting guide for low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. CO2 promoted synthesis of unsymmetrical organic carbonate using switchable agents based on DBU and alcohols - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Guide for the Removal of Unreacted Di-tert-butyl Dicarbonate
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and procedural information for the effective removal of unreacted di-tert-butyl dicarbonate (Boc-anhydride, (Boc)₂O) from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove unreacted Boc-anhydride?
Unreacted Boc-anhydride is a common impurity in Boc-protection reactions. Its presence can interfere with subsequent reaction steps, complicate product purification (especially if it has a similar polarity to the desired product), and affect the accuracy of yield calculations. Complete removal ensures the purity and stability of the N-Boc protected product.
Q2: What are the primary methods for removing excess Boc-anhydride?
The most common methods involve quenching the excess reagent to form byproducts that are easily separated, or exploiting the physical properties of Boc-anhydride itself. Key techniques include:
-
Aqueous Workup: Washing the reaction mixture with a basic aqueous solution to hydrolyze the anhydride (B1165640).[1]
-
Quenching with Nucleophiles: Adding a scavenger, such as an amine, to react with the excess Boc-anhydride.[1][2]
-
Sublimation: Removing the volatile Boc-anhydride under high vacuum, which is suitable for non-volatile products.[1][3]
-
Chromatography: Separating the product from the anhydride using column chromatography, though this can be challenging if polarities are similar.[1]
-
Scavenger Resins: Using polymer-supported scavengers, like trisamine resins, to bind and remove the excess reagent.
Q3: My Boc-protected product has some water solubility. How can I perform an aqueous workup without significant product loss?
If your product is partially soluble in water, standard extractive workups can lead to reduced yields.[1] Consider these strategies:
-
Use a Less Polar Solvent: Switch from a more polar extraction solvent like ethyl acetate (B1210297) to a less polar one such as dichloromethane (B109758) (DCM).[1]
-
Back-Extraction: To recover any product that has dissolved in the aqueous layer, perform a back-extraction of the combined aqueous washes with fresh organic solvent.[1]
-
Brine Wash: Minimize the amount of water used and wash the organic layer with brine to reduce the solubility of the organic product in the aqueous phase.[4]
Q4: Column chromatography is failing to separate my product from the Boc-anhydride. What are my options?
When the product and Boc-anhydride have similar polarities, co-elution is a common problem.[1] In this situation, you should:
-
Optimize Chromatography Conditions: Employ a less polar eluent system. A shallow gradient elution, starting with a non-polar solvent like hexanes and gradually increasing polarity, can enhance separation.[1]
-
Consider Alternative Purification: If chromatography remains ineffective, other methods should be explored. Sublimation is an excellent choice if your product is not volatile.[1] Alternatively, quenching the excess Boc-anhydride with a scavenger like imidazole (B134444) prior to chromatography will convert it into a more polar byproduct that is easier to separate.[5][6]
Q5: The reaction mixture turned cloudy after I added a quenching agent. What should I do?
The formation of a precipitate upon adding a quenching agent, such as imidazole, is often due to the limited solubility of the resulting byproduct (e.g., Boc-imidazole) in the reaction solvent.[1] You can:
-
Add a Co-solvent: Introduce a co-solvent in which the byproduct is more soluble to redissolve the precipitate.[1]
-
Proceed with Workup: In many cases, the precipitate is of the quenched byproduct and will be removed during the subsequent aqueous extraction step.[1]
Summary of Removal Methods
The following table summarizes and compares the primary methods for removing unreacted Boc-anhydride.
| Method | Typical Time | Scale | Advantages | Disadvantages |
| Extractive Workup | 30-60 minutes | Lab to Pilot | Simple, uses common lab reagents, avoids additional organic reagents.[1] | May require multiple washes for complete removal; can lead to product loss if the product is water-soluble.[1] |
| Quenching | 15-30 minutes (plus workup) | Lab Scale | Fast, efficient, and quenching agents are readily available.[1] | Requires an additional reagent which may also need to be removed.[1] |
| Sublimation | 24-72 hours | Lab Scale | Highly effective for non-volatile products; no solvents or additional reagents required.[1][3] | Time-consuming; requires high vacuum; not suitable for volatile products. |
| Scavenger Resin | 2-3 hours | Lab Scale | High selectivity; simplifies workup to simple filtration. | Resins can be expensive; may require optimization of reaction time. |
Experimental Protocols
Method 1: Extractive Workup with Aqueous Base
This method relies on the base-catalyzed hydrolysis of Boc-anhydride into t-butanol and carbon dioxide.
-
Once the protection reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer vigorously with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Repeat this wash 2-3 times.[1]
-
To remove residual water and inorganic salts, wash the organic layer with brine.[4]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solution in vacuo to obtain the crude product.[1]
Method 2: Quenching with Imidazole
This protocol uses a nucleophilic scavenger to react with excess Boc-anhydride, forming a water-soluble byproduct.[2]
-
After the main reaction is deemed complete by TLC or other monitoring, add imidazole (approximately 1.5-2.0 equivalents relative to the excess Boc-anhydride) to the reaction mixture.
-
Stir the mixture at room temperature. The reaction of imidazole with Boc-anhydride is often rapid, typically complete within 5-30 minutes.[2]
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a dilute aqueous acid solution, such as 0.5 M HCl, to remove the resulting Boc-imidazole adduct and any unreacted imidazole.[2][6]
-
Wash the organic layer with water and then brine.
-
Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
Method 3: Sublimation Under High Vacuum
This physical separation method is ideal for non-volatile products and leverages the volatility of Boc-anhydride (boiling point of 56-57 °C at 0.5 mmHg).[7]
-
After the reaction, concentrate the crude mixture under reduced pressure on a rotary evaporator to remove the bulk solvent.
-
Transfer the resulting solid or oil to a flask suitable for high-vacuum applications (e.g., a sublimation apparatus or a standard round-bottom flask).
-
Connect the flask to a high-vacuum line equipped with an efficient cold trap (e.g., cooled with dry ice/acetone or liquid nitrogen).
-
Maintain the flask under high vacuum at room temperature for 24-72 hours.[1] During this period, the Boc-anhydride will sublimate from the product and collect in the cold trap.[1][3]
-
Once complete, vent the system carefully and collect the purified, non-volatile product.
Workflow and Logic Diagrams
Caption: Decision workflow for selecting a removal method for Boc-anhydride.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemtips.wordpress.com [chemtips.wordpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Di-tert-butyl this compound - Wikipedia [en.wikipedia.org]
strategies for the selective deprotection of Boc in the presence of other acid-labile groups
Welcome to the Technical Support Center for selective tert-butyloxycarbonyl (Boc) deprotection. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during the synthesis of complex molecules containing multiple acid-labile protecting groups. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the selective removal of the Boc group while preserving other sensitive moieties.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind selective Boc deprotection in the presence of other acid-labile groups?
A1: The selective deprotection of the Boc group hinges on its relative lability to acid compared to other acid-sensitive groups.[1] The Boc group is generally one of the most sensitive carbamates to acidic conditions.[1] By carefully selecting the acid, its concentration, the solvent, and the reaction temperature, it is possible to create conditions that are strong enough to cleave the Boc group but mild enough to leave other, more stable acid-labile groups intact. This concept is often referred to as quasi-orthogonal protection.[2]
Q2: What are the most common acid-labile groups that require selective deprotection from a Boc group?
A2: Common acid-labile groups that often need to be retained during Boc deprotection include:
-
tert-Butyl (tBu) esters and ethers: These are generally more stable to acidic conditions than Boc groups.
-
Trityl (Trt), Methoxytrityl (Mmt), and Dimethoxytrityl (Dmt) groups: Used for protecting alcohols, thiols, and amines, their acid lability varies with the degree of methoxy (B1213986) substitution, with Dmt being the most labile.[3]
-
Benzyloxycarbonyl (Cbz or Z) group: While primarily removed by hydrogenolysis, it can be cleaved by strong acids, requiring careful condition selection for selectivity.[4]
-
Silyl ethers (e.g., TBDMS, TIPS): These have varying acid stability depending on the steric bulk of the silicon substituents.
Q3: What are "scavengers" and why are they important in Boc deprotection?
A3: During the acid-catalyzed deprotection of a Boc group, a reactive tert-butyl cation is generated.[1][5] This cation is a potent electrophile that can alkylate nucleophilic residues in the substrate, such as tryptophan, methionine, or even the deprotected amine, leading to undesired byproducts.[1][6] Scavengers are reagents added to the reaction mixture to trap this tert-butyl cation.[6] Common scavengers include triisopropylsilane (B1312306) (TIS), triethylsilane (TES), anisole (B1667542), thioanisole, and 1,2-ethanedithiol (B43112) (EDT).[6][7]
Q4: Are there non-acidic methods for Boc deprotection?
A4: While acidic conditions are most common, some non-acidic methods have been developed for highly sensitive substrates. These include:
-
Thermal deprotection: Heating the Boc-protected compound in a suitable solvent can effect cleavage, sometimes with high selectivity.[8]
-
Lewis Acid-mediated deprotection: Certain Lewis acids can facilitate Boc removal under non-protic conditions.[9][10]
-
Catalyst-free deprotection in water: Under elevated temperatures, water can be used to remove the Boc group.[11]
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the selective deprotection of Boc groups.
| Problem | Potential Cause | Suggested Solution |
| Incomplete Deprotection | Insufficient acid strength or concentration. | Gradually increase the acid concentration (e.g., from 20% to 50% TFA in DCM) or switch to a stronger acid system like 4M HCl in dioxane.[6][7] |
| Low reaction temperature or insufficient time. | Ensure the reaction is run at the recommended temperature (typically room temperature) and monitor the reaction progress closely over a longer period.[6] | |
| Steric hindrance around the Boc group. | More forcing conditions, such as higher acid concentration or longer reaction times, may be necessary.[6] | |
| Loss of Other Acid-Labile Groups | Acid concentration is too high or the reaction time is too long. | Reduce the acid concentration or the reaction time. Consider using a milder acid; for example, 10-20% TFA in DCM instead of 50%. |
| Inappropriate choice of acid. | Switch to a milder acidic system. For instance, catalytic p-toluenesulfonic acid (pTSA) or formic acid can be more selective than TFA or HCl for certain substrates.[5] | |
| Formation of Side Products (e.g., t-butylation) | Absence of a scavenger to trap the tert-butyl cation. | Add a scavenger such as triisopropylsilane (TIS) or anisole to the reaction mixture.[6][7] |
| The substrate contains highly nucleophilic functional groups. | In addition to scavengers, consider lowering the reaction temperature to reduce the rate of side reactions. | |
| Product is an Intractable Oil or Gum | The deprotected amine has formed a salt (e.g., TFA salt) which is not crystalline. | This is a common outcome. Attempt to precipitate the salt by adding a non-polar solvent like diethyl ether to a solution of the product in a minimal amount of a polar solvent (e.g., DCM).[7] |
| The product may be hygroscopic. | Ensure all solvents are anhydrous and handle the final product under an inert atmosphere. |
Comparative Data on Deprotection Conditions
The selection of the appropriate reagent is critical for achieving selective Boc deprotection. The following tables summarize common conditions.
Table 1: Mild Acidic Conditions for Selective Boc Deprotection
| Reagent | Concentration | Solvent | Typical Time | Temperature | Notes |
| Trifluoroacetic Acid (TFA) | 1-50% | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to RT | Higher concentrations risk cleaving other acid-labile groups.[5] |
| Hydrochloric Acid (HCl) | 1-4 M | 1,4-Dioxane, Ethyl Acetate | 0.5 - 4 hours | Room Temp. | Often considered a milder alternative to TFA for some substrates.[5][6] |
| Formic Acid | 88-100% | Neat or in DCM | 1 - 16 hours | Room Temp. | A weaker acid, offering good selectivity but requiring longer reaction times.[5] |
| p-Toluenesulfonic Acid (pTSA) | Catalytic to Stoichiometric | DCM, Acetonitrile (B52724) | 10 min - 2 hours | Room Temp. | Can be highly effective and selective in catalytic amounts.[5][12] |
Table 2: Lewis Acid Conditions for Boc Deprotection
| Reagent | Equivalents | Solvent | Typical Time | Temperature | Notes |
| Aluminum Chloride (AlCl₃) | >1 | CH₂Cl₂ | 15-30 min | Room Temp. | Effective and fast, but stoichiometry is crucial.[9] |
| Zinc Bromide (ZnBr₂) | 2-3 | CH₂Cl₂ | Overnight | Room Temp. | Can offer selectivity, for instance, cleaving secondary N-Boc groups over primary ones.[7][13] |
| Cerium(III) Chloride (CeCl₃·7H₂O) / Sodium Iodide (NaI) | 1.5 (CeCl₃), 1.3 (NaI) | Acetonitrile | 1 - 6 hours | Reflux | Notably used for the selective deprotection of t-butyl esters in the presence of N-Boc groups, reversing the usual selectivity.[14][15] |
Key Experimental Protocols
Protocol 1: Selective Boc Deprotection using Catalytic p-Toluenesulfonic Acid (pTSA)
This protocol is suitable for substrates where milder acidic conditions are required to preserve other acid-labile groups.
Materials:
-
Boc-protected substrate
-
p-Toluenesulfonic acid monohydrate (pTSA·H₂O)
-
Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the Boc-protected substrate in DCM or MeCN (approximately 0.1-0.2 M concentration).
-
Add a catalytic amount of pTSA·H₂O (e.g., 0.1 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 10 minutes to 2 hours.[5]
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
Protocol 2: Selective Deprotection of a tert-Butyl Ester in the Presence of a Boc Group using CeCl₃·7H₂O/NaI
This method reverses the typical acid-lability trend, allowing for the selective cleavage of a t-butyl ester while the N-Boc group remains intact.[14][15]
Materials:
-
N-Boc-protected amino acid tert-butyl ester
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium iodide (NaI)
-
Acetonitrile (MeCN)
-
Standard laboratory glassware for reflux
Procedure:
-
To a round-bottom flask, add CeCl₃·7H₂O (1.5 equivalents) and NaI (1.3 equivalents).[14][15]
-
Add acetonitrile and reflux the suspension for 24 hours to generate the active cerium complex.[14]
-
Cool the mixture slightly and add the N-Boc-protected amino acid tert-butyl ester (1.0 equivalent).
-
Reflux the reaction mixture for 1-6 hours, monitoring by TLC.[15]
-
After the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure.
-
The residue can then be worked up using standard aqueous extraction procedures to isolate the N-Boc protected amino acid.
Visualized Workflows and Relationships
Boc Deprotection Troubleshooting Logic
Caption: A logical workflow for troubleshooting common issues in Boc deprotection experiments.
Orthogonal Deprotection Strategies with Boc
Caption: Relationship between Boc and other common orthogonal protecting groups.
References
- 1. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 2. benchchem.com [benchchem.com]
- 3. BOC Protection and Deprotection [bzchemicals.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. mdpi.com [mdpi.com]
- 13. Amine Protection / Deprotection [fishersci.co.uk]
- 14. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]
- 15. thieme-connect.com [thieme-connect.com]
improving the efficiency of dicarbonate-mediated coupling reactions
Welcome to the technical support center for dicarbonate-mediated coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of dicarbonates in coupling reactions?
Dicarbonates, such as di-tert-butyl this compound (Boc₂O), are primarily used as activating agents for carboxylic acids.[1] In the presence of a nucleophile like an amine or an alcohol, and often a base, the this compound activates the carboxyl group, facilitating the formation of an amide or ester bond. This method is widely employed in organic synthesis, particularly for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto amines.[2][3]
Q2: My this compound-mediated coupling reaction is resulting in a low yield. What are the initial troubleshooting steps?
Low yields can stem from several factors. A primary step is to verify the quality and purity of your starting materials, including the this compound, substrate, and solvent.[4] Ensure that anhydrous solvents are used, as water can hydrolyze the activated intermediate.[4] It is also crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has reached completion.[4][5]
Q3: What are the most common side reactions observed in these couplings, and how can they be minimized?
Common side reactions include racemization of chiral centers and the formation of byproducts.[5][6] Running the reaction at a lower temperature (e.g., 0°C) after the initial activation can help minimize racemization.[6] Careful control of the stoichiometry of the reactants is also essential to prevent the formation of side products from double acylation or other unintended reactions.[5] The choice of a non-nucleophilic, sterically hindered base can also help to reduce side reactions.[6]
Q4: How critical is the choice of base and solvent in these reactions?
The selection of both the base and the solvent plays a significant role in the efficiency of the coupling reaction. A base is often necessary to deprotonate the amine, thereby increasing its nucleophilicity.[4] Sterically hindered, non-nucleophilic bases are generally preferred to minimize side reactions.[6] The solvent must be capable of dissolving all reactants.[6] Common choices include N,N-Dimethylformamide (DMF) and Dichloromethane (DCM).[6][7]
Troubleshooting Guide
Issue 1: Low or No Product Formation
If you are observing low or no product formation, consider the following potential causes and solutions:
| Potential Cause | Recommended Solution | Citation |
| Incomplete activation of the carboxylic acid. | Ensure your this compound reagent is fresh and of high purity. Consider pre-activating the carboxylic acid with the this compound and base before adding the amine/alcohol. | [6] |
| Low reactivity of the amine or alcohol. | Increase the reaction temperature cautiously (e.g., to 30-40°C), while monitoring for the formation of side products. | [5] |
| Presence of moisture. | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. | [4][8] |
| Suboptimal stoichiometry. | Carefully check the molar ratios of your reactants. A slight excess of the this compound and the carboxylic acid may be necessary. | [5][8] |
Issue 2: Presence of Multiple Impurities in the Final Product
The presence of multiple impurities can often be traced back to the reaction conditions or prolonged reaction times.
| Potential Cause | Recommended Solution | Citation |
| Side reactions due to extended reaction time or elevated temperature. | Monitor the reaction progress closely and stop the reaction as soon as the starting material is consumed. Avoid excessive heating. | [5] |
| Racemization of chiral centers. | Perform the coupling at a lower temperature (e.g., 0°C to room temperature). Avoid using an excessive amount of base. | [5] |
| Formation of urea (B33335) byproducts (if using carbodiimide (B86325) co-reagents). | If using a water-soluble carbodiimide like EDC, an aqueous workup can help remove the urea byproduct. | [7] |
Experimental Protocols
Protocol 1: General Procedure for Boc-Protection of a Primary Amine
This protocol outlines a general method for the protection of a primary amine using di-tert-butyl this compound.
-
Dissolution : Dissolve the primary amine (1.0 mmol) in a suitable solvent such as a mixture of THF and water (10 mL).[4]
-
Reagent Addition : To the stirred solution, add di-tert-butyl this compound (Boc₂O) (1.1 mmol, 1.1 equivalents). If a base like triethylamine (B128534) (1.5 equivalents) is required, it should be added before the Boc₂O.[4]
-
Reaction : Stir the mixture at room temperature.[4]
-
Monitoring : Monitor the reaction's progress by TLC until the starting amine has been completely consumed.[4]
-
Workup : Remove the solvent under reduced pressure. Redissolve the remaining residue in an organic solvent like ethyl acetate.[4]
-
Purification : Wash the organic layer sequentially with a mild acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected amine.[5][7]
Protocol 2: this compound-Mediated Esterification of a Carboxylic Acid
This protocol provides a general procedure for the esterification of a carboxylic acid with an alcohol using di-tert-butyl this compound as an activating agent.
-
Reagent Mixture : In a clean, dry flask, combine the carboxylic acid (1.0 equiv.), the alcohol (1.2 equiv.), and a catalytic amount of N,N'-dimethylaminopyridine (DMAP).[1]
-
Solvent Addition : Dissolve the mixture in a suitable anhydrous solvent (e.g., DCM).
-
Activation : Add di-tert-butyl this compound (1.5 equiv.) to the solution.
-
Reaction : Stir the reaction mixture at room temperature.
-
Monitoring : Monitor the progress of the reaction by TLC.
-
Workup and Purification : Once the reaction is complete, the mixture can be concentrated and purified by flash column chromatography on silica (B1680970) gel to isolate the desired ester. The byproducts, tert-butanol (B103910) and carbon dioxide, are volatile and easily removed.[1]
Visualizations
Caption: Troubleshooting workflow for low yield in coupling reactions.
Caption: General workflow for this compound-mediated amide coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Di-tert-butyl this compound: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
addressing viscosity issues in dicarbonate-based electrolyte formulations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with dicarbonate-based electrolyte formulations. High viscosity is a common challenge with these electrolytes, impacting ionic conductivity and overall performance. This guide offers solutions and detailed protocols to address these issues.
Troubleshooting Guide: High Viscosity in this compound Electrolytes
High viscosity in your this compound-based electrolyte can significantly hinder ion transport and negatively affect electrochemical performance.[1][2][3] This guide provides a step-by-step approach to diagnose and resolve viscosity-related problems.
Q1: My this compound-based electrolyte is too viscous. What are the primary causes?
A1: The high viscosity of this compound electrolytes often stems from the following factors:
-
Strong Intermolecular Interactions: The molecular structure of this compound solvents can lead to strong intermolecular forces, resulting in higher viscosity.[2]
-
Solvent Coordination: this compound solvents like dimethyl this compound (DMDC) can exhibit a high degree of coordination with lithium ions, contributing to increased viscosity.[1]
-
Salt Concentration: Increasing the concentration of lithium salts in the electrolyte generally leads to a rise in viscosity.[3][4]
-
Temperature: Viscosity is highly dependent on temperature; lower temperatures will significantly increase the viscosity of the electrolyte.[2][3]
Q2: How can I reduce the viscosity of my this compound electrolyte formulation?
A2: Several strategies can be employed to lower the viscosity of your electrolyte:
-
Introduce a Co-solvent: The most effective method is to add a low-viscosity co-solvent.[1][5]
-
Fluorinated Ethers: Non-solvating fluorinated ethers like 1,1,2,2-tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether (TTE) can reduce viscosity by over 50% without significantly impacting the core solvation sheath.[1]
-
Linear Carbonates: Blending with linear carbonates such as dimethyl carbonate (DMC) or diethyl carbonate (DEC) can also effectively decrease viscosity and improve ionic conductivity.[5][6]
-
-
Optimize Salt Concentration: While a certain salt concentration is necessary for conductivity, excessively high concentrations increase viscosity.[3][7] Experiment with lower salt concentrations to find a balance between conductivity and viscosity.
-
Increase Operating Temperature: The viscosity of this compound electrolytes decreases rapidly with increasing temperature.[2][8] For certain applications, operating at elevated temperatures (e.g., 70°C or higher) can be a viable solution, particularly for Li-ion cells.[5]
Q3: What are the trade-offs when using co-solvents to reduce viscosity?
A3: While co-solvents are effective, it's important to consider their potential impact:
-
Ionic Conductivity: The addition of a co-solvent can sometimes lead to a slight reduction in ionic conductivity, although the improvement in ion mobility due to lower viscosity often compensates for this.[1]
-
Electrochemical Stability: Ensure the chosen co-solvent is electrochemically stable within the desired voltage window of your application.
-
SEI Formation: The composition of the solid-electrolyte interphase (SEI) can be influenced by the co-solvent, which may affect battery cycling stability.
Frequently Asked Questions (FAQs)
Q4: Why is high viscosity a problem for battery performance?
A4: High viscosity impedes the diffusion of lithium cations, which is crucial for the charging and discharging processes in lithium-ion batteries.[1] This can lead to reduced ionic conductivity, poor rate capability, and can promote the formation of lithium dendrites, which are a safety concern.[1][3]
Q5: Can I use ethylene (B1197577) carbonate (EC) as a co-solvent to reduce viscosity?
A5: While ethylene carbonate (EC) is a common component in battery electrolytes, it has a high viscosity itself.[3] It is often mixed with linear carbonates like DMC or EMC to achieve a desirable balance of properties.[3][9] Therefore, adding EC to a this compound electrolyte is unlikely to reduce the overall viscosity.
Q6: How does temperature affect the relationship between viscosity and ionic conductivity?
A6: Generally, as temperature increases, the viscosity of the electrolyte decreases, which in turn leads to an increase in ionic conductivity.[8][10] This is because the ions can move more freely through the less viscous medium.[3]
Q7: Are there any this compound compounds that have inherently low viscosity?
A7: Research suggests that it may be challenging to find a this compound compound with a sufficiently low viscosity to be used as the sole electrolyte solvent for room temperature applications.[5] Blending with other solvents is currently the most practical approach.
Quantitative Data Summary
The following tables summarize key quantitative data from referenced experiments on this compound-based electrolytes.
Table 1: Effect of TTE Co-solvent on DMDC Electrolyte Properties
| Electrolyte Composition | Viscosity Reduction | Impact on Ionic Conductivity |
| DMDC with 50% TTE | > 50% | Small reduction |
Data sourced from reference[1].
Table 2: Viscosity of this compound Electrolytes at 20°C
| This compound Electrolyte | Observation |
| EM, PM, EE, PE with LiTFSI | Significantly higher than typical liquid electrolytes |
Data sourced from reference[2]. The order of viscosity at ambient temperature was found to be EM > PM > EE > PE, which is the inverse order of their molecular size.[2]
Experimental Protocols
1. Viscosity Measurement
-
Objective: To determine the dynamic viscosity of the this compound-based electrolyte formulation.
-
Apparatus: A viscometer suitable for low-viscosity liquids, such as a capillary viscometer or a rotational rheometer.[11] For volatile solvents, a closed-system viscometer is recommended to prevent evaporation.[12][13]
-
Procedure:
-
Calibrate the viscometer using a standard fluid with a known viscosity.
-
Ensure the electrolyte sample is free of air bubbles and particulates.
-
Introduce the specified sample volume into the viscometer.
-
Allow the sample to reach thermal equilibrium at the desired measurement temperature. Temperature control is critical as viscosity is highly temperature-dependent.[3][11]
-
Perform the measurement according to the instrument's operating instructions.
-
Record the viscosity, typically in units of centipoise (cP) or milliPascal-seconds (mPa·s).
-
Repeat the measurement multiple times to ensure reproducibility.
-
2. Ionic Conductivity Measurement
-
Objective: To measure the ionic conductivity of the electrolyte, which is a key indicator of its performance.
-
Apparatus: A conductivity meter with a two-electrode conductivity cell.
-
Procedure:
-
Calibrate the conductivity cell with standard potassium chloride (KCl) solutions of known concentrations.
-
Rinse the conductivity cell with a portion of the electrolyte sample to be measured.
-
Immerse the conductivity cell into the electrolyte sample, ensuring the electrodes are fully submerged.
-
Allow the sample to reach the desired temperature.
-
Measure the resistance or conductance of the electrolyte.
-
Calculate the ionic conductivity (σ) using the cell constant (K) and the measured resistance (R) or conductance (G): σ = K/R or σ = K * G.
-
Record the ionic conductivity, typically in Siemens per centimeter (S/cm) or millisiemens per centimeter (mS/cm).
-
Visualizations
Caption: Troubleshooting workflow for high viscosity.
Caption: Effect of co-solvent on electrolyte viscosity.
References
- 1. osti.gov [osti.gov]
- 2. Understanding Ion Transport in Alkyl Dicarbonates: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Viscosity of Battery Mixtures – C-Therm Technologies Ltd. [ctherm.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. inl.elsevierpure.com [inl.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Peculiar role of the electrolyte viscosity in the electrochemical capacitor performance - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D0TA11230E [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Understanding Electrolyte Flow Properties: The Importance of Viscometry in Battery Performance [labx.com]
- 12. blog.rheosense.com [blog.rheosense.com]
- 13. rheosense.com [rheosense.com]
Validation & Comparative
comparative analysis of Boc protection versus Fmoc protection in solid-phase peptide synthesis
For researchers, scientists, and drug development professionals in the field of peptide synthesis, the choice between the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a pivotal decision that dictates the entire synthetic approach. This guide provides an objective, data-driven comparative analysis of these two cornerstone methodologies, offering insights into their respective strengths and weaknesses, supported by experimental data and detailed protocols to inform the selection of the most suitable strategy for a given synthetic challenge.
Core Principles: A Dichotomy in Protective Chemistry
The fundamental distinction between the Boc and Fmoc strategies lies in the chemical lability of the α-amino protecting group. The Boc group is acid-labile, typically removed with a moderate acid like trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved by a weak base, most commonly piperidine (B6355638).[1] This core difference in deprotection chemistry necessitates distinct and orthogonal strategies for side-chain protection and final cleavage from the solid support.
The Boc/Bzl strategy , the classic approach to SPPS, employs the acid-labile Boc group for temporary Nα-protection and more acid-stable benzyl-based (Bzl) protecting groups for the side chains. This is considered a "semi-orthogonal" or "graduated lability" approach, as both types of protecting groups are removed by acid, albeit of different strengths.[1] The final cleavage of the peptide from the resin and removal of side-chain protecting groups requires a very strong acid, such as anhydrous hydrogen fluoride (B91410) (HF).[2][3][4]
The Fmoc/tBu strategy , the more modern and widely used method, is a fully orthogonal system.[1] It utilizes the base-labile Fmoc group for Nα-protection and acid-labile tert-butyl (tBu) based groups for side-chain protection.[5] This orthogonality allows for the selective removal of the Fmoc group at each cycle without affecting the side-chain protection, which is then removed concurrently with cleavage from the resin using a strong acid like TFA.[5]
Comparative Analysis: Performance and Applications
The choice between Boc and Fmoc SPPS has significant implications for the synthesis of different types of peptides, particularly those with challenging sequences.
Synthesis of Difficult and Hydrophobic Peptides
For long or hydrophobic peptides prone to aggregation, the Boc strategy often holds an advantage. The repetitive TFA deprotection steps in Boc-SPPS result in the protonation of the N-terminus of the growing peptide chain. The resulting positive charges can disrupt intermolecular hydrogen bonding and the formation of secondary structures like β-sheets, thereby improving solvation and reagent accessibility.[6] In contrast, the neutral peptide backbone present after the basic deprotection in Fmoc-SPPS can facilitate aggregation, potentially leading to lower yields and purity.[6]
A notable example is the synthesis of the highly hydrophobic and aggregation-prone amyloid-beta (Aβ) 1-42 peptide. While modifications to the standard Fmoc protocol, such as the incorporation of pseudoprolines or the use of microwave assistance, have been shown to improve yields, the Boc strategy remains a robust alternative for such "difficult sequences".[2][3]
Table 1: Comparative Crude Yields for the Synthesis of Amyloid-Beta (1-42)
| Synthesis Strategy | Crude Yield (%) | Purity (%) | Reference |
| Standard Fmoc/tBu SPPS | 33% | Not Reported | [3] |
| Fmoc/tBu SPPS with Pseudoprolines | 57% | Not Reported | [3] |
| Fmoc/tBu SPPS with Microwave Assistance | 87% | 67% | [7] |
| Boc/Bzl SPPS (Convergent Approach) | Not directly comparable | Not Reported | [7] |
Side Reactions: Aspartimide Formation and Racemization
Aspartimide Formation: This side reaction is a significant concern in Fmoc-SPPS, especially in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs. The basic conditions of piperidine-mediated Fmoc deprotection can trigger the cyclization of the aspartic acid side chain to form a succinimide (B58015) ring, leading to impurities that are difficult to separate.[2][8] The Boc strategy, which avoids strong bases for deprotection, is inherently less susceptible to aspartimide formation.[2][9] The use of modified aspartic acid protecting groups, such as 3-methyl-3-pentyl ester (OMpe) or 2-benzyloxynorbornyl (OBno), can significantly reduce aspartimide formation in Fmoc-SPPS.[10][11]
Table 2: Quantitative Comparison of Aspartimide Formation in Fmoc-SPPS
| Aspartic Acid Derivative | Asp-Gly Aspartimide (% per cycle) | D-Aspartate (%) | Reference |
| Fmoc-Asp(OtBu)-OH | High | 14.2 | [10] |
| Fmoc-Asp(OMpe)-OH | 0.22 | 10.9 | [10] |
| Fmoc-Asp(OBno)-OH | 0.10 | 0.8 | [10] |
Racemization: The loss of stereochemical integrity at the α-carbon is a critical issue, particularly for sensitive amino acids like histidine and cysteine. In Fmoc-SPPS, the basic deprotection conditions can contribute to racemization.[2] While the choice of coupling reagents is a major factor in controlling racemization in both strategies, the acidic deprotection in the Boc strategy can sometimes offer an advantage. For histidine, protecting the π-nitrogen of the imidazole (B134444) ring is a key strategy to minimize racemization.[12]
Table 3: Racemization of Histidine in Fmoc-SPPS
| Histidine Derivative | Coupling Conditions | % D-Histidine | Reference |
| Fmoc-His(Trt)-OH | HCTU/6-Cl-HOBt/DIPEA (5 min preactivation) | 7.8% | [13] |
| Fmoc-His(MBom)-OH | HCTU/6-Cl-HOBt/DIPEA (5 min preactivation) | 0.3% | [13] |
| Fmoc-His(Boc)-OH | HBTU/HOBt/DIEA | <0.1% | [14] |
Summary of Key Differences
| Feature | Boc Protection Strategy | Fmoc Protection Strategy |
| Nα-Protecting Group | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Nα-Deprotection | Acid-labile (e.g., 50% TFA in DCM)[15] | Base-labile (e.g., 20% piperidine in DMF)[16] |
| Side-Chain Protection | Benzyl-based (Bzl)[17] | tert-Butyl-based (tBu)[5] |
| Final Cleavage | Strong acid (e.g., HF, TFMSA)[3] | Strong acid (e.g., TFA)[14] |
| Orthogonality | Semi-orthogonal (graduated acid lability)[1] | Fully orthogonal[1] |
| Advantages | - Robust for long and hydrophobic sequences[6]- Less prone to aspartimide formation[2]- Potentially lower racemization for some residues | - Milder final cleavage conditions[5]- High degree of orthogonality[1]- Amenable to automation- UV monitoring of deprotection is possible |
| Disadvantages | - Requires highly corrosive and hazardous HF for cleavage[2]- Harsher deprotection conditions can affect sensitive peptides- Less amenable to modern automated synthesizers | - Prone to aspartimide formation in certain sequences[2]- Potential for racemization of sensitive residues- Aggregation can be an issue for hydrophobic peptides[6] |
Experimental Protocols
The following are generalized protocols for manual solid-phase peptide synthesis.
Boc Solid-Phase Peptide Synthesis Protocol
This protocol outlines a single cycle of amino acid addition using the Boc strategy on a Merrifield resin.
-
Resin Swelling: Swell the Merrifield resin in Dichloromethane (DCM) for 1-2 hours.[12]
-
First Amino Acid Attachment (Cesium Salt Method):
-
Boc Deprotection:
-
Neutralization:
-
Amino Acid Coupling (In Situ Neutralization):
-
In a separate vessel, activate the next Boc-protected amino acid (3 eq.) with a coupling reagent such as HBTU (3 eq.) in DMF.[4]
-
Add DIEA (6-8 eq.) to the activated amino acid solution.[4]
-
Add the activated amino acid solution to the neutralized resin and agitate for 2-4 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat: Repeat steps 3-6 for each subsequent amino acid.
-
Final Cleavage (HF Cleavage):
Fmoc Solid-Phase Peptide Synthesis Protocol
This protocol outlines a single cycle of amino acid addition using the Fmoc strategy on a Wang resin.
-
Resin Swelling: Swell the Wang resin in N,N-Dimethylformamide (DMF) for 1-2 hours.
-
First Amino Acid Attachment:
-
Couple the first Fmoc-protected amino acid to the resin using a suitable activation method (e.g., DIC/DMAP).
-
Wash the resin thoroughly.
-
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate vessel, activate the next Fmoc-protected amino acid (3 eq.) with a coupling reagent such as HBTU (3 eq.) and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the activated amino acid solution.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Washing: Wash the resin thoroughly with DMF.
-
Repeat: Repeat steps 3-5 for each subsequent amino acid.
-
Final Cleavage and Deprotection (TFA Cleavage):
Visualizing the Workflows
Caption: Generalized workflow for the Boc solid-phase peptide synthesis cycle.
Caption: Generalized workflow for the Fmoc solid-phase peptide synthesis cycle.
Conclusion and Recommendations
The choice between Boc and Fmoc SPPS is multifaceted and depends on the specific peptide sequence, desired purity, scale of synthesis, and available laboratory infrastructure. The Fmoc/tBu strategy has become the predominant method in modern peptide synthesis due to its milder final cleavage conditions, true orthogonality, and high amenability to automation, which are particularly advantageous for the synthesis of complex and modified peptides.
However, the Boc/Bzl strategy remains a powerful and relevant technique, especially for the synthesis of long, hydrophobic, and aggregation-prone peptides where the acidic deprotection can improve synthetic outcomes. The lower cost of Boc-protected amino acids can also be a consideration for large-scale synthesis. Ultimately, a thorough understanding of the chemistry and potential side reactions of both methodologies is crucial for the successful synthesis of high-quality peptides.
References
- 1. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 2. benchchem.com [benchchem.com]
- 3. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ 1–42 , using a double linker system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02929F [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Three Decades of Amyloid Beta Synthesis: Challenges and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. peptide.com [peptide.com]
- 19. benchchem.com [benchchem.com]
di-tert-butyl dicarbonate versus benzyl chloroformate: a comparison for amine protection efficiency
In the landscape of synthetic organic chemistry, particularly in the realms of pharmaceutical development and peptide synthesis, the judicious protection of amine functionalities is a critical maneuver to prevent undesired side reactions. Among the plethora of available amine protecting groups, di-tert-butyl dicarbonate (Boc₂O or Boc-anhydride) and benzyl (B1604629) chloroformate (Cbz-Cl) have emerged as stalwart tools for chemists worldwide. This guide provides a comprehensive, data-driven comparison of their efficiency in amine protection to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The fundamental difference between the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups lies in their cleavage conditions. The Boc group is notoriously sensitive to acidic conditions, while the Cbz group is readily removed by catalytic hydrogenolysis.[1] This orthogonal relationship is a cornerstone of modern synthetic chemistry, enabling the selective deprotection of one group in the presence of the other, a crucial tactic in the synthesis of complex, polyfunctional molecules.[1][2]
At a Glance: Key Distinctions
| Feature | Di-tert-butyl this compound (Boc) | Benzyl chloroformate (Cbz) |
| Protecting Group | tert-butoxycarbonyl | Benzyloxycarbonyl |
| Common Reagent | Di-tert-butyl this compound ((Boc)₂O) | Benzyl chloroformate (Cbz-Cl) |
| Protection Conditions | Mildly basic (e.g., NaHCO₃, Et₃N) or catalyst-free in water/acetone.[3] | Basic (e.g., NaHCO₃, pyridine) in aqueous or organic solvent.[3] |
| Deprotection Conditions | Strong acid (e.g., TFA, HCl).[3] | Catalytic hydrogenolysis (e.g., H₂, Pd/C), strong acids (e.g., HBr/AcOH), or nucleophilic attack.[4][5] |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation.[6][7] | Stable to acidic and basic conditions (with some exceptions).[7] |
| Key Byproducts of Deprotection | Isobutylene and CO₂.[3] | Toluene and CO₂.[3] |
| Orthogonality | Orthogonal to Cbz, Fmoc, and many other groups.[3] | Orthogonal to Boc and Fmoc.[4] |
Quantitative Comparison of Performance
The efficiency of amine protection is often evaluated by the reaction yield and the mildness of the required conditions. Below is a summary of typical experimental data for the protection of various amines using both Boc-anhydride and benzyl chloroformate.
Amine Protection Efficiency
| Amine Substrate | Protecting Reagent | Base | Solvent | Temperature | Time | Yield (%) | Reference |
| Pyrrolidine | (Boc)₂O | TEA | DCM | RT | 1 h | 100% | [8] |
| Aniline | (Boc)₂O | - | Water/Acetone | RT | 10-30 min | >95% | [3][9] |
| Glycine methyl ester | (Boc)₂O | NaHCO₃ | Dioxane/Water | RT | 12 h | 95% | [10] |
| Generic Primary Amine | Cbz-Cl | NaHCO₃ | THF/H₂O | 0°C - RT | 20 h | 90% | [11] |
| Aniline | Cbz-Cl | - | PEG-400 | RT | Specified | Excellent | [12] |
| Various Amines | Cbz-Cl | - | Water | RT | - | High | [13] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. The following are representative procedures for the protection and deprotection of amines using Boc and Cbz groups.
Boc Protection Protocol
This protocol describes a general procedure for the N-Boc protection of a primary amine using di-tert-butyl this compound.[3][14]
Materials:
-
Primary amine (1.0 mmol)
-
Di-tert-butyl this compound ((Boc)₂O) (1.1 mmol)
-
Solvent (e.g., Dichloromethane (B109758) (DCM), Tetrahydrofuran (THF), or a mixture of water and acetone)
-
Base (optional, e.g., Triethylamine (TEA), Sodium bicarbonate (NaHCO₃))
Procedure:
-
Dissolve the primary amine (1.0 mmol) in the chosen solvent (e.g., 10 mL of DCM).
-
If using a base, add it to the solution (e.g., 1.5 mmol of TEA).
-
Add di-tert-butyl this compound (1.1 mmol) to the stirred solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the solvent is typically removed under reduced pressure.
-
The residue is redissolved in an organic solvent like ethyl acetate (B1210297) and washed sequentially with 1 M HCl (if a base was used), saturated aqueous NaHCO₃, and brine.[14]
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo to yield the N-Boc protected amine.
Boc Deprotection Protocol
This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA).[3][10][15]
Materials:
-
N-Boc protected amine (1.0 mmol)
-
Dichloromethane (DCM) (10 mL)
-
Trifluoroacetic acid (TFA) (10 mL)
Procedure:
-
Dissolve the N-Boc protected amine (1.0 mmol) in dichloromethane (10 mL).
-
Add trifluoroacetic acid (10 mL) to the solution.
-
Stir the mixture at room temperature for 1-3 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA to yield the deprotected amine salt.
Cbz Protection Protocol
The following is a general procedure for the N-Cbz protection of an amine using benzyl chloroformate.[11][16]
Materials:
-
Amine (2.64 mmol)
-
Sodium bicarbonate (NaHCO₃) (5.27 mmol)
-
Benzyl chloroformate (Cbz-Cl) (3.96 mmol)
-
Tetrahydrofuran (THF) and Water (2:1 mixture, 15 mL)
Procedure:
-
Dissolve the amine (2.64 mmol) in a 2:1 mixture of THF and water (15 mL).
-
Cool the solution to 0°C.
-
Add sodium bicarbonate (5.27 mmol) followed by the dropwise addition of benzyl chloroformate (3.96 mmol).
-
Stir the solution at 0°C for 20 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
The crude product can be purified by silica (B1680970) gel column chromatography.
Cbz Deprotection Protocol (Catalytic Hydrogenolysis)
This protocol describes the common method for Cbz group removal via catalytic hydrogenolysis.[4]
Materials:
-
N-Cbz protected amine
-
Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%)
-
Solvent (e.g., Methanol, Ethanol, Ethyl acetate)
-
Hydrogen source (e.g., H₂ gas balloon or a hydrogen generator)
Procedure:
-
Dissolve the N-Cbz protected amine in a suitable solvent.
-
Carefully add the Pd/C catalyst to the solution.
-
Secure a hydrogen-filled balloon to the reaction flask or connect it to a hydrogenation apparatus.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC until completion.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Reaction Mechanisms and Workflows
Visualizing the chemical transformations and experimental sequences can provide greater clarity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. PROTECTION OF AMINE: di-tert-butyl this compound [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. total-synthesis.com [total-synthesis.com]
- 12. tandfonline.com [tandfonline.com]
- 13. ijacskros.com [ijacskros.com]
- 14. benchchem.com [benchchem.com]
- 15. jk-sci.com [jk-sci.com]
- 16. benchchem.com [benchchem.com]
A Comparative Analysis of Dimethyl Dicarbonate and Potassium Sorbate for the Preservation of Sweet Wines
For Researchers, Scientists, and Drug Development Professionals
The challenge of ensuring the microbial stability of sweet wines, with their inherent residual sugar, necessitates the use of effective preservation techniques to prevent unwanted refermentation and spoilage. Among the chemical agents employed, dimethyl dicarbonate (DMDC) and potassium sorbate (B1223678) are two prominent options, often used in conjunction with sulfur dioxide (SO₂). This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers and winemakers in making informed decisions.
At a Glance: Key Differences
| Feature | Dimethyl this compound (DMDC) | Potassium Sorbate |
| Primary Function | Fungicidal (kills yeast)[1] | Fungistatic (inhibits yeast reproduction)[2][3] |
| Mechanism of Action | Inactivates key enzymes in microorganisms.[1][4] | Coats yeast cells, preventing budding and reproduction.[2] |
| Efficacy against Bacteria | Not as effective against bacteria as it is against yeasts.[1][5] | Ineffective against bacteria.[3][6] |
| Sensory Impact | Generally considered to have no sensory effect at typical dosages.[1][7] | Can impart a "bubble-gum" or "pineapple" aroma if not used properly.[8][9] Risk of "geranium" off-odor if lactic acid bacteria are present.[3][9] |
| Stability in Wine | Rapidly hydrolyzes into methanol (B129727) and carbon dioxide.[1][4] | Persistent in wine, but can break down over time into ethyl sorbate.[1][3] |
| Regulatory Status (USA) | Processing aid, not required to be listed on the label.[1][7] | Food additive, must be listed on the label.[1] |
| Typical Dosage (USA) | Up to 200 mg/L (ppm).[7][10][11] | Up to 300 mg/L (ppm) of sorbic acid.[10] |
| Application | Added just before bottling due to its rapid hydrolysis.[1] | Typically added after fermentation is complete and before bottling.[3] |
Mechanism of Action
Dimethyl this compound (DMDC)
DMDC acts as a potent antimicrobial agent by inactivating key cellular enzymes in microorganisms, particularly those involved in glycolysis, such as alcohol dehydrogenase and glyceraldehyde-3-phosphate dehydrogenase.[1][4] This disruption of the energy production pathway leads to cell death.[1] Its action is swift, and it subsequently hydrolyzes into negligible amounts of methanol and carbon dioxide, which are naturally present in wine.[1][4]
Caption: Mechanism of action of Dimethyl this compound (DMDC).
Potassium Sorbate
Potassium sorbate functions as a fungistatic agent, meaning it inhibits the growth and reproduction of yeast rather than killing them.[2][3] It achieves this by coating the individual yeast cells, which interferes with the budding process, thereby preventing the yeast population from increasing.[2] For this reason, it is crucial to use potassium sorbate in conjunction with potassium metabisulfite (B1197395) to eliminate existing yeast and prevent refermentation.[3][12]
Caption: Mechanism of action of Potassium Sorbate.
Efficacy: Experimental Data
The effectiveness of both DMDC and potassium sorbate is influenced by several factors, including the initial microbial load, yeast species, pH, alcohol content, and SO₂ concentration.[1]
DMDC Efficacy Against Yeasts
Studies have shown that DMDC is highly effective against a wide range of wine spoilage yeasts.
| Yeast Species | Initial Inoculum (CFU/mL) | DMDC Concentration (mg/L) for Inactivation | Wine/Juice Conditions | Reference |
| Saccharomyces cerevisiae | < 500 | 100 | Red wine, pH 3.5, 12% ethanol (B145695) | Costa et al. (2008)[1] |
| Saccharomyces bayanus | 580–758 | 100 | White wines, pH 3.0−3.6, 11% ethanol | Threlfall and Morris (2002)[1] |
| Brettanomyces bruxellensis | 1,000 | 150 | Red grape juice, pH 3.7 | Renouf et al. (2007)[1] |
| Zygosaccharomyces bailii | 1,000 | 250 | Red grape juice, pH 3.7 | Renouf et al. (2007)[1] |
| Schizosaccharomyces pombe | 500 | 100 | Red wine, pH 3.5, 12% ethanol | Costa et al. (2008)[5] |
Potassium Sorbate Efficacy
The required dosage of potassium sorbate is dependent on the alcohol content of the wine.
| Alcohol Content (%) | Required Sorbate Addition (g/L) |
| 10 | 0.20 |
| 11 | 0.17 |
| 12 | 0.135 |
| 13 | 0.10 |
| 14 | 0.07 |
| Data adapted from BCAWA[8] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) of DMDC
A standardized method to determine the MIC of DMDC against wine microorganisms can be outlined as follows:
-
Microorganism Preparation : Cultures of relevant yeast or bacteria are grown in an appropriate liquid medium to a specific cell density (e.g., 10⁶ CFU/mL).
-
Wine Sample Preparation : A representative sweet wine sample is sterile-filtered to remove any existing microorganisms.
-
Inoculation : The sterile wine is inoculated with the prepared microorganism culture to achieve a target initial concentration (e.g., 500 CFU/mL).
-
DMDC Addition : A stock solution of DMDC is prepared and added to the inoculated wine samples to achieve a range of final concentrations (e.g., 0, 25, 50, 100, 150, 200 mg/L).
-
Incubation : The samples are incubated at a controlled temperature (e.g., 25°C) for a specified period (e.g., 48 hours).
-
Viability Assessment : After incubation, the viability of the microorganisms is assessed by plating serial dilutions of the wine samples onto a suitable agar (B569324) medium. The plates are incubated, and colony-forming units are counted.
-
MIC Determination : The MIC is defined as the lowest concentration of DMDC that results in no viable colonies.
Caption: Experimental workflow for determining the MIC of DMDC.
Sensory Impact and Chemical Stability
DMDC is generally regarded as having no negative sensory impact on wine, as it breaks down quickly into naturally occurring compounds.[1][7] However, its breakdown does produce a small amount of methanol. The theoretical maximum concentration of methanol from a 200 mg/L DMDC addition is 96 mg/L, which is unlikely to exceed legal limits in typical table wine.[1]
Potassium sorbate , on the other hand, carries a higher risk of sensory defects. If not used in conjunction with sufficient SO₂, lactic acid bacteria can metabolize sorbic acid to produce 2-ethoxyhexa-3,5-diene, which has a strong "geranium" off-odor.[3][9] Over time, sorbic acid can also react with ethanol to form ethyl sorbate, which may impart a "pineapple" or "celery" note to the wine.[3]
Regulatory Considerations
In the United States, the Food and Drug Administration (FDA) and the Alcohol and Tobacco Tax and Trade Bureau (TTB) regulate the use of wine additives.
| Preservative | TTB/FDA Regulation | Maximum Legal Limit (in Wine) | Labeling Requirement |
| Dimethyl this compound (DMDC) | 21 CFR 172.133[10], 27 CFR 24.246[10] | 200 mg/L (ppm)[10][11] | Not required (classified as a processing aid)[1][7] |
| Potassium Sorbate | 21 CFR 182.3640[10], 27 CFR 24.246[10] | 300 mg/L (ppm) as sorbic acid[10] | Required (classified as an additive)[1] |
Conclusion
Both DMDC and potassium sorbate offer effective means of preserving sweet wines, but they operate through different mechanisms and present distinct advantages and disadvantages.
-
DMDC is a powerful fungicidal agent that offers a "clean" preservation method with no sensory impact and no labeling requirement. However, it is less effective against bacteria and requires specialized dosing equipment due to its toxicity and reactivity.[1]
-
Potassium sorbate is a widely used and cost-effective fungistatic agent. Its primary drawbacks are its ineffectiveness against bacteria and the potential for significant sensory off-odors if not used correctly, particularly in the presence of lactic acid bacteria.[3][9]
For researchers and winemakers seeking a high degree of microbial control with minimal sensory risk, DMDC presents a compelling option, especially when combined with good manufacturing practices and appropriate SO₂ management. Potassium sorbate remains a viable alternative, but its use requires careful consideration of the wine's microbial landscape and potential for sensory alterations. The synergistic use of either preservative with sulfur dioxide is often the most effective strategy for ensuring the long-term stability and quality of sweet wines.[1][13]
References
- 1. awri.com.au [awri.com.au]
- 2. blog.homebrewing.org [blog.homebrewing.org]
- 3. Using Potassium Sorbate When Making Wine – Winemaker's Academy [winemakersacademy.com]
- 4. Dimethyl this compound - Wikipedia [en.wikipedia.org]
- 5. Evaluation of the inhibitory effect of dimethyl this compound (DMDC) against wine microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. c-schliessmann.de [c-schliessmann.de]
- 7. Velcorin | Viticulture and Enology [wineserver.ucdavis.edu]
- 8. Potassium Sorbate [bcawa.ca]
- 9. winemakermag.com [winemakermag.com]
- 10. 27 CFR § 24.246 - Materials authorized for the treatment of wine and juice. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 11. Federal Register :: Wine Treating Materials and Related Regulations [federalregister.gov]
- 12. bimalpha.com [bimalpha.com]
- 13. mdpi.com [mdpi.com]
performance evaluation of dicarbonate-based electrolytes against conventional carbonate electrolytes in lithium-ion batteries
A comparative guide for researchers and battery scientists on the emerging class of dicarbonate-based electrolytes, outlining their performance advantages and key experimental evaluation protocols.
The relentless pursuit of higher energy density and improved safety in lithium-ion batteries has propelled the exploration of novel electrolyte formulations beyond the conventional carbonate-based systems. This compound-based electrolytes have emerged as a promising alternative, demonstrating significant potential to overcome some of the inherent limitations of their traditional counterparts, particularly in high-voltage applications. This guide provides a comprehensive comparison of the performance of this compound-based electrolytes against conventional carbonate electrolytes, supported by experimental data and detailed methodologies for key evaluation techniques.
Performance at a Glance: Dicarbonates vs. Conventional Carbonates
This compound electrolytes have shown notable improvements in several key performance areas, most significantly in electrochemical stability and high-voltage cycling performance. However, they often exhibit lower ionic conductivity compared to conventional carbonate mixtures.
| Performance Metric | This compound-Based Electrolyte (e.g., 1 M LiPF6 in DMDOHD) | Conventional Carbonate Electrolyte (e.g., 1 M LiPF6 in EC/DMC) | Key Observations |
| Ionic Conductivity (20°C) | ~0.21 mS/cm | ~7.8 mS/cm | Conventional electrolytes exhibit significantly higher ionic conductivity at room temperature due to lower viscosity. |
| Electrochemical Stability Window | Up to 5.2 V vs. Li/Li⁺ | Typically up to 4.5 V vs. Li/Li⁺ | This compound-based electrolytes demonstrate superior anodic stability, making them suitable for high-voltage cathodes. |
| Cycling Stability (High Voltage) | >97% capacity retention after 250 cycles (Li | LiNi₀.₅Mn₁.₅O₄) | |
| Safety (Thermal Stability) | Generally higher thermal stability | Prone to thermal runaway, especially with LiPF₆ | This compound solvents can offer improved safety characteristics due to their higher boiling points and different decomposition pathways. |
Experimental Deep Dive: Protocols for Evaluation
Accurate and reproducible experimental protocols are crucial for the meaningful comparison of electrolyte performance. Below are detailed methodologies for key experiments.
Electrolyte Preparation
Objective: To prepare this compound and conventional carbonate electrolytes with consistent salt concentrations.
Materials:
-
Lithium hexafluorophosphate (B91526) (LiPF₆, battery grade)
-
Dimethyl 2,5-dioxahexanedioate (DMDOHD, battery grade)
-
Ethylene carbonate (EC, battery grade)
-
Dimethyl carbonate (DMC, battery grade)
-
Anhydrous solvents
-
Argon-filled glovebox (H₂O < 0.5 ppm, O₂ < 0.5 ppm)
Procedure:
-
Inside the argon-filled glovebox, dry all solvents and the LiPF₆ salt under vacuum at an appropriate temperature before use.
-
To prepare the this compound electrolyte, dissolve the required amount of LiPF₆ in DMDOHD to achieve a 1 M concentration. Stir the solution until the salt is completely dissolved.
-
For the conventional carbonate electrolyte, prepare a 1:1 volume ratio mixture of EC and DMC. Then, dissolve the necessary amount of LiPF₆ to obtain a 1 M solution.
-
Store all prepared electrolytes in sealed containers inside the glovebox to prevent contamination.
Ionic Conductivity Measurement
Objective: To determine the ionic conductivity of the electrolytes at various temperatures.
Apparatus:
-
Conductivity meter with a suitable probe for non-aqueous solutions
-
Temperature-controlled chamber
-
Glass cell for electrolyte sample
Procedure:
-
Calibrate the conductivity meter using standard solutions.
-
Place the electrolyte sample in the glass cell inside the temperature-controlled chamber.
-
Immerse the conductivity probe into the electrolyte.
-
Allow the temperature of the electrolyte to stabilize at the desired setpoint (e.g., 20°C).
-
Record the conductivity reading.
-
Repeat the measurement at different temperatures (e.g., in 10°C increments from 20°C to 70°C) to understand the temperature dependence of ionic conductivity.
Electrochemical Stability Window (ESW) Determination
Objective: To measure the voltage range over which the electrolyte remains stable without significant decomposition.
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode cell (e.g., coin cell with a lithium reference electrode)
-
Working electrode (e.g., stainless steel or platinum)
-
Counter electrode (e.g., lithium foil)
-
Reference electrode (e.g., lithium foil)
Procedure:
-
Assemble the three-electrode cell inside an argon-filled glovebox.
-
Use stainless steel or platinum as the working electrode, and lithium foil as both the counter and reference electrodes.
-
Fill the cell with the electrolyte to be tested.
-
Perform linear sweep voltammetry (LSV) at a slow scan rate (e.g., 0.5 mV/s).
-
For the anodic stability, scan from the open-circuit voltage to a high potential (e.g., 6.0 V vs. Li/Li⁺).
-
For the cathodic stability, scan from the open-circuit voltage to a low potential (e.g., -0.5 V vs. Li/Li⁺).
-
The electrochemical stability window is defined by the potentials at which a significant increase in current is observed, indicating electrolyte decomposition.
Battery Cycling Performance
Objective: To evaluate the long-term cycling stability of the electrolytes in a full-cell configuration.
Materials & Apparatus:
-
Cathode: e.g., LiNi₀.₅Mn₁.₅O₄ (LNMO) coated on aluminum foil. The electrode slurry can be prepared by mixing 80 wt% LNMO, 10 wt% Super P carbon, and 10 wt% PVDF binder in NMP.[1]
-
Anode: Lithium metal foil.
-
Separator: e.g., Celgard 2325.
-
Coin cell components (CR2032).
-
Battery cycler.
-
Glovebox for cell assembly.
Procedure:
-
Prepare the cathode by coating the slurry onto the aluminum foil and drying it in a vacuum oven.
-
Assemble CR2032 coin cells in an argon-filled glovebox using the prepared cathode, lithium metal anode, separator, and the electrolyte to be tested.
-
Age the cells for 24 hours to ensure complete wetting of the electrodes and separator.
-
Perform galvanostatic cycling at a specific C-rate (e.g., C/10 for formation cycles, then 1C for long-term cycling) within a defined voltage range (e.g., 3.5 V to 4.9 V for LNMO).
-
Record the discharge capacity and coulombic efficiency for each cycle.
-
Cycle the cells for a large number of cycles (e.g., 250 cycles or more) to assess capacity retention and long-term stability.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental evaluation process.
Caption: General workflow for the evaluation of battery electrolytes.
Caption: Logical relationship of electrolyte properties and battery performance.
References
a comparative study of different synthetic methodologies for dicarbonate production
A Comparative Guide to Synthetic Methodologies for Dicarbonate Production
For researchers, scientists, and professionals in drug development and organic synthesis, the efficient and safe production of dicarbonates is of paramount importance. These compounds, particularly dialkyl dicarbonates like di-tert-butyl this compound (Boc anhydride) and dimethyl this compound (DMDC), are versatile reagents widely used as protecting group agents and in various chemical transformations. This guide provides an objective comparison of different synthetic methodologies for the production of these two key dicarbonates, supported by experimental data and detailed protocols.
Di-tert-butyl this compound (Boc Anhydride) Synthesis
Di-tert-butyl this compound is a cornerstone reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group for amines. The choice of synthetic route often involves a trade-off between the use of hazardous materials, reaction efficiency, and cost.
Comparative Performance Data
| Methodology | Key Reagents | Catalyst/Promoter | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |
| Phosgene-based (via Tricarbonate) | Potassium tert-butoxide, CO₂, Phosgene (B1210022) | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | -20 to 25 | ~2-3 hours | 80-91 | High | [1][2] |
| Phosgene-free (Methanesulfonyl Chloride) | Alkali metal tert-butyl carbonate, Methanesulfonyl chloride | Phase transfer catalyst (optional) | 5 to 15 | 1.5-3 hours | 80-90 | >98 | [3][4][5] |
| Phosgene-free (p-Toluenesulfonyl Chloride) | Sodium tert-butoxide, CO₂, p-Toluenesulfonyl chloride | Tertiary amine (e.g., N,N,N',N'-tetramethylethylenediamine) | ~30 | 8-10 hours | ~81-84 | High | [6] |
| Phosgene-free (Triphosgene) | tert-Butanol, n-hexane, Sodium, Triphosgene | Organic base (e.g., pyridine, triethylamine) | -5 to 30 | ~3 hours | Not specified | High | [7] |
Experimental Protocols
Method 1: Phosgene-based Synthesis via Di-tert-butyl Tricarbonate [1][2]
This classical, high-yielding method requires stringent safety precautions due to the use of phosgene.
-
Step A: Preparation of Di-tert-butyl Tricarbonate. In a three-necked flask under a nitrogen atmosphere, a mixture of potassium tert-butoxide (0.400 mole) in anhydrous tetrahydrofuran (B95107) (550 ml) is cooled to between -5°C and -20°C. Anhydrous carbon dioxide is bubbled through the solution for 30 minutes. A solution of phosgene (0.24 mole) in anhydrous benzene (B151609) (85 ml) is then added dropwise over 30-45 minutes while maintaining the CO₂ stream. The mixture is stirred for an additional 45 minutes. After removing excess phosgene with a nitrogen stream, the solvent is evaporated under reduced pressure at low temperature. The crude tricarbonate is extracted with cold pentane (B18724) and recrystallized.
-
Step B: Decomposition to Di-tert-butyl this compound. The purified di-tert-butyl tricarbonate (0.0763 mole) is dissolved in carbon tetrachloride (75 ml). A catalytic amount of 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.89 mmole) is added, leading to the evolution of carbon dioxide. The reaction is stirred at 25°C for 45 minutes. The reaction mixture is then washed with an acidic aqueous solution, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation. The final product is purified by vacuum distillation to yield di-tert-butyl this compound as a colorless liquid (80-91% yield).
Method 2: Phosgene-free Synthesis using Methanesulfonyl Chloride [3][4][5]
This method provides a safer alternative to the phosgene-based route with comparable yields.
-
Step A: Preparation of Alkali Metal tert-butyl Carbonate. Sodium tert-butoxide (1 mole) is suspended in hexane (B92381) (600 ml) in a four-necked flask under a nitrogen atmosphere. The mixture is cooled to 0-10°C, and carbon dioxide gas (1.2 moles) is bubbled through for one hour with stirring.
-
Step B: Reaction with Methanesulfonyl Chloride. The resulting slurry is cooled to 5-10°C. Methanesulfonyl chloride (0.5 mole) is added dropwise, and the mixture is stirred for 3 hours at the same temperature. After the reaction, 5% sulfuric acid (250 ml) is added and stirred for 30 minutes. The organic layer is separated, washed with a 5% aqueous sodium bicarbonate solution and water, and then concentrated under reduced pressure at 35-40°C to obtain di-tert-butyl this compound (yields typically 83-90%).
Dimethyl this compound (DMDC) Synthesis
Dimethyl this compound is a widely used food and beverage preservative. Its synthesis has shifted towards greener, phosgene-free alternatives in recent years.
Comparative Performance Data
| Methodology | Key Reagents | Catalyst/Promoter | Temperature (°C) | Pressure | Yield/Performance | Reference |
| Phosgene-based | Methanol (B129727), Phosgene | - | Not specified | Not specified | Traditional industrial method, data on yields not readily available in recent literature due to hazards. | [8][9] |
| Oxidative Carbonylation of Methanol | Methanol, CO, O₂ | Cu-based catalysts (e.g., CuCl₂, Cu on N-doped carbon) | 120-160 | 4 MPa | 99.4% selectivity; Space-time yield of 3249 mg DMC·g⁻¹·h⁻¹ | [10][11][12] |
| Direct Synthesis from CO₂ and Methanol | Methanol, CO₂ | CeO₂-based catalysts | 120-140 | 1-3.5 MPa | Up to 86.6% Methanol Conversion, 99.3% DMC Selectivity | [13][14][15] |
| Methanolysis of Urea | Methanol, Urea | Various (e.g., metal oxides) | High temperature | High pressure | A developing phosgene-free route. | [9][16] |
Experimental Protocols
Method 1: Oxidative Carbonylation of Methanol [11]
This phosgene-free industrial process offers high selectivity.
-
In a high-pressure kettle, a catalyst (e.g., 0.1 g of single-atom Cu on N-doped carbon) and methanol (10 ml) are charged.
-
The kettle is purged with CO and then pressurized with CO (3.6 MPa) and O₂ (0.4 MPa).
-
The mixture is stirred at 300 rpm, and the temperature is raised to 120°C and held for 2 hours.
-
After cooling, the catalyst is removed by centrifugation, and the supernatant is analyzed to determine the yield and selectivity of dimethyl this compound.
Method 2: Direct Synthesis from CO₂ and Methanol [13][14]
This method represents a green chemistry approach to DMDC synthesis.
-
The reaction is typically carried out in a continuous packed-bed reactor or a batch autoclave.
-
A catalyst (e.g., flower-like CeO₂) is loaded into the reactor.
-
A feed of methanol and CO₂ (e.g., a 1:1 molar ratio) is introduced into the reactor. A dehydrating agent like 2-cyanopyridine (B140075) is often used to shift the equilibrium towards the product.
-
The reaction is conducted under optimized conditions (e.g., 120°C and 30 bar).
-
The product stream is analyzed to determine methanol conversion and DMC selectivity. This method has shown high methanol conversion (up to 86.6%) and excellent DMC selectivity (up to 99.3%).
Visualizing the Methodologies
Logical Comparison of this compound Synthesis Routes
Caption: A logical comparison of synthetic routes for dicarbonates.
General Experimental Workflow for this compound Synthesis
Caption: A generalized experimental workflow for this compound synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. US5151542A - Process for preparing di-tert.-butyl this compound - Google Patents [patents.google.com]
- 4. EP0468404A2 - Process for preparing di-tert.-butyl this compound - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US6020514A - Process for producing di-tert-butyl this compound - Google Patents [patents.google.com]
- 7. CN106748793A - The synthetic method of di-tert-butyl this compound - Google Patents [patents.google.com]
- 8. Gas-Phase Synthesis of Dimethyl Carbonate from Methanol and Carbon Dioxide Over Co1.5pw12o40 Keggin-Type Heteropolyanion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. atlantis-press.com [atlantis-press.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. [PDF] Direct dimethyl carbonate synthesis from CO2 and methanol over a flower-like CeO2 catalyst with 2-cyanopyridine as a dehydrating agent in continuous packed-bed reactor | Semantic Scholar [semanticscholar.org]
- 15. Direct dimethyl carbonate synthesis from CO2 and methanol catalyzed by CeO2 and assisted by 2-cyanopyridine: a cradle-to-gate greenhouse gas emission study - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. DSpace [repository.upenn.edu]
validation of dimethyl dicarbonate's effectiveness against common wine spoilage yeasts like Brettanomyces
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of dimethyl dicarbonate (DMDC) with other common alternatives for the control of wine spoilage yeasts, particularly Brettanomyces bruxellensis. The information presented is based on available experimental data to assist in the evaluation of its performance and application in research and winemaking.
Performance Comparison
Dimethyl this compound is a microbial control agent used in beverages to inactivate spoilage microorganisms.[1] Its efficacy is compared here with two other commonly used agents in the wine industry: sulfur dioxide (SO₂) and chitosan (B1678972).
Data Presentation
The following tables summarize the quantitative data on the effectiveness of DMDC, sulfur dioxide, and chitosan against wine spoilage yeasts. It is important to note that the experimental conditions in the cited studies may vary, making direct comparisons challenging.
Table 1: Efficacy of Dimethyl this compound (DMDC) Against Wine Spoilage Yeasts
| Yeast Species | Initial Inoculum (CFU/mL) | DMDC Concentration (mg/L) | Wine Conditions | Observed Effect | Citation |
| Dekkera bruxellensis | 500 | 100 | Dry red wine, 12% ethanol, pH 3.5 | Minimum Inhibitory Concentration (MIC) | [2] |
| Brettanomyces bruxellensis | 10² - 10⁵ | 200 (legal limit) | Grape must | Initial decline of several logs, but populations recovered | [3] |
| Brettanomyces bruxellensis | 10⁴ | Not specified | Wine (commercial dosing) | Gradual loss of culturability | [3] |
| Brettanomyces bruxellensis | 0, 30, 100 | 100, 200 | White wine blend | Effective in lowering or inhibiting activity | [4] |
| E. coli O157:H7 | Not specified | 125, 250 | Apple cider | 7.7 log₁₀ CFU/mL reduction within 24h | [5] |
Table 2: Efficacy of Sulfur Dioxide (SO₂) Against Brettanomyces
| Brettanomyces Strain(s) | Molecular SO₂ (mg/L) | Storage Temperature (°C) | Wine Conditions | Observed Effect | Citation |
| Three strains | 0.2, 0.5, 1.1 | 10, 15, 18, 22 | Cabernet Sauvignon | Strain-dependent culturability; 2-log reduction in metabolically active cells | |
| Not specified | 0.4 or higher | 15 or lower | Not specified | Helps limit spoilage but does not lead to complete eradication | |
| B. bruxellensis | Not specified | Not specified | Wine | Can enter a "viable-but-not-culturable" (VBNC) state |
Table 3: Efficacy of Chitosan Against Brettanomyces bruxellensis
| Chitosan Type | Initial Inoculum (CFU/mL) | Chitosan Concentration (g/hL) | Wine Conditions | Observed Effect | Citation |
| Fungal, Crab Shell, Lactate | 10⁶ | 4, 8, 12 | Cabernet Sauvignon | Reduction from 10⁶ to 10²-10³ CFU/mL | [6] |
| Fungal | 10⁵ | Not specified | Merlot (in oak barrels) | Reduction to ≈10² CFU/mL | [6] |
| Fungal, Shrimp Shell, Insect-derived | Not specified | Not specified | Not specified | All types effectively reduced the yeast population | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of these antimicrobial agents.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from established methods for antifungal susceptibility testing.[8][9][10]
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a yeast strain.
Materials:
-
Yeast strain of interest (e.g., Brettanomyces bruxellensis)
-
Sterile 96-well microtiter plates
-
Appropriate growth medium (e.g., YM broth, wine-based medium)
-
Antimicrobial agent stock solution (DMDC, SO₂, Chitosan)
-
Spectrophotometer
-
Sterile pipette tips and reservoirs
Procedure:
-
Yeast Inoculum Preparation:
-
Culture the yeast strain on an appropriate agar (B569324) medium.
-
Prepare a yeast suspension in sterile saline or phosphate-buffered saline (PBS).
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard.
-
Dilute the standardized suspension in the test broth to achieve a final concentration of approximately 0.5–2.5 x 10³ CFU/mL.
-
-
Antimicrobial Agent Dilution:
-
Prepare a stock solution of the antimicrobial agent in a suitable solvent.
-
Perform serial twofold dilutions of the stock solution in the test broth across the wells of the microtiter plate. Leave a column for a growth control (no agent) and a sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared yeast inoculum to each well (except the sterility control).
-
Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a specified period (e.g., 48-72 hours), ensuring conditions are suitable for the growth of the target yeast.
-
-
MIC Determination:
-
After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the agent at which there is no visible growth.
-
Alternatively, read the absorbance at a specific wavelength (e.g., 600 nm) using a microplate reader. The MIC is defined as the lowest concentration that causes a significant reduction (e.g., ≥50% or ≥90%) in growth compared to the growth control.
-
Yeast Viability Assessment Post-Treatment
Objective: To quantify the number of viable yeast cells after exposure to an antimicrobial agent.
Methods:
-
Plating and Colony Forming Unit (CFU) Counting:
-
After treatment, take aliquots of the wine or medium at specified time points.
-
Perform serial dilutions of the samples in sterile saline or PBS.
-
Plate a known volume of each dilution onto a suitable agar medium (e.g., Wallerstein Laboratory Nutrient Agar for Brettanomyces).
-
Incubate the plates under appropriate conditions until colonies are visible.
-
Count the number of colonies on plates with a countable range (e.g., 30-300 colonies) and calculate the CFU/mL of the original sample.[2]
-
-
Flow Cytometry:
-
This method provides a rapid assessment of cell viability.[1][11]
-
Stain yeast cells with a combination of a permeant fluorescent dye (e.g., thiazole (B1198619) orange or SYTO™ 16) that stains all cells and a non-permeant dye (e.g., propidium (B1200493) iodide) that only enters cells with compromised membranes (dead cells).[1]
-
Analyze the stained cell population using a flow cytometer to differentiate and quantify live and dead cells.
-
-
Quantitative PCR (qPCR) with Viability Dyes:
-
This method differentiates between live and dead cells by preventing the amplification of DNA from dead cells.[12]
-
Treat the yeast sample with a viability dye such as ethidium (B1194527) monoazide (EMA) or propidium monoazide (PMA) before DNA extraction. These dyes can only penetrate dead cells and will covalently bind to their DNA upon photoactivation, inhibiting PCR amplification.
-
Extract DNA from the treated sample and perform qPCR using species-specific primers to quantify the DNA from viable cells.
-
Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key workflows and relationships in the evaluation and application of DMDC.
Caption: Experimental workflow for evaluating antimicrobial agents against wine spoilage yeasts.
Caption: Logical workflow for the application of DMDC in winemaking.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. awri.com.au [awri.com.au]
- 3. Frontiers | Molecular Diagnosis of Brettanomyces bruxellensis’ Sulfur Dioxide Sensitivity Through Genotype Specific Method [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. Effectiveness of chitosan preparations against Brettanomyces bruxellensis grown in culture media and red wines | OENO One [oeno-one.eu]
- 7. Chitosan-based strategies as eco-friendly solutions for controlling Brettanomyces bruxellensis contamination in wine production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Evaluation of Yeast Viability and Concentration during Wine Fermentation Using Flow Cytometry | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Boc and Cbz Protecting Groups for Amino Acid Protection
In the landscape of peptide synthesis and complex organic chemistry, the judicious selection of protecting groups is a critical determinant of synthetic success. Among the most established and widely employed protecting groups for amines are the tert-butoxycarbonyl (Boc) and the benzyloxycarbonyl (Cbz or Z) groups. This guide offers a detailed, objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The fundamental difference between the Boc and Cbz protecting groups lies in their stability and the conditions required for their removal, a principle known as orthogonality. This orthogonality is a cornerstone of modern synthetic chemistry, enabling the selective deprotection of one functional group in the presence of others.[1][2][3] The Boc group is characteristically labile to acidic conditions, whereas the Cbz group is typically removed via catalytic hydrogenolysis.[1][2]
Quantitative Performance Data
To facilitate a direct comparison, the following tables summarize typical experimental data for the protection of amino acids with Boc and Cbz groups and their subsequent deprotection.
Table 1: Amino Acid Protection Efficiency
| Protecting Group | Reagent | Typical Reaction Conditions | Typical Yield (%) | References |
| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Aqueous solution with a base (e.g., NaOH, NaHCO₃), room temperature. | 90-95 | [2] |
| Cbz | Benzyl (B1604629) chloroformate (Cbz-Cl) | Aqueous solution with a base (e.g., NaOH), 0 °C to room temperature. | ~88 | [2] |
Table 2: Deprotection Conditions and Efficiency
| Protected Amino Acid | Deprotection Method | Reagents and Conditions | Typical Yield (%) | References |
| Boc-Protected | Acidolysis | Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or HCl in an organic solvent. | High (often quantitative) | [2][4] |
| Cbz-Protected | Hydrogenolysis | H₂ gas with a Palladium on carbon (Pd/C) catalyst in a solvent like methanol. | High (often quantitative) | [5][6] |
Chemical Properties and Stability
A comparative overview of the fundamental properties of Boc and Cbz protecting groups is presented below.
Table 3: Comparison of Chemical Properties and Stability
| Property | Boc (tert-butyloxycarbonyl) | Cbz (benzyloxycarbonyl) |
| Chemical Formula | C₅H₉O₂ | C₈H₇O₂ |
| Molecular Weight | 101.12 g/mol | 151.16 g/mol |
| Stability | Stable to bases, nucleophiles, and catalytic hydrogenation.[1] | Stable to acidic and basic conditions (with some exceptions).[1] |
| Lability | Labile to strong acids.[1] | Labile to catalytic hydrogenolysis and strong acids.[1] |
| Deprotection Byproducts | Isobutylene and CO₂.[7] | Toluene and CO₂.[7] |
Side Reactions and Mitigation Strategies
Both protecting groups are associated with potential side reactions that can impact the yield and purity of the final product.
Boc Protecting Group:
-
Alkylation of Sensitive Residues: During acid-mediated deprotection, the formation of a reactive tert-butyl cation can lead to the alkylation of nucleophilic side chains, particularly those of Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[8] This can be mitigated by the use of "scavengers" in the cleavage cocktail, such as anisole (B1667542) or thioanisole, which trap the carbocations.[8][9]
-
Incomplete Coupling: Sterically hindered amino acids like Valine and Isoleucine can sometimes exhibit incomplete coupling.[8] This can be addressed by performing a "double coupling" step with fresh reagents or using more potent activating agents.[8]
-
Racemization: Racemization can occur during the coupling of Boc-protected amino acids. To minimize this, it is advisable to use coupling reagents known for low racemization (e.g., DIC/Oxyma), avoid excess base, and minimize the pre-activation time.[8]
Cbz Protecting Group:
-
Catalyst Poisoning: The palladium catalyst used for hydrogenolysis can be poisoned by sulfur-containing amino acids like Cysteine and Methionine, leading to incomplete deprotection.[3]
-
Incompatibility with Reducible Groups: The hydrogenolysis conditions are not compatible with other functional groups that are susceptible to reduction, such as alkenes and alkynes.[2]
-
Side Reactions with Insufficient Hydrogen Source: If the hydrogen source is insufficient during catalytic hydrogenolysis, a side reaction can occur, leading to the formation of N-benzyl-protected tertiary amines.[10]
Experimental Protocols
Detailed methodologies for the protection of amino acids with Boc and Cbz, and their subsequent deprotection are provided below.
Boc Protection of an Amino Acid (General Procedure)
This protocol describes a general method for the N-Boc protection of an amino acid using di-tert-butyl this compound ((Boc)₂O).[11]
-
Dissolution: Dissolve the amino acid (1 equivalent) and triethylamine (B128534) (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.[11]
-
Addition of (Boc)₂O: At room temperature, add di-tert-butyl this compound (1.1 equivalents) to the stirring solution.[11]
-
Reaction: Continue stirring for approximately 2 hours. The mixture should become homogeneous within the first hour.[11]
-
Work-up: Dilute the mixture with water and extract twice with an organic solvent like ethyl acetate (B1210297) to remove byproducts.[11]
-
Acidification and Extraction: Acidify the aqueous layer with a 5% citric acid solution and immediately extract the product three times with ethyl acetate.[11]
-
Isolation: Combine the organic layers, dry over sodium sulfate (B86663) or magnesium sulfate, and evaporate the solvent to obtain the crude Boc-amino acid.[11] Further purification can be achieved by recrystallization.[11]
Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol outlines the removal of the Boc group using TFA in a solution-phase synthesis.[12]
-
Dissolution: Dissolve the Boc-protected amino acid or peptide in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask.[12]
-
Cooling: Cool the solution to 0 °C using an ice bath.[12]
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common final concentration of TFA is 20% to 50% (v/v).[12]
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to a few hours.[12]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[12]
-
Isolation: Remove the volatiles in vacuo to yield the deprotected amine as a trifluoroacetate (B77799) salt.[4]
Cbz Protection of an Amino Acid (Schotten-Baumann Conditions)
This protocol describes the N-protection of an amino acid with the Cbz group using benzyl chloroformate under Schotten-Baumann conditions.[13]
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in an aqueous solution of sodium carbonate or sodium bicarbonate (2.0-3.0 equivalents) at 0 °C with vigorous stirring.[13]
-
Addition of Cbz-Cl: Add benzyl chloroformate (1.1-1.5 equivalents), either neat or dissolved in an organic solvent, dropwise to the cold, stirring solution.[13] The pH of the reaction mixture should be maintained between 8 and 10.[10][13]
-
Reaction: Continue stirring at 0 °C for a specified time, monitoring the reaction progress.
-
Work-up: After the reaction is complete, extract the reaction mixture with an organic solvent to remove unreacted benzyl chloroformate.
-
Acidification: Carefully acidify the aqueous layer with hydrochloric acid to precipitate the N-Cbz protected amino acid.[13]
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.[13]
Cbz Deprotection via Catalytic Hydrogenolysis
This protocol details the cleavage of the Cbz group using catalytic hydrogenation.[5]
-
Dissolution: Dissolve the Cbz-protected amino acid or peptide in a suitable solvent, such as methanol, in a round-bottom flask equipped with a stir bar.[5]
-
Addition of Catalyst: Carefully add 10% Palladium on carbon (Pd/C) to the solution (typically 10-20 mol% of palladium relative to the substrate).[5]
-
Inert Atmosphere: Seal the flask and purge the system with an inert gas like nitrogen or argon.[5]
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this purge-and-fill cycle 2-3 times.[5]
-
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.[5]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Isolation: Upon completion, filter the mixture through a pad of Celite® to remove the catalyst, washing with methanol.[5] Remove the solvent from the filtrate under reduced pressure to obtain the deprotected amine.[5]
Visualizing the Chemistry: Diagrams and Workflows
To further clarify the chemical transformations and experimental processes, the following diagrams are provided.
Caption: Workflow for Boc protection and deprotection.
Caption: Workflow for Cbz protection and deprotection.
Caption: Orthogonal strategy using Boc and Cbz groups.
Conclusion
Both Boc and Cbz are highly effective and versatile protecting groups for amines, each with distinct advantages and disadvantages. The choice between them is primarily dictated by the stability of other functional groups within the molecule and the desired overall synthetic strategy.[1] The Boc group is ideal for substrates that are sensitive to hydrogenolysis but stable to acid, making it a mainstay in solid-phase peptide synthesis.[2][7] Conversely, the Cbz group is well-suited for molecules that can withstand catalytic hydrogenation but may be sensitive to the acidic conditions required for Boc removal.[1] A thorough understanding of the stability, orthogonality, and specific experimental conditions for the application and removal of each protecting group is essential for designing efficient and successful synthetic routes.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection - TFA [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
evaluating the performance of dicarbonate electrolytes in high-voltage lithium-ion battery cathodes
For Researchers, Scientists, and Drug Development Professionals
The quest for higher energy density in lithium-ion batteries has pushed operating voltages beyond the stability window of conventional carbonate-based electrolytes. This has spurred the investigation of novel electrolyte formulations, with dicarbonates emerging as a promising class of solvents. This guide provides an objective comparison of the performance of dicarbonate electrolytes against traditional carbonate systems in high-voltage lithium-ion battery cathodes, supported by experimental data and detailed protocols.
Performance Comparison: this compound vs. Carbonate Electrolytes
This compound electrolytes, such as dimethyl this compound (DMDC) and dimethyl 2,5-dioxahexanedioate (DMDOHD), have demonstrated significant advantages in high-voltage applications. Their unique molecular structures contribute to enhanced anodic stability and the formation of a more robust solid-electrolyte interphase (SEI) on the electrode surface.[1][2][3]
Key performance improvements observed with this compound electrolytes include:
-
Higher Anodic Stability: this compound solvents exhibit higher oxidation potentials compared to their linear carbonate counterparts, making them more suitable for use with high-voltage cathodes like LiNi₀.₅Mn₁.₅O₄ (LNMO) and high-nickel LiNiₓMnᵧCo₂O₂ (NMC).[4][5] For instance, DMDOHD-based electrolytes have shown anodic stability up to 5.2 V (vs. Li/Li⁺).[4][5]
-
Improved Cycling Stability and Capacity Retention: The formation of a stable and protective cathode-electrolyte interphase (CEI) with this compound electrolytes mitigates the continuous electrolyte decomposition and transition metal dissolution from the cathode at high voltages. This results in significantly improved long-term cycling stability and capacity retention.[5][6] Li | LiNi₀.₅Mn₁.₅O₄ cells with a DMDOHD-based electrolyte retained over 97% of their initial capacity after 250 cycles.[5]
-
Enhanced Coulombic Efficiency: A more stable SEI and CEI reduce parasitic side reactions, leading to higher coulombic efficiencies. This indicates that a greater proportion of the charge passed is used for the reversible lithiation and delithiation of the electrodes.
Quantitative Data Summary
The following tables summarize the key performance metrics of this compound electrolytes compared to conventional carbonate electrolytes based on experimental data from recent literature.
Table 1: Cycling Stability and Coulombic Efficiency
| Electrolyte System | Cathode | Voltage Range (V) | Cycle Number | Capacity Retention (%) | Average Coulombic Efficiency (%) | Reference |
| 1 M LiPF₆ in DMDOHD | LiNi₀.₅Mn₁.₅O₄ | 3.5 - 4.9 | 250 | >97 | Not Specified | [5] |
| Conventional Carbonate | LiNi₀.₅Mn₁.₅O₄ | 3.5 - 4.9 | <100 | Rapid Fade | Not Specified | [5] |
| LiFSI-DMDC-TTE | NMC811 | Not Specified | >200 | Stable Cycling | >99 | [1] |
| Conventional Carbonate | NMC811 | Not Specified | <150 | Unstable Cycling | Lower | [1] |
Table 2: Rate Capability
| Electrolyte System | Cathode | C-Rate | Discharge Capacity (mAh g⁻¹) | Reference |
| 1 M LiPF₆ in DMDOHD | LiNi₀.₅Mn₁.₅O₄ | C/10 | ~140 | [5] |
| 1 M LiPF₆ in DMDOHD | LiNi₀.₅Mn₁.₅O₄ | C/5 | ~130 | [5] |
| 1 M LiPF₆ in DMDOHD | LiNi₀.₅Mn₁.₅O₄ | 1C | ~115 | [5] |
| 1 M LiPF₆ in DMDOHD | LiNi₀.₅Mn₁.₅O₄ | 2C | ~100 | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are generalized protocols for the synthesis of this compound electrolytes, cathode preparation, and coin cell assembly for electrochemical testing.
Synthesis of this compound Electrolytes
Dimethyl 2,5-dioxahexanedioate (DMDOHD) Synthesis:
A common method for synthesizing DMDOHD is through the esterification of 2,5-dioxahexanedioic acid with methanol (B129727) in the presence of an acid catalyst.[5]
Electrolyte Formulation:
The electrolyte is typically prepared by dissolving a lithium salt, such as lithium hexafluorophosphate (B91526) (LiPF₆) or lithium bis(fluorosulfonyl)imide (LiFSI), in the synthesized this compound solvent inside an argon-filled glovebox to prevent moisture contamination.[1][5] For example, a 1 M LiPF₆ in DMDOHD electrolyte is prepared by dissolving the appropriate amount of LiPF₆ in DMDOHD solvent.[5]
High-Voltage Cathode Preparation
Slurry Preparation:
A typical cathode slurry consists of the active material (e.g., LiNi₀.₅Mn₁.₅O₄), a conductive agent (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride, PVDF) in a weight ratio of 80:10:10, respectively. These components are mixed in a solvent like N-methyl-2-pyrrolidone (NMP) to form a homogeneous slurry.[7]
Electrode Coating and Drying:
The slurry is then cast onto an aluminum current collector using a doctor blade to achieve a uniform thickness. The coated electrode is subsequently dried in a vacuum oven to remove the solvent.[8][9]
Coin Cell Assembly and Testing
Assembly:
CR2032-type coin cells are assembled in an argon-filled glovebox.[8][10] A typical assembly consists of the prepared cathode, a lithium metal anode, a separator (e.g., Celgard), and the this compound electrolyte.[8][10][11]
Electrochemical Testing:
The assembled coin cells are subjected to galvanostatic cycling using a battery cycler. The cycling protocol typically involves a formation cycle at a low C-rate (e.g., C/20) followed by cycling at various C-rates (e.g., C/10, C/5, 1C) within a specific voltage window (e.g., 3.5 V to 4.9 V for LNMO).[12][13]
Visualizations
Experimental Workflow for this compound Electrolyte Evaluation
Caption: Workflow for evaluating this compound electrolyte performance.
Logical Relationship in Performance Comparison
Caption: Comparison of this compound and carbonate electrolytes.
References
- 1. How to make a coin cell - Clean Energy Institute [cei.washington.edu]
- 2. uu.diva-portal.org [uu.diva-portal.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. osti.gov [osti.gov]
- 5. Buy 2,5-Dioxahexanedioic Acid Dimethyl Ester | 88754-66-9 [smolecule.com]
- 6. dalspace.library.dal.ca [dalspace.library.dal.ca]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Construction and Testing of Coin Cells of Lithium Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. npl.co.uk [npl.co.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
exploring orthogonal deprotection strategies for Boc in combination with other common protecting groups
In the realm of multi-step organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development, the judicious use of protecting groups is a cornerstone of success. The ability to selectively mask and unmask reactive functional groups with high efficiency and precision is paramount. The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines, valued for its stability across a broad spectrum of reaction conditions and its straightforward removal under acidic conditions. The true synthetic power of the Boc group is unlocked when it is employed in tandem with other "orthogonal" protecting groups. This guide presents a comprehensive comparison of common orthogonal deprotection strategies involving the Boc group in combination with other frequently used protecting groups. We will explore the specific experimental conditions for their selective removal, present quantitative data to support these strategies, and provide visual workflows to aid in synthetic planning.
The Principle of Orthogonality
Two protecting groups are considered orthogonal if one can be selectively removed in the presence of the other by employing specific and non-interfering reaction conditions.[1] This principle is fundamental to the synthesis of complex molecules possessing multiple functional groups, as it allows for the sequential deprotection and modification of specific sites within the molecule.[2] The acid-labile nature of the Boc group makes it an ideal orthogonal partner to protecting groups that are cleaved under basic, reductive (hydrogenolysis), or fluoride-mediated conditions.[2][3]
Orthogonal Deprotection Strategies in Combination with Boc
This section details the orthogonal deprotection strategies for the Boc group in combination with other common protecting groups: 9-fluorenylmethyloxycarbonyl (Fmoc), benzyloxycarbonyl (Cbz), tert-butyldimethylsilyl (TBDMS), and acetyl (Ac).
Boc and Fmoc: The Acid/Base Orthogonality
The combination of the acid-labile Boc group and the base-labile Fmoc group is a cornerstone of modern solid-phase peptide synthesis (SPPS).[4] This orthogonality allows for the selective deprotection of the N-terminal Fmoc group during peptide chain elongation without affecting the acid-labile side-chain protecting groups, which are often Boc or other acid-sensitive groups.[5]
Deprotection Conditions:
| Protecting Group | Reagents and Conditions | Typical Yield | Reference |
| Boc | 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | >95% | [6][] |
| Fmoc | 20-30% Piperidine (B6355638) in Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) | >95% | [5][8] |
Experimental Protocols:
Protocol 1: Selective Deprotection of the Boc Group [2]
-
Materials: Boc-protected substrate, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve the Boc-protected substrate in DCM (e.g., 10 mL per 1 g of substrate).
-
Add TFA (typically 20-50% v/v in DCM) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Carefully neutralize the residue with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected amine.
-
Protocol 2: Selective Deprotection of the Fmoc Group [5]
-
Materials: Fmoc-protected substrate, Piperidine, Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the Fmoc-protected substrate in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature for 10-30 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the reaction mixture can often be taken directly to the next step, or the solvent can be removed under reduced pressure, followed by purification.
-
Logical Workflow for Boc/Fmoc Orthogonal Deprotection:
Boc/Fmoc orthogonal deprotection workflow.
Boc and Cbz: Acidolysis vs. Hydrogenolysis
The benzyloxycarbonyl (Cbz or Z) group is another widely used amine protecting group.[3] Its key feature is its stability to both acidic and basic conditions used for Boc and Fmoc removal, respectively. The Cbz group is typically removed by catalytic hydrogenolysis, providing an excellent orthogonal partner to the Boc group.[9]
Deprotection Conditions:
| Protecting Group | Reagents and Conditions | Typical Yield | Reference |
| Boc | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | >95% | [6] |
| Cbz | H₂, Pd/C (10%) in Methanol (MeOH) or Ethyl Acetate (EtOAc) | >95% | [3][9] |
Experimental Protocols:
Protocol 3: Selective Deprotection of the Cbz Group [3]
-
Materials: Cbz-protected substrate, Palladium on carbon (10% Pd/C), Methanol (MeOH) or Ethyl Acetate (EtOAc), Hydrogen source (H₂ balloon or Parr hydrogenator).
-
Procedure:
-
Dissolve the Cbz-protected substrate in MeOH or EtOAc.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., balloon pressure).
-
Stir the reaction vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
-
Logical Workflow for Boc/Cbz Orthogonal Deprotection:
Boc/Cbz orthogonal deprotection workflow.
Boc and TBDMS: Acid vs. Fluoride-Mediated Cleavage
The tert-butyldimethylsilyl (TBDMS or TBS) group is a common choice for the protection of hydroxyl groups due to its steric bulk and tunable reactivity.[1] TBDMS ethers are stable to the acidic conditions used for Boc deprotection but are readily cleaved by fluoride (B91410) ion sources. This provides a robust orthogonal strategy for molecules bearing both amine and hydroxyl functionalities.
Deprotection Conditions:
| Protecting Group | Reagents and Conditions | Typical Yield | Reference |
| Boc | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | >95% | [6] |
| TBDMS | Tetrabutylammonium fluoride (TBAF) in Tetrahydrofuran (THF) | >90% | [10] |
Experimental Protocols:
Protocol 4: Selective Deprotection of the TBDMS Group [10]
-
Materials: TBDMS-protected substrate, Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF), Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the TBDMS-protected substrate in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 1.0 M solution of TBAF in THF (1.1 to 1.5 equivalents).
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Logical Workflow for Boc/TBDMS Orthogonal Deprotection:
Boc/TBDMS orthogonal deprotection workflow.
Boc and Acetyl: Tunable Orthogonality
The acetyl (Ac) group is a simple and common protecting group for amines and alcohols. Its removal can be achieved under either acidic or basic conditions, which can sometimes pose a challenge for orthogonality with the Boc group.[11] However, the conditions for acetyl group removal are typically harsher (e.g., refluxing in strong acid or base) than those required for Boc deprotection.[11][12] This difference in lability can be exploited for selective Boc removal.
Deprotection Conditions:
| Protecting Group | Reagents and Conditions | Typical Yield | Reference |
| Boc | Mild acid (e.g., 10% TFA in DCM) at room temperature | >95% | [6] |
| Acetyl (Amide) | Refluxing in aqueous HCl or NaOH/EtOH | Variable | [11] |
Experimental Protocols:
Protocol 5: Selective Deprotection of the Boc Group in the Presence of an Acetyl Group
-
Materials: Boc- and Acetyl-protected substrate, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the substrate in DCM.
-
Add a mild solution of TFA in DCM (e.g., 10-20% v/v) at 0 °C.
-
Stir at room temperature and carefully monitor the reaction by TLC to avoid any cleavage of the acetyl group.
-
Once the Boc deprotection is complete, work up the reaction as described in Protocol 1.
-
Protocol 6: Deprotection of the Acetyl Group [11]
-
Materials: Acetyl-protected substrate, Hydrochloric acid (e.g., 6M HCl) or Sodium hydroxide, Ethanol (B145695)/Water.
-
Procedure (Acidic):
-
Dissolve the substrate in a mixture of ethanol and aqueous HCl.
-
Reflux the solution until the deprotection is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base.
-
Extract the product with an appropriate organic solvent.
-
-
Procedure (Basic):
-
Dissolve the substrate in a mixture of ethanol and aqueous NaOH.
-
Reflux the solution until the deprotection is complete.
-
Cool the reaction mixture and neutralize with an acid.
-
Extract the product.
-
Logical Relationship for Boc/Acetyl Selectivity:
Selectivity of Boc vs. Acetyl deprotection.
Conclusion
The strategic selection and application of orthogonal protecting groups are fundamental to the successful execution of complex organic syntheses. The tert-butyloxycarbonyl (Boc) group, with its well-defined acid lability, serves as an excellent foundation for a multitude of orthogonal protection strategies. By understanding the specific conditions required for the introduction and removal of complementary protecting groups such as Fmoc, Cbz, TBDMS, and Acetyl, researchers can design and implement elegant and efficient synthetic routes to access a wide array of complex molecules. The data and protocols presented in this guide are intended to serve as a valuable resource for chemists in academia and industry, facilitating the rational design of protecting group strategies in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 12. organic chemistry - Is the acetyl protecting group cleavable with ammonia? - Chemistry Stack Exchange [chemistry.stackexchange.com]
comparing the cost-effectiveness of different dicarbonate synthesis routes for large-scale production
For researchers, scientists, and drug development professionals, the efficient and cost-effective synthesis of dicarbonates is a critical consideration in process development and manufacturing. This guide provides an objective comparison of various synthesis routes for two widely used dicarbonates, Di-tert-butyl dicarbonate (Boc anhydride) and Dimethyl this compound (DMDC), with a focus on their suitability for large-scale industrial production. The comparison includes key performance indicators, detailed experimental protocols, and process visualizations to aid in informed decision-making.
Executive Summary
The large-scale synthesis of dicarbonates is dominated by a few key methodologies, each with distinct advantages and disadvantages concerning cost, safety, and environmental impact. For Di-tert-butyl this compound (Boc anhydride), the choice often lies between traditional phosgene-based routes, which are still commercially significant, and safer, non-phosgene alternatives. In the case of Dimethyl this compound (DMDC), the indirect synthesis via urea (B33335) is currently favored for its higher conversion rates and easier separation compared to the direct synthesis from carbon dioxide and methanol (B129727).
Comparison of Large-Scale this compound Synthesis Routes
The following table summarizes the key quantitative data for the most prominent industrial synthesis routes for Boc anhydride (B1165640) and DMDC.
| Parameter | Di-tert-butyl this compound (Boc Anhydride) | Dimethyl this compound (DMDC) |
| Synthesis Route | Phosgene-Based | Non-Phosgene (Sodium tert-butoxide) |
| Primary Raw Materials | tert-Butanol (B103910), Carbon Dioxide, Phosgene (B1210022) | Sodium tert-butoxide, Carbon Dioxide, Methanesulfonyl Chloride |
| Reported Yield | 76-81%[1][2] | 80-91%[1][3] |
| Purity | >99%[1] | >99%[3] |
| Key Process Conditions | Low temperatures (-20°C to 5°C)[1] | 5°C to 15°C[3] |
| Catalyst | 1,4-diazabicyclo[2.2.2]octane (DABCO)[4] | p-toluenesulfonic acid or methanesulfonic acid[4] |
| Key Advantages | Well-established, commercially used in some regions.[4] | Higher purity grade, avoids highly toxic phosgene.[4][5] |
| Key Disadvantages | Use of highly toxic phosgene requires stringent safety protocols.[5] | Requires pre-formation of sodium tert-butoxide. |
| Estimated Production Cost | Generally considered a cost-effective route where phosgene is readily available. | Higher raw material cost for sodium tert-butoxide. |
| Market Price (approx.) | ~ $700 - $1250/kg[6][7] | ~ $700 - $1250/kg[6][7] |
Experimental Protocols for Key Synthesis Routes
Di-tert-butyl this compound (Boc Anhydride) Synthesis
This method involves the reaction of tert-butanol with carbon dioxide and phosgene, typically using a base like 1,4-diazabicyclo[2.2.2]octane (DABCO).
Materials:
-
Potassium tert-butoxide
-
Carbon dioxide (gas)
-
Phosgene in an anhydrous solvent (e.g., benzene)
-
Anhydrous pentane (B18724)
-
1,4-diazabicyclo[2.2.2]octane (DABCO)
-
Carbon tetrachloride
-
Citric acid
Procedure:
-
A slurry of potassium tert-butoxide in an anhydrous solvent is prepared in a reaction vessel equipped with a stirrer, thermometer, and gas inlet, and cooled to between -20°C and -5°C.[1]
-
A stream of carbon dioxide is bubbled through the slurry while vigorously stirring.[1]
-
A solution of phosgene in the same solvent is added dropwise to the cold slurry over 30-45 minutes, maintaining the CO₂ stream and stirring.[1]
-
The reaction mixture is stirred for an additional 2 hours at -20°C to -5°C.[1]
-
The solvent is removed under reduced pressure at a temperature below 0°C.[1]
-
The solid residue (di-tert-butyl tricarbonate intermediate) is extracted with cold anhydrous pentane.[1]
-
The pentane extracts are concentrated and cooled to crystallize the tricarbonate intermediate.[1]
-
The isolated di-tert-butyl tricarbonate is dissolved in carbon tetrachloride.[8]
-
A catalytic amount of DABCO is added, leading to the evolution of carbon dioxide.[8]
-
The mixture is stirred at 25°C for 45 minutes.[8]
-
An aqueous solution of citric acid is added to make the aqueous layer slightly acidic.[8]
-
The organic layer is separated, dried, and concentrated. The product is then purified by vacuum distillation to yield di-tert-butyl this compound as a colorless liquid.[8]
This safer alternative avoids the use of phosgene.
Materials:
-
Sodium tert-butoxide
-
Carbon dioxide (gas)
-
Methanesulfonyl chloride
-
Sulfuric acid (5% aqueous solution)
-
Sodium bicarbonate (5% aqueous solution)
-
Water
Procedure:
-
Sodium t-butoxide is suspended in hexane in a flask purged with nitrogen.[1]
-
The mixture is cooled to between -10°C and 10°C.[1]
-
Carbon dioxide is bubbled through the mixture with stirring, forming a slurry.[1]
-
Methanesulfonyl chloride is added dropwise at the same temperature, and the mixture is stirred for 1.5 to 3 hours.[3]
-
After the reaction, a 5% sulfuric acid solution is added, and the mixture is stirred.[3]
-
The layers are separated, and the organic layer is washed sequentially with a 5% aqueous solution of sodium bicarbonate and water.[3]
-
The organic layer is concentrated under reduced pressure at 35-40°C to yield di-tert-butyl this compound.[3]
Dimethyl this compound (DMDC) Synthesis
This is a two-step process involving the formation of a methyl carbamate (B1207046) intermediate.
Materials:
-
Urea
-
Methanol
-
ZnO-Al2O3 catalyst
-
Methyl isobutyl ketone (MIBK) for extractive distillation
Procedure:
-
Methyl Carbamate Formation: Urea is fed into a reactor with methanol at approximately 150°C and 20 bar. In this step, methyl carbamate and ammonia (B1221849) are formed without a catalyst.[9]
-
DMC Synthesis: The resulting methyl carbamate and methanol are then fed into a fixed-bed reactor containing a ZnO-Al2O3 catalyst at around 190°C and 40 bar to produce DMDC and ammonia.[9]
-
Purification: The product stream contains an azeotrope of methanol and DMDC. This azeotrope is separated using extractive distillation with methyl isobutyl ketone as an entrainer to obtain high-purity DMDC.[9]
Process Flow Diagrams
The following diagrams illustrate the generalized workflows for the synthesis of dicarbonates.
Caption: Generalized workflow for the phosgene-based synthesis of Boc anhydride.
Caption: Generalized workflow for the non-phosgene synthesis of Boc anhydride.
Caption: Generalized workflow for the urea-based synthesis of DMDC.
Conclusion
The selection of an optimal this compound synthesis route for large-scale production is a multifaceted decision that requires careful consideration of economic, safety, and environmental factors. While traditional methods like the phosgene route for Boc anhydride remain in use due to their established nature, the industry is increasingly moving towards safer and more environmentally benign alternatives. For DMDC, indirect routes that offer higher yields and simpler purification processes are currently more economically viable than direct synthesis from CO2, although research into improving the efficiency of direct synthesis continues. This guide provides a foundational comparison to assist researchers and process chemists in navigating these choices for their specific large-scale production needs.
References
- 1. benchchem.com [benchchem.com]
- 2. CN101172950A - Method for synthesizing di-tert-butyl dicarbonic acid ester - Google Patents [patents.google.com]
- 3. US5151542A - Process for preparing di-tert.-butyl this compound - Google Patents [patents.google.com]
- 4. Di-tert-butyl this compound - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. indiamart.com [indiamart.com]
- 7. indiamart.com [indiamart.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. The Industrial Production of Dimethyl Carbonate from Methanol and Carbon Dioxide | Chemical Engineering Transactions [cetjournal.it]
Navigating the Matrix: A Comparative Guide to Analytical Methods for Dimethyl Dicarbonate (DMDC) Residue Detection in Beverages
For researchers, scientists, and professionals in drug development and food safety, ensuring the efficacy and safety of beverage preservation methods is paramount. Dimethyl dicarbonate (DMDC) is a widely used cold sterilization agent that rapidly hydrolyzes into reaction byproducts. Validated analytical methods are crucial for monitoring residual levels of these byproducts to ensure regulatory compliance and consumer safety. This guide provides an objective comparison of prevalent analytical techniques for the detection of DMDC's primary byproducts, dimethyl carbonate (DMC) and ethyl methyl carbonate (EMC), in beverages, supported by experimental data and detailed methodologies.
Dimethyl this compound (DMDC) is favored in the beverage industry for its potent antimicrobial properties and its rapid breakdown into seemingly innocuous compounds. However, the very nature of its rapid hydrolysis presents a unique analytical challenge: DMDC itself is not directly detectable in the final product. Therefore, analytical validation focuses on its stable reaction byproducts. In aqueous environments, DMDC primarily hydrolyzes to methanol (B129727) and carbon dioxide. In alcoholic beverages, it can also react with ethanol (B145695) to form ethyl methyl carbonate (EMC), while the self-decomposition of DMDC can lead to the formation of dimethyl carbonate (DMC).
The choice of analytical methodology for detecting these residues is critical and depends on factors such as the beverage matrix, required sensitivity, and laboratory instrumentation. The most prominent techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with Headspace Solid-Phase Microextraction (HS-SPME), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Analytical Methods
The performance of an analytical method is evaluated based on several key parameters, including its limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy (recovery), and precision (repeatability). Below is a summary of these parameters for commonly employed methods for the analysis of DMDC byproducts and related compounds in beverages.
| Analytical Method | Analyte(s) | Beverage Matrix | Linearity (R²) | LOD | LOQ | Recovery (%) | Precision (RSD%) | Reference |
| HS-SPME-GC-MS | Volatile Compounds | Fermented Beverages | >0.99 | - | - | - | <15 | [1] |
| Direct Injection GC-MS | Volatile Metabolites | Fermented Beverages | >0.99 | 0.05-50 mg/L | 0.1-100 mg/L | 90-110 | <10 | [2] |
| GC-MS (after LLE and derivatization) | Methylcarbamate & Ethylcarbamate | Fermented Foods & Beverages | >0.99 | 0.11-0.12 µg/kg | 0.35-0.38 µg/kg | 85-115 | <12 | [3] |
| LC-MS/MS | Carbamate Pesticides | Vegetables | >0.996 | - | 5 µg/kg | 91-109 | <10 | [4] |
In-Depth Look at Key Analytical Techniques
Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
HS-SPME-GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds in complex matrices like beverages. The headspace approach isolates volatile byproducts from the non-volatile components of the beverage, minimizing matrix effects and protecting the analytical instrument.
Advantages:
-
High Sensitivity: The SPME fiber effectively pre-concentrates the analytes, leading to low detection limits.
-
Solvent-Free: It is an environmentally friendly technique that avoids the use of large quantities of organic solvents.
-
High Selectivity: The combination of gas chromatographic separation and mass spectrometric detection provides excellent selectivity for unambiguous identification and quantification.
Considerations:
-
Method development requires careful optimization of parameters such as fiber coating, extraction time and temperature, and desorption conditions.
-
Matrix effects can still influence the partitioning of analytes into the headspace, necessitating the use of matrix-matched calibration or standard addition for accurate quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is another highly sensitive and selective technique that can be employed for the analysis of DMDC byproducts. While GC-MS is generally preferred for volatile compounds, LC-MS/MS can be advantageous for less volatile or thermally labile compounds.
Advantages:
-
High Specificity: The use of multiple reaction monitoring (MRM) in tandem mass spectrometry provides exceptional specificity, reducing the likelihood of interferences.
-
Versatility: It can be adapted to a wide range of analytes with varying polarities.
Considerations:
-
Matrix effects, particularly ion suppression or enhancement in the electrospray ionization (ESI) source, are a significant challenge in beverage analysis and require careful management through sample preparation and the use of internal standards.
-
The mobile phases used in LC can be more complex and costly than the carrier gases used in GC.
Experimental Protocols
Protocol 1: HS-SPME-GC-MS for Volatile Compounds in Beverages (General Method)
This protocol provides a general framework for the analysis of volatile compounds, including DMC and EMC, in beverages.
1. Sample Preparation:
-
Pipette 5 mL of the beverage sample into a 20 mL headspace vial.
-
Add a known amount of an appropriate internal standard (e.g., deuterated analogues of the analytes).
-
Add a salting-out agent (e.g., 1.5 g of NaCl) to increase the volatility of the analytes.
-
Immediately seal the vial with a PTFE-faced silicone septum and a magnetic crimp cap.
2. HS-SPME Procedure:
-
Place the vial in an autosampler with an agitator and incubator.
-
Equilibrate the sample at a specific temperature (e.g., 40°C) for a defined period (e.g., 15 minutes) with agitation.
-
Expose the SPME fiber (e.g., a divinylbenzene/carboxen/polydimethylsiloxane - DVB/CAR/PDMS fiber) to the headspace of the vial for a set extraction time (e.g., 30 minutes) at the same temperature.
3. GC-MS Analysis:
-
Desorb the analytes from the SPME fiber in the heated injection port of the gas chromatograph (e.g., at 250°C for 5 minutes).
-
Separate the compounds on a suitable capillary column (e.g., a mid-polarity column).
-
Use a temperature program to achieve optimal separation.
-
Detect the analytes using a mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
Protocol 2: LC-MS/MS for Non-Volatile Residues in Beverages (General Method)
This protocol outlines a general procedure for the analysis of less volatile compounds and can be adapted for certain DMDC byproducts.
1. Sample Preparation:
-
Centrifuge the beverage sample to remove any particulate matter.
-
Perform a solid-phase extraction (SPE) or a liquid-liquid extraction (LLE) to clean up the sample and concentrate the analytes.
-
Evaporate the solvent and reconstitute the residue in a suitable mobile phase.
-
Add an appropriate internal standard.
2. LC-MS/MS Analysis:
-
Inject the prepared sample into the liquid chromatograph.
-
Separate the analytes on a C18 or other suitable column using a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium (B1175870) acetate.
-
Introduce the eluent into the mass spectrometer equipped with an ESI or atmospheric pressure chemical ionization (APCI) source.
-
Detect and quantify the analytes using MRM mode.
Visualizing the Workflow
To better understand the logical flow of validating an analytical method for DMDC byproducts, the following diagram illustrates the key steps involved.
The selection of an appropriate analytical method for the detection of DMDC byproducts is a critical decision that impacts the reliability and accuracy of safety and quality assessments of beverages. While HS-SPME-GC-MS is often the method of choice for the volatile byproducts DMC and EMC due to its sensitivity and robustness, LC-MS/MS provides a powerful alternative, particularly in complex matrices or for less volatile related compounds. A thorough validation of the chosen method is essential to ensure that the results are fit for purpose, providing confidence to researchers, regulators, and consumers alike.
References
- 1. mdpi.com [mdpi.com]
- 2. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of methylcarbamate and ethylcarbamate in fermented foods and beverages by derivatization and GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. food.actapol.net [food.actapol.net]
comparative study of the electrochemical performance of different dicarbonate structures in battery electrolytes
For researchers and scientists in the field of battery technology, the composition of the electrolyte is a critical factor in determining battery performance, longevity, and safety. Dicarbonate compounds have emerged as a promising class of co-solvents and additives in lithium-ion battery electrolytes, demonstrating the potential to improve stability and cycling performance, particularly at elevated temperatures. This guide provides an objective comparison of the electrochemical performance of different this compound structures, supported by experimental data, to aid in the development of next-generation energy storage solutions.
Quantitative Comparison of this compound Electrolytes
The following table summarizes the key electrochemical performance metrics of various this compound compounds investigated as electrolyte solvents or co-solvents in lithium-ion batteries. The data has been compiled from recent studies to provide a clear comparison.
| This compound Structure | Abbreviation | Viscosity (cP at 25°C) | Ionic Conductivity (mS/cm) | Charge Transfer Resistance (Ω) | First Cycle Efficiency (%) | Gas Evolution (mL) | Cycling Stability |
| Dimethyl-2,5-dioxahexane carboxylate | DMOHC | ~6.93[1] | Low (not specified) | High (relative to blends)[2] | ~85-90 (at 70°C)[2] | Low[3] | Excellent at high temperatures (>90% capacity retention at 85°C)[2][4] |
| Diethyl-2,5-dioxahexane carboxylate | DEOHC | Higher than DMOHC[2][3] | Lower than DMOHC blends[3] | Higher than DMOHC blends[2] | ~80-85 (at 70°C)[2] | Low[2] | Good at high temperatures[3] |
| Dimethyl 2,5-dioxahexanedioate | DMDOHD | Not specified | ~1.0-1.5 (1M LiPF6)[5] | Not specified | >97% (Li | LiNi0.5Mn1.5O4)[6] | |
| DMOHC with DMC (1:1 vol) | - | Lower than pure DMOHC[1] | Higher than pure DMOHC[1] | 222 Ω·cm² (in Na-ion)[7] | Not specified | Severe (in Na-ion)[8] | Improved rate capability[9] |
| DMOHC with DEC (1:1 vol) | - | Lower than pure DMOHC[1] | Higher than pure DMOHC[1] | 302.5 Ω·cm² (in Na-ion)[7] | Not specified | Severe (in Na-ion)[8] | - |
| DMOHC with EMC (1:1 vol) | - | Lower than pure DMOHC[1] | Higher than pure DMOHC[1] | 274.5 Ω·cm² (in Na-ion)[7] | >80% capacity retention after 200 cycles (in Na-ion)[8] | Severe (in Na-ion)[8] | Excellent performance in Na-ion cells[1][8] |
Experimental Protocols
The data presented in this guide is based on a variety of experimental procedures. Below are detailed methodologies for key experiments typically cited in the evaluation of this compound electrolytes.
This compound Synthesis
Novel this compound compounds are often synthesized in the lab. A general procedure involves the reaction of an appropriate diol with an alkyl chloroformate in the presence of a base to neutralize the HCl byproduct.
-
Materials: Diol (e.g., ethylene (B1197577) glycol), alkyl chloroformate (e.g., methyl chloroformate, ethyl chloroformate), anhydrous solvent (e.g., dichloromethane), and a base (e.g., pyridine (B92270) or triethylamine).
-
Procedure:
-
The diol is dissolved in the anhydrous solvent and cooled in an ice bath.
-
The alkyl chloroformate is added dropwise to the solution while stirring.
-
The base is then added slowly to the reaction mixture.
-
The reaction is allowed to proceed for several hours at room temperature.
-
The resulting mixture is washed with water and brine to remove unreacted starting materials and byproducts.
-
The organic layer is dried over a drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is removed under reduced pressure.
-
The final this compound product is purified by vacuum distillation.
-
Electrolyte Formulation
-
Materials: Synthesized this compound, co-solvent (e.g., dimethyl carbonate (DMC), diethyl carbonate (DEC), or ethyl methyl carbonate (EMC)), and a lithium salt (e.g., LiPF6 or LiTFSI).
-
Procedure:
-
The this compound and any co-solvents are mixed in the desired volume or weight ratio.
-
The lithium salt is then dissolved in the solvent mixture to achieve the target concentration (e.g., 1 M).
-
The electrolyte is prepared in an argon-filled glovebox to minimize moisture and oxygen contamination.
-
Electrochemical Cell Assembly
-
Cell Type: Pouch cells or coin cells are commonly used.
-
Electrodes:
-
Assembly:
-
The electrodes and separator are dried under vacuum at elevated temperatures to remove any residual moisture.
-
The cells are assembled in an argon-filled glovebox.
-
The electrolyte is injected into the cell, and the cell is sealed.
-
Electrochemical Measurements
-
Formation Cycling: Cells typically undergo one or two initial cycles at a low C-rate (e.g., C/20) to form a stable solid electrolyte interphase (SEI).[2]
-
Ionic Conductivity: Measured using an AC impedance spectrometer. The electrolyte is placed in a conductivity cell with two blocking electrodes, and the impedance is measured over a range of frequencies.
-
Electrochemical Stability Window (ESW): Determined by linear sweep voltammetry (LSV) using a three-electrode cell with a working electrode (e.g., platinum or stainless steel), a reference electrode (e.g., Li metal), and a counter electrode (e.g., Li metal).
-
Charge-Discharge Cycling: Cells are cycled at various C-rates (e.g., C/3, C/2, 1C) between specified voltage limits to evaluate capacity retention, coulombic efficiency, and rate capability.[2]
-
Electrochemical Impedance Spectroscopy (EIS): Performed at different states of charge to investigate the charge transfer resistance and the evolution of the SEI.[2]
-
Gas Analysis: The volume of gas produced during formation and cycling is measured to assess the electrolyte's stability.[2]
Visualizing the Evaluation Workflow
The following diagram illustrates a typical experimental workflow for the comparative study of different this compound structures in battery electrolytes.
Caption: Experimental workflow for evaluating this compound electrolytes.
Signaling Pathways and Logical Relationships
The improved performance of this compound-based electrolytes, particularly at elevated temperatures, can be attributed to several key factors. The following diagram illustrates the logical relationships leading to enhanced battery performance.
Caption: Logical flow from this compound properties to battery performance.
References
- 1. osti.gov [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. inl.elsevierpure.com [inl.elsevierpure.com]
- 4. Understanding Ion Transport in Alkyl Dicarbonates: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2,5-Dioxahexanedioic Acid Dimethyl Ester | 88754-66-9 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Communication — The Impact of Co-solvent Selection for Dimethyl-2,5-dioxahexane carboxylate in Sodium Ion Batteries (Journal Article) | OSTI.GOV [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
assessing the environmental impact of dicarbonate-based processes compared to traditional methods
In the quest for more sustainable chemical and manufacturing processes, dicarbonate-based chemistry is emerging as a compelling alternative to traditional methods that have long been the industry standard. This guide provides a detailed comparison of the environmental impact of processes utilizing dicarbonates, such as dimethyl carbonate (DMC) and dimethyl this compound (DMDC), against their conventional counterparts in key industrial applications: polycarbonate synthesis, methylation reactions, and beverage preservation. By examining quantitative green chemistry metrics, experimental protocols, and reaction pathways, we aim to provide researchers, scientists, and drug development professionals with the data necessary to make informed decisions towards greener laboratory and industrial practices.
Quantitative Comparison of Environmental Impact
The environmental performance of a chemical process can be quantitatively assessed using green chemistry metrics. The E-Factor (mass of waste per unit of product) and Process Mass Intensity (PMI) (total mass input per unit of product) are two of the most widely used indicators. Lower values for both metrics signify a more environmentally benign and efficient process.
Polycarbonate Synthesis: Dimethyl Carbonate vs. Phosgene (B1210022)
The traditional synthesis of polycarbonates relies on the use of bisphenol A (BPA) and phosgene, a highly toxic gas.[1][2] A greener alternative involves the transesterification of BPA with dimethyl carbonate (DMC).[1][3] This non-phosgene route avoids the use of hazardous materials and employs a less toxic and biodegradable reagent in DMC.[1][4] The by-product of the DMC process, methanol (B129727), can be recycled, further enhancing its sustainability profile.[3] While specific E-Factor and PMI values can vary depending on the specific industrial setup, the qualitative environmental advantages of the DMC process are significant. The phosgene process generates corrosive hydrogen chloride as a by-product and often uses chlorinated solvents like methylene (B1212753) chloride, which are suspected carcinogens and difficult to recover from wastewater.[1] In contrast, the DMC-based melt process can be performed without a solvent, directly yielding a pelletizable product.[2]
| Process | Key Reagents | By-products | Solvents | Environmental & Safety Considerations |
| Traditional Phosgene Process | Bisphenol A, Phosgene (COCl₂) | Hydrogen Chloride (HCl), Sodium Chloride (NaCl) | Methylene Chloride (CH₂Cl₂) | Highly toxic and gaseous phosgene, corrosive HCl by-product, use of suspected carcinogenic solvent, large volume of wastewater.[1][2][3] |
| This compound-Based Process | Bisphenol A, Dimethyl Carbonate (DMC) | Methanol (CH₃OH) | Often solvent-free (melt process) | Use of a non-toxic and biodegradable reagent, methanol by-product can be recycled, avoids hazardous solvents and corrosive by-products.[1][3][4] |
Methylation Reactions: Dimethyl Carbonate vs. Dimethyl Sulfate (B86663)/Methyl Iodide
Dimethyl carbonate (DMC) is also a greener alternative to traditional methylating agents like dimethyl sulfate (DMS) and methyl iodide (MeI), which are known for their high toxicity.[5][6][7][8][9] A comparative study on the O-methylation of phenol (B47542) demonstrates the superior environmental performance of DMC.
| Methylating Agent | Atom Economy (%) | Mass Index (MI) | Key Considerations |
| Dimethyl Carbonate (DMC) | 55-59% | 2.5 - 3.9 (excluding water) | Non-toxic, biodegradable, produces benign by-products (methanol and CO₂).[5][6][7][8][9] |
| Dimethyl Sulfate (DMS) | 55-59% | 14 - 31 (including water for work-up) | Highly toxic and carcinogenic, requires stoichiometric amounts of base, produces inorganic salt waste.[5][6][7][8][9] |
| Methyl Iodide (MeI) | - | 21 - 88 | Toxic, produces iodine-containing waste.[5][6][7][8][9] |
Data sourced from a comparative study on the O-methylation of phenol.[6][8] The Mass Index (MI) is the total mass of all materials (reactants, solvents, catalysts, workup chemicals) used per kilogram of product.
Beverage Preservation: Dimethyl this compound vs. Thermal Pasteurization
In the food and beverage industry, dimethyl this compound (DMDC) serves as a cold sterilization agent, offering an alternative to traditional thermal pasteurization for microbial control.[10] DMDC is particularly effective against yeasts and has been shown to achieve significant log reductions of spoilage microorganisms and pathogens like Salmonella enterica in fruit juices.[10][11] The primary advantage of DMDC is the avoidance of heat, which can negatively impact the nutritional and sensory qualities of beverages.[12] DMDC breaks down into negligible amounts of methanol and carbon dioxide, which are natural components of many fruit juices.
| Preservation Method | Mechanism | Impact on Beverage Quality | Energy Consumption |
| Dimethyl this compound (DMDC) | Chemical inactivation of microbial enzymes | Minimal impact on flavor, color, and nutritional value. | Low energy consumption (no heating required). |
| Thermal Pasteurization | Heat-induced destruction of microorganisms | Can lead to loss of heat-sensitive vitamins and changes in flavor and aroma.[12] | High energy consumption due to heating and cooling processes. |
Experimental Protocols
Synthesis of Polycarbonate using Dimethyl Carbonate (Melt Polycondensation)
This two-step process involves an initial transesterification followed by melt polycondensation.
Step 1: Transesterification
-
In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation column, charge bisphenol A (BPA) and an excess of dimethyl carbonate (DMC).
-
Add a suitable catalyst, such as a combination of (Bu₂SnCl)₂O and dimethylaminopyridine, or lithium acetylacetonate.[13][14]
-
Heat the mixture under a nitrogen atmosphere to initiate the transesterification reaction, producing bisphenol-A bismethylcarbonate and methanol.
-
Continuously remove the methanol by-product via distillation to drive the reaction forward. The use of molecular sieves can aid in methanol removal.[13]
-
Monitor the reaction progress by analyzing the amount of distilled methanol or by spectroscopic methods.
Step 2: Melt Polycondensation
-
Once the transesterification is complete, gradually increase the temperature of the reaction mixture.
-
Simultaneously, reduce the pressure in the reaction vessel to facilitate the removal of excess DMC and any remaining methanol.
-
Continue heating under high vacuum to promote the polycondensation of the bismethylcarbonate monomers, leading to the formation of high molecular weight polycarbonate and the elimination of DMC.
-
The viscosity of the mixture will increase significantly as the polymer chains grow.
-
Once the desired molecular weight is achieved, the molten polycarbonate can be extruded and pelletized.
O-Methylation of Phenol using Dimethyl Carbonate
This procedure describes a greener method for the synthesis of anisole.
-
In a suitable reactor (e.g., a continuously fed stirred tank reactor or a batch reactor), create a catalytic bed consisting of potassium carbonate (K₂CO₃) and a phase-transfer catalyst like high molecular weight polyethylene (B3416737) glycol (PEG).[15]
-
Heat the catalytic bed to the reaction temperature (typically 160-200°C), at which point the PEG will be in a liquid state.[15]
-
Prepare a mixture of phenol and dimethyl carbonate (DMC), with DMC in excess.
-
Continuously feed the reactant mixture into the reactor, ensuring it bubbles through the molten catalytic bed.
-
The reaction produces anisole, methanol, and carbon dioxide.
-
The product, anisole, along with unreacted starting materials, is collected by condensation at the outlet of the reactor.
-
The product can be purified by distillation.
Microbial Inactivation in Fruit Juice using Dimethyl this compound (DMDC)
This protocol outlines the general steps for the cold sterilization of a beverage.
-
Prepare the fruit juice and ensure it is clarified and at the desired temperature (typically ambient or refrigerated).
-
Determine the required concentration of DMDC based on the microbial load and the type of beverage (a common concentration is 200-250 ppm).[10][11]
-
Under controlled conditions, add the calculated amount of DMDC to the juice while ensuring thorough mixing to achieve uniform distribution.
-
Allow for a sufficient contact time (e.g., several hours) for the DMDC to inactivate the microorganisms. The effectiveness can be influenced by temperature, with lower temperatures sometimes requiring longer contact times.[11]
-
DMDC will hydrolyze into methanol and carbon dioxide. The rate of hydrolysis is dependent on the temperature of the beverage.
-
After the treatment, the juice can be packaged. No removal of by-products is necessary as they are present in trace amounts.
Visualizing the Processes
Polycarbonate Synthesis Pathway: DMC vs. Phosgene
Caption: Comparison of polycarbonate synthesis pathways.
Experimental Workflow for Beverage Preservation
Caption: Workflow for beverage preservation methods.
References
- 1. repozytorium.uwb.edu.pl [repozytorium.uwb.edu.pl]
- 2. valcogroup-valves.com [valcogroup-valves.com]
- 3. aerodrive.ccchwc.edu.hk [aerodrive.ccchwc.edu.hk]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents | Semantic Scholar [semanticscholar.org]
- 6. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Inactivation of Salmonella enterica and spoilage microorganisms in orange juice treated with dimethyl this compound (DMDC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of polycarbonate from dimethyl carbonate and bisphenol‐a through a non‐phosgene process | Semantic Scholar [semanticscholar.org]
- 14. A novel one-pot process for the preparation of linear and hyperbranched polycarbonates of various diols and triols using dimethyl carbonate - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01317E [pubs.rsc.org]
- 15. iris.unive.it [iris.unive.it]
A Comparative Guide to the Efficacy of Di-tert-butyl Dicarbonate (Boc-Anhydride) in the Protection of Non-Canonical Amino Acids
In the fields of peptide synthesis, drug discovery, and chemical biology, the incorporation of non-canonical amino acids (ncAAs) into peptides is a powerful strategy for modulating their structure, function, and therapeutic properties. The success of such syntheses hinges on the careful selection of protecting groups for the α-amino function. Di-tert-butyl dicarbonate (Boc-anhydride) is a cornerstone reagent for this purpose, offering a robust and well-established method for amine protection.[1]
This guide provides an objective comparison of the Boc protection strategy with its primary alternative, the Fmoc (9-fluorenylmethoxycarbonyl) group, focusing on their application to ncAAs. It includes quantitative data on reaction efficacy, detailed experimental protocols, and logical workflows to aid researchers in making informed decisions for their synthetic strategies.
Comparison of Major Amino Protecting Groups
The choice between Boc and Fmoc protection is a critical decision in peptide synthesis, as it dictates the entire synthetic approach, including resin choice, side-chain protection, and cleavage conditions.[] The fundamental difference lies in their lability: the Boc group is removed by acid, while the Fmoc group is removed by base.[] This property, known as orthogonality, allows for the selective removal of one protecting group without affecting another.[3]
| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) | Cbz (Carbobenzyloxy) | Alloc (Allyloxycarbonyl) |
| Chemical Lability | Acid-labile (e.g., TFA)[4] | Base-labile (e.g., Piperidine)[1] | Removed by Hydrogenolysis | Removed by Pd(0) catalysis[5] |
| Orthogonality | Orthogonal to Fmoc, Cbz, Alloc[5] | Orthogonal to Boc, Cbz, Alloc | Orthogonal to Boc, Fmoc | Orthogonal to Boc, Fmoc, Cbz[5] |
| Deprotection Conditions | Strong acid (e.g., 25-50% TFA in DCM)[] | Mild base (e.g., 20% piperidine (B6355638) in DMF)[] | H₂, Pd/C | Pd(PPh₃)₄, scavenger |
| Advantages | - Well-established and robust.[]- Favorable for long or hydrophobic sequences prone to aggregation.[1]- Lower cost of derivatives.[6] | - Milder deprotection conditions preserve sensitive functionalities.[]- Amenable to automation with UV monitoring.[]- Orthogonal side-chain protection (e.g., tBu) is straightforward.[6] | - Stable to acidic and basic conditions. | - Cleavage conditions are very mild and neutral. |
| Disadvantages | - Repetitive harsh acid treatment can degrade sensitive residues.[]- Final cleavage often requires hazardous acids like HF.[] | - Base-labile side reactions (e.g., aspartimide formation) can occur.[]- Fmoc-protected amino acids are generally more expensive.[] | - Not suitable for peptides containing sulfur or reducible groups. | - Requires transition metal catalyst which may need to be removed. |
| Primary Application | Solid-Phase Peptide Synthesis (SPPS), especially for complex or aggregation-prone sequences.[1] | Routine automated SPPS, synthesis of peptides with acid-sensitive modifications (e.g., phosphorylation).[] | Primarily solution-phase synthesis. | Synthesis of cyclic peptides and complex molecules where other groups are unsuitable. |
Quantitative Efficacy of Boc Protection on Non-Canonical Amino Acids
The Boc group is highly effective for protecting a wide array of amines, with reaction conditions that are generally mild and result in high yields.[1] While steric hindrance from bulky side chains on some ncAAs can present challenges, the reaction typically proceeds efficiently.[7]
| Non-Canonical Amino Acid | Reaction Conditions | Yield (%) | Reference |
| L-Phenylalanine (Canonical Example) | (Boc)₂O, NaOH, tert-Butyl alcohol/Water, RT, Overnight | 78 - 87 | [3][8] |
| α-Aminoisobutyric Acid (Aib) | Dipeptide synthesis involving Boc-His(Trt)-OH and protected Aib | 82 | [6] |
| Dehydroamino Acid Esters | (Boc)₂O, DMAP (catalytic) | 87 - 99 | [9][10] |
| Chiral N-Boc(Bz)-α-benzyl amine | Rearrangement of Boc-protected benzyl (B1604629) amide | 85 | [9][10] |
| Aliphatic Amine (Selective Protection) | (Boc)₂O, NaHCO₃ | 97 | [1] |
Experimental Protocols & Workflows
Logical Workflow for Protecting Group Selection
The decision to use Boc versus an alternative protecting group like Fmoc depends on the specific properties of the non-canonical amino acid and the overall synthetic design.
References
- 1. Application of Boc-anhydride [en.highfine.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Asymmetric synthesis of Boc-N-methyl-p-benzoyl-phenylalanine. Preparation of a photoreactive antagonist of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN119504926A - A method for preparing Boc-His(Trt)-Aib-OH - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Boc Protected Compounds [bzchemicals.com]
- 10. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
Safety Operating Guide
Proper Disposal Procedures for Dicarbonates: An Essential Guide for Laboratory Professionals
Providing critical safety and logistical information for the handling and disposal of dicarbonates, this guide is intended for researchers, scientists, and drug development professionals. By offering clear, procedural, and step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building trust through value beyond the product itself.
The proper disposal of reactive reagents is a critical aspect of laboratory safety and environmental responsibility. Dicarbonates, such as di-tert-butyl dicarbonate (Boc anhydride), are widely used in organic synthesis, primarily for the protection of amine functionalities. However, their reactivity necessitates careful handling and specific disposal procedures to mitigate potential hazards. This document outlines the essential information and detailed protocols for the safe neutralization and disposal of this compound waste streams.
Immediate Safety and Logistical Information
Before initiating any disposal procedure, it is imperative to be familiar with the primary hazards associated with the specific this compound in use. For di-tert-butyl this compound (Boc anhydride), a commonly used this compound, the following hazards should be noted:
-
Flammability: It is a flammable solid with a low melting point (22-24 °C).[1]
-
Toxicity: It is toxic upon inhalation.[1]
-
Irritation: It can cause significant skin and eye irritation.[1]
-
Instability: Dicarbonates can decompose over time, especially in the presence of moisture, leading to the formation of carbon dioxide gas and a potential pressure buildup in sealed containers.[2]
Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood and wear appropriate personal protective equipment, including:
-
Nitrile rubber gloves for chemical resistance.
-
Safety goggles with side shields or a face shield to protect against splashes and vapors.
-
A standard laboratory coat to protect skin and personal clothing.
All materials that have come into contact with dicarbonates, including gloves, absorbent pads, and weighing paper, should be considered hazardous waste and disposed of accordingly. Empty containers must also be handled with care; they should be rinsed with a suitable solvent (e.g., acetone (B3395972) or isopropanol), with the initial rinse collected as hazardous waste.[1]
Quantitative Data on this compound Disposal Procedures
The following table summarizes key quantitative data for the recommended methods of neutralizing and disposing of di-tert-butyl this compound.
| Quenching Agent | Recommended Concentration | Relative Reaction Speed | Reaction Time (at Room Temp.) | Key Byproducts | Important Safety Considerations |
| Aqueous Sodium Bicarbonate | Saturated Solution | Moderate | Several hours to overnight[3] | tert-Butanol (B103910), Carbon Dioxide, Sodium Carbonate | Gas evolution (CO₂) occurs. Ensure the reaction is not performed in a sealed container. A safe and common method with controlled gas evolution.[3] |
| Methanol (B129727) / Isopropanol (B130326) | N/A (Used as solvent and reagent) | Moderate | Not specified ("Moderate") | tert-Butyl methyl/isopropyl carbonate, tert-Butanol, Carbon Dioxide | The reaction is generally clean.[3] |
| Primary/Secondary Amines (e.g., Ethanolamine) | ~10% (v/v) solution in isopropanol or water | Fast | ~1 hour after initial reaction subsides[3] | N-tert-butoxycarbonyl amine, tert-Butanol, Carbon Dioxide | The reaction can be vigorous and exothermic. Use dilute solutions and an ice bath, especially for larger quantities.[3] |
Experimental Protocols for this compound Disposal
The following are detailed methodologies for the key experiments cited for the safe disposal of di-tert-butyl this compound.
Protocol 1: Quenching with Aqueous Sodium Bicarbonate
This method is considered a safe and common procedure for neutralizing unused or waste di-tert-butyl this compound through hydrolysis.
Methodology:
-
Preparation: In a chemical fume hood, place the container with the di-tert-butyl this compound to be neutralized into a secondary container, such as an ice bath, to manage any potential exothermic reaction.
-
Reagent Addition: Slowly and in portions, add a saturated aqueous solution of sodium bicarbonate to the di-tert-butyl this compound with stirring.
-
Reaction: Stir the mixture at room temperature. You will observe the evolution of carbon dioxide gas. Continue stirring until gas evolution ceases, which indicates the completion of the reaction. This process may take several hours; for larger quantities, it is advisable to let the reaction proceed overnight to ensure complete neutralization.[3]
-
Verification: After gas evolution has stopped, check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Disposal: The resulting mixture, containing tert-butanol and sodium carbonate, should be collected and disposed of as hazardous chemical waste according to your institution's guidelines.[3]
Protocol 2: Quenching with Alcohols (Methanol or Isopropanol)
This method provides a relatively clean reaction for the neutralization of di-tert-butyl this compound.
Methodology:
-
Preparation: In a chemical fume hood, place the di-tert-butyl this compound in a suitable reaction vessel equipped with a stirrer.
-
Reagent Addition: Slowly add methanol or isopropanol to the di-tert-butyl this compound with constant stirring.
-
Reaction: Continue to stir the mixture at room temperature. The reaction speed is moderate.
-
Disposal: Once the reaction is complete, the resulting solution containing tert-butyl methyl or isopropyl carbonate, tert-butanol, and carbon dioxide should be collected and disposed of as hazardous chemical waste.
Protocol 3: Quenching with Primary/Secondary Amines
Primary and secondary amines are highly effective at quenching di-tert-butyl this compound, but the reaction can be vigorous.
Methodology:
-
Preparation: In a chemical fume hood, prepare a dilute solution (e.g., 10% v/v) of an amine such as ethanolamine (B43304) in a suitable solvent like isopropanol or water.[3]
-
Reagent Addition: Place the di-tert-butyl this compound in a reaction vessel and, for larger quantities, place the vessel in an ice bath. Slowly add the dilute amine solution to the this compound with stirring.[3]
-
Reaction: The reaction is typically rapid and will generate carbon dioxide. Continue stirring for at least one hour after the initial vigorous reaction subsides to ensure complete quenching.[3]
-
Disposal: The final mixture should be collected and disposed of as hazardous chemical waste.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of dicarbonates, from initial assessment to final waste collection.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and effective disposal of dicarbonates, minimizing risks to personnel and the environment. Always consult your institution's specific safety and waste disposal guidelines before proceeding.
References
Personal protective equipment for handling Dicarbonate
This document provides critical safety and logistical guidance for the handling and disposal of dicarbonates, such as Di-tert-butyl dicarbonate (Boc Anhydride) and Dimethyl this compound (DMDC). Adherence to these protocols is mandatory for all laboratory personnel to ensure a safe operational environment and to mitigate risks associated with these reactive and hazardous compounds.
Hazard Identification
Dicarbonates present multiple hazards that necessitate stringent safety measures. These compounds are often flammable, corrosive, and can be highly toxic if inhaled or absorbed through the skin.[1][2][3] Key hazards include:
-
Skin and Eye Damage: Causes severe skin burns and serious eye damage.[4]
-
Respiratory Irritation: May cause irritation to the respiratory system.[4]
-
Allergic Reaction: May cause an allergic skin reaction.[3][4]
Always work in a well-ventilated chemical fume hood when handling dicarbonates.[1]
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is the most critical line of defense against exposure. The following table summarizes the required equipment for handling dicarbonates.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards, used in combination with a face shield.[1][5][6] | Protects against splashes and vapors which can cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves. Nitrile or Butyl rubber are recommended.[1][7] Specifications vary based on exposure: - Splash Contact: Nitrile rubber, minimum thickness 0.11 mm, breakthrough time >480 min.[8] - Extended Contact: NBR (Nitrile rubber), minimum thickness >0.3 mm, breakthrough time >120 min.[7] | Prevents skin contact, which can cause chemical burns and allergic reactions. Gloves must be inspected before use.[8] |
| Body Protection | A flame-resistant lab coat is mandatory. For procedures with a higher risk of splashes, a chemical-resistant apron or suit should be worn over the lab coat.[1][4][5] | Minimizes skin exposure and prevents contamination of personal clothing.[4] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is required when working with open containers or if ventilation is inadequate.[1][2] If exposure limits are exceeded, a full-face respirator must be used.[5][6] | Protects against inhalation of toxic vapors, which can be fatal.[4] |
Procedural Guidance: PPE Protocols
Proper technique in donning and doffing PPE is crucial to prevent cross-contamination.
3.1. Donning (Putting On) PPE Protocol
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Body Protection: Don the lab coat and/or chemical-resistant apron. Ensure it is buttoned up completely.
-
Respiratory Protection: If required, perform a fit test and don the respirator.
-
Eye and Face Protection: Put on safety goggles, followed by a face shield.
-
Gloves: Don the appropriate chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
3.2. Doffing (Taking Off) PPE Protocol
This process is designed to limit the spread of contaminants from used PPE.
-
Gloves: Remove gloves using a proper technique (e.g., glove-in-glove) to avoid touching the outer contaminated surface with bare skin. Dispose of them immediately in a designated hazardous waste container.
-
Hand Hygiene: Wash hands thoroughly.
-
Face and Eye Protection: Remove the face shield, followed by the goggles, from the back of the head. Place them in a designated area for decontamination.
-
Body Protection: Unbutton and remove the lab coat or apron, folding the contaminated side inward. Place it in a designated container for laundry or disposal.
-
Respiratory Protection: Remove the respirator from the back of the head.
-
Final Hand Hygiene: Wash hands again thoroughly with soap and water.
Operational Plan: Disposal of Contaminated PPE
Contaminated PPE must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.[9][10]
Step-by-Step Disposal Procedure:
-
Segregation: All PPE contaminated with dicarbonates must be segregated from general laboratory waste at the point of use.[9]
-
Containment: Place contaminated items immediately into a designated, leak-proof, and puncture-resistant hazardous waste container.[9] This container must be clearly labeled as "Hazardous Waste" and specify the chemical contaminant.
-
Sealing: Ensure the waste container is kept closed when not in use.[11] When full, the container must be securely sealed to prevent any leakage or release of vapors.
-
Collection: The sealed container must be collected by a licensed hazardous waste management service for proper treatment and disposal, which may include incineration.[9][10] Never dispose of chemically contaminated PPE in the regular trash.[9]
Emergency Workflow: Spill Management
In the event of a spill, a clear and immediate response is critical to ensure safety.
Caption: Workflow for responding to a this compound spill.
References
- 1. benchchem.com [benchchem.com]
- 2. DIMETHYL this compound - Ataman Kimya [atamanchemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. echemi.com [echemi.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. peptide.com [peptide.com]
- 9. hazmatschool.com [hazmatschool.com]
- 10. creativesafetysupply.com [creativesafetysupply.com]
- 11. aksci.com [aksci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
